molecular formula C13H24O4 B146212 Tridecanedioic acid CAS No. 505-52-2

Tridecanedioic acid

Cat. No.: B146212
CAS No.: 505-52-2
M. Wt: 244.33 g/mol
InChI Key: DXNCZXXFRKPEPY-UHFFFAOYSA-N
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Description

Tridecanedioic acid is an alpha,omega-dicarboxylic acid that is undecane substituted by carboxylic acid groups at positions C-1 and C-11. It has a role as a metabolite.
This compound has been reported in Arabidopsis thaliana and Trypanosoma brucei with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecanedioic acid
Source PubChem
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InChI

InChI=1S/C13H24O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DXNCZXXFRKPEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
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DSSTOX Substance ID

DTXSID9021683
Record name Tridecanedioic acid
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Molecular Weight

244.33 g/mol
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Physical Description

Other Solid, Solid
Record name Tridecanedioic acid
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Record name 1,11-Undecanedicarboxylic acid
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Solubility

1.5 mg/mL at 21 °C
Record name 1,11-Undecanedicarboxylic acid
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CAS No.

505-52-2
Record name Tridecanedioic acid
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Record name TRIDECANEDIOIC ACID
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Melting Point

111 °C
Record name 1,11-Undecanedicarboxylic acid
Source Human Metabolome Database (HMDB)
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Tridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tridecanedioic acid, also known as brassylic acid or 1,11-undecanedicarboxylic acid, is a long-chain alpha,omega-dicarboxylic acid with the chemical formula C13H24O4.[1][2] It serves as a versatile chemical intermediate in various industries, with significant applications in the synthesis of high-performance polyamides like Nylon-1313, as well as in the production of fragrances, lubricants, and plasticizers.[1] This document provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and process diagrams to support research and development activities.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[3][4] Its physical characteristics are crucial for handling, processing, and application development. The key physical properties are summarized in the table below. It is important to note that slight variations in reported values, particularly for melting point, may exist due to different experimental methods and sample purity.

PropertyValueUnitsSource(s)
Appearance White to off-white crystalline powder/solid-[3][4]
Molecular Formula C13H24O4-[1][2]
Molecular Weight 244.33 g/mol [2]
Melting Point 111 - 114°C[2][4][5]
Boiling Point 215 - 217 @ 2 Torr°C[5]
~415.5 (rough estimate)°C[4]
Density 1.15 @ 25°Cg/cm³[4]
Water Solubility Sparingly soluble / 1.5 @ 21°Cmg/mL[2][3][6]
Vapor Pressure 0 @ 20°CPa[4]
Flash Point 223.5°C[4][7]
Enthalpy of Fusion (ΔfusH) 53.6kJ/mol[8]

Chemical Properties and Reactivity

As a dicarboxylic acid, this compound's chemistry is characterized by its two carboxylic acid functional groups. This allows it to form two series of salts and esters.[1] It is a stable compound under standard conditions.[9]

PropertyValueUnitsSource(s)
IUPAC Name This compound-[2]
CAS Number 505-52-2-[1][2]
pKa (Predicted) 4.48 ± 0.10-[4]
XLogP3 3.7-[1][2]
Hydrogen Bond Donor Count 2-[1]
Hydrogen Bond Acceptor Count 4-[1]
Rotatable Bond Count 12-[1]
Topological Polar Surface Area 74.6Ų[1]

Reactivity Profile:

  • Esterification: Reacts with alcohols to form mono- and di-esters, which are used as plasticizers and lubricants.[1][3]

  • Polymerization: Undergoes condensation polymerization with diamines to form polyamides (nylons). Its reaction with 1,13-diaminotridecane yields Nylon-1313.[1]

  • Salt Formation: Reacts with bases to form two series of salts.[1]

  • Stability: The compound is chemically stable under standard ambient conditions.[9] It does not undergo hazardous polymerization.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9][10]

Solubility in Organic Solvents: this compound exhibits good solubility in several organic solvents, which is a critical parameter for its purification and use in synthesis.[3]

  • High Solubility: Alcohols (e.g., methanol, ethanol), ether, and acetic acid.[3][11]

  • Moderate Solubility: Acetone, ethyl acetate.[11]

  • Insoluble: Generally insoluble in non-polar hydrocarbon solvents.[4]

Experimental Protocols

The following sections detail generalized methodologies for the purification of this compound and the determination of its key properties.

Purification by Recrystallization (Monosalt Method)

This method is effective for purifying long-chain dicarboxylic acids from fermentation broths or crude synthesis products by leveraging the differential solubility of the monosalt.[12]

Materials:

  • Crude this compound

  • Acid (e.g., HCl, H2SO4) and Base (e.g., NaOH, KOH) for pH adjustment

  • Deionized water

  • Heating mantle, stirrer, beakers, Büchner funnel, vacuum flask

  • pH meter

Procedure:

  • Dissolution and Monosalt Formation: Take the crude material (e.g., fermentation broth filtrate) and adjust the pH to 6.2-7.0 with a suitable acid or base.[12]

  • Heat the solution to 85-100°C with stirring to completely dissolve the formed monosalt of the dicarboxylic acid.[12]

  • Crystallization of Monosalt: Reduce the temperature to 75-85°C and maintain for 15-30 minutes.[12] Then, cool the solution slowly to induce crystallization of the monosalt.

  • Filtration: Filter the monosalt crystals using a Büchner funnel and wash the filter cake with a small amount of cold deionized water.[12]

  • Conversion to Dicarboxylic Acid: Dissolve the collected monosalt filter cake in fresh deionized water.

  • Adjust the pH of the solution to 2.0-4.0 by adding an acid.[12]

  • Heat the acidic solution to 80-95°C to convert the monosalt back to the free dicarboxylic acid.[12]

  • Final Crystallization: Cool the solution slowly to room temperature, followed by an ice bath, to crystallize the purified this compound.[12]

  • Isolation and Drying: Filter the purified crystals, wash with cold deionized water, and dry in an oven at a temperature below the melting point (e.g., 80-100°C) until a constant weight is achieved.[12][13]

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests high purity.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount of the crystals into a powder.

  • Capillary Loading: Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement: Place the capillary tube in the melting point apparatus.

  • Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 112°C).

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Acid Dissociation Constant (pKa) via Titration

As a diprotic acid, this compound has two pKa values. These can be determined by potentiometric titration.

Materials:

  • Purified this compound

  • Standardized NaOH solution (e.g., 0.1 M)

  • Solvent (e.g., a mixture of ethanol (B145695) and water to ensure solubility)

  • Calibrated pH meter and electrode

  • Burette, beaker, magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Initial Reading: Record the initial pH of the acid solution.

  • Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

  • Continue adding titrant, reducing the increment size near the expected equivalence points, until the pH curve flattens out in the basic region.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will show two equivalence points.

    • The pH at the half-equivalence point for the first proton dissociation corresponds to pKa1.

    • The pH at the one-and-a-half-equivalence point corresponds to pKa2.

    • Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence points (the peaks of the derivative curve).

Visualization of Processes

Workflow for Purification of this compound

The following diagram illustrates a typical experimental workflow for the purification of long-chain dicarboxylic acids like this compound, combining decolorization and recrystallization steps.[12][13]

G A Crude this compound in Solvent B Heat to Dissolve (70-90°C) A->B C Add Activated Carbon (Optional Decolorization) B->C D Hot Filtration C->D E Cool Filtrate Slowly (Crystallization) D->E J Impurities & Activated Carbon D->J Discard F Vacuum Filtration E->F G Wash Crystals (Cold Solvent) F->G K Mother Liquor (Soluble Impurities) F->K Discard H Dry Crystals (< Melting Point) G->H I Pure this compound H->I

Caption: A typical workflow for the purification of this compound.

Logical Relationship in Diprotic Acid Titration

This diagram illustrates the logical progression and key measurement points during the potentiometric titration of a diprotic acid like this compound to determine its two dissociation constants, pKa1 and pKa2.

G start Start: Dissolved H2A titrate1 Add 0.5 eq. Base start->titrate1 pka1 Measure pH at V_eq1 / 2 [H2A] = [HA-] pH = pKa1 titrate1->pka1 titrate2 Add 1.0 eq. Base pka1->titrate2 eq1 First Equivalence Point (V_eq1) Predominantly HA- titrate2->eq1 titrate3 Add 1.5 eq. Base eq1->titrate3 pka2 Measure pH at V_eq1 + (V_eq2 - V_eq1) / 2 [HA-] = [A2-] pH = pKa2 titrate3->pka2 titrate4 Add 2.0 eq. Base pka2->titrate4 eq2 Second Equivalence Point (V_eq2) Predominantly A2- titrate4->eq2

Caption: Key measurement points in diprotic acid titration for pKa determination.

References

Tridecanedioic acid CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanedioic acid, also known as brassylic acid, is a dicarboxylic acid with the chemical formula C13H24O4. This guide provides an in-depth overview of its chemical properties, molecular structure, synthesis methodologies, and potential applications, particularly within the realms of polymer chemistry and as a subject of interest in biological research. Detailed experimental protocols for its synthesis via fermentation and ozonolysis are provided, alongside a summary of its known biological activities and safety information.

Core Chemical and Physical Properties

This compound is identified by the CAS number 505-52-2.[1][2] It is a white to pale yellow crystalline powder with a melting point of approximately 113°C.[1] The compound is also referred to as 1,11-Undecanedicarboxylic acid.[2]

Molecular Structure

The molecular structure of this compound consists of a thirteen-carbon aliphatic chain with carboxylic acid groups at both termini.

Molecular Formula: C₁₃H₂₄O₄

Molecular Weight: 244.33 g/mol [2]

Synonyms: Brassylic Acid, 1,11-Undecanedicarboxylic acid, 1,13-Tridecanedioic acid[2]

Physicochemical Data
PropertyValueReference
CAS Number 505-52-2[1][2]
Molecular Formula C₁₃H₂₄O₄[2]
Molecular Weight 244.33 g/mol [2]
Melting Point 113°C[1]
Appearance White to Pale yellow red Crystal - Powder[1]
Solubility Not specified in the provided results.

Synthesis and Manufacturing

This compound can be produced through both biotechnological and chemical synthesis routes. The two primary methods are fermentation using specific yeast strains and the ozonolysis of erucic acid.

Fermentation Synthesis

A common method for the production of this compound is through fermentation utilizing the yeast Candida tropicalis.[3][4] This bioprocess can be optimized to achieve high yields.

This protocol is a generalized representation based on available literature. Specific parameters may require optimization.

1. Strain and Media Preparation:

  • Microorganism: A high-yielding mutant strain of Candida tropicalis is typically used.[3][4]

  • Seed Medium (YEPD):

    • Glucose: 20 g/L

    • Peptone: 20 g/L

    • Yeast Extract: 10 g/L[5]

  • Fermentation Medium:

    • Carbon Source (e.g., glucose, dodecane): Concentrations to be optimized.[5]

    • Nitrogen Source (e.g., (NH₄)₂SO₄): ~1 g/L[5]

    • Other components: KH₂PO₄ (~8 g/L), Na₂HPO₄·12H₂O (~10.08 g/L), NaCl (~2 g/L), Urea (~3 g/L), MgSO₄·7H₂O (~6.15 g/L), and trace elements like VB₁ (~0.2 g/L).[5]

2. Inoculum Development:

  • Inoculate a single colony of C. tropicalis into the seed medium.

  • Incubate at 30°C with shaking at approximately 220 rpm for 12 hours.[5]

3. Fermentation Process:

  • Transfer the seed culture to the fermentation medium in a bioreactor.

  • Maintain the temperature at 30°C and agitation at 220 rpm.[5]

  • Control the pH, which is a critical parameter. A strategy of programmed incremental pH increase from 7.2 to 8.1 during the production phase has been shown to enhance yield.[6]

  • The fermentation is typically run for an extended period, for example, up to 144 hours.[4]

4. Downstream Processing and Purification:

  • At the end of the fermentation, adjust the pH of the broth to 12 with NaOH and heat at 80°C for 3 hours.[5]

  • Centrifuge the mixture to separate the cells.[5]

  • Take the supernatant and adjust the pH to 2-3 to precipitate the this compound.[5]

  • The precipitate can be further purified by recrystallization.

  • Membrane filtration techniques such as microfiltration and ultrafiltration can be employed to remove cell debris and proteins from the fermentation broth before precipitation.[7][8]

Chemical Synthesis: Ozonolysis of Erucic Acid

Ozonolysis is a chemical method used to cleave the double bond in erucic acid to produce this compound and pelargonic acid.[9]

This protocol provides a general outline of the ozonolysis process.

1. Reaction Setup:

  • Dissolve erucic acid in a suitable solvent, such as methanol.[10]

  • Cool the reaction mixture to a low temperature (e.g., 0°C).[11]

2. Ozonolysis:

  • Bubble a stream of ozone-enriched oxygen through the solution.[12] The reaction is typically rapid.

3. Work-up and Oxidation:

  • After the ozonolysis is complete, the resulting ozonides are decomposed.

  • An oxidative work-up is required to convert the cleavage products to carboxylic acids. This can be achieved using hydrogen peroxide in formic acid.[10]

4. Product Isolation and Purification:

  • After the reaction, the solvent is removed.

  • The desired this compound can be isolated from the reaction mixture, often through extraction and subsequent crystallization.

Biological Activity and Applications in Drug Development

While this compound is primarily used in the polymer and fragrance industries, there is emerging interest in its biological activities.

Antimicrobial Properties

A study has reported the antibacterial activity of tridecanoic acid methyl ester, a derivative of this compound.[13] The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative enteropathogenic bacteria.[13] The mechanism of action was suggested to involve the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell lysis.[13] In silico molecular docking studies indicated a strong binding affinity to E. coli DNA Gyrase B.[13]

Role in Drug Delivery Systems

Dicarboxylic acids, including this compound, are monomers used in the synthesis of biodegradable polymers like polyamides (nylons) and polyesters.[14] These polymers can be formulated into various drug delivery systems, such as nanoparticles and microparticles, to achieve controlled release of therapeutic agents.[14][15][16][17] The properties of the resulting polymer, and thus its suitability for drug delivery, can be tuned by the choice of the dicarboxylic acid and the corresponding co-monomer.

Signaling Pathways

Currently, there is a lack of specific research directly implicating this compound in the modulation of specific cellular signaling pathways in mammalian cells. Research on the biological effects of fatty acids and their derivatives suggests that they can influence various signaling cascades, including those involved in inflammation and metabolism.[18][19][20][21][22] However, dedicated studies on this compound are needed to elucidate any specific roles.

Toxicology and Safety

Safety data sheets for this compound indicate that it can cause skin irritation and serious eye irritation.[1] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection.[1] In case of contact, the affected area should be washed thoroughly with water.[1] The product is not classified as acutely toxic.[23] No carcinogenic, mutagenic, or reproductive toxic effects have been reported.[23]

Conclusion

This compound is a versatile dicarboxylic acid with established applications in the chemical industry and emerging potential in the life sciences. Its synthesis through both fermentation and chemical methods offers flexibility in production. While its role in drug development is currently centered on its use as a monomer for biodegradable polymers, the nascent research into its biological activities may open new avenues for its application as a bioactive molecule. Further investigation into its effects on cellular signaling pathways and its toxicological profile will be crucial for realizing its full potential in the pharmaceutical and biomedical fields.

Diagrams

Logical Relationship: Synthesis of this compound

cluster_synthesis Synthesis of this compound Erucic Acid Erucic Acid Ozonolysis Ozonolysis Erucic Acid->Ozonolysis n-Tridecane n-Tridecane Fermentation Fermentation n-Tridecane->Fermentation This compound This compound Ozonolysis->this compound Fermentation->this compound

Caption: Synthesis routes for this compound.

Experimental Workflow: Fermentation and Purification

cluster_workflow Fermentation and Purification Workflow Inoculum Preparation Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation pH Adjustment (Alkaline) pH Adjustment (Alkaline) Fermentation->pH Adjustment (Alkaline) Cell Separation Cell Separation pH Adjustment (Alkaline)->Cell Separation pH Adjustment (Acidic) pH Adjustment (Acidic) Cell Separation->pH Adjustment (Acidic) Precipitation Precipitation pH Adjustment (Acidic)->Precipitation Purified this compound Purified this compound Precipitation->Purified this compound

Caption: Workflow for fermentation and purification.

References

Unveiling Tridecanedioic Acid: A Technical Guide to Its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and occurrence of tridecanedioic acid, also known as brassylic acid. Aimed at researchers, scientists, and drug development professionals, this document delves into the biosynthesis, quantitative data, and experimental protocols for the analysis of this versatile long-chain dicarboxylic acid.

Natural Occurrence of this compound

This compound is a naturally occurring C13 α,ω-dicarboxylic acid found across various biological kingdoms, from plants to microorganisms and animals.

In the Animal Kingdom: this compound has been reported in animal tissues.[3] It can appear in the urine of individuals with certain peroxisomal disorders, such as neonatal adrenoleukodystrophy and Zellweger syndrome, making it a potential biomarker for these conditions.[4] However, detailed quantitative data on its concentration in healthy animal tissues remains limited in publicly available research.

In Microorganisms: Certain yeasts, particularly strains of Candida tropicalis, are capable of producing significant quantities of long-chain dicarboxylic acids, including this compound, through the ω-oxidation of fatty acids or alkanes.[1][5] This microbial fermentation is a promising route for the industrial production of this compound.

In Royal Jelly: Royal jelly, a secretion from honeybees, is a complex mixture of lipids, proteins, and other compounds. While various fatty acids are well-documented components of royal jelly, specific quantitative data for this compound is not consistently reported. One study identified decanedioic acid (a C10 dicarboxylic acid) in royal jelly at concentrations ranging from 0.075 ± 0.002 to 0.122 ± 0.008 g/100 g of fresh royal jelly.[6] Another analysis using HPTLC-MS identified decanedioic acid as a chemical marker to differentiate between fresh and lyophilized royal jelly.[7] Further research is needed to definitively quantify the presence and concentration of this compound in royal jelly.

Biosynthesis of this compound

The primary biosynthetic route for long-chain dicarboxylic acids, including this compound, is the ω-oxidation pathway of long-chain fatty acids. This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions that oxidize the terminal methyl group of a fatty acid.

Biosynthesis_of_Tridecanedioic_Acid Biosynthesis of this compound via ω-Oxidation Long-Chain_Fatty_Acid Long-Chain Fatty Acid (e.g., Tridecanoic Acid) Omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Long-Chain_Fatty_Acid->Omega_Hydroxy_Fatty_Acid Cytochrome P450 Monooxygenase (ω-hydroxylase) + O2, NADPH Omega_Oxo_Fatty_Acid ω-Oxo Fatty Acid Omega_Hydroxy_Fatty_Acid->Omega_Oxo_Fatty_Acid Alcohol Dehydrogenase + NAD+ Tridecanedioic_Acid This compound Omega_Oxo_Fatty_Acid->Tridecanedioic_Acid Aldehyde Dehydrogenase + NAD+

Caption: Biosynthesis of this compound via ω-Oxidation.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related dicarboxylic acids in various natural sources. It is important to note that data for this compound is sparse, and further research is required for a more complete quantitative profile.

Natural SourceAnalyteConcentrationAnalytical MethodReference
Candida tropicalis Fermentation1,13-Tridecanedioic AcidUp to 172 g/LNot specified[5]
Candida tropicalis Fermentationα,ω-Tridecanedioic Acid153 g/LNot specified[8]
Royal JellyDecanedioic Acid (C10)0.075 ± 0.002 to 0.122 ± 0.008 g/100 g (fresh weight)LC-HRMS[6]
Arabidopsis thaliana Root Suberinα,ω-Dicarboxylic Acids (total)24% of aliphatic monomer contentGC-MS[2]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from various biological matrices.

Extraction and Analysis from Plant Material (Arabidopsis thaliana Root Suberin)

This protocol is adapted from established methods for the analysis of suberin monomers.[9][10]

1. Sample Preparation and Delipidation:

  • Harvest Arabidopsis thaliana roots and wash thoroughly with water.

  • Homogenize the root tissue.

  • Perform exhaustive solvent extraction with a mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:1 v/v) to remove soluble lipids. This step is crucial to isolate the insoluble suberin polymer.

2. Depolymerization of Suberin:

  • The delipidated root material is subjected to transesterification to break down the polyester (B1180765) structure of suberin.

  • A common method involves heating the sample in 1 N methanolic HCl at 80°C for 2 hours. An internal standard, such as dotriacontane, is added for quantification.

3. Extraction of Monomers:

  • After depolymerization, the aliphatic suberin monomers are extracted from the reaction mixture using an organic solvent like hexane.

4. Derivatization:

  • The extracted monomers, which contain carboxylic acid and hydroxyl groups, are derivatized to increase their volatility for gas chromatography (GC) analysis.

  • A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the functional groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

5. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized monomers.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute all compounds.

    • Injector: Operate in splitless mode for trace analysis.

  • Mass Spectrometer (MS):

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Scan Range: Acquire data over a mass range of m/z 50-550.

    • Quantification: Use selected ion monitoring (SIM) for target ions of the derivatized this compound and the internal standard for accurate quantification.

Plant_Analysis_Workflow Workflow for this compound Analysis in Plant Suberin cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Plant_Material Arabidopsis thaliana Roots Homogenization Homogenization Plant_Material->Homogenization Delipidation Delipidation (Chloroform:Methanol) Homogenization->Delipidation Depolymerization Depolymerization (Methanolic HCl) Delipidation->Depolymerization Monomer_Extraction Monomer Extraction (Hexane) Depolymerization->Monomer_Extraction Derivatization Derivatization (BSTFA) Monomer_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Workflow for this compound Analysis in Plant Suberin.

Extraction and Analysis from Microbial Fermentation Broth (Candida tropicalis)

This protocol is based on general methods for the extraction of dicarboxylic acids from fermentation broths.[8][11]

1. Sample Preparation:

  • Centrifuge the fermentation broth to separate the microbial cells from the supernatant. The supernatant contains the secreted dicarboxylic acids.

2. Acidification and Extraction:

  • Acidify the supernatant to a pH below 2 using a strong acid (e.g., HCl). This protonates the carboxylic acid groups, making them more soluble in organic solvents.

  • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether. Repeat the extraction multiple times to ensure complete recovery.

3. Drying and Derivatization:

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Derivatize the dried residue using a suitable agent like BSTFA, as described in the plant analysis protocol.

4. GC-MS Analysis:

  • The GC-MS conditions will be similar to those used for the analysis of plant-derived monomers. An internal standard should be added at the beginning of the extraction process for accurate quantification.

Fermentation_Analysis_Workflow Workflow for this compound Analysis from Fermentation Broth Fermentation_Broth Candida tropicalis Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet (discard) Centrifugation->Cell_Pellet Acidification Acidification (pH < 2) Supernatant->Acidification LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->LLE Drying_Evaporation Drying & Evaporation LLE->Drying_Evaporation Derivatization Derivatization (BSTFA) Drying_Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Quantification Quantification GC_MS_Analysis->Quantification

Caption: Workflow for this compound Analysis from Fermentation Broth.

Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding signaling pathways directly modulated by this compound. Dicarboxylic acids, in general, are known to be metabolites that can enter the β-oxidation pathway. Further research is needed to elucidate any specific signaling roles of this compound.

Conclusion

This compound is a naturally occurring dicarboxylic acid with a widespread but not always abundant presence in nature. Its role in the structural integrity of plants and its potential as a biomarker for certain metabolic disorders highlight its importance. The ability to produce this compound in high yields through microbial fermentation opens up possibilities for its use in various industrial applications. This technical guide provides a foundation for researchers and professionals working with this molecule, summarizing the current knowledge and providing detailed protocols for its analysis. Further research is warranted to fully understand its quantitative distribution in nature and its potential biological activities.

References

Biotechnological Synthesis of Tridecanedioic Acid from Renewable Feedstocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tridecanedioic acid (DC13), a C13 α,ω-dicarboxylic acid, is a valuable chemical intermediate for the synthesis of high-performance polymers, fragrances, and lubricants. Traditional chemical synthesis routes for DC13 often rely on petroleum-based feedstocks and harsh reaction conditions. This technical guide provides an in-depth overview of the biotechnological synthesis of this compound from renewable feedstocks, focusing on microbial fermentation using the yeast Candida tropicalis. We detail the metabolic pathways, genetic engineering strategies, fermentation processes, and key quantitative data. This guide is intended for researchers, scientists, and drug development professionals interested in sustainable chemical production.

Introduction

The increasing demand for sustainable and environmentally friendly chemical production processes has driven research into microbial fermentation as an alternative to conventional chemical synthesis. Dicarboxylic acids (DCAs), with their two carboxylic acid functional groups, are important monomers for the production of polyamides and polyesters. This compound, also known as brassylic acid, is of particular interest due to its applications in producing specialty nylons such as nylon 13,13.

The yeast Candida tropicalis has emerged as a robust microbial catalyst for the production of long-chain DCAs from renewable feedstocks like n-alkanes and fatty acids. This guide will explore the core principles and methodologies for the biotechnological synthesis of this compound, with a focus on metabolic engineering and fermentation optimization of C. tropicalis.

Metabolic Pathways for this compound Synthesis

The microbial conversion of n-alkanes and fatty acids to α,ω-dicarboxylic acids in Candida tropicalis involves two key metabolic pathways: the ω-oxidation pathway for terminal oxidation and the β-oxidation pathway for carbon chain degradation. For efficient production of this compound, it is crucial to enhance the flux through the ω-oxidation pathway while minimizing or eliminating the competing β-oxidation pathway.

The ω-Oxidation Pathway

The ω-oxidation pathway is responsible for the conversion of the terminal methyl group of an alkane or fatty acid to a carboxylic acid. This multi-step enzymatic process occurs in the endoplasmic reticulum and involves the following key enzymes:

  • Cytochrome P450 Monooxygenase (CYP): This is the rate-limiting enzyme that hydroxylates the terminal methyl group of the substrate to form a primary alcohol (ω-hydroxy fatty acid). The expression of CYP genes is often induced by the presence of alkanes.

  • Fatty Alcohol Oxidase (FAO) / Fatty Alcohol Dehydrogenase (FAD): The ω-hydroxy fatty acid is then oxidized to the corresponding aldehyde.

  • Fatty Aldehyde Dehydrogenase (FALD): The aldehyde is further oxidized to a dicarboxylic acid.

The Competing β-Oxidation Pathway

The β-oxidation pathway is the primary route for fatty acid degradation in yeast, serving to generate acetyl-CoA for cellular energy and building blocks. This pathway directly competes with the ω-oxidation pathway for the fatty acid substrate and also degrades the dicarboxylic acid product. The key initial step is catalyzed by Acyl-CoA Oxidase (POX) .

To channel the metabolic flux towards dicarboxylic acid production, it is essential to disrupt the β-oxidation pathway.

Diagram: Metabolic Pathways for this compound Production in Candida tropicalis

Caption: Core metabolic pathways for this compound synthesis.

Genetic Engineering Strategies

Metabolic engineering of Candida tropicalis is central to achieving high yields and titers of this compound. The primary strategies involve enhancing the desired ω-oxidation pathway and blocking the competing β-oxidation pathway.

Disruption of the β-Oxidation Pathway

The most effective strategy to prevent the degradation of fatty acid substrates and dicarboxylic acid products is to disrupt the β-oxidation pathway. This is typically achieved by knocking out the genes encoding for acyl-CoA oxidase (POX). Candida tropicalis possesses multiple POX genes, and sequential disruption of these genes is necessary to completely block the pathway. This redirection of substrate from degradation to production has been shown to improve the conversion efficiency to nearly 100%.

Another approach is to inhibit the transport of acetyl-CoA, a product of β-oxidation, from the peroxisome to the mitochondria. This can be achieved by knocking out the carnitine acetyltransferase (CAT) gene, which indirectly inhibits β-oxidation.

Amplification of the ω-Oxidation Pathway

To increase the rate of this compound synthesis, the key enzymes in the ω-oxidation pathway can be overexpressed. This is typically done by introducing additional copies of the genes encoding for cytochrome P450 monooxygenase (CYP) and NADPH-cytochrome P450 reductase (NCPR). Amplification of these genes has been shown to increase the specific productivity of the bioconversion process.

Diagram: Experimental Workflow for Strain Engineering

Strain_Engineering_Workflow start Wild-type Candida tropicalis pox_knockout Sequential Knockout of Acyl-CoA Oxidase (POX) Genes start->pox_knockout beta_oxidation_blocked β-Oxidation Deficient Strain pox_knockout->beta_oxidation_blocked cyp_ncp_amplification Amplification of Cytochrome P450 (CYP) and NADPH-Cytochrome P450 Reductase (NCPR) Genes beta_oxidation_blocked->cyp_ncp_amplification engineered_strain Engineered High-Producing Strain cyp_ncp_amplification->engineered_strain

Caption: A typical workflow for engineering C. tropicalis.

Fermentation Process

The production of this compound is typically carried out using a fed-batch fermentation process, which allows for high cell densities and high product titers. The process is often divided into two distinct phases: a growth phase and a production (conversion) phase.

Growth Phase

During the growth phase, the primary objective is to accumulate a high concentration of microbial biomass. A readily metabolizable carbon source, such as glucose or sucrose, is used. The pH is typically maintained in a slightly acidic range (e.g., 5.0-6.5) to promote optimal cell growth.

Production Phase

Once a sufficient cell density is reached, the production phase is initiated by introducing the renewable feedstock, such as n-tridecane or a C13 fatty acid. The pH of the fermentation broth is then shifted to a slightly alkaline range (e.g., 7.2-8.1). This pH shift serves two purposes: it enhances the activity of the ω-oxidation enzymes and it helps to solubilize the produced dicarboxylic acid, preventing product inhibition. A continuous or intermittent feeding strategy for the feedstock is employed to maintain a non-toxic concentration in the fermenter.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biotechnological production of this compound.

Table 1: Fermentation Performance for this compound Production

StrainFeedstockFermentation ModeTiter (g/L)Productivity (g/L/h)Yield (%)Reference
C. tropicalis SP-UV-56n-TridecaneFed-batch1531.06-
C. tropicalis SP-UV-56n-TridecaneFed-batch1721.19-
Engineered C. tropicalisDodecaneFed-batch1661.38-
Engineered C. tropicalisTetradecaneFed-batch1381.15-

Table 2: Impact of Genetic Engineering on Dicarboxylic Acid Production

Genetic ModificationEffect on ProductionReference
Disruption of Acyl-CoA Oxidase (POX) genesIncreased conversion efficiency to nearly 100%
Amplification of CYP and NCPR genes30% increase in productivity
Knockout of Carnitine Acetyltransferase (CAT) gene (heterozygote)21% increase in DCA concentration, 12% increase in molar conversion

Experimental Protocols

Media Composition

Growth Medium (YPD):

  • Yeast Extract: 10 g/L

  • Peptone: 20 g/L

  • Dextrose (Glucose): 20 g/L

Production Medium (Minimal Salt Medium):

  • (NH₄)₂SO₄: 5 g/L

  • KH₂PO₄: 2 g/L

  • K₂HPO₄: 2 g/L

  • MgSO₄·7H₂O: 0.5 g/L

  • Yeast Extract: 1 g/L

  • Trace elements solution: 1 mL/L

  • n-Tridecane: as required

Strain Development: Gene Knockout Protocol (Example for POX gene)
  • Construct a disruption cassette: The cassette should contain a selectable marker gene (e.g., URA3) flanked by sequences homologous to the upstream and downstream regions of the target POX gene.

  • Transform C. tropicalis: Use a suitable transformation method, such as electroporation or the lithium acetate (B1210297) method, to introduce the disruption cassette into the yeast cells.

  • Select for transformants: Plate the transformed cells on a selective medium (e.g., a medium lacking uracil (B121893) if the URA3 marker is used).

  • Verify gene disruption: Confirm the correct integration of the disruption cassette and the knockout of the target gene by PCR and Southern blot analysis.

  • Recycle the marker (optional): If multiple gene knockouts are required, the selectable marker can be removed using a system like Cre-loxP to allow for its reuse.

Fed-Batch Fermentation Protocol
  • Inoculum preparation: Grow the engineered C. tropicalis strain in YPD medium overnight at 30°C with shaking.

  • Growth phase: Inoculate the fermenter containing the growth medium. Maintain the temperature at 30°C, pH at 5.5, and dissolved oxygen (DO) above 20%.

  • Production phase: Once the desired cell density is reached, switch to the production medium. Begin feeding n-tridecane at a controlled rate.

  • pH control: Shift and maintain the pH at 7.5-8.0 using an automated addition of a base like NaOH or KOH.

  • Monitoring: Regularly monitor cell density (OD₆₀₀), substrate consumption, and product formation using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Harvesting: At the end of the fermentation, separate the cells from the broth by centrifugation or filtration.

  • Product recovery: The this compound can be recovered from the supernatant by acidification, which causes it to precipitate, followed by filtration and purification.

Conclusion

The biotechnological synthesis of this compound from renewable feedstocks using engineered Candida tropicalis presents a promising and sustainable alternative to conventional chemical production. Through targeted metabolic engineering to enhance the ω-oxidation pathway and block the competing β-oxidation pathway, coupled with optimized fed-batch fermentation strategies, high titers and productivities of this compound can be achieved. Further research in systems biology, synthetic biology, and process engineering will continue to improve the efficiency and economic viability of this green production platform.

Microbial Synthesis of Tridecanedioic Acid: A Technical Guide to Metabolic Pathways and Production Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanedioic acid (DC13), a C13 α,ω-dicarboxylic acid, is a valuable platform chemical with applications in the synthesis of high-performance polymers, fragrances, and lubricants. Microbial fermentation, particularly using the yeast Candida tropicalis, presents a sustainable and efficient alternative to traditional chemical synthesis routes. This technical guide provides an in-depth exploration of the metabolic pathways underpinning the microbial production of this compound. It details the key enzymes and genetic engineering strategies employed to enhance production titers, presents relevant quantitative data in a structured format, and offers comprehensive experimental protocols for key methodologies. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Long-chain dicarboxylic acids (LCDAs) are important industrial monomers, and there is a growing demand for their sustainable production from renewable feedstocks. This compound, also known as brassylic acid, is of particular interest due to its role as a precursor for specialty polyamides like Nylon 13,13. The microbial conversion of n-alkanes to dicarboxylic acids by certain yeast species, most notably Candida tropicalis, has been extensively studied and optimized. This process leverages the cell's natural ω-oxidation pathway while strategically blocking the competing β-oxidation pathway to channel the metabolic flux towards the desired product. This guide will delve into the intricacies of these metabolic pathways and the engineering approaches used to create efficient microbial cell factories for this compound production.

The Core Metabolic Pathway: ω-Oxidation

The biosynthesis of this compound from n-tridecane in Candida tropicalis is a multi-step enzymatic process primarily occurring through the ω-oxidation pathway. This pathway facilitates the terminal oxidation of the alkane chain.

The key enzymatic steps are as follows:

  • Terminal Hydroxylation: The process is initiated by the hydroxylation of the terminal methyl group of n-tridecane to form 1-tridecanol (B166897). This reaction is catalyzed by a cytochrome P450 monooxygenase system.

  • Alcohol Oxidation: The resulting 1-tridecanol is then oxidized to tridecanal (B79276). This step is carried out by fatty alcohol oxidase.

  • Aldehyde Oxidation: Finally, tridecanal is oxidized to tridecanoic acid, which is then further hydroxylated at the ω-position and subsequently oxidized to this compound. This final oxidation is catalyzed by fatty aldehyde dehydrogenase.

To enhance the production of this compound, it is crucial to prevent its degradation through the β-oxidation pathway, which is the primary route for fatty acid catabolism.

Metabolic_Pathway_Tridecanedioic_Acid cluster_omega_oxidation ω-Oxidation Pathway cluster_beta_oxidation β-Oxidation Pathway (Blocked) n_tridecane n-Tridecane one_tridecanol 1-Tridecanol n_tridecane->one_tridecanol Cytochrome P450 Monooxygenase (CYP52 Family) tridecanal Tridecanal one_tridecanol->tridecanal Fatty Alcohol Oxidase (FAO1) tridecanoic_acid Tridecanoic Acid tridecanal->tridecanoic_acid Fatty Aldehyde Dehydrogenase omega_hydroxy ω-Hydroxytridecanoic Acid tridecanoic_acid->omega_hydroxy Cytochrome P450 Monooxygenase (CYP52 Family) tridecanoic_acid_beta Tridecanoic Acid tridecanedioic_acid This compound omega_hydroxy->tridecanedioic_acid Fatty Alcohol & Aldehyde Dehydrogenases acetyl_coa Acetyl-CoA tridecanoic_acid_beta->acetyl_coa Acyl-CoA Oxidase (POX4, POX5)

Figure 1: Metabolic pathway for this compound production.

Key Enzymes and Genetic Engineering Strategies

The efficiency of this compound production is largely dependent on the activity of the enzymes in the ω-oxidation pathway and the effective blockage of the β-oxidation pathway.

Enzymes of the ω-Oxidation Pathway
  • Cytochrome P450 Monooxygenases (CYP52 Family): These enzymes are crucial for the initial hydroxylation of n-alkanes. In Candida tropicalis, the CYP52 family of genes encodes these monooxygenases. Specifically, CYP52A13 and CYP52A17 have been identified as key players in the oxidation of long-chain fatty acids.[1]

  • NADPH-Cytochrome P450 Reductase (CPR): This enzyme is essential for transferring electrons from NADPH to the cytochrome P450 monooxygenase, enabling its catalytic activity.

  • Fatty Alcohol Oxidase (FAO): The FAO1 gene encodes the fatty alcohol oxidase responsible for the conversion of long-chain fatty alcohols to aldehydes.

  • Fatty Aldehyde Dehydrogenase (FAD): This enzyme catalyzes the final oxidation step, converting fatty aldehydes to carboxylic acids.

Genetic Engineering for Enhanced Production

A key strategy to maximize the yield of this compound is to disrupt the competing β-oxidation pathway. This is achieved by knocking out the genes encoding acyl-CoA oxidases, the first enzymes in the β-oxidation spiral. In C. tropicalis, these genes are primarily POX4 and POX5.[1]

Experimental_Workflow_Gene_Knockout cluster_workflow Gene Knockout Workflow in Candida tropicalis start Start: Wild-type Candida tropicalis construct_cassette Construct Disruption Cassette (e.g., POX4::URA3) start->construct_cassette transformation Transform C. tropicalis with Disruption Cassette construct_cassette->transformation selection Select for Ura+ Transformants (Growth on uracil-deficient media) transformation->selection verification1 Verify First Allele Knockout (PCR, Southern Blot) selection->verification1 counter_selection Counter-select for URA3 Excision (Growth on 5-FOA plates) verification1->counter_selection verification2 Verify URA3 Marker Removal counter_selection->verification2 repeat_transformation Repeat Transformation for Second Allele (POX4) verification2->repeat_transformation final_verification Verify Double Knockout repeat_transformation->final_verification end Result: POX4Δ/POX4Δ Strain final_verification->end

Figure 2: Workflow for sequential gene knockout in C. tropicalis.

Further improvements in productivity can be achieved by overexpressing the rate-limiting enzymes of the ω-oxidation pathway, such as the cytochrome P450 monooxygenases and NADPH-cytochrome P450 reductase.

Quantitative Data on this compound Production

The following tables summarize key quantitative data from various studies on the microbial production of this compound and related dicarboxylic acids.

Table 1: Production Titers of this compound by Candida tropicalis

StrainFermentation ScaleIncubation Time (h)Final Titer (g/L)Reference
C. tropicalis SP-UV-56 (mutant)13.7 L Stirred Tank144153[2][3]
C. tropicalis SP-UV-56 (mutant)20 m³ Stirred TankNot specified172[2][3]

Table 2: Effect of pH Control Strategy on Dicarboxylic Acid Production by Candida tropicalis

SubstratepH Control StrategyTransformation Time (h)Final Titer (g/L)Reference
n-TridecaneConstant pH120~125 (estimated)[3]
n-TridecaneProgrammed pH increase (7.2 to 8.1)120153[3]
n-DodecaneProgrammed pH increaseNot specified166[3]
n-TetradecaneProgrammed pH increaseNot specified138[3]

Table 3: Kinetic Parameters of Candida tropicalis Cytochrome P450 Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/nmol P450)Reference
CYP52A13Myristic acid (C14:0)1101.27[4]
CYP52A13Oleic acid (C18:1)Not determined1.71[4]
CYP52A17Myristic acid (C14:0)2510.9[4]
CYP52A17Oleic acid (C18:1)Not determined8.3[4]

Experimental Protocols

Protocol for Sequential Gene Knockout of POX4 and POX5 in Candida tropicalis using the URA3 Blaster Method

This protocol describes the disruption of both alleles of an acyl-CoA oxidase gene (e.g., POX4) using a recyclable URA3 marker.

Materials:

  • Candida tropicalis uracil (B121893) auxotroph (ura3Δ) strain

  • Disruption cassette plasmid containing the URA3 gene flanked by homologous regions of the target gene (POX4) and direct repeats (e.g., hisG)

  • YPD medium (Yeast Extract Peptone Dextrose)

  • Synthetic Defined (SD) medium lacking uracil

  • 5-Fluoroorotic acid (5-FOA) selection plates

  • Lithium acetate (B1210297) (LiAc) solution (100 mM)

  • Polyethylene glycol (PEG) solution (40% w/v)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • PCR reagents and primers for verification

Procedure:

  • Preparation of Disruption Cassette: Linearize the disruption cassette plasmid by restriction enzyme digestion to release the fragment containing the URA3 marker and the homologous arms.

  • Transformation of C. tropicalis: a. Grow the C. tropicalis ura3Δ strain in YPD medium to an OD600 of 0.6-1.0. b. Harvest the cells by centrifugation, wash with sterile water, and then with 100 mM LiAc. c. Resuspend the cell pellet in 100 mM LiAc. d. In a microfuge tube, mix 100 µL of the cell suspension with 5-10 µg of the linearized disruption cassette DNA and carrier DNA. e. Add PEG solution and incubate at 30°C for 30 minutes. f. Heat shock the cells at 42°C for 15 minutes. g. Plate the cell suspension on SD medium lacking uracil.

  • Selection and Verification of First Allele Knockout: a. Incubate the plates at 30°C for 3-5 days until Ura+ colonies appear. b. Verify the correct integration of the disruption cassette at the POX4 locus by colony PCR using primers flanking the integration site.

  • Excision of the URA3 Marker: a. Inoculate a Ura+ transformant colony into non-selective YPD medium and grow overnight to allow for spontaneous homologous recombination between the direct repeats flanking the URA3 gene. b. Plate serial dilutions of the overnight culture onto 5-FOA selection plates. c. Incubate at 30°C for 3-5 days. Colonies that grow are potential ura3 "pop-outs". d. Confirm the loss of the URA3 marker by patching the 5-FOA resistant colonies onto both SD medium lacking uracil and YPD plates. True pop-outs will not grow on the uracil-deficient medium.

  • Disruption of the Second Allele: Repeat steps 1-4 using the confirmed single-allele knockout strain to disrupt the second allele of the POX4 gene.

  • Disruption of POX5: Repeat the entire procedure for the POX5 gene in the confirmed POX4 double knockout strain.

Protocol for Fed-Batch Fermentation of Candida tropicalis for this compound Production

This protocol outlines a general procedure for the fed-batch fermentation of a genetically engineered C. tropicalis strain (β-oxidation blocked) for the production of this compound.

Materials:

  • Genetically engineered Candida tropicalis strain

  • Seed Medium (YPD): 1% yeast extract, 2% peptone, 2% glucose.

  • Fermentation Medium:

    • Glucose: 20 g/L

    • (NH4)2SO4: 5 g/L

    • KH2PO4: 2 g/L

    • MgSO4·7H2O: 0.5 g/L

    • Yeast extract: 1 g/L

    • Trace element solution

  • Feeding Solution: Concentrated solution of n-tridecane and a nitrogen source (e.g., ammonia).

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered C. tropicalis strain into a flask containing YPD medium and incubate at 30°C with shaking (200 rpm) for 24-48 hours.

  • Batch Phase: a. Inoculate the fermenter containing the sterile fermentation medium with the seed culture to an initial OD600 of approximately 0.5-1.0. b. Maintain the temperature at 30°C and the pH at a controlled value (e.g., 6.0) by the addition of NaOH or H2SO4. c. Provide aeration and agitation to maintain a dissolved oxygen (DO) level above 20%. d. Allow the culture to grow until the initial glucose is depleted, which is typically indicated by a sharp increase in the DO level.

  • Fed-Batch Phase: a. Once the initial carbon source is consumed, initiate the feeding of n-tridecane and the nitrogen source. b. The feeding rate should be controlled to avoid substrate inhibition and to maintain a steady production rate. A pH-stat feeding strategy, where the addition of the substrate is linked to the pH change caused by its consumption, can be employed. c. Continue the fed-batch cultivation for a predetermined period (e.g., 120-144 hours), monitoring cell growth (OD600) and this compound concentration periodically.

  • Product Recovery: At the end of the fermentation, separate the cells from the broth by centrifugation or filtration. The this compound can be recovered from the supernatant by acidification to precipitate the dicarboxylic acid, followed by filtration and washing.

Fermentation_Workflow cluster_fermentation Fed-Batch Fermentation Workflow inoculum Inoculum Preparation (Engineered C. tropicalis) batch_phase Batch Phase (Growth on Glucose) inoculum->batch_phase do_spike Dissolved Oxygen Spike (Glucose Depletion) batch_phase->do_spike fed_batch_phase Fed-Batch Phase (n-Tridecane Feeding) do_spike->fed_batch_phase monitoring Process Monitoring (OD, pH, Product Titer) fed_batch_phase->monitoring harvest Harvest monitoring->harvest End of Fermentation separation Cell Separation (Centrifugation/Filtration) harvest->separation precipitation Product Precipitation (Acidification) separation->precipitation recovery Product Recovery (Filtration & Washing) precipitation->recovery product This compound recovery->product

Figure 3: Workflow for fed-batch fermentation and product recovery.

Conclusion

The microbial production of this compound using genetically engineered Candida tropicalis represents a highly promising and sustainable manufacturing platform. A thorough understanding of the underlying metabolic pathways, particularly the interplay between ω-oxidation and β-oxidation, is fundamental to the rational design of high-performing production strains. By employing targeted genetic modifications to block competing pathways and amplify the expression of key enzymes, significant improvements in product titers and yields have been achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further advancements in the microbial synthesis of this important platform chemical. Future research efforts will likely focus on systems biology approaches to further optimize metabolic fluxes, explore alternative renewable feedstocks, and enhance the robustness of production strains for industrial-scale applications.

References

An In-depth Technical Guide to the Key Enzymes in the ω-Oxidation Pathway for Tridecanedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the ω-oxidation pathway for the synthesis of tridecanedioic acid, a valuable dicarboxylic acid with applications in polymers, fragrances, and lubricants. This document details the enzymatic cascade, presents available quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the biochemical pathway and experimental workflows.

The ω-Oxidation Pathway: An Overview

The microbial synthesis of this compound from n-tridecane or its corresponding fatty acid, tridecanoic acid, is primarily achieved through the ω-oxidation pathway. This pathway facilitates the conversion of a terminal methyl group of an aliphatic chain into a carboxylic acid function. The process is a three-step enzymatic cascade primarily characterized in yeast species, particularly Candida tropicalis.

The key enzymes involved in this pathway are:

  • Cytochrome P450 Monooxygenase (CYP450): Initiates the pathway by hydroxylating the terminal (ω) carbon of the substrate.

  • Alcohol Dehydrogenase (ADH) / Alcohol Oxidase: Oxidizes the resulting primary alcohol to an aldehyde.

  • Aldehyde Dehydrogenase (ALDH): Catalyzes the final oxidation of the aldehyde to a carboxylic acid, yielding the dicarboxylic acid.

Core Enzymes and Their Characteristics

Cytochrome P450 Monooxygenases (CYP450s)

The first and often rate-limiting step is the hydroxylation of the terminal methyl group of the alkane or fatty acid.[1][2] This reaction is catalyzed by a family of heme-containing enzymes known as cytochrome P450 monooxygenases. In the context of dicarboxylic acid production in yeast, the CYP52 family is of particular importance.[1][2][3]

Candida tropicalis possesses multiple genes from the CYP52 family, with specific isoforms being induced by the presence of alkanes or fatty acids.[1][2][3] For instance, studies have shown that CYP52A13 and CYP52A17 are significantly upregulated during the conversion of oleic acid.[4][5] CYP52A13 shows a preference for unsaturated fatty acids, while CYP52A17 is efficient in oxidizing shorter, saturated fatty acids.[5]

Alcohol Dehydrogenases (ADHs) and Alcohol Oxidases (FAOs)
Aldehyde Dehydrogenases (ALDHs)

The final step in the pathway is the oxidation of the ω-oxo fatty acid to this compound, a reaction catalyzed by an aldehyde dehydrogenase.[8] The ALDH superfamily of enzymes is responsible for the NAD(P)+-dependent oxidation of a wide range of aldehydes to their corresponding carboxylic acids.[9][10] Fatty aldehyde dehydrogenase (FALDH) is particularly relevant for the metabolism of long-chain fatty aldehydes.[11]

Quantitative Enzyme Data

While specific kinetic data for the entire enzymatic cascade with tridecane (B166401) or tridecanoic acid as the initial substrate is limited in the public domain, the following tables summarize available and representative data for the key enzyme classes.

Table 1: Cytochrome P450 Monooxygenase (CYP52 Family) - Representative Data

Enzyme/OrganismSubstrateProductKm (µM)Vmax (nmol/min/mg protein)kcat (s⁻¹)Reference(s)
Candida tropicalis Hydroxylasen-Tetradecane1-Tetradecanol-3-5-[12]
Human CYP4A11Lauric Acid (C12)12-Hydroxylauric Acid4.7-7 min⁻¹
Candida maltosa P450alk5Fatty Acidsω-Hydroxy Fatty Acids---[13]

Table 2: Alcohol Dehydrogenase/Oxidase - Representative Data

Enzyme/OrganismSubstrateProductKm (µM)kcat (min⁻¹)Reference(s)
Human ADH (β1γ1 isoenzyme)16-Hydroxyhexadecanoic Acid16-Oxohexadecanoic Acid1.810[7]
Yeast Alcohol DehydrogenaseHexanolHexanal--[14]
Yeast Alcohol DehydrogenaseDecanolDecanal--[14]

Note: The kinetic parameters for human ADH with 16-hydroxyhexadecanoic acid are presented as a proxy for the activity on long-chain ω-hydroxy fatty acids.

Table 3: Aldehyde Dehydrogenase - Representative Data

Enzyme/OrganismSubstrateProductSpecific Activity (pmol/mg/min)Reference(s)
Human Fibroblasts FALDHPyrenedecanal (B8019038)Pyrenedecanoic Acid30.1 ± 4.39[6]
Recombinant Human ALDH1A1PyrenedecanalPyrenedecanoic Acid2.9 ± 0.8 nmol/mg/min[6]
Recombinant Human ALDH2PyrenedecanalPyrenedecanoic Acid3.5 ± 0.4 nmol/mg/min[6]

Note: The data is based on a fluorescent aldehyde substrate, pyrenedecanal, which has a similar chain length to 13-oxotridecanoic acid.

Experimental Protocols

Heterologous Expression and Purification of ω-Oxidation Enzymes

Objective: To produce and purify recombinant CYP450, ADH/FAO, and ALDH for in vitro characterization.

Protocol Outline (Example for a CYP52 enzyme in E. coli):

  • Gene Cloning: The gene encoding the target enzyme (e.g., CYP52A17 from Candida tropicalis) is amplified by PCR and cloned into an appropriate E. coli expression vector (e.g., pET vector series) containing a purification tag (e.g., His-tag).[5]

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding IPTG, and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein folding.[5]

  • Cell Lysis and Membrane Preparation (for membrane-bound CYP450s): Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. For membrane-bound proteins, the cell lysate is ultracentrifuged to pellet the membranes.[1]

  • Solubilization (for membrane-bound proteins): The membrane pellet is resuspended in a buffer containing a detergent (e.g., CHAPS, sodium cholate) to solubilize the membrane proteins.[1]

  • Purification: The solubilized protein or the soluble fraction from the cell lysate is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography may be necessary.[1][2]

Enzyme Activity Assays

4.2.1. Cytochrome P450 Activity Assay (General Protocol)

Principle: The activity of CYP450 can be determined by measuring the consumption of NADPH or the formation of the hydroxylated product.

Reagents:

  • Purified recombinant CYP450

  • NADPH reductase (if not co-expressed)

  • Lipid or detergent for reconstitution (e.g., DLPC)

  • Substrate (e.g., tridecanoic acid)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Reconstitute the purified CYP450 and NADPH reductase in the reaction buffer containing lipids or detergent.

  • Add the substrate to the reaction mixture.

  • Initiate the reaction by adding NADPH.

  • Incubate at a specific temperature (e.g., 37°C) for a defined time.

  • Stop the reaction (e.g., by adding a solvent like ethyl acetate).

  • Extract the product and analyze by GC-MS or HPLC.

4.2.2. Alcohol Dehydrogenase Activity Assay (Spectrophotometric)

Principle: The activity of ADH is determined by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.[13]

Reagents:

  • Purified recombinant ADH or cell lysate

  • Substrate (e.g., 13-hydroxytridecanoic acid, solubilized with a carrier like BSA)

  • NAD+

  • Reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.8)

Procedure:

  • In a cuvette, mix the reaction buffer, NAD+, and the substrate solution.

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

4.2.3. Aldehyde Dehydrogenase Activity Assay (HPLC-based)

Principle: This assay is based on the conversion of a fluorescent long-chain aldehyde substrate to its corresponding fluorescent carboxylic acid, which is then quantified by HPLC.[4][6]

Reagents:

  • Purified recombinant ALDH or cell/tissue homogenate

  • Fluorescent substrate (e.g., pyrenedecanal)

  • NAD+

  • Reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.5)

  • Methanol for reaction termination

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, NAD+, and the enzyme sample.

  • Initiate the reaction by adding the fluorescent substrate.

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding methanol.

  • Centrifuge to pellet any precipitate.

  • Inject the supernatant into a reverse-phase HPLC system equipped with a fluorescence detector.

  • Quantify the product peak by comparing its area to a standard curve of the fluorescent carboxylic acid.

Visualizing the Pathway and Workflows

The following diagrams illustrate the ω-oxidation pathway and a general experimental workflow for enzyme characterization.

omega_oxidation_pathway cluster_pathway ω-Oxidation Pathway for this compound Synthesis Tridecane n-Tridecane / Tridecanoic Acid Hydroxy_acid ω-Hydroxytridecanoic Acid Tridecane->Hydroxy_acid CYP450 (e.g., CYP52A17) + O2, NADPH Oxo_acid ω-Oxotridecanoic Acid Hydroxy_acid->Oxo_acid ADH / FAO + NAD+ Dicarboxylic_acid This compound Oxo_acid->Dicarboxylic_acid ALDH + NAD+ experimental_workflow cluster_workflow General Experimental Workflow for Enzyme Characterization Gene_Cloning 1. Gene Cloning (e.g., CYP52A17 into pET vector) Expression 2. Heterologous Expression (in E. coli BL21(DE3)) Gene_Cloning->Expression Purification 3. Protein Purification (e.g., Ni-NTA Chromatography) Expression->Purification Activity_Assay 4. Enzyme Activity Assay (Spectrophotometric or HPLC-based) Purification->Activity_Assay Kinetic_Analysis 5. Kinetic Parameter Determination (Km, Vmax, kcat) Activity_Assay->Kinetic_Analysis

References

Spectroscopic data (NMR, IR, Mass Spec) for Tridecanedioic acid identification.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tridecanedioic acid (HOOC(CH₂)₁₁COOH), a long-chain dicarboxylic acid, is a valuable chemical intermediate in the synthesis of polymers, fragrances, and high-performance lubricants. Accurate and unambiguous identification of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation and identification of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)2H-COOH
2.15-2.17Triplet4Hα-CH₂
1.51-1.54Quintet4Hβ-CH₂
1.27Multiplet14Hγ, δ, ε, ζ-CH₂

Solvent: DMSO-d₆. The chemical shift of the carboxylic acid proton is concentration and temperature dependent and may exchange with residual water in the solvent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~174.5-COOH
~40.25α-CH₂
~31.28β-CH₂
~28.55γ, δ, ε, ζ-CH₂

Solvent: Water at pH 7.00. Data derived from HSQC correlations.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
2920, 2850C-H stretchAlkane
~1700C=O stretchCarboxylic Acid
~1470C-H bend (scissoring)Alkane
~1300-1200C-O stretchCarboxylic Acid
~920 (broad)O-H bend (out-of-plane)Carboxylic Acid Dimer
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

m/zProposed Fragment
244[M]⁺ (Molecular Ion)
226[M-H₂O]⁺
129[HOOC(CH₂)₅]⁺
111[C₇H₁₁O]⁺
98[C₆H₁₀O]⁺
84[C₅H₈O]⁺
69[C₄H₅O]⁺
55[C₄H₇]⁺

Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

2.1.1 Sample Preparation

  • Weigh 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). For aqueous measurements, D₂O can be used.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

2.1.2 Instrumentation and Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Experiment: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Experiment: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or higher.

    • Relaxation Delay: 2 seconds.

2.1.3 Data Processing

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift axis using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integrations.

FT-IR Spectroscopy (KBr Pellet Method)

2.2.1 Sample Preparation

  • Thoroughly dry IR-grade potassium bromide (KBr) in an oven to remove moisture.

  • In an agate mortar, grind 1-2 mg of this compound to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar.

  • Gently mix and then thoroughly grind the sample and KBr together to ensure a homogeneous mixture.

  • Transfer the powdered mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) in a hydraulic press to form a transparent or translucent pellet.

2.2.2 Instrumentation and Data Acquisition

  • Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

2.2.3 Data Processing

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility of dicarboxylic acids, derivatization is typically required for GC-MS analysis.

2.3.1 Derivatization (Silylation)

  • Accurately weigh a small amount of this compound into a reaction vial.

  • Add a suitable solvent (e.g., acetonitrile).

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

2.3.2 Instrumentation and Data Acquisition

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Program: A temperature gradient suitable for eluting the derivatized acid (e.g., start at 100°C, ramp to 280°C).

    • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

2.3.3 Data Analysis

  • Identify the peak corresponding to the derivatized this compound in the total ion chromatogram.

  • Analyze the mass spectrum of this peak.

  • Identify the molecular ion peak and characteristic fragment ions.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationships in spectroscopic data interpretation.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) nmr_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_acq Data Acquisition (¹H and ¹³C NMR) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc nmr_interp Interpretation (Chemical Shift, Multiplicity, Integration) nmr_proc->nmr_interp end Structural Elucidation nmr_interp->end ir_prep Sample Preparation (KBr Pellet Formation) ir_acq Data Acquisition (FT-IR Spectrum) ir_prep->ir_acq ir_proc Data Processing (Background Subtraction) ir_acq->ir_proc ir_interp Interpretation (Characteristic Absorptions) ir_proc->ir_interp ir_interp->end ms_deriv Derivatization (e.g., Silylation) ms_gc Gas Chromatography (Separation) ms_deriv->ms_gc ms_ms Mass Spectrometry (Ionization and Fragmentation) ms_gc->ms_ms ms_interp Interpretation (Molecular Ion, Fragmentation Pattern) ms_ms->ms_interp ms_interp->end start This compound Sample start->nmr_prep start->ir_prep start->ms_deriv

Spectroscopic Analysis Workflow for this compound

data_interpretation cluster_data Spectroscopic Data cluster_info Structural Information nmr_data ¹H & ¹³C NMR Data (Chemical Shifts, Multiplicities, Integrals, Couplings) carbon_skeleton Carbon-Hydrogen Framework (Connectivity) nmr_data->carbon_skeleton Provides ir_data IR Data (Absorption Frequencies) functional_groups Functional Groups (-COOH, -CH₂-) ir_data->functional_groups Identifies ms_data MS Data (m/z values) molecular_formula Molecular Weight & Elemental Composition ms_data->molecular_formula Determines structure This compound Structure carbon_skeleton->structure functional_groups->structure molecular_formula->structure

Logical Relationship of Spectroscopic Data to Structure

References

Solubility profile of Tridecanedioic acid in various organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of tridecanedioic acid in various organic solvents. This compound, a dicarboxylic acid with the formula C₁₃H₂₄O₄, is a valuable building block in various applications, including the synthesis of polymers like high-performance nylons (e.g., nylon-1313), fragrances, and lubricants.[1] A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and purification processes.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several common organic solvents at various temperatures. A study by Tang et al. provides key quantitative data, which is summarized in the table below. The solubility was determined using a static analytical method over a temperature range of 283.15 K to 323.15 K.[2]

SolventTemperature (K)Molar Fraction (x10³)
Methanol 283.151.58
288.151.96
293.152.43
298.153.01
303.153.72
308.154.59
313.155.67
318.157.00
323.158.64
Ethanol 283.151.23
288.151.54
293.151.93
298.152.41
303.153.01
308.153.76
313.154.70
318.155.87
323.157.33
Acetic Acid 283.152.55
288.153.12
293.153.82
298.154.68
303.155.74
308.157.04
313.158.63
318.1510.58
323.1512.96
Acetone 283.151.89
288.152.30
293.152.79
298.153.39
303.154.12
308.155.01
313.156.09
318.157.41
323.159.01
Ethyl Acetate 283.151.45
288.151.76
293.152.14
298.152.60
303.153.16
308.153.84
313.154.67
318.155.68
323.156.91

Generally, this compound is sparingly soluble in water due to its long hydrophobic carbon chain, but it exhibits better solubility in organic solvents such as alcohols and ether.[3] The solubility tends to increase with temperature, a common characteristic for many organic compounds.[3]

Experimental Protocols for Solubility Determination

The determination of the solubility of dicarboxylic acids like this compound can be achieved through various established experimental methodologies. The following protocols are standard in the field.

Static Analytical Method

The static analytical method is a common and reliable technique for determining solubility.

Methodology:

  • Sample Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer) in a thermostatically controlled bath at a constant temperature until equilibrium is reached. The time required for equilibration can vary and should be determined experimentally.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate.

  • Sampling and Analysis: A sample of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might alter the solubility. The sample is then analyzed to determine the concentration of the solute.

  • Quantification: The concentration of this compound in the saturated solution can be determined by methods such as acid-base titration or gravimetric analysis after solvent evaporation.[4]

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility.

Methodology:

  • Saturation: A saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate at a specific temperature.

  • Filtration: A known volume of the saturated solution is carefully filtered to remove any undissolved solid.

  • Evaporation: The solvent from the filtered solution is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.

Laser Monitoring Technique

This dynamic method is used to determine the temperature at which a solid completely dissolves in a solvent.

Methodology:

  • Sample Preparation: A known mass of this compound and solvent are placed in a sealed vessel.

  • Heating and Monitoring: The solution is slowly heated at a constant rate while being stirred. A laser beam is passed through the solution, and the light transmission is monitored.

  • Dissolution Point: The temperature at which the last solid particles disappear, indicated by a sharp increase in light transmission, is recorded as the dissolution temperature for that specific composition.[4] This process is repeated for different compositions to construct a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound using the static analytical method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh this compound & Solvent B Mix in Sealed Vessel A->B Add to C Agitate at Constant Temperature B->C Place in D Allow Phases to Separate C->D After Equilibration E Sample Supernatant D->E Carefully F Analyze Sample Concentration (e.g., Titration, Gravimetry) E->F Proceed to G Calculate Solubility F->G Based on

Caption: Workflow for Solubility Determination.

Applications in Drug Development

The solubility of active pharmaceutical ingredients (APIs) is a critical factor in drug development, influencing bioavailability and formulation strategies. While this compound itself is not typically a primary active ingredient, dicarboxylic acids are used in various pharmaceutical applications. For instance, they can be used to form salts or co-crystals with APIs to modify their solubility and dissolution rates. Polymers derived from dicarboxylic acids, such as polyesters and polyamides, are also extensively used in drug delivery systems for controlled release applications.[5] Understanding the solubility of monomeric units like this compound is therefore fundamental for the development of these advanced drug delivery platforms.

References

An In-depth Technical Guide to the Thermochemical Data and Phase Behavior of Tridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and phase behavior of tridecanedioic acid (CAS No: 505-52-2), a dicarboxylic acid with applications in polymers, lubricants, and fragrances. The information herein is intended to support research, development, and formulation activities by providing key data and experimental methodologies.

Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and energy content. The following tables summarize the key thermochemical data available for this compound in its solid state.

Table 1: Standard Molar Thermochemical Properties of this compound (Solid)

PropertySymbolValueUnitsReference
Standard Molar Enthalpy of FormationΔfH°(s)-1148.3kJ/mol[1][2]
Standard Molar Enthalpy of CombustionΔcH°(s)-7397.3 ± 3.3kJ/mol[1]

Table 2: Molar Thermodynamic Properties of Fusion for this compound

PropertySymbolValueUnitsReference
Enthalpy of FusionΔfusH45.3 to 49.4kJ/mol[3][4]
Entropy of FusionΔfusS116.9J/(mol·K)[3][5]

Phase Behavior

The phase behavior of this compound, including its melting point, boiling point, solubility, and crystalline structure, dictates its physical properties and applications.

Table 3: Physical and Phase Behavior Data for this compound

PropertyValueUnitsReference
Melting Point111 - 114.35°C[4][6]
Boiling Point~376°C
Water SolubilitySparingly soluble; 1.5 mg/mL at 21°C[6]
Solubility in Organic SolventsSoluble in alcohols (e.g., ethanol), ether, and aromatic hydrocarbons (e.g., benzene)
Crystal SystemMonoclinic[6]
Space GroupP 1 21/n 1[6]
Unit Cell Parametersa = 5.5195 Å, b = 9.4058 Å, c = 26.283 Å, β = 90.84°[6]

Polymorphism:

While specific studies on the polymorphism of this compound are not extensively reported in the literature, it is a known phenomenon among long-chain dicarboxylic acids.[7] Different polymorphic forms can exhibit variations in melting point, solubility, and stability, which are critical considerations in drug development and material science. The existence of polymorphs is often influenced by crystallization conditions such as the choice of solvent and cooling rate. Techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Infrared (IR) Spectroscopy are essential for the identification and characterization of different polymorphic forms.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of thermochemical and phase behavior data.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the melting point and enthalpy of fusion of this compound.

Materials:

  • This compound sample (high purity)

  • Aluminum DSC pans and lids

  • DSC instrument

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 150°C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Powder X-ray Diffraction (PXRD) for Crystal Structure Analysis

Objective: To characterize the crystalline structure of this compound and identify any polymorphic forms.

Materials:

  • This compound powder sample

  • Sample holder (e.g., zero-background silicon wafer)

  • Powder X-ray diffractometer with a Cu Kα radiation source

Procedure:

  • Sample Preparation: Finely grind the this compound sample to a homogenous powder. Mount the powder onto the sample holder, ensuring a flat and even surface.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Collection:

    • Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

    • Scan the sample over a defined 2θ range (e.g., 5° to 50°) with a specific step size and scan speed.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. The positions and intensities of the diffraction peaks can be used to identify the crystal system, space group, and unit cell parameters. Different polymorphs will produce distinct PXRD patterns.

Static Equilibrium Method for Solubility Determination

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (excess solid)

  • Solvent of interest

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis)

Procedure:

  • Equilibration: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. Place the container in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.

  • Analysis: Determine the concentration of this compound in the filtered solution using a pre-calibrated analytical method.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of the thermochemical and phase behavior of a compound like this compound.

experimental_workflow cluster_start Starting Material cluster_thermochem Thermochemical Analysis cluster_phase Phase Behavior Analysis cluster_results Data & Characterization start This compound Sample bomb_calorimetry Bomb Calorimetry start->bomb_calorimetry pxrd Powder X-ray Diffraction (PXRD) start->pxrd solubility Solubility Determination start->solubility melting_point Melting Point Apparatus start->melting_point microscopy Hot-Stage Microscopy start->microscopy dsc Differential Scanning Calorimetry (DSC) thermochem_data Enthalpy of Fusion Entropy of Fusion Enthalpy of Combustion dsc->thermochem_data bomb_calorimetry->thermochem_data phase_data Melting Point Boiling Point Solubility Profile Crystal Structure Polymorphic Forms pxrd->phase_data solubility->phase_data melting_point->phase_data microscopy->phase_data

Workflow for Thermochemical and Phase Behavior Characterization.

This guide consolidates the available thermochemical and phase behavior data for this compound and provides standardized protocols for their experimental determination. This information is intended to be a valuable resource for scientists and researchers working with this compound.

References

A Technical Guide to Historical Methods for the Synthesis of Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational chemical methodologies that have been historically employed for the synthesis of long-chain dicarboxylic acids. These compounds are crucial building blocks in the manufacturing of polymers, plasticizers, lubricants, and have significant applications in the pharmaceutical industry. This document provides a detailed examination of key historical synthetic routes, complete with experimental protocols and quantitative data to serve as a valuable resource for researchers and professionals in chemical and drug development.

Oxidative Cleavage of Unsaturated Fatty Acids and Cyclic Compounds

One of the most historically significant and industrially practiced methods for producing long-chain dicarboxylic acids involves the oxidative cleavage of carbon-carbon double bonds in unsaturated fatty acids or cyclic compounds. This approach leverages readily available natural feedstocks and robust chemical transformations.

Ozonolysis of Oleic Acid to Yield Azelaic Acid

The ozonolysis of oleic acid is a classic method for the production of azelaic acid (nonanedioic acid) and pelargonic acid. This process involves the reaction of ozone with the double bond of oleic acid to form an ozonide, which is then oxidatively cleaved.

Experimental Protocol: Ozonolysis of Oleic Acid

  • Dissolution: Dissolve 5 grams of oleic acid in a solvent mixture of acetone (B3395972) and water (118.75 mL acetone: 6.25 mL water).

  • Cooling: Cool the solution to a temperature between -15°C and 0°C in a reaction vessel equipped with a gas inlet tube and a stirrer.

  • Ozonolysis: Purge a stream of oxygen containing ozone (O₃) through the solution for a period of 5 to 60 minutes. The reaction progress can be monitored by the disappearance of the oleic acid starting material.

  • Oxygen Purge: After the ozonolysis is complete, continue to purge the solution with pure oxygen for approximately 30 minutes to remove any unreacted ozone.

  • Work-up and Isolation: Follow standard work-up procedures, which typically involve extraction and decantation, to separate the azelaic acid and nonanoic acid products. The conversion of oleic acid is generally in the range of 80% to 100%.[1]

Logical Workflow for Ozonolysis of Oleic Acid

ozonolysis_workflow start Start dissolve Dissolve Oleic Acid in Acetone/Water start->dissolve cool Cool to -15°C - 0°C dissolve->cool ozonolysis Purge with O₃/O₂ (5-60 min) cool->ozonolysis o2_purge Purge with O₂ (30 min) ozonolysis->o2_purge workup Work-up (Extraction & Decantation) o2_purge->workup products Isolate Azelaic Acid & Nonanoic Acid workup->products end End products->end

Ozonolysis of Oleic Acid Workflow.
Oxidation of Cyclododecane (B45066) to Dodecanedioic Acid

A traditional industrial route to dodecanedioic acid (DDDA) starts from butadiene, which is first converted to cyclododecane. The cyclododecane is then oxidized in a two-step process.

Experimental Protocol: Synthesis of Dodecanedioic Acid from Cyclododecane

This protocol is a representation of the industrial process.

Step 1: Air Oxidation of Cyclododecane

  • Reaction Setup: In a suitable reactor, cyclododecane is subjected to autoxidation with air.

  • Oxidation: The oxidation is carried out at a temperature of 150-160°C and atmospheric pressure in the presence of boric acid. This process yields a mixture of cyclododecanol (B158456) and cyclododecanone (B146445).[2]

Step 2: Nitric Acid Oxidation of Cyclododecanol/Cyclododecanone Mixture

  • Reaction Mixture: The mixture of cyclododecanol and cyclododecanone is then oxidized with nitric acid to yield dodecanedioic acid.[3]

Quantitative Data for Dodecanedioic Acid Synthesis from Butadiene

StepReactantsCatalyst/ReagentsTemperature (°C)PressureYield/SelectivityReference
Cyclotrimerization1,3-ButadieneTiCl₄ / Ethylaluminum sesquichloride--High[4]
Hydrogenation1,5,9-CyclododecatrieneNi-catalysts20010-15 bar>98%[2]
Air OxidationCyclododecaneBoric acid150-160Atmospheric80-82% selectivity[2]
Nitric Acid OxidationCyclododecanol/oneNitric acid---[3]

Alkali Fusion of Ricinoleic Acid from Castor Oil

A historically significant method for the production of sebacic acid (decanedioic acid) involves the alkali fusion of ricinoleic acid, the primary fatty acid component of castor oil.

Experimental Protocol: Synthesis of Sebacic Acid from Castor Oil

  • Saponification: Castor oil is first saponified by heating it with an aqueous solution of sodium hydroxide. This process hydrolyzes the triglyceride esters to glycerol (B35011) and sodium ricinoleate (B1264116).

  • Alkali Fusion: The resulting sodium ricinoleate is then subjected to alkali fusion at high temperatures, typically between 250°C and 300°C. This is often done in the presence of a catalyst such as lead(II,IV) oxide (Pb₃O₄) or iron(III) oxide (Fe₂O₃). The fusion reaction cleaves the ricinoleic acid molecule to produce disodium (B8443419) sebacate (B1225510) and 2-octanol.[5]

  • Acidification: The reaction mixture is cooled and dissolved in water. The solution is then acidified, typically with a mineral acid like sulfuric acid, to precipitate the sebacic acid.

  • Purification: The crude sebacic acid is collected by filtration and can be further purified by recrystallization.

Quantitative Data for Sebacic Acid Synthesis from Castor Oil Derivatives

Raw MaterialCatalystTemperature (°C)Reaction Time (min)Yield (%)Reference
Castor OilPb₃O₄ (1%)28036073.2[5]
Methyl RicinoleatePb₃O₄ (1%)28030081.5[5]
Sodium RicinoleatePb₃O₄ (1%)28024083.9[5]
Ricinoleic AcidPb₃O₄ (1%)28024082.6[5]

Logical Workflow for Sebacic Acid Synthesis from Castor Oil

sebacic_acid_workflow start Start saponification Saponification of Castor Oil with NaOH start->saponification alkali_fusion Alkali Fusion of Sodium Ricinoleate (250-300°C, with catalyst) saponification->alkali_fusion dissolution Cool and Dissolve in Water alkali_fusion->dissolution acidification Acidify with Mineral Acid dissolution->acidification filtration Filter Crude Sebacic Acid acidification->filtration recrystallization Recrystallize for Purification filtration->recrystallization product Pure Sebacic Acid recrystallization->product end End product->end

Sebacic Acid Synthesis Workflow.

Electrolytic Methods: The Kolbe and Brown-Walker Syntheses

Electrochemical methods provide a unique approach to the synthesis of long-chain dicarboxylic acids through the coupling of shorter-chain precursors.

Kolbe Electrolysis for Dimerization

The Kolbe electrolysis involves the anodic oxidation of a carboxylate, leading to a radical intermediate that then dimerizes. This method can be applied to the synthesis of long-chain dicarboxylic acids from shorter ones. For instance, sebacic acid can be commercially produced by the Kolbe electrolysis of adipic acid.[6]

General Reaction Scheme:

2 RCOO⁻ → R-R + 2 CO₂ + 2e⁻

Experimental Protocol: Conceptual Kolbe Electrolysis for Sebacic Acid

  • Electrolyte Preparation: A solution of the potassium salt of monomethyl adipate (B1204190) is prepared in a mixture of methanol (B129727) and water.

  • Electrolysis: The electrolysis is carried out in an electrolytic cell with platinum anodes. A high current density is typically employed to favor the radical coupling pathway.[6] The electrolysis of monomethyl adipate yields dimethyl sebacate.

  • Hydrolysis: The resulting dimethyl sebacate is then hydrolyzed to sebacic acid.[7]

Logical Workflow for Kolbe Electrolysis

kolbe_electrolysis_workflow start Start prepare_electrolyte Prepare Electrolyte (e.g., Potassium Monomethyl Adipate in Methanol/Water) start->prepare_electrolyte electrolysis Electrolysis (Platinum Anode, High Current Density) prepare_electrolyte->electrolysis form_diester Formation of Diester (e.g., Dimethyl Sebacate) electrolysis->form_diester hydrolysis Hydrolysis of Diester form_diester->hydrolysis product Isolate Dicarboxylic Acid (e.g., Sebacic Acid) hydrolysis->product end End product->end

Kolbe Electrolysis Workflow.
The Crum Brown-Walker Reaction

A variation of the Kolbe electrolysis, the Crum Brown-Walker reaction, specifically refers to the dimerization of half-esters of dicarboxylic acids.[8] This is a powerful method for extending the carbon chain and creating longer-chain dicarboxylic acids.

Chain Extension and Shortening Methods

Classical organic synthesis provides versatile tools for modifying the carbon chain length of molecules, which have been applied to the synthesis of dicarboxylic acids.

Malonic Ester Synthesis for Chain Elongation

The malonic ester synthesis is a classic method for forming carbon-carbon bonds and can be adapted to synthesize dicarboxylic acids. For example, adipic acid can be synthesized by reacting ethylene (B1197577) bromide with an excess of sodiomalonic ester, followed by hydrolysis and decarboxylation of the resulting tetraester.[9]

Experimental Protocol: Conceptual Malonic Ester Synthesis of Adipic Acid

  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form the sodiomalonic ester enolate.

  • Alkylation: One mole of ethylene bromide is added to a large excess of the sodiomalonic ester. The enolate acts as a nucleophile, displacing both bromide ions to form a tetraester.

  • Hydrolysis: The resulting tetraester is hydrolyzed, typically with a strong base followed by acidification, to yield the corresponding tetracarboxylic acid.

  • Decarboxylation: The tetracarboxylic acid is then heated to induce decarboxylation, yielding adipic acid.

Logical Workflow for Malonic Ester Synthesis of a Dicarboxylic Acid

malonic_ester_workflow start Start enolate_formation Form Sodiomalonic Ester (Diethyl Malonate + NaOEt) start->enolate_formation alkylation Alkylate with Dihaloalkane (e.g., Ethylene Bromide) enolate_formation->alkylation hydrolysis Hydrolyze Tetraester alkylation->hydrolysis decarboxylation Decarboxylate Tetracarboxylic Acid hydrolysis->decarboxylation product Isolate Dicarboxylic Acid (e.g., Adipic Acid) decarboxylation->product end End product->end

Malonic Ester Synthesis Workflow.
Hooker Oxidation for Chain Shortening

The Hooker reaction is a specific method for reducing the length of an alkyl chain in certain naphthoquinones by one methylene (B1212753) unit through oxidation with potassium permanganate.[10] While not a general method for all long-chain dicarboxylic acids, it represents a historical example of oxidative chain shortening. The mechanism involves ring-cleavage at an alkene group, followed by decarboxylation and subsequent ring-closure.[10] A study on the mechanism of the Hooker oxidation has provided insights into the synthesis of novel indane carboxylic acid derivatives from lapachol.[11]

References

The Toxicological Profile of Tridecanedioic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tridecanedioic acid, also known as Brassylic acid, is a dicarboxylic acid with the chemical formula C13H24O4. It finds applications in the synthesis of polymers, fragrances, and lubricants.[1][2] This technical guide provides a comprehensive overview of the current toxicological data for this compound. A thorough review of available literature and regulatory databases indicates that while the skin and eye irritation potential of this compound is established, there is a significant lack of data for other critical toxicological endpoints, including acute toxicity, repeated dose toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. This document summarizes the available data, highlights the existing data gaps, and provides an overview of the metabolic pathways for long-chain dicarboxylic acids.

Chemical and Physical Properties

This compound is a white crystalline powder or flake.[2][3] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 505-52-2[4][5]
EC Number 208-011-4[4]
Molecular Formula C13H24O4[4][5]
Molecular Weight 244.33 g/mol [4]
Melting Point 112-114 °C[6]
Water Solubility Slightly soluble[2][7]
Synonyms Brassylic acid, 1,11-Undecanedicarboxylic acid[4][5]

Toxicological Data

The available toxicological data for this compound is largely limited to its potential to cause skin and eye irritation. For most other endpoints, safety data sheets and chemical databases consistently report "no data available".[8]

Acute Toxicity

No quantitative data on the acute oral, dermal, or inhalation toxicity of this compound is available. One safety data sheet states that the product is not classified as an acutely toxic substance.[8]

Skin Corrosion/Irritation

This compound is classified as a skin irritant.[3][6] Contact with the substance can cause skin irritation.[3]

Serious Eye Damage/Irritation

This compound is classified as causing serious eye irritation.[3][6] It is irritating to the eyes, respiratory system, and skin.[6]

Respiratory or Skin Sensitization

One source indicates that this compound is not sensitizing.[8]

Germ Cell Mutagenicity

No data is available on the mutagenic potential of this compound.[8]

Carcinogenicity

No data is available on the carcinogenic potential of this compound.[8]

Reproductive Toxicity

No data is available on the reproductive or developmental toxicity of this compound.[8]

Specific Target Organ Toxicity (STOT) - Single and Repeated Exposure

No data is available to classify this compound for specific target organ toxicity after single or repeated exposure.

Table 2: Summary of Toxicological Endpoints for this compound

Toxicological EndpointGHS ClassificationQuantitative Data (e.g., LD50, NOAEL)
Acute Oral Toxicity Not ClassifiedNo data available
Acute Dermal Toxicity No data availableNo data available
Acute Inhalation Toxicity No data availableNo data available
Skin Corrosion/Irritation Skin Irrit. 2No quantitative data available
Serious Eye Damage/Irritation Eye Irrit. 2No quantitative data available
Respiratory Sensitization No data availableNo data available
Skin Sensitization Not ClassifiedNo data available
Germ Cell Mutagenicity No data availableNo data available
Carcinogenicity No data availableNo data available
Reproductive Toxicity No data availableNo data available
STOT-Single Exposure No data availableNo data available
STOT-Repeated Exposure No data availableNo data available
Aspiration Hazard No data availableNo data available

Experimental Protocols

Due to the lack of specific studies on this compound, detailed experimental protocols for this substance are not available. However, standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for toxicological testing.

In Vivo Skin Irritation: OECD Test Guideline 404

This test involves the application of the test substance to the shaved skin of experimental animals, typically albino rabbits. The site of application is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored and used to determine the irritation potential.

In Vivo Eye Irritation: OECD Test Guideline 405

In this test, the substance is instilled into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit, with the other eye serving as a control.[9] The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.[9] The scores for these effects are used to classify the substance's eye irritation potential.[9]

Signaling and Metabolic Pathways

Metabolism of Long-Chain Dicarboxylic Acids

While specific metabolic studies on this compound are scarce, the general pathway for the metabolism of long-chain dicarboxylic acids involves ω-oxidation followed by peroxisomal β-oxidation.[10][11][12] This pathway serves as an alternative to the primary mitochondrial β-oxidation of fatty acids.[10]

Metabolic_Pathway Long-Chain Fatty Acid Long-Chain Fatty Acid Microsomal ω-Oxidation Microsomal ω-Oxidation Long-Chain Fatty Acid->Microsomal ω-Oxidation Cytochrome P450 Dicarboxylic Acid Dicarboxylic Acid Microsomal ω-Oxidation->Dicarboxylic Acid Peroxisomal β-Oxidation Peroxisomal β-Oxidation Dicarboxylic Acid->Peroxisomal β-Oxidation Shorter-Chain Dicarboxylic Acids Shorter-Chain Dicarboxylic Acids Peroxisomal β-Oxidation->Shorter-Chain Dicarboxylic Acids Acetyl-CoA Acetyl-CoA Peroxisomal β-Oxidation->Acetyl-CoA

Caption: Metabolic pathway of long-chain dicarboxylic acids.

Generalized Mechanism of Skin Irritation

The mechanism of skin irritation by chemical substances often involves the release of pro-inflammatory cytokines by keratinocytes in the epidermis.[13] This leads to an inflammatory cascade, resulting in the clinical signs of irritation such as redness and swelling.

Irritation_Pathway This compound Exposure This compound Exposure Keratinocyte Activation Keratinocyte Activation This compound Exposure->Keratinocyte Activation Cytokine Release (e.g., IL-1α, TNF-α) Cytokine Release (e.g., IL-1α, TNF-α) Keratinocyte Activation->Cytokine Release (e.g., IL-1α, TNF-α) Inflammatory Cascade Inflammatory Cascade Cytokine Release (e.g., IL-1α, TNF-α)->Inflammatory Cascade Clinical Signs of Irritation (Erythema, Edema) Clinical Signs of Irritation (Erythema, Edema) Inflammatory Cascade->Clinical Signs of Irritation (Erythema, Edema)

Caption: Generalized pathway of chemical-induced skin irritation.

Data Gaps and Future Research

The toxicological profile of this compound is incomplete. Significant data gaps exist for key endpoints required for a comprehensive risk assessment. Future research should prioritize:

  • Acute toxicity studies (oral, dermal, inhalation) to determine the LD50/LC50 values.

  • Repeated dose toxicity studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity assays (e.g., Ames test, in vitro micronucleus assay) to assess the mutagenic potential.

  • Carcinogenicity bioassays to evaluate the potential for tumor formation.

  • Reproductive and developmental toxicity studies to assess effects on fertility and offspring development.

In the absence of direct experimental data, a read-across approach using structurally similar long-chain dicarboxylic acids with more comprehensive toxicological datasets, such as tetradecanedioic acid, could be considered to provisionally fill data gaps.[14][15] However, any such approach would require careful justification of the chemical and toxicological similarities.

Conclusion

Based on the currently available information, this compound is classified as a skin and eye irritant. However, a comprehensive toxicological profile is lacking due to the absence of data on other critical endpoints. This highlights the need for further testing to adequately characterize the potential hazards of this compound to human health. Professionals involved in the handling, formulation, and development of products containing this substance should exercise caution and adhere to appropriate safety measures.

References

An In-depth Technical Guide on Tridecanedioic Acid Derivatives: Core Characteristics and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanedioic acid, a 13-carbon α,ω-dicarboxylic acid also known as brassylic acid, serves as a versatile scaffold for the development of a diverse range of derivatives with significant potential in various industrial and therapeutic applications. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound derivatives, with a particular focus on their synthesis, physicochemical properties, and burgeoning role in drug discovery as antimicrobial and anticancer agents. Detailed experimental protocols for the synthesis of representative ester and amide derivatives, along with methodologies for assessing their biological activity, are presented. Furthermore, this guide explores the mechanistic insights into their mode of action, including the induction of apoptosis and disruption of bacterial cell membranes, supported by visual representations of key signaling pathways and experimental workflows.

Introduction to this compound

This compound (HOOC(CH₂)₁₁COOH) is a long-chain dicarboxylic acid characterized by a 13-carbon backbone with carboxyl groups at both termini.[1] This bifunctional nature allows for a wide array of chemical modifications, leading to the synthesis of various derivatives such as polyesters, polyamides, esters, and amides.[1][2] While its primary industrial applications have traditionally been in the production of polymers, fragrances, and lubricants, recent research has highlighted the promising biological activities of its derivatives, positioning them as intriguing candidates for drug development.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the parent molecule is crucial for the rational design of its derivatives.

PropertyValueReference
Molecular Formula C₁₃H₂₄O₄[1]
Molecular Weight 244.33 g/mol [1]
Melting Point 112-114 °C[1]
Appearance White crystalline powder or flakes
Solubility Slightly soluble in water

Synthesis of this compound Derivatives

The two carboxyl groups of this compound are the primary sites for chemical modification, most commonly through esterification and amidation reactions.

Synthesis of this compound Esters

Ester derivatives of this compound can be synthesized through Fischer esterification, reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Diethyl Tridecanedioate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), absolute ethanol (B145695) (10 equivalents), and concentrated sulfuric acid (0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain diethyl tridecanedioate.[4]

Synthesis of this compound Amides

Amide derivatives are typically synthesized by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, coupling agents can be used for direct amidation.[5][6]

Experimental Protocol: Synthesis of a this compound Diamide (B1670390)

  • Acyl Chloride Formation: To a solution of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane), add thionyl chloride (2.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude diacyl chloride.

  • Amidation: Dissolve the crude diacyl chloride in a fresh portion of inert solvent. At 0 °C, add a solution of the desired primary or secondary amine (2.5 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.5 equivalents) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting diamide by recrystallization or column chromatography.[5]

G General Workflow for this compound Derivative Synthesis TDA This compound Esterification Esterification (Alcohol, Acid Catalyst) TDA->Esterification Reacts with Amidation Amidation (Amine, Coupling Agent/Acyl Chloride) TDA->Amidation Reacts with Ester This compound Ester Esterification->Ester Yields Amide This compound Amide Amidation->Amide Yields

Figure 1: General synthetic routes to this compound esters and amides.

Biological Activities of this compound Derivatives

Recent studies have begun to unveil the therapeutic potential of this compound derivatives, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

Derivatives of long-chain dicarboxylic acids have demonstrated cytotoxic effects against various cancer cell lines.[2][7][8] The proposed mechanisms often involve the induction of apoptosis, or programmed cell death.

Quantitative Data on Anticancer Activity

While specific IC₅₀ values for this compound derivatives are not extensively reported in publicly available literature, studies on analogous long-chain dicarboxylic acid amides have shown promising results. For instance, certain ricinoleic acid amides have exhibited significant cytotoxicity against cancer cells.[2] Similarly, some primary amides derived from dicarboxylic acids have shown good cytotoxicity against tested cancer cell lines with lower toxicity towards normal cell lines.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[10]

  • MTT Incubation: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[12]

Antimicrobial Activity

Fatty acids and their derivatives are known to possess antimicrobial properties. The mechanism of action often involves the disruption of the bacterial cell membrane integrity.

Experimental Protocol: Assessing Bacterial Membrane Disruption

Electrochemical impedance spectroscopy (EIS) can be used to measure changes in membrane permeability and integrity.[13]

  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase.

  • Compound Exposure: Expose the bacterial suspension to different concentrations of the this compound derivative.

  • Membrane Integrity Assessment: Utilize a fluorescent dye such as propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes.

  • Flow Cytometry Analysis: Quantify the percentage of PI-positive cells using a flow cytometer to determine the extent of membrane disruption.

Alternatively, the release of intracellular components like potassium ions can be measured to assess membrane damage.[14]

G Workflow for Assessing Biological Activity Derivative This compound Derivative CancerCells Cancer Cell Lines Derivative->CancerCells Treat Bacteria Bacterial Strains Derivative->Bacteria Treat MTT MTT Assay CancerCells->MTT Perform MembraneAssay Membrane Disruption Assay Bacteria->MembraneAssay Perform Cytotoxicity Cytotoxicity Data (IC50) MTT->Cytotoxicity Yields Antimicrobial Antimicrobial Activity (MIC) MembraneAssay->Antimicrobial Yields

Figure 2: Experimental workflow for evaluating the anticancer and antimicrobial activities.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis: The Caspase Cascade

A key mechanism for the anticancer activity of many compounds is the induction of apoptosis. This process is often mediated by a family of proteases called caspases. The activation of executioner caspases, such as caspase-3, is a central event in the apoptotic pathway.

Experimental Protocol: Caspase-3 Activation Assay

This assay quantifies the activity of cleaved (active) caspase-3 in cell lysates.[10][11][13]

  • Cell Treatment and Lysis: Treat cancer cells with the this compound derivative. After incubation, lyse the cells to release intracellular contents.[10]

  • Protein Quantification: Determine the total protein concentration of the cell lysate for normalization.[11]

  • Caspase Assay: Incubate the cell lysate with a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays).[10][13]

  • Detection: Measure the absorbance or fluorescence of the cleaved reporter molecule. The signal intensity is proportional to the caspase-3 activity.[10][13]

G Simplified Apoptosis Signaling Pathway Derivative This compound Derivative Cell Cancer Cell Derivative->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Signals to Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Leads to

Figure 3: A simplified schematic of the intrinsic apoptosis pathway potentially activated by this compound derivatives.

Disruption of Bacterial Cell Membranes

The antimicrobial action of lipophilic compounds like long-chain dicarboxylic acid derivatives is often attributed to their ability to intercalate into and disrupt the bacterial cell membrane. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[15] The lipophilic carbon chain of the this compound backbone likely plays a crucial role in this process.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. While research into their therapeutic potential is still in its early stages, preliminary evidence suggests that their ester and amide derivatives warrant further investigation as potential anticancer and antimicrobial agents. Future research should focus on synthesizing a broader library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. In-depth mechanistic studies are also crucial to fully elucidate the signaling pathways and molecular targets involved in their biological effects. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this fascinating and promising class of molecules.

References

The Genesis of Brassylic Acid: A Technical Chronicle of its Discovery and First Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive technical account of the discovery and initial isolation of brassylic acid (tridecanedioic acid). Delving into the foundational experimental work, this document outlines the pioneering methods, presents key quantitative data, and visualizes the early synthetic pathways.

Brassylic acid, a 13-carbon α,ω-dicarboxylic acid, has emerged as a valuable building block in the synthesis of polymers, fragrances, and pharmaceuticals. Its journey from a laboratory curiosity to an industrial chemical began in the late 19th and early 20th centuries, with its initial isolation being a landmark in the study of long-chain dicarboxylic acids.

The Dawn of Discovery: Two Paths to Brassylic Acid

The initial discovery and isolation of brassylic acid are attributed to two primary synthetic routes investigated by early organic chemists: the oxidation of castor oil with nitric acid and the more definitive oxidative ozonolysis of erucic acid. While the former method produced a mixture of dicarboxylic acids, the latter provided a more direct and specific route to brassylic acid, solidifying its chemical identity.

Historical records indicate that the oxidative cleavage of erucic acid, a major component of rapeseed and mustard seed oils, was the first successful method for the preparation of brassylic acid in the nineteenth century.[1][2] This pioneering work laid the groundwork for future investigations into the synthesis and properties of long-chain dicarboxylic acids.

The Pioneering Experiment: Oxidative Ozonolysis of Erucic Acid

The first detailed and reproducible synthesis of brassylic acid is credited to the meticulous work of early twentieth-century chemists who systematically investigated the reaction of ozone with unsaturated fatty acids. While the exact year and researchers of the very first isolation remain somewhat obscured in the annals of 19th-century chemistry, the work of scientists like Holde, Zadek, and later Chuit and Hausser in the early 20th century provided the first well-documented protocols.

Experimental Protocol: A Glimpse into the First Isolation

The initial isolation of brassylic acid via oxidative ozonolysis of erucic acid can be summarized in the following key steps. It is important to note that the specific conditions and apparatus would have been rudimentary by modern standards.

1. Ozonolysis of Erucic Acid:

  • Starting Material: Erucic acid, typically sourced from rapeseed oil.

  • Solvent: A non-reactive solvent such as chloroform (B151607) or acetic acid was used to dissolve the erucic acid.

  • Ozonolysis: A stream of ozone gas, generated by passing dry oxygen through an ozonizer (a device utilizing an electrical discharge), was bubbled through the solution of erucic acid. The reaction was typically carried out at a low temperature to control the exothermic reaction and prevent the decomposition of the unstable ozonide intermediate. The completion of the reaction was often determined by the cessation of ozone absorption or a color change in an indicator.

2. Oxidative Work-up of the Ozonide:

  • Decomposition: The resulting ozonide was a highly unstable and potentially explosive intermediate. It was carefully decomposed through an oxidative work-up.

  • Oxidizing Agent: Hydrogen peroxide in an acidic medium (such as formic acid or acetic acid) was commonly used to cleave the ozonide and oxidize the resulting fragments to carboxylic acids. This step is crucial as it ensures the formation of two carboxylic acid groups from the original double bond.

3. Isolation and Purification of Brassylic Acid:

  • Separation: The reaction mixture contained brassylic acid and pelargonic acid (a nine-carbon monocarboxylic acid) as the primary products. The separation of these two acids was a significant challenge for early chemists.

  • Fractional Distillation: Initial separation was often attempted by fractional distillation under reduced pressure. However, the high boiling points and similar volatilities of the long-chain acids made this method difficult.

  • Crystallization: The most effective method for purification was fractional crystallization. The crude acid mixture was dissolved in a suitable solvent (e.g., hot water or ethanol) and allowed to cool slowly. Brassylic acid, being a solid with a higher melting point and lower solubility than pelargonic acid, would crystallize out of the solution. This process was often repeated multiple times to achieve a higher purity.

  • Characterization: The purity of the isolated brassylic acid was confirmed by its melting point and elemental analysis.

Quantitative Data from Early Isolations

ParameterValueSource
Starting Material Erucic Acid-
Primary Products Brassylic Acid, Pelargonic Acid-
Melting Point of Isolated Brassylic Acid 112-114 °C
Yield of Brassylic Acid Variable, often moderate due to purification challenges-

Visualizing the Pathway: From Erucic Acid to Brassylic Acid

The logical workflow of the initial isolation of brassylic acid through the oxidative ozonolysis of erucic acid can be represented by the following diagram.

Discovery_and_Isolation_of_Brassylic_Acid cluster_start Starting Material cluster_process Chemical Transformation cluster_products Reaction Products cluster_purification Isolation & Purification cluster_final Final Product erucic_acid Erucic Acid (from Rapeseed Oil) ozonolysis Ozonolysis (Ozone Gas) erucic_acid->ozonolysis 1. oxidative_workup Oxidative Work-up (Hydrogen Peroxide) ozonolysis->oxidative_workup 2. product_mixture Mixture of: - Brassylic Acid - Pelargonic Acid oxidative_workup->product_mixture 3. fractional_crystallization Fractional Crystallization product_mixture->fractional_crystallization 4. brassylic_acid Isolated Brassylic Acid fractional_crystallization->brassylic_acid 5.

Initial isolation workflow of brassylic acid.

The chemical transformation at the heart of this discovery is the oxidative cleavage of the carbon-carbon double bond in erucic acid. The following diagram illustrates this key signaling pathway.

Ozonolysis_of_Erucic_Acid erucic_acid Erucic Acid (CH3(CH2)7CH=CH(CH2)11COOH) ozonide Molozonide (unstable) erucic_acid->ozonide + O3 secondary_ozonide Secondary Ozonide ozonide->secondary_ozonide Rearrangement brassylic_acid Brassylic Acid (HOOC(CH2)11COOH) secondary_ozonide->brassylic_acid + H2O2 (Oxidative Cleavage) pelargonic_acid Pelargonic Acid (CH3(CH2)7COOH) secondary_ozonide->pelargonic_acid + H2O2 (Oxidative Cleavage) ozone Ozone (O3) h2o2 Hydrogen Peroxide (H2O2)

Chemical pathway of erucic acid ozonolysis.

Conclusion

The discovery and initial isolation of brassylic acid through the oxidative ozonolysis of erucic acid represent a significant achievement in early organic chemistry. This foundational work not only introduced a new long-chain dicarboxylic acid to the scientific community but also demonstrated the power of ozonolysis as a synthetic tool for cleaving carbon-carbon double bonds. The experimental protocols developed by these pioneering researchers, though rudimentary by today's standards, paved the way for the eventual industrial production of brassylic acid and its widespread application in modern materials science and chemical synthesis.

References

Tridecanedioic Acid: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including fatty acid oxidation disorders (FAODs) and type 2 diabetes, represent a significant global health challenge. The identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. This technical guide explores the emerging role of tridecanedioic acid, a 13-carbon dicarboxylic acid, as a potential biomarker for disruptions in fatty acid metabolism. Through a comprehensive review of current literature, this document details the metabolic pathways involving this compound, summarizes available quantitative data, provides in-depth experimental protocols for its detection, and visualizes key concepts through signaling pathway and workflow diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and treatment of metabolic diseases.

Introduction: The Significance of Dicarboxylic Acids in Metabolism

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. In human metabolism, they are typically products of the ω-oxidation pathway of fatty acids, a secondary route to the primary β-oxidation pathway. Under normal physiological conditions, ω-oxidation is a minor contributor to fatty acid catabolism. However, when β-oxidation is impaired, as seen in various inherited metabolic disorders, or overwhelmed by excessive fatty acid influx, the ω-oxidation pathway is upregulated. This leads to an increased production and subsequent urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria. The chain length of the excreted dicarboxylic acids can provide valuable clues to the specific location of the metabolic block.

This compound (C13), being an odd-chain dicarboxylic acid, is of particular interest. Its presence and concentration in biological fluids may reflect alterations in the metabolism of odd-chain fatty acids or specific enzymatic dysfunctions.

This compound in Fatty Acid Oxidation Disorders (FAODs)

Fatty acid oxidation disorders are a group of inherited metabolic conditions that prevent the body from properly breaking down fatty acids for energy. This can lead to a variety of serious health problems, including hypoglycemia, lethargy, and cardiomyopathy.

Metabolic Pathway and Pathophysiology

In a healthy individual, fatty acids are primarily metabolized through β-oxidation within the mitochondria. However, in individuals with FAODs, a defect in one of the enzymes of the β-oxidation spiral leads to an accumulation of specific acyl-CoA intermediates. To mitigate the toxicity of these accumulating metabolites, the body shunts them towards the ω-oxidation pathway in the endoplasmic reticulum. This pathway hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. These dicarboxylic acids can then undergo β-oxidation from both ends in the peroxisomes.

Elevated urinary excretion of dicarboxylic acids, including those with longer chains, is a characteristic finding in several FAODs. Specifically, elevated levels of dodecanedioic acid (C12) and tetradecanedioic acid (C14) have been reported in the urine of individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] Similarly, patients with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency can present with increased urinary levels of C6-C14 3-hydroxydicarboxylic acids.[2] While direct quantitative data for this compound is limited, its presence as a longer-chain dicarboxylic acid suggests it would also be elevated in these conditions.

Fatty_Acid_Oxidation_Pathway Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Mitochondrial β-Oxidation Mitochondrial β-Oxidation Acyl-CoA->Mitochondrial β-Oxidation ω-Oxidation (ER) ω-Oxidation (ER) Acyl-CoA->ω-Oxidation (ER) Alternative Pathway Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA Normal Metabolism FAOD Block FAOD Block Mitochondrial β-Oxidation->FAOD Block TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Dicarboxylic Acids Dicarboxylic Acids ω-Oxidation (ER)->Dicarboxylic Acids This compound This compound Dicarboxylic Acids->this compound Peroxisomal β-Oxidation Peroxisomal β-Oxidation Dicarboxylic Acids->Peroxisomal β-Oxidation Urinary Excretion Urinary Excretion Dicarboxylic Acids->Urinary Excretion

Figure 1: Simplified overview of fatty acid metabolism and the role of ω-oxidation in FAODs.

Quantitative Data

Direct quantitative data for this compound in FAOD patients versus healthy controls is scarce in the literature. However, data for structurally similar dicarboxylic acids provide a strong indication of the expected trends. The following table summarizes the available information.

BiomarkerConditionMatrixConcentration/ChangeReference
Dodecanedioic Acid (C12)MCAD DeficiencyUrineElevated[1]
Tetradecanedioic Acid (C14)MCAD DeficiencyUrineElevated[1]
C6-C14 3-Hydroxydicarboxylic AcidsLCHAD DeficiencyUrineLarge amounts detected[2]

It is important to note that the absence of specific quantitative data for this compound is a current research gap. The data presented for related dicarboxylic acids suggests that this compound levels would likely be similarly elevated in these disorders.

This compound in the Context of Diabetes

The link between this compound and diabetes is less direct than its association with FAODs. However, alterations in fatty acid metabolism are a well-established hallmark of type 2 diabetes and insulin (B600854) resistance. In these conditions, the constant oversupply of fatty acids to tissues like the liver and muscle can lead to an overload of the mitochondrial β-oxidation pathway. This can result in incomplete fatty acid oxidation and the accumulation of potentially toxic lipid intermediates.

While no studies to date have directly reported on this compound as a biomarker for diabetes, the underlying pathophysiology suggests that an upregulation of ω-oxidation could occur in response to β-oxidation overload. Therefore, an increase in urinary dicarboxylic acids, including this compound, could potentially serve as an indicator of metabolic stress and impaired fatty acid metabolism in the context of insulin resistance and type 2 diabetes. Further research is warranted to investigate this hypothesis.

Experimental Protocols

Accurate and reliable quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Profiling

GC-MS is a robust and widely used technique for the analysis of urinary organic acids, including dicarboxylic acids.

4.1.1. Sample Preparation

  • Urine Collection: A random urine sample is collected in a sterile, preservative-free container. Samples should be stored frozen at -20°C or lower until analysis.

  • Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled dicarboxylic acid or a non-endogenous dicarboxylic acid) is added to a known volume of urine. This is critical for accurate quantification and to account for variability during sample preparation.

  • Extraction: The organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate. This is typically performed via liquid-liquid extraction. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers. The organic layer containing the acids is collected. This step is often repeated to ensure complete extraction.

  • Drying: The collected organic extracts are dried under a stream of nitrogen gas.

  • Derivatization: To make the non-volatile organic acids suitable for GC analysis, they must be chemically derivatized to increase their volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. The dried extract is reconstituted in the derivatization reagent and heated to facilitate the reaction.

4.1.2. GC-MS Analysis

  • Gas Chromatograph: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up gradually to separate the different organic acids based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometer: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used to fragment the molecules. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting chromatogram shows peaks corresponding to the different organic acids. Each peak has a characteristic retention time and mass spectrum. This compound is identified by comparing its retention time and mass spectrum to that of a pure standard. Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Extraction Extraction Internal Standard Addition->Extraction Drying Drying Extraction->Drying Derivatization Derivatization Drying->Derivatization GC Separation GC Separation Derivatization->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Processing Data Processing MS Detection->Data Processing

References

Methodological & Application

Application Notes and Protocols for the Melt Polycondensation of Tridecanedioic Acid for Nylon-13,13 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon-13,13 is a high-performance aliphatic polyamide synthesized from the melt polycondensation of tridecanedioic acid and 1,13-diaminotridecane. Its long hydrocarbon chains impart unique properties such as low moisture absorption, excellent dimensional stability, and high flexibility, making it a material of interest for specialized applications in the biomedical field, including drug delivery systems and medical devices. This document provides a detailed protocol for the synthesis of nylon-13,13 via a two-step melt polycondensation process, which involves the initial formation of a nylon salt followed by polymerization in the melt phase under a controlled temperature and vacuum profile.

Key Properties of Nylon-13,13

A summary of the key physical and thermal properties of nylon-13,13 is presented below. These values are critical for understanding the processing and performance characteristics of the polymer.

PropertyValueReference(s)
Melting Temperature (T_m)~183 °C[1]
Glass Transition Temperature (T_g)~56 °C[1]
Crystal Density1.04 g/cm³[1]
Amorphous Density1.01 g/cm³[1]
Molecular Weight (Weight Average)6.8 x 10⁴ g/mol [1]

Experimental Protocols

The synthesis of high molecular weight nylon-13,13 is typically achieved through a two-stage process to ensure stoichiometric balance and drive the polycondensation reaction to completion.

Part 1: Nylon-13,13 Salt Formation

Objective: To prepare the nylon salt from this compound and 1,13-diaminotridecane in a 1:1 molar ratio to ensure proper stoichiometry for polymerization.

Materials:

  • This compound

  • 1,13-Diaminotridecane

  • Deionized water

  • Ethanol (B145695) (or other suitable solvent for precipitation)

Equipment:

  • Reaction vessel with mechanical stirrer and reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: In the reaction vessel, dissolve an equimolar amount of this compound in a suitable amount of hot deionized water with stirring.

  • Addition of Diamine: Slowly add an equimolar amount of 1,13-diaminotridecane to the stirred solution. The diamine can be dissolved in a minimal amount of ethanol before addition to facilitate mixing.

  • Precipitation: The nylon-13,13 salt will precipitate from the solution upon mixing. The mixture may be heated to ensure complete reaction and then cooled to room temperature to maximize precipitation.

  • Isolation: Collect the precipitated salt by vacuum filtration using a Buchner funnel.

  • Washing: Wash the salt cake with cold ethanol to remove any unreacted monomers.

  • Drying: Dry the purified nylon-13,13 salt in a vacuum oven at a temperature below its melting point (e.g., 60-80 °C) until a constant weight is achieved.

Part 2: Melt Polycondensation

Objective: To polymerize the nylon-13,13 salt into a high molecular weight polymer by removing the water of condensation under controlled temperature and vacuum.

Equipment:

  • High-pressure polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, vacuum line, and a condenser for collecting water.

  • Programmable temperature controller.

  • High-vacuum pump.

Procedure:

  • Charging the Reactor: Charge the dried nylon-13,13 salt into the polymerization reactor.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen several times to remove any residual oxygen. Maintain a slight positive pressure of nitrogen.

  • Prepolymerization (Step-Heating):

    • Begin heating the reactor with stirring.

    • Gradually increase the temperature to a point below the melting temperature of the polymer, for instance, around 160-170 °C, and hold for a period (e.g., 30-60 minutes) to allow for initial water removal without excessive foaming.

    • Continue to slowly raise the temperature to just above the melting point of nylon-13,13 (e.g., 190-200 °C). Water will begin to distill from the reaction mixture.

  • Polycondensation under Vacuum (Step-Heating):

    • Once the initial water evolution subsides, gradually apply a vacuum to the system. The vacuum should be applied in stages to control foaming.

    • Slowly increase the temperature of the molten polymer to approximately 200-220 °C while gradually increasing the vacuum to a high level (e.g., <1 torr).

    • Continue the reaction under these conditions for several hours (e.g., 2-4 hours). The viscosity of the melt will increase as the molecular weight of the polymer builds. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.

  • Extrusion and Cooling: Once the polymerization is complete, extrude the molten nylon-13,13 from the reactor under nitrogen pressure into a strand.

  • Pelletizing: Cool the polymer strand in a water bath and then pelletize it for further characterization and processing.

Experimental Workflow Diagram

MeltPolycondensationWorkflow cluster_0 Nylon-13,13 Salt Formation cluster_1 Melt Polycondensation Monomers This compound + 1,13-Diaminotridecane Dissolution Dissolve in Deionized Water Monomers->Dissolution Precipitation Salt Precipitation Dissolution->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Salt Dried Nylon-13,13 Salt Drying->Salt Transfer Reactor Charge Reactor & Purge with N2 Salt->Reactor Prepolymerization Step-Heating (160-200 °C) Reactor->Prepolymerization Polycondensation Step-Heating under Vacuum (200-220 °C, <1 torr) Prepolymerization->Polycondensation Apply Vacuum Extrusion Extrusion under N2 Polycondensation->Extrusion Pelletizing Cooling & Pelletizing Extrusion->Pelletizing FinalProduct FinalProduct Pelletizing->FinalProduct Nylon-13,13 Polymer

Caption: Workflow for the synthesis of Nylon-13,13.

Logical Relationship of Synthesis Steps

LogicalRelationship Start Start Stoichiometry Ensure 1:1 Molar Ratio of Monomers Start->Stoichiometry SaltFormation Form Nylon Salt in Aqueous Solution Stoichiometry->SaltFormation Purification Isolate and Purify Salt SaltFormation->Purification Melt Melt Salt under Inert Atmosphere Purification->Melt WaterRemoval Remove Water of Condensation Melt->WaterRemoval HighVacuum Apply High Vacuum WaterRemoval->HighVacuum HighTemp Maintain High Temperature (> T_m of Polymer) WaterRemoval->HighTemp ChainGrowth Promote Polymer Chain Growth HighVacuum->ChainGrowth HighTemp->ChainGrowth HighMW Achieve High Molecular Weight ChainGrowth->HighMW

Caption: Key steps for successful Nylon-13,13 synthesis.

References

Application Note: Quantification of Tridecanedioic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tridecanedioic acid (also known as Brassylic acid) is a long-chain dicarboxylic acid with the chemical formula C13H24O4.[1] It serves as a versatile chemical intermediate in the manufacturing of polymers, such as certain nylons, as well as in biodegradable solvents, lubricants, and plasticizers. In clinical and pharmaceutical research, the accurate quantification of dicarboxylic acids is crucial for studying metabolism and understanding disease processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful and robust analytical technique for the sensitive and selective determination of these compounds.[2][3]

Due to the low volatility and polar nature of dicarboxylic acids like this compound, a chemical derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis.[2][3] This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS, focusing on silylation as the derivatization method.

Principle of the Method

The quantification of this compound by GC-MS involves a multi-step process. First, the analyte is extracted from the biological matrix, often involving protein precipitation followed by liquid-liquid extraction (LLE) to isolate the organic acids.[2][3] Next, the extracted and dried analyte undergoes derivatization, where the polar carboxyl functional groups are converted into non-polar silyl (B83357) esters. The most common technique is silylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups.[3]

The resulting volatile TMS-derivatized this compound is then introduced into the GC system. The GC separates the analyte from other components in the sample based on its boiling point and affinity for the stationary phase of the analytical column.[4] Following separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), fragmented, and detected. Quantification is achieved by monitoring specific ions characteristic of the derivatized this compound and comparing the signal intensity to that of an internal standard.[3][4]

Experimental Protocols

Sample Preparation (Biological Fluids)

A critical first step is the removal of interfering substances, such as proteins, from the biological sample.[2]

a) Protein Precipitation:

  • To 200 µL of a biological sample (e.g., plasma, urine) in a microcentrifuge tube, add a known quantity of a suitable internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

  • Add 1 mL of ice-cold acetonitrile (B52724) (-20°C). The recommended solvent-to-sample ratio is 5:1.[2]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.[2]

  • Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.[2]

  • Carefully collect the supernatant for the subsequent extraction step.[2]

b) Liquid-Liquid Extraction (LLE):

  • Acidify the protein-free supernatant to a pH below 2 by adding an appropriate acid (e.g., 50 µL of 5M HCl or 3% phosphoric acid).[2][3] This ensures the carboxylic acid groups are fully protonated.

  • Add 600 µL of an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[1][2]

  • Vortex the mixture thoroughly for 2 minutes to facilitate the transfer of dicarboxylic acids into the organic phase.[2][3]

  • Centrifuge at 10,000 x g for 5 minutes to achieve complete phase separation.[3]

  • Carefully transfer the upper organic layer to a clean glass vial, avoiding the aqueous layer.[2][3]

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at approximately 40°C.[2] The dried extract is now ready for derivatization.

Derivatization (Silylation)

Silylation is a robust method for derivatizing compounds with active hydrogens, such as carboxylic acids, to increase their volatility for GC analysis.[5] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a highly effective reagent for this purpose.[2][6]

  • To the dried sample extract, add 50-100 µL of BSTFA with 1% TMCS.[2] Optionally, 50 µL of a solvent like pyridine (B92270) can be added first to aid dissolution.[7]

  • Securely cap the vial.

  • Heat the vial at 70-90°C for 30-60 minutes in a heating block or oven to ensure the derivatization reaction goes to completion.[3]

  • After the incubation period, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

experimental_workflow sample Sample Collection (e.g., Plasma, Urine) prep Sample Preparation sample->prep precip Protein Precipitation (Cold Acetonitrile) prep->precip lle Liquid-Liquid Extraction (Ethyl Acetate) precip->lle dry Evaporation to Dryness (Nitrogen Stream) lle->dry deriv Derivatization (Silylation with BSTFA) dry->deriv gcms GC-MS Analysis deriv->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for this compound quantification.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized dicarboxylic acids.[2] Optimization may be required based on the specific instrumentation.

a) Gas Chromatograph (GC) Conditions:

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.7 mL/min.[2][7]

  • Injection Mode: Splitless.[2][7]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250-280°C.[2][7]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase at 10°C/min to 200°C.

    • Ramp 2: Increase at 5°C/min to 300°C, hold for 10 minutes.[7]

b) Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Ion Source Temperature: 200-230°C.[2][8]

  • Interface Temperature: 280°C.[2]

  • Acquisition Mode: A combination of Full Scan and Selected Ion Monitoring (SIM) is recommended.

    • Full Scan: m/z 50-550 for initial identification of the derivatized compound.[2][4]

    • Selected Ion Monitoring (SIM): For accurate quantification, monitor characteristic ions of the derivatized this compound and the internal standard.[3]

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent and derivatizing reagent.[2]

gcms_logic cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injection Injection Separation Separation (GC Column) Injection->Separation Carrier Gas Ionization Ionization (EI Source) Separation->Ionization Transfer Line MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataSystem Data System (Quantification) Detection->DataSystem

Caption: Logical relationship of key steps in GC-MS analysis.

Data Presentation

Quantitative data should be summarized for clarity. The following table provides representative performance characteristics for GC-MS analysis of dicarboxylic acids. These values may vary depending on the specific analyte, sample matrix, and instrumentation.[7][9]

ParameterTypical ValueReference
Linearity (R²) > 0.99[10][11]
Limit of Detection (LOD) 1–5 ng/g[11]
Limit of Quantification (LOQ) 2–10 ng/g[11]
Recovery (%) 93–117%[11]
Reproducibility (RSD%) < 15%[6][9]

Note: The reported LOD/LOQ values are from studies that may include a range of dicarboxylic acids and matrices; specific performance for this compound should be validated independently.[2]

References

Application Notes and Protocols for the Structural Elucidation of Tridecanedioic Acid using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanedioic acid, also known as brassylic acid, is a C13 α,ω-dicarboxylic acid. Its long aliphatic chain and terminal carboxylic acid functionalities make it a valuable building block in various applications, including the synthesis of polymers, fragrances, and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using 1H and 13C NMR spectroscopy.

Predicted 1H and 13C NMR Spectral Data

Due to the symmetrical nature of this compound (HOOC-(CH₂)₁₁-COOH), the number of unique signals in both ¹H and ¹³C NMR spectra is less than the total number of protons and carbons. The chemical shifts are influenced by the electron-withdrawing effect of the carboxylic acid groups, which decreases with distance along the carbon chain.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

ProtonsAtom Number(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-COOH-10.0 - 12.0Broad Singlet-
-CH₂-COOHC2, C122.1 - 2.3Triplet~7.5
-CH₂-CH₂-COOHC3, C111.5 - 1.7Quintet~7.5
-(CH₂)₇-C4-C101.2 - 1.4Multiplet-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomAtom Number(s)Predicted Chemical Shift (δ, ppm)
-COOHC1, C13175 - 180
-CH₂-COOHC2, C1233 - 35
-CH₂-CH₂-COOHC3, C1124 - 26
-(CH₂)₇-C4-C1028 - 30

Note: Predicted chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent ability to dissolve carboxylic acids. Deuterated chloroform (B151607) (CDCl₃) can also be used, but solubility may be lower.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (for CDCl₃) or the residual solvent peak can be used for calibration (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more (to achieve adequate signal-to-noise).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking and Assignment: Identify the chemical shifts of all signals in both ¹H and ¹³C spectra and assign them to the corresponding nuclei in the this compound structure based on the predicted values and signal multiplicities.

Visualization of Workflows and Structural Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the NMR-based structural elucidation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference integrate Integration (1H) reference->integrate assign Peak Assignment integrate->assign elucidate Structure Elucidation assign->elucidate

NMR Experimental Workflow for this compound
Structural Elucidation Logic

The following diagram illustrates the logical relationship between the expected NMR data and the structural features of this compound.

structure_elucidation cluster_data NMR Data cluster_interpretation Interpretation h1_data 1H NMR Data - Chemical Shift (δ) - Multiplicity - Integration proton_env Proton Environments h1_data->proton_env connectivity Connectivity (J-coupling) h1_data->connectivity c13_data 13C NMR Data - Chemical Shift (δ) carbon_env Carbon Environments c13_data->carbon_env structure This compound Structure proton_env->structure carbon_env->structure connectivity->structure

NMR Data to Structure Correlation

Conclusion

1H and 13C NMR spectroscopy provide a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols and utilizing the expected spectral data presented in this application note, researchers, scientists, and drug development professionals can confidently verify the structure and purity of their samples, ensuring the quality and reliability of their downstream applications.

High-performance liquid chromatography (HPLC) analysis of Tridecanedioic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of tridecanedioic acid using High-Performance Liquid Chromatography (HPLC). This compound, a 13-carbon dicarboxylic acid, presents analytical challenges due to its low volatility and lack of a strong chromophore for UV detection. The methods outlined below address these challenges through derivatization and optimized chromatographic conditions to enable sensitive and reliable quantification in various matrices, including biological samples.

I. Application Notes

The analysis of dicarboxylic acids like this compound is crucial in various research and development areas, including metabolomics and the development of new therapeutic agents. Due to their physical and chemical properties, direct analysis by HPLC with UV detection is often impractical due to poor sensitivity. Therefore, a common and effective strategy is to derivatize the carboxylic acid functional groups to introduce a UV-active or fluorescent moiety. This approach significantly enhances the limit of detection (LOD) and limit of quantitation (LOQ).

A highly effective derivatization agent for this purpose is 4-bromo-N-methylbenzylamine. This reagent reacts with carboxylic acids to form derivatives that are not only UV-active but also ionize well in positive electrospray ionization mass spectrometry (ESI-MS), allowing for highly sensitive and specific detection. Another commonly used reagent is Dimethylaminophenacyl Bromide (DmPABr), which reverses the polarity of the dicarboxylic acids, enhancing their detection.

Reversed-phase HPLC is the technique of choice for separating the derivatized this compound. A C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier such as formic acid or phosphoric acid to ensure good peak shape and resolution. For mass spectrometry detection, a volatile buffer like formic acid is preferred.

Data Presentation

The following table summarizes typical quantitative data for the HPLC analysis of dicarboxylic acids using derivatization. It is important to note that specific values for this compound should be established during in-house method validation.

ParameterTypical Performance of Derivatized Dicarboxylic Acid Analysis
Retention Time (RT) Dependent on the specific dicarboxylic acid and chromatographic conditions. Generally, longer carbon chain dicarboxylic acids will have longer retention times.
Limit of Detection (LOD) 0.2 - 44 µg/L (achievable with derivatization and MS detection)[1][2]
Limit of Quantitation (LOQ) Typically 3-5 times the LOD.
Linearity (R²) ≥ 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

II. Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in a biological matrix (e.g., plasma) using HPLC with pre-column derivatization.

A. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Acidify the supernatant with an appropriate volume of 1 M HCl to a pH of approximately 3.

  • Add 1 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

B. Derivatization Protocol (using 4-bromo-N-methylbenzylamine)
  • Reconstitute the dried sample extract in 50 µL of a 10 mM solution of 4-bromo-N-methylbenzylamine in acetonitrile.

  • Add 25 µL of a 1 M solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water to initiate the reaction.[3]

  • Vortex the mixture and incubate at 60°C for 45 minutes.[3]

  • After incubation, quench the reaction by adding 100 µL of a 50 mM acetate buffer (pH 5.6).[3]

  • The derivatized sample is now ready for HPLC analysis.

C. HPLC Method
  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column is also a suitable option for the dimethyl ester derivative.[4]

  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • UV: Wavelength set according to the absorbance maximum of the derivative (e.g., ~254 nm for many benzylamine (B48309) derivatives).

    • MS: Positive electrospray ionization (ESI+) with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific mass of the derivatized this compound.

III. Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Acidification Acidification Supernatant_Collection->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 Organic_Layer_Collection Organic Layer Collection Centrifugation2->Organic_Layer_Collection Evaporation Evaporation to Dryness Organic_Layer_Collection->Evaporation Reconstitution Reconstitution in Derivatization Reagent Evaporation->Reconstitution Reaction Reaction Incubation Reconstitution->Reaction Quenching Reaction Quenching Reaction->Quenching Injection HPLC Injection Quenching->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for HPLC analysis of this compound.

Signaling_Pathway_Placeholder cluster_derivatization_mechanism Derivatization Reaction Tridecanedioic_Acid This compound (HOOC-(CH2)11-COOH) Activated_Intermediate Activated Intermediate Tridecanedioic_Acid->Activated_Intermediate + EDC Derivatization_Reagent Derivatization Reagent (e.g., 4-bromo-N-methylbenzylamine) Derivatized_Product Derivatized this compound (UV-Active/MS-Ionizable) EDC EDC (Carbodiimide Activator) Activated_Intermediate->Derivatized_Product + Derivatization Reagent

Caption: General mechanism of this compound derivatization.

References

Application Notes & Protocols: Synthesis of High-Performance Polyamides Using Tridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tridecanedioic acid (TDDA), a C13 dicarboxylic acid, serves as a valuable monomer for the synthesis of high-performance, long-chain aliphatic polyamides. These polyamides, often designated as Nylon 13,X (where X is the number of carbon atoms in the diamine), exhibit a unique combination of properties. Due to their long aliphatic chains, they possess lower moisture absorption, enhanced dimensional stability, and excellent electrical properties, making them suitable for demanding applications in engineering plastics, automotive components, and advanced fibers.[1] This document provides detailed protocols for the synthesis of these polyamides via melt polycondensation and outlines their characteristic properties.

The synthesis of polyamides from a diacid and a diamine is typically performed through a melt polycondensation process.[2][3] This method involves the direct reaction of the monomers at elevated temperatures, driving the formation of amide linkages through the elimination of water. The process is often carried out in stages to achieve high molecular weight polymers.

Chemical Synthesis Pathway

The fundamental reaction for the synthesis of polyamides from this compound involves the condensation polymerization of the dicarboxylic acid with a diamine. This reaction forms repeating amide linkages, with water as a byproduct.

Synthesis_Pathway General Reaction Scheme TDDA This compound HOOC-(CH₂)₁₁-COOH Polyamide Polyamide -[OC-(CH₂)₁₁-CO-NH-(CH₂)ₓ-NH]ₙ- TDDA->Polyamide + Diamine Diamine H₂N-(CH₂)ₓ-NH₂ Diamine->Polyamide + Water Water (n-1) H₂O Polyamide->Water +

Caption: General reaction for polyamide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Polyamides (Nylon 13,X) via Step-Heating Melt Polycondensation

This protocol details the synthesis of polyamides from this compound and various aliphatic diamines using a step-heating melt polycondensation method.[2][4]

Materials:

  • This compound (TDDA)

  • Aliphatic diamine (e.g., 1,6-hexanediamine (B7767898) for Nylon 13,6)

  • Catalyst (optional, e.g., titanium butoxide)[5]

  • Antioxidant (e.g., Irganox 1330, Irgafos 168)[5]

  • Ethanol (B145695) or Methanol (for salt preparation)[6]

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure reaction kettle with mechanical stirrer, nitrogen inlet/outlet, and vacuum port

  • Heating mantle with temperature controller

  • Vacuum pump

  • Condenser and collection flask

Procedure:

Step 1: Nylon Salt Preparation (Optional but Recommended)

  • Dissolve equimolar amounts of this compound and the chosen diamine in ethanol or an ethanol/water mixture at approximately 60-70°C.[6]

  • Stir the solution until all reactants are dissolved.

  • Cool the solution to room temperature and then to 0-5°C to precipitate the nylon salt.

  • Filter the salt and wash it with cold ethanol to remove impurities.

  • Dry the purified nylon salt in a vacuum oven at a temperature below its melting point. This step helps ensure a 1:1 stoichiometric ratio of the monomers.[3]

Step 2: Polycondensation

  • Charge the reaction kettle with the nylon salt (or equimolar amounts of this compound and diamine).

  • If used, add the catalyst and antioxidant at this stage.

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove all oxygen.

  • Pre-polymerization: Heat the reactor to approximately 180-220°C under a nitrogen atmosphere.[5] Water will begin to distill off as the prepolymer forms. Maintain this temperature for 1-2 hours.

  • Polycondensation: Gradually increase the temperature to 220-280°C while simultaneously reducing the pressure slowly to a high vacuum (<1 mmHg).[5] The exact final temperature will depend on the melting point of the specific polyamide being synthesized.

  • Continue the reaction under high vacuum for 2-4 hours to facilitate the removal of water and drive the polymerization to completion, achieving a high molecular weight. The viscosity of the melt will increase significantly.

  • Once the desired viscosity is reached (as indicated by the stirrer's torque), stop the reaction by cooling the reactor.

  • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify it.

  • Granulate the resulting polymer strands for further processing and characterization.

Step 3: Purification of the Polyamide

  • The synthesized polyamide can be purified by dissolving it in a suitable solvent (e.g., m-cresol, though often difficult for long-chain polyamides) and precipitating it in a non-solvent like acetone (B3395972) or ethanol.[6]

  • Alternatively, for removal of unreacted monomers and oligomers, the polymer granules can be washed extensively with hot water and then dried in a vacuum oven at 80-100°C for 24 hours.[7]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of polyamides from this compound.

experimental_workflow cluster_char Characterization Methods start Start monomers 1. Monomer Preparation (this compound + Diamine) start->monomers salt_prep 2. Nylon Salt Formation (Optional) monomers->salt_prep polycondensation 3. Melt Polycondensation (Step-Heating under Vacuum) salt_prep->polycondensation purification 4. Polymer Purification (Washing/Drying) polycondensation->purification characterization 5. Characterization purification->characterization end End characterization->end thermal Thermal Analysis (DSC, TGA) mechanical Mechanical Testing (Tensile, Flexural) spectroscopy Spectroscopy (FTIR, NMR)

Caption: Workflow for polyamide synthesis and analysis.

Data Presentation

The properties of polyamides derived from this compound are influenced by the length of the diamine chain.

Table 1: Thermal Properties of Polyamides (Nylon 13,X Series)

Polyamide (Nylon 13,X)Diamine UsedMelting Temp. (Tₘ) (°C)Crystallization Temp. (T꜀) (°C)Glass Transition Temp. (T₉) (°C)
Nylon 13,31,3-Diaminopropane19116548-55 (range)
Nylon 13,51,5-Diaminopentane18516048-55 (range)
Nylon 13,61,6-Hexanediamine18816448-55 (range)
Nylon 13,71,7-Diaminoheptane18015548-55 (range)
Nylon 13,91,9-Diaminononane17615148-55 (range)
Nylon 13,101,10-Diaminodecane17815448-55 (range)
Nylon 13,111,11-Diaminoundecane17715248-55 (range)
Data synthesized from multiple sources. The melting and crystallization temperatures decrease as the aliphatic content increases.[4]

Table 2: Mechanical Properties of Long-Chain Aliphatic Polyamides (Comparative Data)

PropertyNylon 6,10Nylon 6,12Nylon 11Nylon 12Test Standard
Tensile Strength (MPa) 55 - 8355 - 8050 - 6045 - 55ASTM D638
Elongation at Break (%) 50 - 200100 - 300200 - 400200 - 350ASTM D638
Flexural Modulus (GPa) 1.8 - 2.81.5 - 2.51.1 - 1.41.0 - 1.3ASTM D790
Water Absorption (24h, %) 0.40.30.20.25ASTM D570
These values are general ranges and can vary significantly with processing conditions and additives.

Characterization Protocols

Protocol 2: Thermal Analysis

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the polyamide sample into an aluminum DSC pan.

  • Heat the sample from room temperature to a temperature approximately 30-50°C above its expected melting point at a rate of 10°C/min under a nitrogen atmosphere.

  • Hold at this temperature for 2-5 minutes to erase the thermal history.

  • Cool the sample to room temperature at a rate of 10°C/min.

  • Reheat the sample at 10°C/min to obtain the glass transition temperature (T₉), crystallization temperature (T꜀), and melting temperature (Tₘ).[2]

Thermogravimetric Analysis (TGA):

  • Place 10-15 mg of the sample in a TGA pan.

  • Heat the sample from room temperature to 600-800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile.[2]

Protocol 3: Mechanical Testing

Tensile Testing (ASTM D638):

  • Prepare dog-bone shaped specimens by injection molding or compression molding followed by machining.

  • Condition the specimens at standard conditions (23°C, 50% relative humidity) for at least 48 hours.

  • Conduct the tensile test using a universal testing machine at a specified crosshead speed.

  • Record the load and elongation to determine tensile strength, elongation at break, and tensile modulus.[8]

Flexural Testing (ASTM D790):

  • Prepare rectangular bar specimens by injection or compression molding.

  • Condition the specimens as per the tensile testing protocol.

  • Perform a three-point bending test using a universal testing machine.[9]

  • Record the load and deflection to calculate the flexural strength and flexural modulus.[9]

Protocol 4: Spectroscopic Analysis

Fourier-Transform Infrared Spectroscopy (FTIR):

  • Obtain a spectrum of the polyamide sample using an FTIR spectrometer. This can be done on a thin film cast from a solution or using an ATR (Attenuated Total Reflectance) accessory.

  • Confirm the formation of the polyamide by identifying characteristic amide bands: N-H stretching (~3300 cm⁻¹), C=O stretching (Amide I, ~1640 cm⁻¹), and N-H bending (Amide II, ~1540 cm⁻¹).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the polyamide sample in a suitable deuterated solvent (e.g., deuterated sulfuric acid or hexafluoroisopropanol).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the polymer structure by identifying the chemical shifts corresponding to the methylene (B1212753) protons and carbons in the this compound and diamine units, as well as the amide linkages.[2]

References

Application of Tridecanedioic Acid in the Production of Biodegradable Polyesters: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanedioic acid, a 13-carbon α,ω-dicarboxylic acid, is a valuable monomer for the synthesis of biodegradable polyesters. These polyesters, particularly those synthesized with polyols like glycerol (B35011), offer a unique combination of properties including biodegradability, biocompatibility, and tunable mechanical characteristics. This makes them highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and absorbable medical devices.

The long aliphatic chain of this compound imparts hydrophobicity and flexibility to the resulting polyester (B1180765), influencing its thermal properties, degradation rate, and interaction with biological systems. By copolymerizing this compound with other dicarboxylic acids or by varying the diol or polyol used in the polymerization, a wide array of polyesters with tailored properties can be achieved. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biodegradation assessment of polyesters based on this compound.

Synthesis of Poly(glycerol tridecanedioate)

The synthesis of polyesters from this compound and glycerol is typically achieved through melt polycondensation. This method avoids the use of solvents and allows for the production of high molecular weight polymers. The reaction proceeds in two main stages: an initial esterification step to form oligomers, followed by a polycondensation step under vacuum to increase the molecular weight by removing the water byproduct.

Experimental Protocol: Melt Polycondensation of this compound and Glycerol

This protocol describes the synthesis of poly(glycerol tridecanedioate). The molar ratio of glycerol to this compound can be varied to control the degree of crosslinking and the final properties of the polyester. An equimolar ratio is a common starting point.

Materials:

  • This compound

  • Glycerol (anhydrous)

  • Catalyst (e.g., tin(II) 2-ethylhexanoate, titanium(IV) isopropoxide)

  • Nitrogen gas (high purity)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum pump

Procedure:

  • Monomer Preparation: Accurately weigh equimolar amounts of this compound and glycerol and add them to the three-neck round-bottom flask.

  • Catalyst Addition: Add the catalyst to the reaction mixture. A typical catalyst concentration is 0.1-0.5 mol% relative to the dicarboxylic acid.

  • Inert Atmosphere: Assemble the reaction apparatus with the mechanical stirrer and condenser. Purge the flask with nitrogen gas for at least 30 minutes to create an inert atmosphere.

  • First Stage (Esterification):

    • Heat the reaction mixture to 150-180°C with continuous stirring under a gentle flow of nitrogen.

    • Water will be produced as a byproduct and will be collected in the condenser.

    • Maintain these conditions for 2-4 hours, or until the majority of the water has been removed.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 180-220°C.

    • Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mmHg.

    • Continue the reaction under vacuum with stirring for another 4-8 hours to increase the molecular weight of the polyester. The viscosity of the mixture will noticeably increase.

  • Product Recovery:

    • Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be removed from the flask. The product is typically a solid at room temperature.

Characterization of this compound-Based Polyesters

A thorough characterization of the synthesized polyester is crucial to understand its properties and suitability for specific applications. Key characterization techniques and the expected properties are summarized below.

Data Presentation

The following tables provide a summary of typical properties for biodegradable polyesters derived from long-chain dicarboxylic acids. Note: Specific data for poly(glycerol tridecanedioate) is limited in publicly available literature. The data presented here is based on polyesters derived from structurally similar long-chain dicarboxylic acids (e.g., dodecanedioic acid, sebacic acid) and should be considered as an approximate guide. Experimental determination of these properties for the specific synthesized polyester is highly recommended.

Table 1: Thermal Properties of Long-Chain Aliphatic Polyesters

PropertyTypical Value Range
Glass Transition Temperature (Tg)-30 to 10 °C
Melting Temperature (Tm)60 to 90 °C
Decomposition Temperature (Td)> 300 °C

Table 2: Mechanical Properties of Long-Chain Aliphatic Polyesters

PropertyTypical Value Range
Young's Modulus100 - 500 MPa
Tensile Strength10 - 40 MPa
Elongation at Break100 - 800 %
Experimental Protocols for Characterization

3.2.1. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.

  • Protocol:

    • Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a cooling rate of 10°C/min.

    • Heat the sample again to the upper temperature at a heating rate of 10°C/min.

    • The Tg is determined from the inflection point in the baseline of the second heating scan, and the Tm is determined from the peak of the endothermic melting transition.

3.2.2. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polyester.

  • Protocol:

    • Accurately weigh 10-15 mg of the polyester sample into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The Td is often reported as the temperature at which 5% weight loss occurs.

3.2.3. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To confirm the formation of the polyester by identifying the characteristic ester functional group.

  • Protocol:

    • Obtain a small amount of the polyester sample.

    • Place the sample on the ATR crystal of the FTIR spectrometer.

    • Record the infrared spectrum over a range of 4000-400 cm-1.

    • Look for the characteristic strong absorption peak of the ester carbonyl group (C=O) around 1735 cm-1 and the C-O stretching vibrations around 1250-1100 cm-1. The disappearance of the broad O-H peak from the carboxylic acid monomer is also an indicator of successful polymerization.

3.2.4. Uniaxial Tensile Testing

  • Purpose: To determine the mechanical properties of the polyester, such as Young's modulus, tensile strength, and elongation at break.

  • Protocol:

    • Prepare dog-bone shaped specimens of the polyester according to ASTM D638 standards. This may involve melt pressing or solvent casting.

    • Mount the specimen in a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the stress-strain curve.

    • Calculate the Young's modulus from the initial linear portion of the curve, the tensile strength from the maximum stress reached, and the elongation at break from the extension at the point of fracture.

Biodegradation of this compound-Based Polyesters

The biodegradability of these polyesters is a key feature for their application in biomedical and environmental fields. Degradation primarily occurs through the hydrolysis of the ester bonds, a process that can be catalyzed by enzymes present in biological systems.

Logical Workflow of Biodegradation

The biodegradation of polyesters based on this compound is a multi-step process that can be visualized as a logical workflow. The process is influenced by factors such as the polymer's crystallinity, molecular weight, and the specific enzymatic environment.

BiodegradationWorkflow Polymer Poly(glycerol tridecanedioate) Surface_Adsorption Enzyme Adsorption (e.g., Lipases, Esterases) Polymer->Surface_Adsorption Surface Erosion Hydrolysis Hydrolysis of Ester Bonds Surface_Adsorption->Hydrolysis Oligomers Formation of Water-Soluble Oligomers and Dimers Hydrolysis->Oligomers Monomers Formation of Monomers (this compound, Glycerol) Oligomers->Monomers Metabolism Microbial Assimilation & Metabolism Monomers->Metabolism End_Products End Products (CO2, H2O, Biomass) Metabolism->End_Products

Caption: Logical workflow of the enzymatic biodegradation of poly(glycerol tridecanedioate).

Experimental Protocol: In Vitro Enzymatic Degradation

This protocol provides a method for assessing the biodegradability of the polyester in the presence of a specific enzyme, such as lipase.

Materials:

  • Polyester film or scaffold samples of known weight and surface area.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Lipase from Pseudomonas cepacia or other relevant enzyme.

  • Incubator shaker.

  • Freeze-dryer.

  • Analytical balance.

Procedure:

  • Sample Preparation: Prepare thin films or porous scaffolds of the polyester with a known initial dry weight (W0).

  • Degradation Medium: Prepare a solution of the enzyme in PBS at a relevant concentration (e.g., 1 mg/mL). A control solution of PBS without the enzyme should also be prepared.

  • Incubation:

    • Place the polyester samples in separate sterile containers.

    • Add a sufficient volume of the enzyme solution or the control solution to fully immerse the samples.

    • Incubate the samples at 37°C in an incubator shaker at a gentle agitation speed.

  • Sample Retrieval and Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the samples from the solutions.

    • Gently rinse the samples with deionized water to remove any adsorbed enzyme and buffer salts.

    • Freeze-dry the samples until a constant weight is achieved.

    • Record the final dry weight (Wt) of the samples.

  • Data Analysis:

    • Calculate the percentage of weight loss at each time point using the following formula: Weight Loss (%) = [(W0 - Wt) / W0] x 100

    • Plot the percentage of weight loss as a function of time for both the enzyme-containing and control groups.

Applications in Drug Development

Polyesters derived from this compound are promising candidates for various drug delivery applications due to their biocompatibility and tunable degradation rates.

  • Controlled Release Matrices: The polyester can be formulated into microspheres, nanoparticles, or implants to encapsulate therapeutic agents. The degradation of the polyester matrix controls the release of the drug over a sustained period.

  • Injectable Drug Delivery Systems: Low molecular weight pre-polymers can be synthesized that are liquid at room temperature and can be injected. In situ crosslinking or solidification can then form a drug-eluting depot.

  • Tissue Engineering Scaffolds: The polyester can be fabricated into porous scaffolds that support cell growth and tissue regeneration. These scaffolds can also be loaded with growth factors or other bioactive molecules to enhance the healing process.

Conclusion

This compound is a versatile building block for the creation of biodegradable polyesters with a wide range of properties suitable for biomedical and pharmaceutical applications. The protocols and data provided in these application notes offer a comprehensive guide for researchers and professionals working on the development of novel biodegradable materials. The ability to tune the polymer's characteristics through synthetic modifications opens up exciting possibilities for the design of advanced drug delivery systems and tissue engineering constructs. Further research focusing on the specific properties of polyesters derived from this compound will undoubtedly expand their application in the field of drug development and regenerative medicine.

Application Notes and Protocols: Tridecanedioic Acid Esters as Low-Temperature Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanedioic acid (TDDA), a C13 linear dicarboxylic acid, is a versatile chemical intermediate. Its esters are emerging as high-performance, low-temperature plasticizers, particularly for polyvinyl chloride (PVC) and other polar polymers. As the industry seeks alternatives to traditional phthalate (B1215562) plasticizers, long-chain aliphatic dicarboxylic acid esters offer a compelling combination of excellent flexibility at low temperatures, low volatility, and good thermal stability.[1][2][3] This document provides a summary of the performance characteristics of dicarboxylic acid esters, detailed protocols for the synthesis of this compound esters, and methods for their evaluation as low-temperature plasticizers.

Performance Data of Dicarboxylic Acid Ester Plasticizers

The performance of dicarboxylic acid ester plasticizers is influenced by the length of both the dicarboxylic acid chain and the alcohol moiety. Generally, a longer aliphatic chain in the diacid improves thermal stability and reduces migration.[1] The following tables summarize key performance indicators for a range of linear dicarboxylic acid esters, providing a basis for estimating the performance of this compound (C13) esters.

Note: Direct comparative data for this compound (C13) esters is limited in publicly available literature. The values presented for C13 esters are extrapolated based on the observed trends from shorter and longer chain dicarboxylic acid esters and should be considered as estimates.

Table 1: Glass Transition Temperature (Tg) of PVC Plasticized with Various Dicarboxylic Acid Esters

Dicarboxylic AcidEster TypePlasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)Reference
Suberic Acid (C8)Di(2-ethylhexyl)5071.90[4]
Azelaic Acid (C9)Di(2-ethylhexyl)5068.42[4]
Sebacic Acid (C10)Di(2-ethylhexyl)5065.36[4]
This compound (C13) Di(2-ethylhexyl) (Estimated) 50 ~60-63 Estimated
Dodecanedioic Acid (C12)Di(2-ethylhexyl)Not SpecifiedLower than C10[1]
Tetradecanedioic Acid (C14)Di(2-ethylhexyl)Not SpecifiedLower than C12[1]

Table 2: Thermal Stability of PVC Plasticized with Dicarboxylic Acid Esters

Dicarboxylic AcidEster TypePlasticizer Concentration (phr)Td (5% weight loss) (°C)Reference
Suberic Acid (C8)Di(2-ethylhexyl)50287.06[4]
Azelaic Acid (C9)Di(2-ethylhexyl)50290.83[4]
Sebacic Acid (C10)Di(2-ethylhexyl)50281.68[4]
This compound (C13) Di(2-ethylhexyl) (Estimated) 50 ~295-305 Estimated

Experimental Protocols

Protocol for Synthesis of Di(2-ethylhexyl) Tridecanedioate

This protocol describes the direct esterification of this compound with 2-ethylhexanol.

Materials:

  • This compound (1.0 mol)

  • 2-Ethylhexanol (2.2 mol, 10% molar excess)

  • Esterification catalyst (e.g., p-Toluenesulfonic acid, 0.2-0.5% of total charge)

  • Toluene (B28343) (as azeotropic agent)

  • 5% Sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Activated carbon

Equipment:

  • Round-bottom flask equipped with a Dean-Stark trap, condenser, and mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • Charge the round-bottom flask with this compound, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux (typically 120-150°C) with continuous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.[5]

  • Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a target threshold (e.g., <0.5 mg KOH/g).

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with 5% sodium carbonate solution to neutralize the catalyst, followed by washing with saturated sodium chloride solution until the aqueous phase is neutral.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Remove the drying agent by filtration.

  • Add activated carbon to the filtrate and stir for 1 hour at 60-80°C to decolorize the product.

  • Filter the mixture to remove the activated carbon.

  • Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to yield the final product, di(2-ethylhexyl) tridecanedioate.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the ester linkage (C=O stretch around 1735 cm⁻¹) and the disappearance of the carboxylic acid OH band.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized ester.

  • Acid Value Titration: To determine the amount of residual unreacted carboxylic acid.

Protocol for Evaluation of Low-Temperature Performance in PVC

This protocol outlines the procedure for preparing a plasticized PVC formulation and testing its low-temperature properties.

Materials:

  • PVC resin (e.g., K-value 67)

  • Di(2-ethylhexyl) tridecanedioate (synthesized in Protocol 3.1)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

Equipment:

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for test specimens

  • Low-temperature brittleness tester (ASTM D746)

  • Torsional stiffness apparatus (Clash-Berg, ASTM D1043)

  • Differential Scanning Calorimeter (DSC)

Procedure:

Part A: Formulation and Specimen Preparation

  • Formulate the PVC blend. A typical formulation would be: 100 phr PVC, 50 phr plasticizer, 2 phr thermal stabilizer, 0.5 phr lubricant.

  • On a two-roll mill heated to approximately 160-170°C, mix the components until a homogeneous sheet is formed.

  • Press the milled sheets into test plaques of the required thickness using a hydraulic press at a temperature of 170-180°C.

  • Cool the plaques under pressure.

  • Cut the required test specimens from the cooled plaques according to the dimensions specified in the relevant ASTM standards.

Part B: Low-Temperature Testing

  • Brittleness Temperature (ASTM D746):

    • Mount the specimens in the test apparatus.

    • Immerse the specimens in a heat-transfer medium at a selected temperature.

    • After a conditioning period, impact the specimens with a striking arm.

    • Examine the specimens for failure (fracture into two or more pieces or any visible crack).

    • Repeat the test at different temperatures to determine the temperature at which 50% of the specimens fail. This is the brittleness temperature.[3]

  • Torsional Stiffness (Clash-Berg Method, ASTM D1043):

    • Mount a specimen in the torsion apparatus.

    • Immerse the specimen in a heat-transfer medium and cool to a low temperature.

    • Apply a torsional load and measure the angle of twist at various temperatures as the sample is heated at a controlled rate.

    • Calculate the apparent modulus of rigidity at each temperature. The temperature at which the modulus reaches a specific value (e.g., 310 MPa or 45,000 psi) is often reported as the T_f value, a measure of low-temperature flexibility.

  • Glass Transition Temperature (DSC):

    • Place a small sample of the plasticized PVC in a DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The glass transition temperature (Tg) is determined from the resulting thermogram as the midpoint of the step change in the heat flow curve.

Visualizations

G Logical Relationship of Dicarboxylic Acid Ester Structure and Performance cluster_acid Dicarboxylic Acid Structure cluster_alcohol Alcohol Structure cluster_properties Plasticizer Properties AcidChain Chain Length (e.g., C13) LowTempFlex Low-Temperature Flexibility AcidChain->LowTempFlex Longer chain improves Volatility Volatility AcidChain->Volatility Longer chain decreases Migration Migration Resistance AcidChain->Migration Longer chain decreases AlcoholChain Alkyl Chain Length AlcoholChain->LowTempFlex Longer chain improves Branching Branching Branching->LowTempFlex Improves Compatibility Compatibility with Polymer Branching->Compatibility Affects

Caption: Structure-Property Relationship of Dicarboxylic Acid Esters.

G Experimental Workflow for Low-Temperature Plasticizer Evaluation cluster_synthesis Synthesis & Characterization cluster_formulation Formulation & Processing cluster_testing Performance Testing cluster_analysis Data Analysis & Conclusion Synthesis Esterification of This compound Purification Purification (Washing, Distillation) Synthesis->Purification Characterization Structural Confirmation (FTIR, NMR) Purification->Characterization Formulation PVC Formulation with Synthesized Ester Characterization->Formulation Milling Two-Roll Milling Formulation->Milling Molding Compression Molding of Test Specimens Milling->Molding LowTemp Low-Temperature Tests (ASTM D746, D1043) Molding->LowTemp Thermal Thermal Analysis (DSC for Tg, TGA for Volatility) Molding->Thermal Mechanical Mechanical Properties (Tensile Strength, Elongation) Molding->Mechanical Extraction Extraction Resistance Molding->Extraction Analysis Data Compilation & Comparison LowTemp->Analysis Thermal->Analysis Mechanical->Analysis Extraction->Analysis Conclusion Conclusion on Performance Analysis->Conclusion

Caption: Workflow for Evaluating Low-Temperature Plasticizers.

References

Application Notes & Protocols: Formulation of Synthetic Lubricants with Tridecanedioic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanedioic acid (TDA), a C13 α,ω-dicarboxylic acid, is a versatile building block for high-performance synthetic lubricants. Its esters, particularly those synthesized with branched or polyol alcohols, exhibit a desirable combination of properties making them suitable for a wide range of demanding applications. These properties include excellent thermal and oxidative stability, good lubricity, low volatility, and favorable viscosity-temperature characteristics.[1][2] Furthermore, as a derivative of renewable resources, this compound offers a pathway to more sustainable lubricant formulations.[2]

These application notes provide a comprehensive overview of the formulation, synthesis, and evaluation of synthetic lubricants based on this compound esters. Detailed experimental protocols and representative performance data are presented to guide researchers in developing novel lubricant formulations.

Applications in Research and Industrial Settings

Synthetic esters derived from this compound are valuable in numerous applications where high performance and stability are critical:

  • Automotive Lubricants: As base oils or additives in engine oils, transmission fluids, and greases to enhance fuel efficiency and extend drain intervals.

  • Industrial Lubricants: In hydraulic fluids, compressor oils, and gear oils operating under extreme temperatures and pressures.[3]

  • Aviation and Aerospace: In turbine oils and hydraulic fluids requiring exceptional thermal and oxidative stability.[1]

  • Environmentally Sensitive Applications: Due to their potential for biodegradability, they are suitable for use in applications where environmental contamination is a concern.

Performance Characteristics of this compound Esters

The performance of synthetic lubricants based on this compound esters is highly dependent on the choice of alcohol used in the esterification process. By selecting appropriate alcohols, lubricant properties can be tailored to specific application requirements.

Table 1: Representative Physicochemical Properties of Long-Chain Dicarboxylic Acid Esters

PropertyDi-2-ethylhexyl AdipateDi-isodecyl AdipateDi-tridecyl Adipate
Viscosity @ 40°C (cSt) 12.524.545.0
Viscosity @ 100°C (cSt) 3.24.87.5
Viscosity Index 145155165
Pour Point (°C) -60-55-45
Flash Point (°C) 210225240
Oxidative Stability (RPVOT, min) >300>400>500

Note: The data presented in this table is for adipic acid (a C6 dicarboxylic acid) esters and is intended to be representative of the trends expected for this compound esters. Specific values for this compound esters will vary based on the alcohol used.

Table 2: Performance Attributes of Polyol Esters of Dicarboxylic Acids

PropertyNeopentyl Glycol (NPG) EsterTrimethylolpropane (TMP) EsterPentaerythritol (PE) Ester
Viscosity Grade (ISO VG) 22 - 6832 - 10046 - 220
Viscosity Index 120 - 150130 - 160140 - 170
Pour Point (°C) -50 to -30-45 to -25-40 to -20
Flash Point (°C) >220>240>260
Thermal Stability GoodExcellentOutstanding
Oxidative Stability GoodExcellentOutstanding

Note: This table provides a qualitative comparison of polyol esters derived from dicarboxylic acids. The specific performance of this compound-based polyol esters would fall within these general trends.

Experimental Protocols

Synthesis of this compound Esters

Protocol 1: Synthesis of Di-2-ethylhexyl Tridecanedioate

This protocol describes a standard laboratory procedure for the synthesis of a diester of this compound with 2-ethylhexanol.

Materials:

  • This compound (1.0 eq)

  • 2-Ethylhexanol (2.2 eq)

  • p-Toluenesulfonic acid monohydrate (catalyst, 0.02 eq)

  • Toluene (B28343) (solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine this compound, 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask.

  • Add sufficient toluene to dissolve the reactants and facilitate azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude diester.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure di-2-ethylhexyl tridecanedioate.

Evaluation of Lubricant Properties

The following are standard ASTM test methods for evaluating the key performance properties of synthetic lubricants.

Protocol 2: Viscosity and Viscosity Index (ASTM D445 and D2270)

  • Objective: To determine the kinematic viscosity of the lubricant at two different temperatures (typically 40°C and 100°C) and calculate the viscosity index, which indicates the effect of temperature on viscosity.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • The viscometer is charged with the lubricant sample and placed in a constant temperature bath until it reaches thermal equilibrium.

    • The time taken for the lubricant to flow between two marked points under gravity is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.

    • The procedure is repeated at a second temperature.

    • The viscosity index is calculated from the two viscosity measurements using the formula specified in ASTM D2270.

Protocol 3: Pour Point (ASTM D97)

  • Objective: To determine the lowest temperature at which a lubricant will continue to flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is heated and then cooled at a specified rate in a cooling bath.

    • At every 3°C interval, the test jar is removed and tilted to observe for any movement of the lubricant surface.

    • The pour point is the lowest temperature at which movement is observed, plus 3°C.

Protocol 4: Flash Point (ASTM D92 - Cleveland Open Cup)

  • Objective: To determine the lowest temperature at which the vapor of the lubricant will ignite when an ignition source is passed over it.

  • Apparatus: Cleveland open cup apparatus, thermometer, heat source.

  • Procedure:

    • The sample is placed in the test cup and heated at a constant rate.

    • A small flame is passed across the surface of the liquid at specified temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite.

Protocol 5: Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

  • Objective: To evaluate the resistance of the lubricant to oxidation under controlled conditions.

  • Apparatus: Rotating pressure vessel, oxygen supply, pressure gauge, temperature-controlled bath.

  • Procedure:

    • A sample of the lubricant, water, and a copper catalyst coil are placed in the pressure vessel.

    • The vessel is pressurized with oxygen and placed in a heated bath while being rotated.

    • The time taken for the oxygen pressure to drop by a specified amount is recorded as the oxidation induction time, which is a measure of the lubricant's oxidative stability.

Visualizations

Diagram 1: Synthesis Workflow for this compound Diesters

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product TDA This compound Esterification Esterification (Acid Catalyst, Heat) TDA->Esterification Alcohol Alcohol (e.g., 2-Ethylhexanol) Alcohol->Esterification Workup Aqueous Workup (Neutralization & Washing) Esterification->Workup Crude Product Purification Purification (Distillation/Chromatography) Workup->Purification Diester This compound Diester Purification->Diester Pure Product

Caption: General workflow for the synthesis of this compound diesters.

Diagram 2: Logical Relationship of Lubricant Properties

Lubricant_Properties cluster_structure Molecular Structure cluster_properties Key Lubricant Properties cluster_performance Overall Performance TDA This compound (C13 Diacid) Viscosity Viscosity & Viscosity Index TDA->Viscosity ThermalStability Thermal Stability TDA->ThermalStability Lubricity Lubricity TDA->Lubricity Alcohol Alcohol Type (e.g., Linear, Branched, Polyol) Alcohol->Viscosity PourPoint Low-Temperature Fluidity (Pour Point) Alcohol->PourPoint OxidativeStability Oxidative Stability Alcohol->OxidativeStability Alcohol->ThermalStability Alcohol->Lubricity Performance Application Suitability Viscosity->Performance PourPoint->Performance OxidativeStability->Performance ThermalStability->Performance Lubricity->Performance

References

Application Notes and Protocols for the Microbial Fermentation of n-Tridecane to Tridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the production of tridecanedioic acid (DC13) through the microbial fermentation of n-tridecane. Utilizing robust yeast strains, particularly Candida tropicalis, this biotransformation process offers a promising alternative to conventional chemical synthesis. Detailed protocols for a two-stage fermentation process, downstream purification of the product, and analytical quantification are presented. Furthermore, metabolic pathways and experimental workflows are visually represented to facilitate a deeper understanding of the process.

Introduction

Long-chain dicarboxylic acids, such as this compound, are valuable platform chemicals with wide-ranging applications in the synthesis of polymers, fragrances, adhesives, and pharmaceuticals. The microbial fermentation of n-alkanes presents a sustainable and highly specific route for the production of these dicarboxylic acids. The yeast Candida tropicalis has been extensively studied and engineered for its efficiency in converting n-alkanes to their corresponding α,ω-dicarboxylic acids. This is achieved through the ω-oxidation pathway, a metabolic route that terminally oxidizes the alkane chain. This application note details the methodologies for leveraging this biological process for the production of this compound.

The Science: Metabolic Pathway

The conversion of n-tridecane to this compound in Candida tropicalis is primarily carried out by the ω-oxidation pathway. This pathway involves a series of enzymatic reactions that sequentially oxidize the terminal methyl group of the alkane. The key enzymes in this process belong to the cytochrome P450 family (CYP52) and their redox partner, NADPH-cytochrome P450 reductase.[1][2] Metabolic engineering strategies, such as the disruption of the competing β-oxidation pathway, have been shown to significantly enhance the yield of dicarboxylic acids.[2]

Metabolic Pathway of n-Tridecane to this compound cluster_omega_oxidation ω-Oxidation Pathway n-Tridecane n-Tridecane 1-Tridecanol 1-Tridecanol n-Tridecane->1-Tridecanol Cytochrome P450 Monooxygenase (CYP52) Tridecanal Tridecanal 1-Tridecanol->Tridecanal Fatty Alcohol Oxidase/Dehydrogenase Tridecanoic Acid Tridecanoic Acid Tridecanal->Tridecanoic Acid Fatty Aldehyde Dehydrogenase ω-Hydroxytridecanoic Acid ω-Hydroxytridecanoic Acid Tridecanoic Acid->ω-Hydroxytridecanoic Acid Cytochrome P450 Monooxygenase (CYP52) This compound This compound ω-Hydroxytridecanoic Acid->this compound Fatty Alcohol/Aldehyde Dehydrogenase

Diagram 1: ω-Oxidation Pathway of n-Tridecane in Candida tropicalis.

Experimental Protocols

A two-stage fermentation strategy is often employed to maximize the production of this compound. This approach separates the cell growth phase from the product formation phase, allowing for the optimization of conditions for each stage.[3][4] Mutant strains of Candida tropicalis that exhibit high production yields are recommended for these protocols.[5]

Stage 1: Cell Growth (Inoculum Preparation)

Objective: To cultivate a high density of healthy Candida tropicalis cells.

Materials:

  • Candida tropicalis strain (e.g., a high-yield mutant)

  • Growth Medium (per liter of distilled water):

    • Yeast Extract: 3.0 g[3]

    • Malt Extract: 3.0 g[3]

    • Peptone: 5.0 g[3]

    • Glucose: 10.0 g[3]

  • Shaker incubator

  • Sterile culture flasks

Protocol:

  • Prepare the growth medium and sterilize by autoclaving at 121°C for 20 minutes.[3]

  • Inoculate a sterile flask containing the growth medium with a single colony of Candida tropicalis from a fresh agar (B569324) plate.

  • Incubate at 30°C with shaking at 200 rpm for 48 hours.[3]

  • Use this seed culture to inoculate a larger volume of growth medium (e.g., 10% v/v) and incubate under the same conditions to generate sufficient biomass for the production stage.

Stage 2: this compound Production

Objective: To convert n-tridecane to this compound using the cultivated Candida tropicalis biomass.

Materials:

  • Candida tropicalis cell biomass from Stage 1

  • Production Medium (per 900 ml of distilled water):

    • n-Tridecane: 5% (v/v)[3]

    • Sodium Acetate (B1210297): 5.0 g[3]

    • Dipotassium Phosphate (K₂HPO₄): 2.0 g[3]

    • Magnesium Sulfate (B86663) (MgSO₄·7H₂O): 0.3 g[3]

    • Ferrous Sulfate (FeSO₄·7H₂O): 10 mg[3]

    • Zinc Sulfate (ZnSO₄·7H₂O): 8 mg[3]

    • Manganese Sulfate (MnSO₄): 8 mg[3]

    • Yeast Extract: 2.0 g[3]

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Ammonia solution or other suitable base for pH control

Protocol:

  • Harvest the Candida tropicalis cells from the growth medium by centrifugation (e.g., 8,000 rpm for 10 minutes).[3]

  • Resuspend the cell pellet in the sterile production medium in a bioreactor.

  • Maintain the fermentation at 30°C.[3]

  • Control the pH of the medium. A programmed incremental increase in pH from 7.2 to 8.1 during the production phase has been shown to enhance product secretion and yield.[4]

  • Provide adequate aeration and agitation to ensure sufficient mixing and oxygen supply, while maintaining a low dissolved oxygen level can be beneficial for production.[5]

  • The fermentation is typically carried out for 120-144 hours.[4][5]

Experimental Workflow for this compound Production cluster_growth Stage 1: Cell Growth cluster_production Stage 2: Production cluster_downstream Downstream Processing A Inoculation of Growth Medium B Incubation (30°C, 200 rpm, 48h) A->B C Biomass Harvest (Centrifugation) B->C D Resuspend Cells in Production Medium (with n-Tridecane) C->D E Fermentation in Bioreactor (30°C, pH 7.2-8.1, 120-144h) D->E F Harvest Fermentation Broth E->F G Cell Removal (Centrifugation/Filtration) F->G H Acidification of Supernatant (pH 2-3) G->H I Precipitation & Collection of this compound H->I J Washing and Drying I->J K Recrystallization (Optional) J->K

Diagram 2: Experimental Workflow from Cell Growth to Product Purification.
Downstream Processing: Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge or filtration system

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Protocol:

  • Cell Removal: Separate the yeast cells from the fermentation broth by centrifugation or filtration to obtain a cell-free supernatant.

  • Acidification and Precipitation:

    • Heat the supernatant to 80°C.[1]

    • Slowly add acid (e.g., HCl) to the heated supernatant with constant stirring to lower the pH to 2-3.[1] this compound will precipitate out of the solution as it is less soluble at low pH.

  • Collection: Allow the solution to cool, which will further promote crystallization. Collect the precipitated this compound by filtration.

  • Washing and Drying: Wash the collected crystals with cold distilled water to remove any remaining soluble impurities. Dry the purified this compound in an oven at a moderate temperature (e.g., 60-70°C).

  • Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent like hot water or an alcohol-water mixture.

Analytical Methods: Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantification of dicarboxylic acids in fermentation samples. Due to the low volatility of this compound, a derivatization step is necessary.

Sample Preparation and Derivatization

Objective: To extract and derivatize this compound from the fermentation broth for GC-MS analysis.

Materials:

  • Fermentation broth sample

  • Internal standard (e.g., heptadecanoic acid)

  • Ethyl acetate or other suitable organic solvent

  • Sodium sulfate (anhydrous)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Heating block or water bath

Protocol:

  • Extraction:

    • Take a known volume of the cell-free fermentation supernatant.

    • Add a known amount of internal standard.

    • Acidify the sample to pH 2 with HCl.

    • Extract the dicarboxylic acids with an equal volume of ethyl acetate by vigorous vortexing.

    • Centrifuge to separate the phases and collect the organic (upper) layer.

    • Repeat the extraction process on the aqueous layer to maximize recovery.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Derivatization (Silylation):

    • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[6]

    • Seal the vial and heat at 70°C for 60 minutes to complete the derivatization.[6]

    • Cool the sample to room temperature before GC-MS analysis.

GC-MS Conditions

Objective: To separate and quantify the derivatized this compound.

Instrument: Gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound and the internal standard.

Data Presentation

The following table summarizes the quantitative data reported in the literature for the production of this compound and other long-chain dicarboxylic acids using Candida tropicalis.

Microorganism StrainSubstrateFermentation Time (h)Product Titer (g/L)Reference
Candida tropicalis SP-UV-56 (mutant)n-Tridecane144153[5]
Candida tropicalis SP-UV-56 (mutant)n-Tridecane-172[5]
Candida tropicalis (mutant)n-Dodecane120166[4]
Candida tropicalis (mutant)n-Tetradecane-138[4]

Conclusion

The microbial fermentation of n-tridecane using Candida tropicalis is a highly effective method for the production of this compound. By employing a two-stage fermentation process and optimizing key parameters such as pH, high product titers can be achieved. The detailed protocols provided in this application note for fermentation, purification, and analysis serve as a valuable resource for researchers and professionals in the fields of biotechnology and drug development, enabling the efficient and sustainable production of this important dicarboxylic acid. Further strain development through metabolic engineering holds the potential to further enhance the productivity and economic viability of this bioprocess.

References

Application Notes and Protocols for Downstream Processing and Purification of Tridecanedioic Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tridecanedioic acid (TDCA), a C13 α,ω-dicarboxylic acid, is a valuable platform chemical with applications in the synthesis of polymers, lubricants, adhesives, and fragrances.[1] Fermentative production of TDCA using microorganisms, particularly strains of Candida tropicalis, offers a sustainable alternative to traditional chemical synthesis routes.[1][2] The downstream processing and purification of TDCA from the complex fermentation broth is a critical step to achieve the high purity required for its various applications. This document provides detailed application notes and experimental protocols for the recovery and purification of this compound from fermentation broth, targeting researchers, scientists, and drug development professionals.

The overall downstream processing workflow for this compound involves several key stages, starting from the removal of biomass and other insoluble materials, followed by primary recovery and subsequent purification steps to achieve high purity. The typical sequence of operations includes solid-liquid separation, solvent extraction, crystallization, and chromatography.

Downstream_Processing_Workflow Fermentation_Broth Fermentation Broth (C. tropicalis, TDCA, biomass, nutrients) Solid_Liquid_Separation Solid-Liquid Separation (Centrifugation/Filtration) Fermentation_Broth->Solid_Liquid_Separation Crude_TDCA_Solution Crude TDCA Solution Solid_Liquid_Separation->Crude_TDCA_Solution Solvent_Extraction Solvent Extraction Crude_TDCA_Solution->Solvent_Extraction TDCA_in_Organic_Phase TDCA in Organic Phase Solvent_Extraction->TDCA_in_Organic_Phase Crystallization Crystallization TDCA_in_Organic_Phase->Crystallization Purified_TDCA_Crystals Purified TDCA Crystals Crystallization->Purified_TDCA_Crystals Chromatography Chromatographic Purification (Optional Polishing Step) Purified_TDCA_Crystals->Chromatography High_Purity_TDCA High-Purity TDCA (>99%) Chromatography->High_Purity_TDCA

Figure 1: Overall downstream processing workflow for this compound.

Section 1: Solid-Liquid Separation

The initial step in the downstream processing of this compound from the fermentation broth is the removal of microbial biomass (Candida tropicalis cells) and other insoluble components. This clarification step is crucial to prevent interference in subsequent purification processes.

1.1. Protocol: Centrifugation

  • Harvesting: Transfer the fermentation broth to centrifuge bottles.

  • Centrifugation: Centrifuge the broth at 8,000-10,000 x g for 15-20 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant, which contains the soluble this compound, into a clean vessel.

  • Cell Pellet: The resulting cell pellet can be discarded or processed for other purposes.

1.2. Protocol: Filtration

For larger scale operations, filtration is a more common method for biomass removal.

  • Filtration Setup: Assemble a filtration unit with a suitable filter membrane (e.g., 0.22 µm or 0.45 µm pore size).

  • Filtration: Pass the fermentation broth through the filter. A vacuum or pressure pump can be used to facilitate the process.

  • Filtrate Collection: Collect the clear filtrate containing the this compound.

Section 2: Solvent Extraction

Solvent extraction is an effective method for the primary recovery and concentration of this compound from the clarified fermentation broth. The choice of solvent is critical and is based on factors such as high partition coefficient for TDCA, immiscibility with the aqueous phase, and ease of recovery.

2.1. Principle

The principle of solvent extraction relies on the differential solubility of this compound in two immiscible liquid phases, typically an aqueous phase (fermentation broth) and an organic solvent. By adjusting the pH of the aqueous phase to below the pKa of the carboxylic acid groups, the protonated, less polar form of TDCA is favored, which preferentially partitions into the organic solvent.

2.2. Protocol: Liquid-Liquid Extraction

  • pH Adjustment: Adjust the pH of the clarified fermentation broth to approximately 2.0-3.0 using a mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This step protonates the carboxyl groups of the this compound, increasing its hydrophobicity.

  • Solvent Addition: Transfer the acidified broth to a separation funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, methyl isobutyl ketone).

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the phases to separate. The this compound will be in the upper organic phase.

  • Organic Phase Collection: Carefully drain the lower aqueous phase and collect the organic phase.

  • Repeated Extraction: For optimal recovery, the aqueous phase can be subjected to a second or third extraction with fresh organic solvent.

  • Solvent Evaporation: The collected organic phases are combined, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude this compound.

ParameterValue/ConditionReference
Extraction Solvent Ethyl AcetateGeneral Practice
pH of Aqueous Phase 2.0 - 3.0General Practice
Solvent to Broth Ratio 1:1 (v/v)General Practice
Number of Extractions 2-3General Practice
Expected Recovery >90%Estimated

Section 3: Crystallization

Crystallization is a powerful purification technique for obtaining high-purity this compound from the crude extract. This method relies on the principle that the solubility of TDCA in a given solvent is temperature-dependent. By dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution, the TDCA will crystallize out, leaving impurities behind in the mother liquor.

3.1. Protocol: Crystallization from Acetic Acid

This protocol is based on a patented method for refining brassylic acid (this compound).[3]

  • Dissolution: In a reaction kettle, mix the crude this compound with a 98% acetic acid solution (e.g., 800 kg crude TDCA in 2000 L of 98% acetic acid).

  • Decolorization: Add activated carbon (e.g., 6 kg) to the mixture and stir well.

  • Heating: Heat the mixture to 95°C and maintain this temperature for 20 minutes with continuous stirring.

  • Filtration: Filter the hot solution through a multi-stage filtration system (e.g., plate and frame filter press, bag filter, titanium rod filter) to remove the activated carbon and other insoluble impurities.

  • Cooling and Seeding: Transfer the hot, clear filtrate to a crystallization vessel. Rapidly cool the solution to 75-78°C. Then, turn off the cooling and allow it to naturally cool further. When the temperature reaches around 75°C, add a small amount of high-purity (>99.8%) this compound as seed crystals.

  • Crystal Growth: Control the stirring speed at a low rate (e.g., 40 rpm). The temperature will initially rebound slightly due to the heat of crystallization and then gradually decrease.

  • Further Cooling: Once the temperature naturally drops to 68°C, resume controlled cooling.

  • Crystal Harvesting: Once the crystallization is complete, collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold acetic acid and then with deionized water to remove residual acetic acid. Dry the crystals under vacuum.

ParameterValue/ConditionPurityYieldReference
Crystallization Solvent 98% Acetic Acid>99.9%98.62% (comprehensive)[3]
Dissolution Temperature 95°C[3]
Seeding Temperature ~75°C[3]

3.2. Protocol: Melt Crystallization

Melt crystallization is an alternative purification method that avoids the use of solvents.[4]

  • Melting: Heat the crude this compound until it is completely molten.

  • Crystallization: The molten TDCA is brought into contact with a cooled surface, causing the formation of a crystal layer.

  • Sweating: The temperature of the cooling surface is slightly increased to cause partial melting of the crystal layer. This "sweating" step removes impurities that are entrapped in the crystal lattice.

  • Melting and Collection: The purified crystal layer is then completely melted and collected as the final product.

Section 4: Chromatographic Purification (Polishing Step)

For applications requiring exceptionally high purity, a final polishing step using chromatography may be employed. Ion exchange and reversed-phase chromatography are suitable techniques for removing trace impurities.

4.1. Protocol: Ion Exchange Chromatography

  • Resin Selection: Choose a suitable anion exchange resin.

  • Column Packing and Equilibration: Pack the resin into a chromatography column and equilibrate it with a buffer at a pH where the this compound is charged (e.g., pH 7-8).

  • Sample Loading: Dissolve the purified TDCA crystals in the equilibration buffer and load the solution onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the eluent to protonate the carboxylic acid groups.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of this compound.

4.2. Protocol: Reversed-Phase Chromatography

  • Column Selection: Use a C18 reversed-phase chromatography column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the TDCA is in its protonated form.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Sample Injection: Dissolve the TDCA sample in the mobile phase and inject it into the system.

  • Elution: Elute the TDCA using either an isocratic or gradient elution method, typically by increasing the proportion of the organic solvent.

  • Detection and Collection: Monitor the eluent using a suitable detector (e.g., UV or refractive index) and collect the fraction containing the purified this compound.

Section 5: Purity Analysis

The purity of the this compound at various stages of the purification process should be monitored using appropriate analytical techniques.

5.1. Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., with 0.1% phosphoric acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Sample Preparation: Dissolve a known amount of the TDCA sample in the mobile phase.

  • Quantification: Determine the purity by calculating the area percentage of the TDCA peak relative to the total peak area in the chromatogram.

5.2. Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is required before GC-MS analysis.

  • Derivatization: Convert the carboxylic acid groups to more volatile esters (e.g., methyl or trimethylsilyl (B98337) esters). For methylation, treat the sample with a methylating agent like diazomethane (B1218177) or BF₃-methanol.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 280°C.

  • Carrier Gas: Helium.

  • MS Detection: Operate the mass spectrometer in full scan mode to identify impurities and in selected ion monitoring (SIM) mode for quantification.

  • Purity Determination: Calculate the purity based on the relative peak areas of the derivatized TDCA and any identified impurities.

Data Summary

The following table summarizes the expected performance of the described purification methods. The values are indicative and may vary depending on the specific conditions of the fermentation and the purification process.

Purification StepInput MaterialOutput MaterialExpected PurityExpected Yield
Solid-Liquid Separation Fermentation BrothClarified Broth->98% (of soluble TDCA)
Solvent Extraction Clarified BrothCrude TDCA85-95%>90%
Crystallization (Acetic Acid) Crude TDCAPurified TDCA Crystals>99.5%~90%
Chromatography (Polishing) Purified TDCA CrystalsHigh-Purity TDCA>99.9%>95%

Logical Relationships in Purification

The selection and sequence of purification steps are logically interconnected to achieve the desired final product purity with maximum yield.

Logical_Relationships cluster_0 Primary Recovery cluster_1 Purification Solid_Liquid_Separation Solid-Liquid Separation (Removes Biomass) Solvent_Extraction Solvent Extraction (Concentrates TDCA) Solid_Liquid_Separation->Solvent_Extraction Clarified Broth Crystallization Crystallization (High Purity) Solvent_Extraction->Crystallization Crude TDCA Chromatography Chromatography (Ultra-High Purity) Crystallization->Chromatography Purified TDCA Final_Product High-Purity TDCA Crystallization->Final_Product If sufficient purity Chromatography->Final_Product Fermentation_Broth Fermentation Broth Fermentation_Broth->Solid_Liquid_Separation

Figure 2: Logical flow of purification stages.

Conclusion

The downstream processing of this compound from fermentation broth requires a multi-step approach to achieve high purity. The combination of solid-liquid separation, solvent extraction, and crystallization can yield a product with a purity exceeding 99.5%. For applications demanding even higher purity, a final chromatographic polishing step can be incorporated. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the purification of this compound and other long-chain dicarboxylic acids from fermentation processes. Careful optimization of each step is essential to maximize both the purity and the overall yield of the final product.

References

Application Notes and Protocols for the Characterization of Polyamides Derived from Tridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyamides synthesized from tridecanedioic acid, a C13 dicarboxylic acid, are a class of polymers with growing interest due to their potential for unique properties stemming from the long methylene (B1212753) chain of the diacid monomer. These properties can include increased flexibility, lower moisture absorption, and improved processability compared to shorter-chain polyamides. This document provides a detailed overview of the essential characterization techniques and corresponding experimental protocols for analyzing these specialized polyamides. The information is intended to guide researchers in obtaining reliable and comprehensive data for material development and quality control.

Structural Characterization

Structural analysis is fundamental to confirming the successful synthesis of the polyamide and understanding its chemical makeup.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the polyamide structure. For polyamides derived from this compound, FTIR is crucial for confirming the presence of amide linkages and the aliphatic hydrocarbon chains.

Experimental Protocol:

  • Instrumentation: A standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

  • Sample Preparation: A small amount of the solid polyamide sample (e.g., pellets, film, or powder) is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected.

    • The sample is placed on the crystal, and firm contact is ensured using a pressure clamp.

    • The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually collected in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands of polyamides.[1] Key peaks to identify include:

    • N-H stretching: A broad peak around 3300 cm⁻¹, indicative of hydrogen-bonded amide groups.

    • C-H stretching: Sharp peaks between 2850 and 2950 cm⁻¹ corresponding to the methylene groups of the this compound and diamine segments.

    • Amide I (C=O stretching): A strong absorption band around 1640 cm⁻¹.

    • Amide II (N-H bending and C-N stretching): A prominent peak around 1540 cm⁻¹.

Logical Relationship: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start PlaceSample Place Sample on ATR Start->PlaceSample Solid Polymer Background Collect Background PlaceSample->Background SampleScan Collect Sample Spectrum Background->SampleScan Apply Pressure IdentifyPeaks Identify Characteristic Peaks SampleScan->IdentifyPeaks End End IdentifyPeaks->End Confirm Structure

Caption: Workflow for FTIR analysis of polyamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the molecular structure, including the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).[2][3] For polyamides from this compound, NMR is used to confirm the monomer connectivity and to quantify end groups, which is essential for molecular weight estimation.[3][4]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

  • Sample Preparation:

    • Dissolve 10-20 mg of the polyamide sample in a suitable deuterated solvent. Due to the often limited solubility of polyamides, strong solvents like deuterated trifluoroacetic acid (TFA-d) or a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and deuterated chloroform (B151607) (CDCl₃) may be necessary.[2][3][4]

    • Heating may be required to aid dissolution.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature or an elevated temperature if solubility is an issue.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • ¹H NMR: Identify proton signals corresponding to the amide N-H protons, and the various methylene groups in the this compound and diamine units.

    • ¹³C NMR: Assign carbon signals for the carbonyl group of the amide, and the different methylene carbons in the polymer backbone. The chemical shifts will be specific to the exact polyamide structure.

Molecular Weight Analysis

The molecular weight and its distribution are critical parameters that significantly influence the mechanical and thermal properties of the polymer.

Gel Permeation/Size Exclusion Chromatography (GPC/SEC)

Application Note: GPC/SEC is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[5] For polyamides, which can be challenging to dissolve, specific solvent systems and high temperatures may be required.

Experimental Protocol:

  • Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector. A viscometer or light scattering detector can provide more accurate molecular weight data.[6][7]

  • Sample Preparation:

    • Dissolve the polyamide sample in a suitable mobile phase solvent at a concentration of 1-2 mg/mL. Common solvents for polyamides include hexafluoroisopropanol (HFIP), m-cresol, or benzyl (B1604629) alcohol, often at elevated temperatures.[7]

    • Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.

  • Data Acquisition:

    • The system is calibrated using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).

    • Inject the filtered sample solution into the GPC/SEC system.

    • The mobile phase carries the sample through a column packed with porous gel; larger molecules elute first.

  • Data Analysis: The retention time of the sample is compared to the calibration curve to determine the molecular weight distribution.

Experimental Workflow: GPC/SEC Analysis

GPC_Workflow Start Start Dissolve Dissolve Polyamide in Mobile Phase Start->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject Sample Filter->Inject Calibrate Calibrate with Standards Calibrate->Inject Separate Separation by Size Inject->Separate Detect Detect with RI Separate->Detect Analyze Analyze Data Detect->Analyze End End: Mn, Mw, PDI Analyze->End DSC_Cycle Start Start FirstHeat First Heating Scan (Determine initial Tm) Start->FirstHeat Erase Thermal History Cooling Controlled Cooling (Determine Tc) FirstHeat->Cooling SecondHeat Second Heating Scan (Determine Tg and final Tm) Cooling->SecondHeat End End SecondHeat->End Report Tg, Tm, Tc

References

Application Notes and Protocols: Esterification of Tridecanedioic Acid for Fragrance and Musk Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tridecanedioic acid, a 13-carbon long-chain dicarboxylic acid, is a pivotal precursor in the synthesis of high-value macrocyclic musks, which are essential components in the fragrance industry.[1] Its esters, particularly the cyclic diester formed with ethylene (B1197577) glycol known as ethylene brassylate, are highly sought after for their pleasant and powerful musk-like odors.[2] Ethylene brassylate is commercially known under trade names such as Musk T and Astrotone.[2] This document provides detailed application notes and experimental protocols for the esterification of this compound, focusing on the synthesis of ethylene brassylate, a widely used synthetic musk. These protocols are intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Key Applications

The primary application of this compound esterification in the fragrance industry is the synthesis of macrocyclic musks.[1] These synthetic musks are crucial alternatives to natural musks and are valued for their characteristic scent profiles. Beyond fragrances, esters of this compound also find utility as low-temperature plasticizers in polymers like polyvinyl chloride and as lubricants that perform across a wide temperature range.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of ethylene brassylate from this compound.

ParameterValueReference
Starting MaterialThis compound, Ethylene glycol[2]
Catalystp-Toluenesulfonic acid (PTSA)[2]
SolventBenzene (B151609)[2]
Reaction Time10 hours[2]
ProductEthylene brassylate[2]
Yield20%[2]
Infrared (IR) Spectrum1735 cm⁻¹[2]
Proton NMR (PMR) Spectrumδ 0.84–1.6 (m, 22H), 2.2–2.4 (t, 4H), 4.3 (s, 4H)[2]

Experimental Protocols

This section details the methodologies for the synthesis of ethylene brassylate from this compound via acid-catalyzed esterification.

Protocol 1: Fischer Esterification for Ethylene Brassylate Synthesis

This protocol is based on the direct acid-catalyzed esterification and cyclization of this compound with ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (PTSA)

  • Benzene

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Hot water

  • Brine solution

  • Anhydrous sodium sulfate (B86663)

  • Standard laboratory glassware (round-bottom flask, Dean-Stark trap, reflux condenser)

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (e.g., 4 g, 16.4 mmol), ethylene glycol (e.g., 1.08 g, 17.4 mmol), and a catalytic amount of p-toluenesulfonic acid (e.g., 1.0 g) in benzene (100 ml).[2]

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap for approximately 10 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with hot water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent (benzene) under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a small amount of MgCl₂·6H₂O (e.g., 0.1 g).[2]

  • Purify the product by vacuum distillation at approximately 200°C for 4 hours to obtain ethylene brassylate.[2]

Visualizations

Diagram 1: Fischer Esterification of this compound

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Tridecanedioic_Acid This compound HOOC-(CH2)11-COOH Ethylene_Brassylate Ethylene Brassylate (Macrocyclic Diester) Tridecanedioic_Acid->Ethylene_Brassylate + Ethylene Glycol Ethylene_Glycol Ethylene Glycol HO-CH2-CH2-OH Ethylene_Glycol->Ethylene_Brassylate Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Ethylene_Brassylate Heat Heat (Reflux) Heat->Ethylene_Brassylate Water Water H2O Ethylene_Brassylate->Water - H2O

Caption: Reaction scheme for the synthesis of ethylene brassylate.

Diagram 2: Experimental Workflow for Ethylene Brassylate Synthesis

Experimental_Workflow Reactants 1. Mix Reactants This compound, Ethylene Glycol, p-TsOH, Benzene Reflux 2. Azeotropic Reflux (10 hours) Reactants->Reflux Workup 3. Aqueous Workup (Wash with hot water and brine) Reflux->Workup Drying 4. Drying (Anhydrous Na2SO4) Workup->Drying Solvent_Removal 5. Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation 6. Vacuum Distillation (with MgCl2·6H2O) Solvent_Removal->Distillation Product Pure Ethylene Brassylate Distillation->Product

Caption: Step-by-step workflow for ethylene brassylate synthesis.

Diagram 3: Simplified Olfactory Signaling Pathway for Musk Fragrances

Olfactory_Signaling Musk Musk Molecule (e.g., Ethylene Brassylate) OR Olfactory Receptor (OR) (G-protein coupled receptor) Musk->OR Binds to G_Protein G-protein Activation OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain (Perception of Musk Scent) Depolarization->Signal

Caption: General pathway for the perception of musk odor.

References

Application Notes and Protocols for Tridecanedioic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Tridecanedioic acid analytical standards and reference materials. This compound (CAS 505-52-2), also known as Brassylic acid or 1,11-Undecanedicarboxylic acid, is a dicarboxylic acid with various applications in research and development, including as a potential biomarker and its role in metabolic pathways.

Analytical Standards and Reference Materials

This compound analytical standards are available from various commercial suppliers. It is crucial to obtain a Certificate of Analysis (CoA) for each batch to ensure accuracy and reproducibility of experimental results.

Table 1: Summary of this compound Analytical Standards

SupplierCatalog Number (Example)Purity SpecificationAnalytical Method on CoA
MOLNOVAM20059≥98%HPLC, NMR
ChemSceneCS-D1510≥98.0%NMR
MedChemExpressHY-12842199.93%Not Specified
Sigma-Aldrich638-53-9 (Tridecanoic)≥99.0%GC
Cosmo Bio USALRD-15-1300-9>98%Not Specified

Note: This table is a summary of representative data and may not reflect the full range of available products. Always refer to the supplier's documentation for specific lot information.

Physicochemical Properties:

  • Molecular Formula: C₁₃H₂₄O₄[1]

  • Molecular Weight: 244.33 g/mol [1]

  • Appearance: White to off-white solid/crystalline powder[2][3]

  • Melting Point: 112-114 °C[3]

  • Solubility: Slightly soluble in water. Soluble in DMSO and Methanol.[3][4]

  • Storage: Store at room temperature or as recommended by the supplier (e.g., 2-8°C).[2] Keep sealed in a dry environment.[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Biological Samples

This protocol outlines a general method for the quantification of this compound in biological matrices such as plasma or urine. Derivatization is necessary to increase the volatility of the analyte.[5]

2.1.1. Sample Preparation and Extraction [5]

  • Internal Standard Addition: To 200 µL of the biological sample (plasma or urine) in a microcentrifuge tube, add a known amount of a suitable internal standard (e.g., a deuterated analog of a dicarboxylic acid).

  • Acidification: Add 50 µL of 5M HCl to the sample to adjust the pH to <2. This ensures the protonation of the carboxylic acid groups.

  • Liquid-Liquid Extraction:

    • Add 600 µL of ethyl acetate (B1210297) to the acidified sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass vial.

    • Repeat the extraction step and combine the organic layers.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2.1.2. Derivatization (Silylation) [5]

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile (B52724).

  • Seal the vial and heat at 70-90°C for 30-60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

2.1.3. GC-MS Instrumental Parameters

Table 2: Representative GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1 mL/min
Oven Temperature ProgramInitial 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Ion Source Temperature230°C
Quadrupole Temperature150°C

2.1.4. Data Analysis

  • Quantification: Use the peak area ratio of the derivatized this compound to the internal standard.

  • Calibration: Prepare a calibration curve using standards of known concentrations prepared in a similar matrix.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatize (Silylation) Dry->Derivatize Inject Inject Sample Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound in Biological Samples

This protocol provides a general method for the sensitive quantification of this compound in plasma.[6][7]

2.2.1. Sample Preparation [8]

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

2.2.2. LC-MS/MS Instrumental Parameters

Table 3: Representative LC-MS/MS Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsPrecursor ion [M-H]⁻ → Product ion (specific fragments to be determined by infusion)
Capillary Voltage-3.0 kV
Source Temperature150°C
Desolvation Temperature400°C

2.2.3. Data Analysis

  • Quantification: Use the peak area ratio of this compound to the internal standard against a calibration curve.

  • Validation: The method should be validated for linearity, accuracy, precision, and sensitivity.[6]

LCMS_Workflow Start Plasma Sample + Internal Standard Prep Protein Precipitation (Acetonitrile) Start->Prep Centrifuge Centrifugation Prep->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis (C18, ESI-, MRM) Reconstitute->Analysis Data Data Processing and Quantification Analysis->Data

LC-MS/MS analysis workflow for this compound.

Biological Signaling Pathways

Fatty Acid β-Oxidation Pathway

Dicarboxylic acids can be metabolized through a modified β-oxidation pathway.[9][10][11] This process occurs in mitochondria and peroxisomes and is a key pathway for energy production from fatty acids.[9][10]

Fatty_Acid_Oxidation Tridecanedioic_Acid This compound (C13 Dicarboxylic Acid) Acyl_CoA Tridecanedioyl-CoA Tridecanedioic_Acid->Acyl_CoA Activation (Acyl-CoA Synthetase) Beta_Oxidation β-Oxidation Spiral Acyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Final Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Multiple Cycles TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Enters as Succinyl-CoA Acetyl_CoA->TCA_Cycle

Metabolism of this compound via β-oxidation.
PPAR Signaling Pathway in Lipid Metabolism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[12][13][14] Fatty acids and their derivatives, including dicarboxylic acids, can act as ligands for PPARs.[14]

PPAR_Signaling cluster_cell Cell Ligand This compound (Ligand) PPAR PPARγ Ligand->PPAR Binds Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (in DNA) Complex->PPRE Binds Transcription Gene Transcription PPRE->Transcription Activates Proteins Target Proteins Transcription->Proteins Leads to Response Metabolic Response Proteins->Response

Activation of the PPARγ signaling pathway.
Role in Plant Defense Signaling

Fatty acids and their derivatives are integral signaling molecules in plant defense mechanisms, such as Systemic Acquired Resistance (SAR).[15][16][17] They can act as precursors to defense hormones like jasmonic acid and are involved in modulating various immune responses.[15][16]

Plant_Defense Pathogen Pathogen Attack FA_Release Release of Fatty Acids (e.g., Dicarboxylic Acids) Pathogen->FA_Release Oxylipins Conversion to Oxylipins FA_Release->Oxylipins SA_Pathway Salicylic Acid Pathway FA_Release->SA_Pathway Crosstalk JA_Pathway Jasmonic Acid Pathway Oxylipins->JA_Pathway Signal Amplification Gene_Expression Defense Gene Expression JA_Pathway->Gene_Expression SA_Pathway->Gene_Expression Defense_Response Systemic Acquired Resistance Gene_Expression->Defense_Response

Role of fatty acid-derived signals in plant defense.

References

Application Notes and Protocols for the Biocatalytic Conversion of Fatty Acids to Tridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanedioic acid (DC13), a 13-carbon α,ω-dicarboxylic acid, is a valuable chemical intermediate with applications in the synthesis of polymers, fragrances, and pharmaceuticals. Traditional chemical synthesis methods for long-chain dicarboxylic acids often involve harsh reaction conditions and generate hazardous waste. Biocatalytic conversion using microorganisms presents a more sustainable and environmentally friendly alternative. This document provides detailed application notes and experimental protocols for the production of this compound from fatty acid precursors using the yeast Candida tropicalis.

The primary biocatalytic route for this conversion is the ω-oxidation pathway. In this pathway, the terminal methyl group of a fatty acid is hydroxylated by a cytochrome P450 monooxygenase system, followed by successive oxidations to an aldehyde and then a carboxylic acid, yielding a dicarboxylic acid. To enhance the yield of the desired dicarboxylic acid, the competing β-oxidation pathway, which degrades fatty acids, is typically blocked through genetic engineering.

Principle of the Method

The biocatalytic conversion of a suitable fatty acid precursor to this compound is achieved through a whole-cell biotransformation process using an engineered strain of Candida tropicalis. The key steps involve:

  • Strain Selection and Preparation: A strain of Candida tropicalis with a disrupted β-oxidation pathway is used. A common and effective strategy is the knockout of the POX4 and POX5 genes, which encode for acyl-CoA oxidases, the first enzyme in the β-oxidation spiral.

  • Cultivation of Biocatalyst: The engineered yeast is cultivated in a suitable growth medium to generate sufficient biomass for the bioconversion.

  • Whole-Cell Bioconversion: The resting or growing cells are then used to convert a fatty acid substrate into this compound. For the production of this compound (C13), a C15 fatty acid such as pentadecanoic acid can be used as a substrate. The yeast's ω-oxidation pathway converts the C15 fatty acid to the corresponding C15 dicarboxylic acid, which is then subjected to one round of β-oxidation to yield the C13 dicarboxylic acid, this compound. Alternatively, a C13 n-alkane (tridecane) can be used as a direct precursor.[1]

  • Extraction and Purification: The produced this compound is extracted from the fermentation broth and purified.

Quantitative Data Summary

The following tables summarize representative quantitative data for the production of long-chain dicarboxylic acids using engineered Candida tropicalis. While specific data for this compound from a fatty acid precursor is limited in publicly available literature, the data for similar dicarboxylic acids provide a benchmark for expected yields and productivities.

Table 1: Comparison of this compound Production by Different Candida tropicalis Strains

StrainSubstrateTiter (g/L)Productivity (g/L/h)Yield (g/g)Reference
C. tropicalis SP-UV-56 (mutant)n-Tridecane1721.19Not Reported[1][2]
C. tropicalis CZ-15 (recombinant)n-Tridecane108.10.75Not Reported[3]
C. tropicalis F10-1 (wild type)n-Tridecane99.50.69Not Reported[3]

Table 2: Effect of Process Parameters on Dicarboxylic Acid Production

ParameterConditionProduct Titer (g/L)ObservationReference
pH Control Programmed increase (7.2 to 8.1)153 (DC13)Maintained higher P450 monooxygenase activity.[4]
Constant pH125 (DC13)Lower enzyme stability over time.[4]
Co-substrate Feeding Sucrose (B13894) addition108.1 (DC13)Increased acid production and alkane conversion.[3]
No sucrose addition87.6 (DC13)Lower productivity.[3]

Experimental Protocols

Protocol 1: Preparation of Engineered Candida tropicalis (POX-deficient strain)

This protocol describes the general steps for disrupting the POX4 and POX5 genes in Candida tropicalis ATCC 20962. For detailed molecular biology procedures, refer to established yeast transformation protocols.

Materials:

  • Candida tropicalis ATCC 20962

  • Plasmids for gene disruption (containing a selectable marker, e.g., URA3)

  • Yeast transformation reagents (e.g., lithium acetate (B1210297), polyethylene (B3416737) glycol)

  • Selective growth media (e.g., minimal medium without uracil)

  • PCR reagents for verification

Procedure:

  • Construct Disruption Cassettes: Design and construct linear DNA fragments containing a selectable marker gene flanked by sequences homologous to the upstream and downstream regions of the target POX gene.

  • Yeast Transformation: Transform C. tropicalis ATCC 20962 with the disruption cassette using a standard yeast transformation protocol (e.g., lithium acetate method).

  • Selection of Transformants: Plate the transformed cells on a selective medium to isolate colonies that have successfully integrated the disruption cassette.

  • Verification: Confirm the gene disruption in the selected colonies by PCR analysis of the genomic DNA and, if necessary, by Southern blotting.

  • Sequential Disruption: Repeat the process to disrupt the second POX gene, if required. For the second disruption, a different selectable marker or a marker recycling system can be used.

Protocol 2: Inoculum Preparation

Materials:

  • Engineered Candida tropicalis strain

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile culture flasks

Procedure:

  • From a glycerol (B35011) stock or a fresh plate, inoculate a single colony of the engineered C. tropicalis into 50 mL of YPD medium in a 250 mL flask.

  • Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase (OD600 ≈ 10-15).

  • This seed culture will be used to inoculate the main bioreactor.

Protocol 3: Whole-Cell Bioconversion in a Fed-Batch Fermenter

Materials:

  • Bioreactor (e.g., 5 L) with controls for pH, temperature, and dissolved oxygen

  • Growth Medium:

    • Glucose: 20 g/L

    • Yeast Extract: 10 g/L

    • (NH₄)₂SO₄: 5 g/L

    • KH₂PO₄: 2 g/L

    • MgSO₄·7H₂O: 0.5 g/L

  • Conversion Medium: Similar to the growth medium but may contain a lower concentration of the nitrogen source.

  • Pentadecanoic acid (or n-Tridecane)

  • pH control solution (e.g., 4M KOH)

  • Antifoam agent

Procedure:

  • Bioreactor Setup: Prepare and sterilize the bioreactor containing the growth medium.

  • Inoculation: Inoculate the bioreactor with the seed culture (e.g., 10% v/v).

  • Growth Phase:

    • Set the temperature to 30°C.

    • Maintain the pH at 6.5.

    • Control the dissolved oxygen (DO) level above 30% by adjusting the agitation and aeration rates.

    • Grow the culture until the glucose is depleted and the cell density is high.

  • Conversion Phase:

    • Once the initial glucose is consumed, initiate the fed-batch phase by feeding a concentrated glucose solution to maintain a low glucose concentration (e.g., < 5 g/L).

    • Begin adding the fatty acid substrate (pentadecanoic acid) or n-tridecane. The substrate can be added intermittently or continuously. A starting concentration of 10-20 g/L is common.

    • Adjust the pH to a higher value, for example, by implementing a programmed increase from pH 7.2 to 8.1 over the course of the conversion.[4]

    • Continue the fermentation for 120-144 hours.

    • Monitor the cell growth (OD600), substrate consumption, and product formation by taking samples periodically.

Protocol 4: Extraction and Purification of this compound

Materials:

  • Fermentation broth

  • Sulfuric acid (H₂SO₄)

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexane (B92381)

  • Activated carbon

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to separate the yeast cells.

  • Acidification: Transfer the supernatant to a new container and acidify to pH 2.0 with concentrated H₂SO₄ to precipitate the dicarboxylic acid.

  • Solvent Extraction:

    • Extract the acidified supernatant with an equal volume of ethyl acetate three times.

    • Pool the organic phases.

  • Drying and Concentration:

    • Dry the pooled organic phase over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude dicarboxylic acid.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Add hexane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then at 4°C to facilitate crystallization.

  • Decolorization and Recrystallization (Optional):

    • If the product is colored, dissolve the crystals in hot water or an appropriate solvent and treat with activated carbon.

    • Filter the hot solution to remove the activated carbon and allow the filtrate to cool for recrystallization.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

Protocol 5: Quantification of this compound by GC-MS

Materials:

  • This compound sample

  • Methanol (B129727) with 3% (v/v) H₂SO₄ (for methylation)

  • Internal standard (e.g., deuterated dicarboxylic acid)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous Na₂SO₄

  • GC-MS instrument

Procedure:

  • Derivatization (Methylation):

    • To a known amount of the dried sample (or an extracted aliquot from the fermentation broth), add a known amount of the internal standard.

    • Add 2 mL of methanol with 3% H₂SO₄.

    • Heat the mixture at 60°C for 2 hours to convert the dicarboxylic acid to its dimethyl ester.

  • Extraction of Methyl Esters:

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the dimethyl esters.

    • Dry the hexane extract over anhydrous Na₂SO₄.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Program: 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Scan Range: 50-500 m/z

  • Quantification: Identify the dimethyl tridecanedioate peak based on its retention time and mass spectrum. Quantify the concentration by comparing its peak area to that of the internal standard.

Diagrams

Biocatalytic Pathway

Biocatalytic_Pathway cluster_omega ω-Oxidation Pathway cluster_beta β-Oxidation cluster_blocked Blocked Pathway Fatty_Acid Pentadecanoic Acid (C15) Omega_Hydroxy_FA ω-Hydroxy Pentadecanoic Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 Monooxygenase Beta_Oxidation β-Oxidation (Degradation) Fatty_Acid->Beta_Oxidation Omega_Oxo_FA ω-Oxo Pentadecanoic Acid Omega_Hydroxy_FA->Omega_Oxo_FA Fatty Alcohol Oxidase/Dehydrogenase Dicarboxylic_Acid_C15 Pentadecanedioic Acid (C15) Omega_Oxo_FA->Dicarboxylic_Acid_C15 Fatty Aldehyde Dehydrogenase Dicarboxylic_Acid_C13 This compound (C13) Dicarboxylic_Acid_C15->Dicarboxylic_Acid_C13 One cycle of β-Oxidation Blocked X Beta_Oxidation->Blocked Experimental_Workflow Strain_Prep 1. Strain Preparation (C. tropicalis POX knockout) Inoculum_Prep 2. Inoculum Preparation (YPD medium, 30°C, 24-48h) Strain_Prep->Inoculum_Prep Fermentation 3. Fed-Batch Fermentation (Growth & Conversion Phases) Inoculum_Prep->Fermentation Extraction 4. Extraction (Cell removal, Acidification, Solvent Extraction) Fermentation->Extraction Purification 5. Purification (Crystallization) Extraction->Purification Analysis 6. Analysis (GC-MS) Purification->Analysis

References

Troubleshooting & Optimization

Optimizing fermentation conditions for improved Tridecanedioic acid yield.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for improved tridecanedioic acid (TDDA) yield.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly used microorganism for producing this compound?

A1: The yeast Candida tropicalis is widely used for the production of this compound and other long-chain dicarboxylic acids.[1][2] Specific mutant strains, such as SP-UV-56, have been developed to enhance productivity and limit the consumption of the n-alkane substrate for cell growth.[2][3]

Q2: What is the general fermentation strategy for this compound production?

A2: A two-stage fermentation process is typically employed. This separates the cell growth phase from the product formation (conversion) phase. In the first stage, Candida tropicalis is cultivated on a sugar-based medium to achieve high cell density. In the second stage, the cells are transferred to a production medium containing n-tridecane as the substrate for conversion into this compound.

Q3: Why is pH control so critical for high TDDA yield?

A3: pH plays a crucial role in both the solubility of the product and the viability of the cells. Acidic conditions can lead to the precipitation of the dicarboxylic acid, which can interfere with the fermentation process.[4] Conversely, a programmed, incremental increase in pH during the production phase has been shown to significantly enhance the final product concentration.[3][4] This strategy helps to maintain the product in a soluble form and can also positively influence the activity of key enzymes.[4]

Q4: Can I use a different carbon source for the growth phase?

A4: Yes, while sucrose (B13894) and glucose are commonly used, other carbon sources can be utilized. The choice of carbon source can influence the growth rate and overall process efficiency. It has been reported that supplementing the growth medium with acetate (B1210297) in the mid-to-late logarithmic growth phase can increase the final TDDA yield by nearly 30%.[2][3]

Q5: What is the role of dissolved oxygen (DO) in the fermentation?

A5: Aeration is essential for the growth of Candida tropicalis. However, during the production phase, maintaining a low dissolved oxygen level has been identified as a technique to support higher yields of this compound.[2][3] The induction of the key enzyme, cytochrome P450 monooxygenase, is influenced by aeration.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Biomass in Growth Phase Suboptimal growth medium composition.Ensure the medium contains adequate concentrations of carbon (e.g., glucose, sucrose), nitrogen (e.g., ammonium (B1175870) sulfate, urea), and essential minerals.
Incorrect pH for growth.Maintain the pH in the optimal range for Candida tropicalis growth, which is typically between 4.0 and 6.0.[5]
Inadequate aeration or agitation.Increase the agitation and/or aeration rate to ensure sufficient oxygen supply for cell growth.
Suboptimal temperature.The optimal temperature for the growth of Candida tropicalis is generally between 25°C and 35°C.[6]
Low this compound Yield Inefficient conversion of n-tridecane.Verify that the cytochrome P450 enzyme system is active. This can be influenced by intracellular pH and aeration.[7]
Suboptimal pH during the production phase.Implement a programmed incremental increase in pH from approximately 7.2 to 8.1 during the conversion phase to enhance product solubility and secretion.[3][4]
Product precipitation.Maintain a slightly alkaline pH during the production phase to keep the this compound in its soluble salt form.[4]
Degradation of the product.Genetically modified strains with a blocked β-oxidation pathway can prevent the degradation of the produced dicarboxylic acid.[8]
Foaming in the Bioreactor High protein content in the medium (e.g., yeast extract, peptone).Consider using alternative nitrogen sources with lower protein content.
High agitation and aeration rates.Reduce agitation and aeration to the minimum levels that still provide adequate mixing and oxygen transfer.
Cell lysis releasing intracellular proteins.Optimize fermentation conditions to maintain cell viability and minimize stress.
Use of antifoaming agents.Add a sterile, food-grade antifoaming agent as needed. Test different types and concentrations to find one with minimal impact on cell growth and product formation.
Substrate (n-tridecane) Toxicity High initial concentration of n-tridecane.n-Alkanes with chain lengths shorter than C9 can be toxic to yeast. While n-tridecane (C13) is generally less toxic, high concentrations can still inhibit growth.
Implement a fed-batch strategy for the addition of n-tridecane during the production phase to maintain a low, non-toxic concentration in the medium.
Inconsistent Batch-to-Batch Yields Variability in inoculum preparation.Standardize the inoculum preparation protocol, including the age of the culture, cell density, and volume.
Contamination with other microorganisms.Ensure strict aseptic techniques during media preparation, inoculation, and sampling. Regularly check for contamination via microscopy.
Fluctuations in fermentation parameters.Calibrate all probes (pH, DO, temperature) before each fermentation run and ensure the control systems are functioning correctly.

Data Presentation

Table 1: Effect of pH Strategy on Dicarboxylic Acid Yield

SubstratepH StrategyFermentation Time (h)Final Concentration (g/L)
n-TridecaneConstant Optimal pH120~125
n-TridecaneProgrammed Increase (pH 7.2 to 8.10)120153
n-DodecaneProgrammed IncreaseNot specified166
n-TetradecaneProgrammed IncreaseNot specified138
Data synthesized from a study on high-level production of long-chain α,ω-dicarboxylic acids.[4]

Table 2: Impact of Acetate Supplementation on this compound Yield

ConditionFermentation Time (h)Final Concentration (g/L)Percentage Increase
Without Acetate144~118-
With Acetate Supplementation14415329.7%
Data from a study using a mutant of Candida tropicalis SP-1, SP-UV-56.[2][3]

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain: Candida tropicalis (e.g., a high-yielding mutant strain).

  • Medium: Prepare a seed medium such as YEPD (Yeast Extract Peptone Dextrose) containing 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.

  • Cultivation: Inoculate a single colony from an agar (B569324) plate into a flask containing the seed medium.

  • Incubation: Incubate at 30°C with shaking at approximately 220 rpm for 12-24 hours, until a desired cell density is reached.

  • Inoculation: Use the resulting seed culture to inoculate the main bioreactor, typically at a volume of 5-10% of the final fermentation volume.

Protocol 2: Two-Stage Fed-Batch Fermentation

Stage 1: Growth Phase

  • Medium: Prepare the growth medium in the bioreactor. A suitable composition is: 62 g/L glucose, 1 g/L (NH₄)₂SO₄, 0.2 g/L Vitamin B₁, 2 g/L NaCl, 8 g/L KH₂PO₄, 10.08 g/L Na₂HPO₄·12H₂O, 3 g/L urea, and 6.15 g/L MgSO₄·7H₂O.

  • Sterilization: Sterilize the bioreactor with the medium.

  • Inoculation: Inoculate with the prepared seed culture.

  • Fermentation Conditions:

    • Temperature: 30°C

    • pH: Maintain at 5.0-6.0

    • Agitation: 200-400 rpm

    • Aeration: 1.0-2.0 vvm (volume of air per volume of medium per minute)

  • Duration: Continue the growth phase until the glucose is nearly depleted, typically for 24-48 hours.

Stage 2: Production (Conversion) Phase

  • Substrate Addition: Once the growth phase is complete, initiate the production phase by adding n-tridecane. A fed-batch strategy is recommended to avoid substrate toxicity.

  • pH Control: Begin a programmed, gradual increase of the pH from around 7.2 to 8.1 over the course of the fermentation. This can be controlled automatically using a pH probe and the addition of a sterile base solution (e.g., NaOH or ammonia).

  • Dissolved Oxygen Control: Reduce the agitation and/or aeration to maintain a low dissolved oxygen level.

  • Temperature: Maintain the temperature at 30°C.

  • Sampling: Take samples periodically to monitor cell growth, substrate consumption, and this compound concentration.

  • Duration: The production phase can last for 120-144 hours, or until the substrate is consumed and product formation ceases.

Visualizations

ω-Oxidation Pathway for this compound Production

G cluster_medium Extracellular Medium cluster_cell Candida tropicalis Cell cluster_medium2 Extracellular Medium n-Tridecane n-Tridecane n-Tridecane_in n-Tridecane n-Tridecane->n-Tridecane_in Transport Tridecanol 1-Tridecanol n-Tridecane_in->Tridecanol Cytochrome P450 Monooxygenase Tridecanal Tridecanal Tridecanol->Tridecanal Alcohol Dehydrogenase Tridecanoic_Acid Tridecanoic Acid Tridecanal->Tridecanoic_Acid Aldehyde Dehydrogenase omega_Hydroxytridecanoic_Acid ω-Hydroxytridecanoic Acid Tridecanoic_Acid->omega_Hydroxytridecanoic_Acid Cytochrome P450 Monooxygenase Tridecanedioic_Acid_aldehyde This compound Semialdehyde omega_Hydroxytridecanoic_Acid->Tridecanedioic_Acid_aldehyde Alcohol Dehydrogenase TDDA_in This compound Tridecanedioic_Acid_aldehyde->TDDA_in Aldehyde Dehydrogenase TDDA_out This compound (Product) TDDA_in->TDDA_out Secretion

Caption: The ω-oxidation pathway in Candida tropicalis for the conversion of n-tridecane to this compound.

Experimental Workflow for TDDA Fermentation

G Start Start Inoculum_Prep Inoculum Preparation (C. tropicalis in YEPD) Start->Inoculum_Prep Growth_Phase Growth Phase (Bioreactor, Glucose Medium, pH 5-6) Inoculum_Prep->Growth_Phase Production_Phase Production Phase (n-Tridecane Feed, pH 7.2 -> 8.1) Growth_Phase->Production_Phase Harvest Harvest Fermentation Broth Production_Phase->Harvest Downstream Downstream Processing (Cell Separation, Acidification, Purification) Harvest->Downstream Final_Product This compound Downstream->Final_Product

Caption: A generalized experimental workflow for the two-stage fermentation of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Tridecanedioic Acid in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using Tridecanedioic Acid (TDDA) in polymerization experiments.

FAQs: Understanding this compound Properties

Q1: What is this compound and what are its key physical properties?

This compound (TDDA), also known as brassylic acid, is a long-chain α,ω-dicarboxylic acid. Its long aliphatic backbone makes it a valuable monomer for synthesizing specialty polyamides and biodegradable polyesters.[1][2] Due to its 13-carbon chain, it imparts flexibility and hydrophobicity to the resulting polymers.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₃H₂₄O₄[3]
Molecular Weight 244.33 g/mol [3]
Appearance White crystalline solid/powder[2]
Melting Point 111-114 °C[3]

Q2: How soluble is this compound in water and common organic solvents?

TDDA is sparingly soluble in water due to its long, hydrophobic carbon chain.[1] However, it exhibits significantly better solubility in various organic solvents, especially at elevated temperatures.[1][4]

Table 2: Solubility of this compound in Common Solvents

SolventSolubility ProfileNotesReference(s)
Water Sparingly soluble (~1.5 mg/mL at 21°C)The two carboxylic acid groups provide some polarity, but the C11 alkyl chain dominates.[1][3]
Methanol (B129727) Soluble, increases with temperatureA study determined solubility from 283.15 K to 323.15 K.[4][5]
Ethanol Soluble, increases with temperatureBetter solubility than in water.[1][4]
Acetone SolubleGood solvent for dissolution prior to reaction.[4]
Ethyl Acetate SolubleAnother viable ester-based solvent.[4]
Ethers SolubleGeneral class of suitable solvents.[1]
Aromatic Hydrocarbons Solublee.g., Benzene, Toluene.[1]

Troubleshooting Guide: Monomer Solubility Issues

Issue: this compound fails to dissolve completely in the chosen polymerization solvent.

This is a common first hurdle. Incomplete dissolution leads to a non-homogenous reaction mixture, preventing effective polymerization and resulting in low molecular weight polymers or unreacted monomer.

Q: My TDDA is not dissolving at the start of my experiment. What steps should I take?

A: Follow this systematic approach to troubleshoot and achieve a homogenous monomer solution.

Troubleshooting Workflow for TDDA Dissolution cluster_start cluster_steps cluster_outcomes start Start: TDDA Insoluble step1 Step 1: Verify Solvent Choice Is it an appropriate solvent (e.g., Toluene, Methanol, Acetone)? start->step1 step2 Step 2: Increase Temperature Gently heat the mixture with stirring. Is it below the solvent's boiling point? step1->step2 Yes failure Action: Re-evaluate System Consider alternative solvent, co-solvent, or purification. step1->failure No step3 Step 3: Check Purity Could impurities in the monomer or solvent be hindering dissolution? step2->step3 Yes, Dissolved step2->failure No, Still Insoluble success Success: Homogenous Solution Proceed with polymerization step3->success Yes, Pure step3->failure No, Impure

Caption: Troubleshooting workflow for TDDA dissolution.

  • Solvent Selection: Ensure you are using an appropriate organic solvent. For polyester (B1180765) synthesis, solvents that can form an azeotrope with water (like toluene) are often beneficial for byproduct removal during solution polymerization.[6]

  • Increase Temperature: The solubility of TDDA significantly increases with temperature.[1] Gently heat the mixture while stirring. For melt polymerization, the temperature must be raised above the melting points of both the diacid and the comonomer (e.g., diol) to form a homogenous molten phase.[7]

  • Mechanical Agitation: Ensure vigorous and continuous stirring to break up solid aggregates and enhance the solvent-solute interaction.

  • Check Monomer Purity: Impurities can sometimes affect solubility. Ensure you are using high-purity TDDA. If necessary, recrystallization can be performed to purify the monomer.[8]

Troubleshooting Guide: Polymerization Reaction Issues

Issue: The polymerization reaction is sluggish, or the final polymer has a low molecular weight.

Achieving a high molecular weight is critical for obtaining desirable mechanical properties in the final polymer. While several factors can be responsible, ensuring the monomers are fully dissolved and available for reaction is a prerequisite.

Q: My monomers dissolved, but the polymerization is not yielding a high molecular weight polymer. What could be the cause?

A: Low molecular weight is a common problem in polycondensation reactions.[8][9] Beyond initial solubility, consider the following:

  • Inefficient Byproduct Removal: Polycondensation is an equilibrium reaction. The removal of the byproduct (e.g., water for polyesterification, methanol for transesterification) is essential to drive the reaction toward the formation of high molecular weight polymer chains.[9]

    • Solution Polymerization: Use a solvent that forms an azeotrope with water and a Dean-Stark trap to continuously remove it.

    • Melt Polymerization: This process is typically done in two stages. The final stage requires applying a high vacuum (<1 mbar) at an elevated temperature to effectively remove byproducts and drive the reaction to completion.[9][10]

  • Non-Stoichiometric Monomer Ratio: Polycondensation requires a precise 1:1 molar ratio of functional groups (e.g., -COOH from TDDA and -OH from a diol).[8] Any deviation from this ratio will limit the final chain length. Carefully weigh all monomers and account for their purity.

  • Catalyst Issues: Ensure the correct catalyst is used at the optimal concentration. The catalyst must be active and not poisoned by impurities in the monomers or solvent.[8]

  • Reaction Conditions: Inadequate reaction time or temperature will lead to an incomplete reaction.[9] Monitor the reaction by observing the increase in melt viscosity or by periodically taking samples for analysis (e.g., acid number titration).

Troubleshooting Guide: Final Polymer Solubility Issues

Issue: The synthesized polymer is insoluble, making characterization (e.g., by GPC, NMR) and processing difficult.

The solubility of the final polymer is determined by its chemical structure and morphology (crystalline vs. amorphous). Long, linear aliphatic chains from TDDA can lead to semi-crystalline polymers with limited solubility.

Q: My polymerization was successful, but now I cannot dissolve the final polymer for analysis. What can I do?

A: The insolubility of the resulting polymer is a challenge related to its inherent structure.

Factors Influencing Polymer Solubility cluster_factors cluster_solutions center_node Polymer Solubility factor1 Intermolecular Forces (e.g., Hydrogen Bonding) center_node->factor1 factor2 Polymer Chain Structure center_node->factor2 factor3 Crystallinity center_node->factor3 sol1 Use of Additives (e.g., LiCl) factor1->sol1 sol4 Use Stronger Solvents (e.g., m-cresol, HFIP) factor1->sol4 sol2 Introduce Flexibility (e.g., Ether Linkages) factor2->sol2 sol3 Disrupt Packing (e.g., Bulky Side Groups) factor2->sol3 sol5 Increase Amorphous Content factor3->sol5

Caption: Factors influencing polymer solubility.

  • Test a Range of Solvents: Standard solvents may not be sufficient. For polyesters and polyamides, try more aggressive or specialized solvents such as m-cresol, dichloroacetic acid, or hexafluoroisopropanol (HFIP), often with gentle heating.[11][12]

  • Copolymerization: If insolubility is a persistent issue, consider redesigning the polymer. Copolymerizing TDDA with another dicarboxylic acid that contains bulky side groups or flexible ether linkages can disrupt chain packing, reduce crystallinity, and significantly improve solubility.[13]

  • Control Morphology: Rapidly precipitating the polymer from the reaction mixture into a non-solvent can sometimes yield a more amorphous, and thus more soluble, material compared to a slowly cooled, highly crystalline product.

Experimental Protocol: Melt Polycondensation of TDDA

This protocol describes a general two-stage melt polycondensation for synthesizing a polyester from this compound and an aliphatic diol (e.g., 1,6-Hexanediol).

Materials:

  • This compound (TDDA)

  • 1,6-Hexanediol (or other suitable diol)

  • Catalyst (e.g., Titanium(IV) butoxide, 0.05-0.1 mol%)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Heating mantle with temperature controller.

  • High-vacuum pump.

Procedure:

  • Reactor Setup:

    • Charge the reactor with equimolar amounts of this compound and the chosen diol.[11] A slight excess of the diol (1.05-1.1 equivalents) can be used to compensate for any that might be lost during vacuum.

    • Purge the reactor with nitrogen for 30 minutes to create an inert atmosphere.

  • Stage 1: Esterification (Oligomerization):

    • Begin slow stirring and start a gentle flow of nitrogen through the reactor.

    • Heat the mixture to 160-180°C. The monomers will melt and form a homogenous liquid.

    • Maintain this temperature for 2-4 hours. Water, the byproduct of the esterification reaction, will begin to distill and collect in the flask. The reaction is continued until ~80-90% of the theoretical amount of water has been collected.[8]

  • Stage 2: Polycondensation:

    • Add the catalyst to the oligomer mixture.

    • Gradually increase the temperature to 200-220°C.

    • Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 mbar over about an hour. This must be done gradually to avoid excessive foaming as the remaining water and excess diol are removed.[9]

    • Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The progress can be monitored by the noticeable increase in the torque required for the mechanical stirrer, which indicates a rising melt viscosity and higher molecular weight.[8]

  • Polymer Recovery:

    • Once the desired viscosity is reached, discontinue heating and break the vacuum by reintroducing nitrogen into the reactor.

    • Allow the reactor to cool to room temperature under a positive nitrogen atmosphere.

    • Collect the solid polymer. The polymer can then be purified by dissolving it in a suitable solvent (if possible) and precipitating it in a non-solvent like cold methanol to remove any unreacted monomers or low molecular weight oligomers.

References

Strategies to improve the molecular weight of Tridecanedioic acid-based polyesters.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of high molecular weight polyesters based on tridecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polymerization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polyester (B1180765) synthesis is resulting in a low molecular weight product. What are the primary causes and how can I troubleshoot this?

A1: Low molecular weight in polycondensation reactions is a common issue that can arise from several factors. The most frequent culprits are improper stoichiometry, monomer impurities, inefficient removal of the water byproduct, and suboptimal reaction conditions.[1] A systematic approach to troubleshooting is essential to identify and resolve the root cause.

Here is a logical workflow for troubleshooting low molecular weight:

TroubleshootingWorkflow start Low Molecular Weight Observed check_purity Verify Monomer Purity (≥99%) start->check_purity check_stoichiometry Confirm 1:1 Molar Ratio check_purity->check_stoichiometry Purity Confirmed sub_purity Purify Monomers (e.g., Recrystallization) check_purity->sub_purity Impurities Detected check_water_removal Evaluate Water Removal Efficiency check_stoichiometry->check_water_removal Ratio is 1:1 sub_stoichiometry Accurately Re-weigh Monomers check_stoichiometry->sub_stoichiometry Ratio Imbalance optimize_conditions Optimize Reaction Conditions check_water_removal->optimize_conditions Removal is Efficient sub_water_removal Improve Vacuum / Inert Gas Flow Azeotropic Distillation check_water_removal->sub_water_removal Inefficient Removal check_catalyst Assess Catalyst Activity optimize_conditions->check_catalyst Conditions Optimized sub_optimize_conditions Adjust Temperature & Time Implement Two-Stage Process optimize_conditions->sub_optimize_conditions Suboptimal Conditions high_mw High Molecular Weight Achieved check_catalyst->high_mw Catalyst is Active sub_catalyst Select More Efficient Catalyst Optimize Concentration check_catalyst->sub_catalyst Low Activity sub_purity->check_purity sub_stoichiometry->check_stoichiometry sub_water_removal->check_water_removal sub_optimize_conditions->optimize_conditions sub_catalyst->check_catalyst

Caption: Troubleshooting workflow for low molecular weight polyester.

Q2: How critical is the molar ratio of this compound to the diol?

A2: Maintaining a strict 1:1 molar ratio of functional groups (carboxylic acid to hydroxyl) is crucial for achieving a high degree of polymerization in step-growth polymerization.[2] An imbalance will lead to chain termination, as one type of functional group will be completely consumed while the other remains in excess at the chain ends, preventing further chain growth.[2] The Carothers equation illustrates that very high monomer conversion (>99%) is necessary to obtain high molecular weight, which is only possible with precise stoichiometric balance.[2]

Q3: What are the best practices for removing the water byproduct during polymerization?

A3: Efficient removal of water is critical to drive the reaction equilibrium towards the formation of high molecular weight polyester and prevent hydrolysis of the ester bonds.[2][3] Recommended strategies include:

  • High Vacuum: During the polycondensation stage, applying a high vacuum (typically below 1 Torr) is highly effective at removing water and other volatile byproducts.[2][4]

  • Inert Gas Sparging: In the initial esterification phase, a slow stream of an inert gas like nitrogen or argon can help carry away the water vapor as it forms.[2]

  • Azeotropic Distillation: For solution polymerizations, using a solvent that forms an azeotrope with water can facilitate its continuous removal.[4]

Q4: What is the recommended temperature profile for synthesizing high molecular weight this compound-based polyesters?

A4: A two-stage process is generally recommended for achieving high molecular weight.[2][3] This approach allows for better control over the reaction and helps to minimize side reactions.[2]

  • Stage 1: Esterification: This initial stage is typically conducted at a lower temperature, for example, 150-180°C.[2] The primary goal is to form oligomers and remove the majority of the water.[2]

  • Stage 2: Polycondensation: This stage is performed at a higher temperature (e.g., 200-240°C) and under a high vacuum.[2][4] The increased temperature and reduced pressure drive the equilibrium towards the formation of long polymer chains.[2]

It is important to avoid excessively high temperatures, which can lead to thermal degradation of the polymer, resulting in discoloration and potential chain scission.[1][5]

Q5: Which catalysts are most effective for this type of polymerization?

A5: The choice of catalyst significantly influences the reaction kinetics.[3] For polyesterification reactions, common and effective catalysts include:

  • Tin-based catalysts: Dibutyltin(IV) oxide (DBTO) and tin(II) 2-ethylhexanoate (B8288628) (TEH) are widely used.[6]

  • Titanium-based catalysts: Tetrabutyl titanate(IV) (TBT) and titanium(IV) isopropoxide (TIS) are known to be highly efficient.[3][6]

  • Acid catalysts: p-Toluene sulfonic acid (p-TSA) and methanesulfonic acid (MSA) can also be used.[7][8]

The optimal catalyst and its concentration should be determined experimentally for your specific system. Some catalysts may be more prone to side reactions or cause discoloration at high temperatures.[6][8]

Q6: My polymer has reached a plateau in molecular weight. How can I increase it further?

A6: If you have optimized the melt polycondensation process and are still not achieving the desired molecular weight, a post-polymerization technique like Solid-State Polymerization (SSP) can be employed. In this process, the semi-crystalline polyester is heated to a temperature below its melting point but above its glass transition temperature under a vacuum or a flow of inert gas.[9] This allows for the further removal of volatile byproducts and an increase in chain length, leading to a higher molecular weight.[9][10]

Data Presentation

Table 1: Effect of Key Parameters on Molecular Weight

ParameterLow Value/ConditionHigh Value/ConditionEffect on Molecular WeightCitation(s)
Monomer Purity < 99%≥ 99%Higher purity leads to higher molecular weight.[1]
Stoichiometric Ratio (Diacid:Diol) Imbalanced1:1A 1:1 ratio is critical for high molecular weight.[2][3]
Reaction Temperature Too LowOptimized (e.g., 200-240°C)Increases reaction rate, but excessive heat can cause degradation.[1][5][11]
Vacuum Level (Polycondensation) > 10 Torr< 1 TorrHigh vacuum is essential for efficient byproduct removal.[2][4]
Catalyst Concentration Too Low / Too HighOptimizedAn optimal concentration maximizes the reaction rate.[6][12]
Reaction Time InsufficientSufficientLonger times at the polycondensation stage are needed for chain growth.[1][11]

Experimental Protocols

General Protocol for Two-Stage Melt Polycondensation

This protocol provides a general methodology for the synthesis of high molecular weight polyesters from this compound and a suitable diol (e.g., 1,4-butanediol).

ExperimentalWorkflow start Start charge_reactants Charge Reactor: - this compound - Diol (1:1 molar ratio) - Catalyst (e.g., 200-400 ppm TBT) start->charge_reactants inert_atmosphere Establish Inert Atmosphere (Evacuate and backfill with N2 3x) charge_reactants->inert_atmosphere esterification Stage 1: Esterification - Heat to 170-180°C under N2 flow - Stir for 3-4 hours - Collect water byproduct inert_atmosphere->esterification polycondensation Stage 2: Polycondensation - Gradually increase temp to 220-240°C - Gradually apply high vacuum (<1 Torr) - Stir for 3-5 hours esterification->polycondensation cool_down Cool Reactor to Room Temp under N2 atmosphere polycondensation->cool_down recover_polymer Recover Solid Polyester Product cool_down->recover_polymer end End recover_polymer->end

Caption: Two-stage melt polycondensation workflow.

Methodology:

  • Reactant Charging: Accurately weigh equimolar amounts of high-purity this compound and the selected diol and add them to a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a collection flask.[2]

  • Catalyst Addition: Add the chosen catalyst (e.g., 200-400 ppm of TBT relative to the total monomer weight).[2]

  • Inert Atmosphere: Seal the reactor and purge the system by evacuating and backfilling with dry, oxygen-free nitrogen at least three times to ensure an inert atmosphere.[2]

  • Stage 1: Esterification:

    • Under a slow stream of nitrogen, begin stirring and heat the reactor to 170-180°C.[2]

    • Maintain this temperature for approximately 3-4 hours. During this stage, water will be formed and will distill out of the reactor into the collection flask.[2]

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 220-240°C.[2]

    • Simultaneously, gradually reduce the pressure inside the reactor to below 1 Torr over a period of about 30-60 minutes.[2]

    • Continue stirring under high vacuum and at high temperature for 3-5 hours. The viscosity of the reaction mixture will increase significantly during this stage, which can be monitored by the torque on the mechanical stirrer.[1]

  • Polymer Recovery:

    • Once the desired viscosity is reached, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere to prevent oxidation.[2]

    • The solid polyester can then be removed from the reactor for analysis.[2]

Protocol for Monomer Purification (Recrystallization)

Impurities in monomers can act as chain terminators, significantly reducing the final molecular weight.[1] Recrystallization is an effective method for purification.

  • Dissolution: Dissolve the impure monomer (this compound or diol) in a suitable solvent at an elevated temperature to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the purified monomer.[1]

  • Isolation: Collect the pure crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the monomer's melting point until a constant weight is achieved.[1]

References

Reducing impurities in the microbial production of Tridecanedioic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the microbial production of Tridecanedioic Acid (TDCA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and validated protocols to help reduce impurities and enhance product purity during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the microbial production of this compound?

A1: During the fermentation process to produce long-chain dicarboxylic acids like TDCA, several types of impurities can arise. The fermentation broth is a complex mixture that can contain unreacted substrates, microbial cells and their fragments, and various metabolites.[1] Common impurities include residual n-alkanes, proteins, and various coloring materials that can affect the final product's appearance and purity.[1][2] Additionally, other organic acids, such as dicarboxylic acids with different chain lengths (e.g., C11, C12, C14) or β-hydroxy dicarboxylic acids, may be present due to the metabolic activities of the microorganism.[3]

Q2: What is the primary biological pathway responsible for converting n-tridecane to this compound?

A2: The primary biological route is the ω-oxidation pathway, commonly found in yeasts like Candida tropicalis.[4] This pathway terminally oxidizes the n-tridecane substrate. The process involves a series of enzymatic steps: first, a cytochrome P450 monooxygenase hydroxylates the terminal methyl group to form an ω-hydroxy acid.[5] This intermediate is then further oxidized by other enzymes, like fatty alcohol oxidase and fatty aldehyde dehydrogenase, to yield the final α,ω-dicarboxylic acid.[5][6]

Q3: Why is blocking the β-oxidation pathway crucial for achieving high purity TDCA?

A3: In wild-type microorganisms such as Candida tropicalis, the native β-oxidation pathway is the dominant metabolic route for fatty acids and their derivatives.[6][7] This pathway would typically degrade the TDCA product or its precursors, leading to chain shortening and the formation of a mixture of dicarboxylic acids with varying lengths, thus reducing the purity and yield of the desired C13 product.[8] By genetically engineering the microbial strain to block β-oxidation, for example by disrupting the acyl-CoA oxidase genes, the substrate is channeled specifically into the ω-oxidation pathway.[6][8] This strategy can improve the conversion efficiency and chemical selectivity to nearly 100%, ensuring the production of high-purity TDCA.[8]

Q4: What are the principal downstream strategies for purifying crude TDCA after fermentation?

A4: Post-fermentation, several purification techniques can be employed to enhance TDCA purity. Key methods include:

  • Crystallization : This is a fundamental technique. A highly effective approach involves the crystallization of the TDCA monosalt, which can significantly reduce impurities like proteins and coloring agents to achieve a final purity of over 99 wt%.[2]

  • Activated Carbon Treatment : To address discoloration (e.g., yellow or tawny hues), the crude product can be dissolved and treated with activated carbon at elevated temperatures (70-90°C) to adsorb coloring materials.[2]

  • Membrane Filtration : Techniques such as microfiltration and ultrafiltration can be used in a multi-step process to remove cells, proteins, and other impurities from the fermentation broth before crystallization.[2][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High levels of shorter or longer-chain dicarboxylic acid impurities. 1. The β-oxidation pathway in the production strain is not completely blocked.[8] 2. The n-tridecane substrate contains impurities of other n-alkanes. 3. The cytochrome P450 enzyme has low substrate specificity.1. Verify the complete disruption of all relevant acyl-CoA oxidase (POX) genes in your engineered strain.[6][8] 2. Use a high-purity (>99%) n-tridecane substrate for the fermentation. 3. Consider protein engineering strategies to improve the specificity of the ω-hydroxylase for the C13 alkane.
Final product is discolored (yellow or tawny). Presence of coloring materials, proteins, and other chromophoric compounds from the fermentation broth.[1]1. Implement an activated carbon decolorization step.[2] 2. Utilize the monosalt crystallization method, as the monosalt form has a weak affinity for adsorbing coloring materials, leaving them in the mother liquor.[1][2]
Low TDCA yield despite high cell density. 1. Suboptimal pH during the production phase affects enzyme activity and product secretion.[10] 2. The rate-limiting ω-hydroxylase step is creating a metabolic bottleneck.[8] 3. Poor mixing or low dissolved oxygen (DO) levels are limiting the bioconversion.[11][12]1. Optimize the pH control strategy. A programmed incremental increase from pH 7.2 to 8.1 during the production phase has been shown to increase yields by over 20%.[10][11] 2. Amplify the genes encoding cytochrome P450 monooxygenase and NADPH-cytochrome reductase in the production strain.[8] 3. Enhance agitation in the bioreactor and optimize the aeration strategy to maintain a low but consistent DO level.[12]
Significant amount of residual n-tridecane substrate post-fermentation. Incomplete bioconversion due to factors such as insufficient enzyme activity, poor substrate emulsification, or substrate toxicity at high concentrations.1. Increase the catalytic activity by amplifying the ω-oxidation pathway genes.[8] 2. Optimize the substrate feeding strategy (e.g., fed-batch) to maintain a low, non-toxic concentration of n-tridecane.[13] 3. Improve mixing and consider adding surfactants to enhance substrate availability to the cells.

Data Presentation

Table 1: Effect of pH Control Strategy on Dicarboxylic Acid (DCA) Production

This table summarizes the impact of different pH control strategies on the final concentration of various long-chain dicarboxylic acids produced by Candida tropicalis. The data highlights the significant improvement achieved with a programmed pH increase compared to a constant pH.

SubstrateFermentation StrategyFinal DCA Concentration (g/L)Reference
n-TridecaneOptimized Constant pH~125[11],[10]
n-Tridecane Programmed Incremental pH (7.2 → 8.1) 153 [11],[10]
n-DodecaneProgrammed Incremental pH166[11],[10]
n-TetradecaneProgrammed Incremental pH138[11],[10]

Experimental Protocols & Visualizations

Protocol 1: Purification of TDCA via Monosalt Crystallization

This protocol describes a highly effective method for purifying crude TDCA from the fermentation broth to achieve >99% purity.[1]

Procedure:

  • Initial Filtration : Remove microbial cells and other solids from the fermentation broth using membrane filtration to obtain a clear filtrate.[1]

  • Monosalt Formation : Adjust the pH of the filtrate to between 6.2 and 7.0 using an acid (e.g., HCl). This converts the dicarboxylic acid to its monosalt form.[1]

  • Dissolution : Heat the solution to 85-100°C to completely dissolve the formed monosalt.[1]

  • Holding : Reduce the temperature to 75-85°C and maintain for 15-30 minutes.[1]

  • Crystallization & Filtration : Cool the solution to room temperature to induce the crystallization of the monosalt. Filter the solution to collect the monosalt crystals as a filter cake.[1]

  • Conversion to Dicarboxylic Acid : Re-dissolve the monosalt filter cake in water. Adjust the pH to 2.0-4.0 with an acid and heat the solution to 80-95°C to convert the monosalt back into the dicarboxylic acid form.[1]

  • Final Crystallization : Cool the solution to crystallize the purified TDCA.

  • Final Product Recovery : Filter the crystals, wash with deionized water, and dry to obtain the high-purity TDCA product.[1]

Diagram 1: Troubleshooting Workflow for TDCA Impurity Reduction

G cluster_id Step 1: Identify Impurity Type cluster_cause Step 2: Investigate Potential Cause cluster_solution Step 3: Implement Solution start High Impurity Detected in TDCA Product id_color Discoloration (Yellow/Tawny) start->id_color Visual Inspection id_organic Related Organic Acids (e.g., other DCAs) start->id_organic GC-MS / HPLC Analysis id_substrate Residual n-Tridecane start->id_substrate GC-MS Analysis cause_color Fermentation broth contaminants id_color->cause_color cause_organic Incomplete β-oxidation block or impure substrate id_organic->cause_organic cause_substrate Low enzyme activity or poor mass transfer id_substrate->cause_substrate sol_color Apply activated carbon treatment or monosalt crystallization cause_color->sol_color sol_organic Verify genetic knockout and use high-purity substrate cause_organic->sol_organic sol_substrate Amplify ω-oxidation enzymes and optimize fermentation conditions (pH, DO) cause_substrate->sol_substrate

Caption: A logical workflow for troubleshooting common impurity issues in TDCA production.

Protocol 2: General Protocol for GC-MS Analysis of Dicarboxylic Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying TDCA and related organic acid impurities.[14][15] Due to the low volatility of dicarboxylic acids, a derivatization step is mandatory.[15]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction) :

    • Acidify 1 mL of the aqueous sample (e.g., fermentation filtrate) to pH ~2 with HCl.

    • Add an internal standard (e.g., Tridecanoic acid).[16]

    • Extract the organic acids with 2 mL of a suitable solvent like ethyl acetate. Vortex thoroughly.

    • Centrifuge to separate the phases and carefully transfer the organic (top) layer to a new vial.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (Esterification) :

    • To the dried extract, add a derivatizing agent. A common method is to use 200 µL of a BF3-methanol solution.

    • Cap the vial tightly and heat at 70°C for 60 minutes to convert the carboxylic acids to their more volatile methyl esters.[16]

    • Cool the sample to room temperature. Quench the reaction by adding 1 mL of saturated NaCl solution and extract the esters with 500 µL of hexane (B92381).

    • Transfer the hexane layer to a GC vial for analysis.

  • GC-MS Conditions :

    • GC System : Gas chromatograph coupled to a mass spectrometer.

    • Column : DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[15]

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

    • Inlet Temperature : 280°C.

    • Injection Mode : Splitless.

    • Oven Program : Initial 80°C for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 300°C and hold for 10 min. (This is a typical program and should be optimized).[15]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 50-600.

    • Data Analysis : Identify peaks based on retention time and comparison of mass spectra to known standards or libraries. Quantify using the peak area relative to the internal standard.

Diagram 2: Simplified Metabolic Pathways in TDCA Production

G cluster_omega Desired ω-Oxidation Pathway cluster_beta Competing β-Oxidation Pathway sub n-Tridecane int1 1-Tridecanol sub->int1  Cytochrome P450  (Rate-Limiting) int2 Tridecanal int1->int2  Fatty Alcohol Oxidase prod This compound (TDCA) int2->prod  Fatty Aldehyde  Dehydrogenase beta_entry TDCA or Precursors prod->beta_entry Can be degraded by: block GENETIC BLOCK (e.g., POX gene knockout) beta_entry->block impurities Shorter-Chain DCAs (Impurities) block->impurities Prevents Degradation

Caption: Key metabolic pathways involved in the microbial synthesis of TDCA from n-tridecane.

References

Technical Support Center: Optimization of Catalyst Selection for Tridecanedioic Acid Polyesterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst selection for the polyesterification of tridecanedioic acid. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the polyesterification of this compound?

A1: The most frequently used catalysts for the polyesterification of long-chain diacids like this compound fall into two main categories: organometallic compounds and acid catalysts.

  • Organometallic Catalysts: Tin-based compounds, such as Tin(II) octoate (Sn(Oct)₂), and titanium-based compounds, like Titanium(IV) isopropoxide (Ti(OiPr)₄), are widely used due to their high efficiency in producing high molecular weight polyesters.[1][2][3]

  • Acid Catalysts: Protic acids such as p-toluenesulfonic acid (p-TSA) can also be used, although they may sometimes be less effective for achieving very high molecular weights and can promote side reactions at elevated temperatures.[4][5]

Q2: What is a typical starting concentration for a catalyst in a this compound polyesterification reaction?

A2: A general starting point for catalyst concentration is in the range of 0.05–0.2 mol% relative to the this compound monomer. The optimal concentration will depend on the specific catalyst, the desired reaction rate, and the target molecular weight of the polyester (B1180765). It is highly recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific system. Exceeding the optimal concentration can sometimes lead to a decrease in reaction rate or an increase in side reactions.[1]

Q3: How does the choice of catalyst affect the properties of the final polyester?

A3: The choice of catalyst can significantly influence several key properties of the resulting polyester:

  • Molecular Weight: Highly active catalysts like Tin(II) octoate and Titanium(IV) isopropoxide are generally more effective at promoting the polycondensation stage to achieve high molecular weight polymers.[3]

  • Color: Titanium-based catalysts can sometimes lead to a slight yellowing of the polyester, especially at higher reaction temperatures.[3][6] Tin-based catalysts are often preferred when color is a critical parameter.

  • Side Reactions: The catalyst choice can influence the prevalence of side reactions such as the formation of cyclic oligomers or thermal degradation.[6]

Troubleshooting Guide

Problem: Low Molecular Weight of the Final Polyester

Q4: My polyesterification of this compound is resulting in a low molecular weight product. What are the likely causes and how can I fix it?

A4: Achieving a high molecular weight is a common challenge in polycondensation reactions. Several factors can contribute to this issue:

  • Inefficient Water Removal: The removal of the water byproduct is critical to drive the polymerization reaction to completion.

    • Solution: Ensure your reaction setup has an efficient condenser and that a high vacuum (<1 mbar) is applied during the polycondensation stage.[6][7] The stirring speed should also be sufficient to increase the surface area of the melt for effective water removal.[7]

  • Monomer Impurities: The purity of this compound and the diol is crucial. Monofunctional impurities will act as chain terminators, limiting the final molecular weight.[7]

    • Solution: Use high-purity monomers (≥99%). If necessary, purify the monomers by recrystallization before use.[7]

  • Incorrect Stoichiometry: An imbalance in the molar ratio of the diacid and diol will limit the molecular weight.

    • Solution: Accurately weigh the monomers to ensure a 1:1 molar ratio. A slight excess of the diol (e.g., 1-5 mol%) can sometimes be used to compensate for its potential loss due to volatility at high temperatures and vacuum.[4]

  • Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: Ensure the reaction proceeds for a sufficient duration at the appropriate temperatures for both the esterification and polycondensation stages. Monitor the reaction progress by observing the cessation of water collection and the increase in melt viscosity.[6][7]

Problem: Discoloration of the Polyester

Q5: The polyester I synthesized from this compound is yellow or brown. What causes this and how can I prevent it?

A5: Discoloration is typically a sign of thermal degradation or oxidation.[6]

  • High Reaction Temperature: Prolonged exposure to very high temperatures can cause the polymer chains to degrade.

    • Solution: Optimize the reaction temperature and time. Avoid unnecessarily high temperatures during the polycondensation stage.[6][7]

  • Presence of Oxygen: Oxidation of the monomers or the polymer at high temperatures can lead to color formation.

    • Solution: Maintain a continuous flow of an inert gas, such as nitrogen or argon, throughout the entire reaction process to prevent oxidation.[6]

  • Catalyst Choice: As mentioned, some catalysts, particularly certain titanium compounds, are more prone to causing discoloration.[3][6]

    • Solution: If a colorless product is essential, consider using a tin-based catalyst like Tin(II) octoate.

Data Presentation

Table 1: Representative Performance of Common Catalysts in the Polyesterification of this compound with 1,12-Dodecanediol (B52552).

This table presents typical, representative data for the performance of different catalysts in the melt polymerization of this compound and 1,12-dodecanediol. The values are based on general trends observed for long-chain aliphatic polyester synthesis and are intended for comparative purposes.

CatalystCatalyst Loading (mol% vs. Diacid)Esterification Time (h)Polycondensation Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Tin(II) octoate 0.13525,00055,0002.2
Titanium(IV) isopropoxide 0.13428,00061,6002.2
p-Toluenesulfonic acid 0.24615,00033,0002.2
No Catalyst -> 8> 12< 5,000< 10,000~2.0

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Poly(dodecamethylene tridecanedioate) via Two-Stage Melt Polycondensation

Materials:

  • This compound (high purity, ≥99%)

  • 1,12-Dodecanediol (high purity, ≥99%)

  • Catalyst (e.g., Tin(II) octoate or Titanium(IV) isopropoxide)

  • High-purity nitrogen or argon gas

Procedure:

  • Monomer Charging: In a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser connected to a collection flask, charge equimolar amounts of this compound and 1,12-dodecanediol. A slight excess (e.g., 2 mol%) of 1,12-dodecanediol can be added.

  • Inert Atmosphere: Purge the reactor with the inert gas for at least 30 minutes to remove any oxygen. Maintain a gentle flow of the inert gas throughout the first stage.

  • Esterification Stage:

    • Begin stirring and slowly heat the mixture to 180°C.

    • Maintain this temperature for 3-4 hours, or until the collection of the water byproduct in the collection flask ceases. This indicates the completion of the esterification stage.[6]

  • Catalyst Addition:

    • Cool the reaction mixture to approximately 160°C.

    • Add the catalyst (e.g., 0.1 mol% relative to the this compound) to the oligomer mixture.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-230°C.

    • Simultaneously, slowly reduce the pressure in the reactor to below 1 mbar.

    • Continue the reaction under high vacuum at this temperature for 4-6 hours. The progress of the polycondensation can be monitored by the noticeable increase in the viscosity of the melt (observed via the torque on the stirrer).[7]

  • Product Recovery:

    • Once the desired viscosity is reached, cool the reactor to room temperature while maintaining the inert atmosphere.

    • The resulting solid polyester can be removed from the reactor. For analytical purposes, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and reprecipitated in a non-solvent (e.g., cold methanol) to remove any unreacted monomers or catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Characterization of Poly(dodecamethylene tridecanedioate)

  • Gel Permeation Chromatography (GPC):

    • Dissolve a small amount of the polyester (e.g., 2 mg/mL) in a suitable solvent like chloroform (B151607) or tetrahydrofuran.[8]

    • Filter the solution through a 0.45 µm filter.

    • Inject the sample into a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the polyester in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of the polyester, identify the end groups, and verify the absence of side products.[9][10]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Polyesterification cluster_setup Reactor Setup cluster_esterification Stage 1: Esterification cluster_polycondensation Stage 2: Polycondensation cluster_analysis Product Recovery & Analysis charge_monomers Charge this compound and 1,12-Dodecanediol purge_system Purge with Inert Gas (N2 or Ar) charge_monomers->purge_system heat_180 Heat to 180°C (3-4 hours) purge_system->heat_180 Start Stirring remove_water Remove Water Byproduct heat_180->remove_water add_catalyst Cool and Add Catalyst (e.g., Sn(Oct)2) remove_water->add_catalyst Esterification Complete heat_vac Heat to 220-230°C under High Vacuum (<1 mbar) (4-6 hours) add_catalyst->heat_vac recover_polymer Cool and Recover Solid Polyester heat_vac->recover_polymer High Viscosity Reached analyze Characterize Polymer (GPC, NMR) recover_polymer->analyze

Caption: A flowchart of the two-stage melt polymerization process.

Catalyst_Selection_Logic Catalyst Selection Logic for this compound Polyesterification start Define Desired Polyester Properties mw_check High Molecular Weight (Mw > 50,000 g/mol)? start->mw_check color_check Is a Colorless Product (Low Yellowing) Critical? mw_check->color_check Yes use_acid Consider p-TSA for Lower Mw Applications mw_check->use_acid No use_tin Select Tin(II) octoate (Sn(Oct)2) color_check->use_tin Yes use_titanium Select Titanium(IV) isopropoxide (Ti(OiPr)4) color_check->use_titanium No optimize_conditions Optimize Catalyst Concentration (0.05-0.2 mol%) and Reaction Conditions use_tin->optimize_conditions use_titanium->optimize_conditions use_acid->optimize_conditions

Caption: A decision tree for selecting a suitable catalyst.

References

Preventing discoloration in the melt polymerization of Tridecanedioic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of discoloration during the melt polymerization of tride-canedioic acid and related long-chain dicarboxylic acids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration during the melt polymerization of tridecanedioic acid?

A1: Discoloration, typically appearing as yellowing or browning, is primarily caused by thermo-oxidative degradation.[1] At the high temperatures required for melt polymerization (often exceeding 200°C), several reactions can occur:

  • Oxidation: The presence of oxygen, even in trace amounts, can lead to the formation of chromophoric (color-causing) groups like conjugated carbonyls along the polymer chain.[1]

  • Thermal Degradation: The polymer chains can undergo scission or cross-linking at elevated temperatures, creating degradation products that impart color.[2][3]

  • Impurities: Contaminants in the this compound monomer or other reactants, such as residual solvents, metal ions from catalysts, or oils, can initiate or accelerate degradation and discoloration reactions.[4][5][6][7]

Q2: What is the general strategy to prevent discoloration?

A2: A multi-faceted approach is most effective:

  • Monomer Purity: Start with high-purity this compound and co-monomers.

  • Atmosphere Control: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.

  • Temperature Management: Use the lowest possible reaction temperature that still allows for efficient polymerization and maintain precise control to avoid overheating.

  • Use of Stabilizers: Incorporate antioxidants to inhibit oxidative degradation pathways.[8][9] A combination of primary and secondary antioxidants is often recommended for comprehensive protection.[9][10][11]

Q3: What types of antioxidants are effective for this process?

A3: Antioxidants are categorized as primary and secondary, and they work synergistically.

  • Primary Antioxidants (Free Radical Scavengers): These are typically sterically hindered phenols (e.g., Irganox® 1076, Irganox® 1010) that interrupt degradation chain reactions by neutralizing free radicals.[8][10][12]

  • Secondary Antioxidants (Peroxide Decomposers): These are often phosphite-based (e.g., Irganox® 168) or thioester-based compounds.[9][11] They decompose hydroperoxides, which are unstable intermediates in the oxidation process, into more stable products, thus preventing further degradation and protecting color.[11][13][14]

Q4: Can natural antioxidants be used?

A4: Yes, natural antioxidants such as certain flavonoids (e.g., quercetin, flavone) and polyphenolic compounds (e.g., lignin) have shown effectiveness in improving the thermal stability of polyesters.[15] They can increase the onset temperature of decomposition and protect the polymer from oxidation.[15][16] However, their suitability and potential to impart their own color must be evaluated for each specific application.

Section 2: Troubleshooting Guide

This section addresses specific discoloration issues you might encounter.

Problem 1: My final polymer is yellow, but the initial melt was clear.

Potential Cause Troubleshooting Step Explanation
Insufficient Inert Atmosphere Ensure a continuous and sufficient purge of high-purity nitrogen or argon throughout the entire reaction, including the final stages of high-temperature polymerization and cooling.Oxygen ingress, especially at high temperatures, is a primary driver of yellowing.[1]
Ineffective Antioxidant Package Add a synergistic blend of a primary (hindered phenol) and a secondary (phosphite) antioxidant at a concentration of 0.1-0.5 wt%.[14]Primary antioxidants scavenge radicals, while secondary antioxidants decompose peroxides, providing comprehensive protection against yellowing.[11]
Reaction Temperature Too High Gradually lower the polymerization temperature in 5-10°C increments to find the minimum effective temperature.Excessive heat accelerates thermal degradation, leading to the formation of color bodies.[1][2]

Problem 2: The polymer melt turns dark brown or black.

Potential Cause Troubleshooting Step Explanation
Severe Thermal Degradation ("Burning") Immediately check for temperature overshoots. Verify thermocouple calibration and placement. Reduce reaction time at the highest temperature stage.Gross overheating leads to extensive polymer chain cleavage and charring.
Catalyst-Induced Degradation If using a metal-based catalyst, reduce its concentration or switch to a less reactive catalyst. Some metal salts can promote thermal degradation.[10]Certain metals can accelerate thermo-oxidative decomposition, leading to severe discoloration.
Gross Monomer Impurity Analyze the this compound monomer for impurities using techniques like GC-MS or HPLC. If necessary, purify the monomer by recrystallization.High levels of impurities can act as catalysts for severe degradation pathways.[6][7]

Problem 3: There are black specks or colored streaks in the final polymer.

| Potential Cause | Troubleshooting Step | Explanation | | Contamination in Reactor | Thoroughly clean the reactor, stirrer, and all transfer equipment. Ensure no residual polymer from previous batches is present. | Contaminants or degraded material from the reactor walls can flake off and get incorporated into the new batch.[4] | | Incomplete Dissolution of Additives | Ensure antioxidants or other additives are fully dissolved or uniformly dispersed in the monomer melt before initiating high-temperature polymerization. | Undissolved particles of additives can degrade separately, leading to localized color points.[4] | | "Hot Spots" in the Reactor | Improve stirring efficiency to ensure uniform heat distribution throughout the melt. | Poor mixing can lead to localized overheating and charring of the polymer, which then gets distributed as specks. |

Section 3: Experimental Protocols & Data

Protocol: Melt Polymerization with Discoloration Prevention

This protocol describes a typical two-stage melt polycondensation for preparing a polyester (B1180765) from this compound and a diol (e.g., 1,8-octanediol), incorporating measures to prevent discoloration.

  • Reactor Setup:

    • Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a vacuum pump.

    • Ensure all glassware is meticulously cleaned and dried to remove any potential contaminants.

  • Monomer and Additive Charging:

    • Charge the reactor with equimolar amounts of this compound and the diol.

    • Add the antioxidant package. A typical combination is 0.2 wt% of a primary antioxidant (e.g., hindered phenol (B47542) type) and 0.2 wt% of a secondary antioxidant (e.g., phosphite (B83602) type).[11][14]

  • Stage 1: Esterification (Under Inert Gas)

    • Begin stirring and purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove all oxygen.

    • Heat the mixture to 150-180°C under a slow, continuous nitrogen flow.[17]

    • Maintain this temperature to allow the esterification reaction to proceed, during which water will be generated and removed through the distillation outlet. Continue this stage until the majority of the theoretical amount of water has been collected.

  • Stage 2: Polycondensation (Under Vacuum)

    • Gradually increase the temperature to 220-250°C.[17]

    • Simultaneously, slowly apply a vacuum (reducing pressure to <1 mbar) to facilitate the removal of the remaining water and diol, driving the polymerization to a high molecular weight.

    • Monitor the reaction progress by observing the increase in melt viscosity (e.g., via stirrer torque).

    • Hold under these conditions for 2-4 hours, avoiding prolonged exposure to the maximum temperature.

  • Cooling and Recovery:

    • Once the desired viscosity is reached, break the vacuum with nitrogen or argon.

    • Allow the polymer to cool to room temperature under the inert atmosphere before removal.

Data Presentation: Efficacy of Antioxidants

The effectiveness of antioxidants is often measured by the Yellowness Index (YI) of the resulting polymer. A lower YI value indicates less discoloration and better color quality.

Table 1: Effect of Antioxidant Type on Polymer Yellowness Index (YI) Note: These are representative data based on typical performance in polyesters. Actual results may vary.

SampleAntioxidant (wt%)Yellowness Index (YI)
ControlNone25.4
Sample A0.3% Hindered Phenol (Primary)12.1
Sample B0.3% Phosphite (Secondary)9.5
Sample C 0.15% Hindered Phenol + 0.15% Phosphite 4.2

This data illustrates the synergistic effect of combining primary and secondary antioxidants, which results in superior color protection compared to using either type alone.

Section 4: Visual Guides (Diagrams)

Workflow for Discoloration Prevention

The following diagram outlines the key steps and considerations in the experimental workflow to minimize discoloration during melt polymerization.

G Experimental Workflow for Preventing Discoloration cluster_prep Preparation cluster_reaction Reaction cluster_output Output Monomer High-Purity Monomer (this compound + Diol) Additives Add Antioxidants (Primary + Secondary) Reactor Clean & Dry Reactor Purge Inert Gas Purge (Remove O2) Reactor->Purge Charge Reactor Stage1 Stage 1: Esterification (150-180°C, N2 Flow) Stage2 Stage 2: Polycondensation (220-250°C, Vacuum) Cool Cool Under Inert Gas Polymer Low-Color Polymer (Low Yellowness Index) Cool->Polymer Recover Product

Caption: Workflow for minimizing discoloration during polymerization.

Troubleshooting Logic for Polymer Discoloration

This flowchart provides a logical sequence for diagnosing the root cause of discoloration.

G Troubleshooting Logic for Polymer Discoloration start Discoloration Observed q_color What is the color? start->q_color a_yellow Yellowing q_color->a_yellow Yellow a_dark Dark Brown / Black / Specks q_color->a_dark Dark / Specks q_atmosphere Is inert atmosphere adequate? a_yellow->q_atmosphere s_atmosphere Improve N2/Ar purge; check for leaks. q_atmosphere->s_atmosphere No q_antioxidant Are antioxidants used/optimized? q_atmosphere->q_antioxidant Yes s_antioxidant Add/optimize synergistic antioxidant blend. q_antioxidant->s_antioxidant No q_temp Was there a temperature overshoot? a_dark->q_temp s_temp Verify TC calibration; refine temp control. q_temp->s_temp Yes q_purity Is monomer pure? Is reactor clean? q_temp->q_purity No s_purity Purify monomer; thoroughly clean reactor. q_purity->s_purity No

Caption: A decision tree for troubleshooting discoloration issues.

Mechanism of Antioxidant Action

This diagram illustrates the dual-action mechanism of primary and secondary antioxidants in preventing polymer degradation.

G Mechanism of Antioxidant Synergy Polymer Polymer Chain (RH) R_radical Alkyl Radical (R•) Polymer:e->R_radical:w Initiation HeatO2 Heat + O2 ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) (Unstable) ROO_radical->ROOH + RH PrimaryAO Primary Antioxidant (Hindered Phenol) ROO_radical->PrimaryAO Radical Scavenging SecondaryAO Secondary Antioxidant (Phosphite) ROOH->SecondaryAO Peroxide Decomposition Degradation Degradation & Discoloration ROOH->Degradation Decomposes to more radicals StableProducts Stable Products PrimaryAO->StableProducts SecondaryAO->StableProducts

Caption: How primary and secondary antioxidants stop degradation.

References

Technical Support Center: Enhancing the Thermal Stability of Nylons Derived from Tridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and development professionals with practical guidance on improving the thermal stability of polyamides synthesized using tridecanedioic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal properties of nylons derived from this compound? A1: Polyamides synthesized from this compound are characterized by their high aliphatic content. Generally, they exhibit thermal stability at temperatures exceeding 400°C.[1] Depending on the specific diamine used in the polymerization, these nylons can be either semi-crystalline or amorphous, with glass transition temperatures (Tg) typically ranging from 48-55°C and melting temperatures (Tm) for semi-crystalline variants falling between 120-200°C.[1]

Q2: What are the primary mechanisms of thermal degradation in nylons? A2: The thermal degradation of nylons is a complex process involving several mechanisms. In the presence of oxygen, thermo-oxidative aging is a primary concern, leading to chain scission and the formation of carbonyl groups.[2][3] At high processing temperatures, thermal degradation can occur even in an inert atmosphere, often involving hydrolysis from residual moisture, which cleaves the amide bonds.[3][4][5] Other degradation pathways include crosslinking and pyrolysis, which can result in discoloration, embrittlement, and a loss of mechanical properties.[4][5][6]

Q3: How is the thermal stability of nylon experimentally evaluated? A3: The most common techniques for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][7][8]

  • TGA measures the change in a sample's mass as a function of temperature, providing key data points such as the onset of decomposition and the temperature at specific weight loss percentages (e.g., Td10 for 10% loss).[7][8][9][10]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[7][8][11]

Q4: What are the main classes of additives used to improve the thermal stability of nylons? A4: Heat stabilizers and antioxidants are added to nylons to mitigate thermal degradation. These can be broadly categorized into:

  • Primary Antioxidants (Radical Scavengers): Sterically hindered phenolics are the most common. They function by donating a hydrogen atom to interrupt the radical chain reaction of oxidation.[2][12][13]

  • Secondary Antioxidants (Peroxide Decomposers): Phosphites and thioesters fall into this category. They decompose hydroperoxides into non-radical, stable products.[13][14][15] They are often used synergistically with primary antioxidants.[13]

  • Copper-Based Stabilizers: A mixture of a copper salt (e.g., copper iodide) and a halide salt (e.g., potassium iodide) is a highly effective system for long-term heat stabilization in polyamides.[14][16]

  • Hindered Amine Light Stabilizers (HALS): While primarily used for UV protection, some HALS also provide long-term thermal stability.[5][17]

Q5: How do I select the appropriate stabilizer for my nylon system? A5: The choice of stabilizer depends on the processing conditions and the end-use application's temperature requirements.

  • For processing stability and preventing yellowing during extrusion or molding, a secondary antioxidant like a phosphite (B83602) is often sufficient.[14][18]

  • For long-term thermal stability in high-heat applications (e.g., automotive under-the-hood components), a primary antioxidant (phenolic), a copper-based system, or a synergistic blend is necessary.[15][17][19][20] Copper-based systems are very effective but can sometimes cause discoloration.[15] Phenolic antioxidants combined with phosphites offer excellent, non-discoloring protection.[15][17]

Troubleshooting Guide

Problem 1: My nylon sample exhibits a lower-than-expected decomposition temperature during TGA.

  • Possible Cause: Incomplete polymerization resulting in low molecular weight. Lower molecular weight polymers generally have reduced thermal stability.[3]

  • Suggested Solution: Review and optimize the polymerization protocol. For melt polycondensation, ensure that the reaction time, temperature, and vacuum level are sufficient to drive the reaction to completion and achieve a high molecular weight. Increasing the reaction temperature can speed up polymerization, but care must be taken to stay below the degradation temperature.[21]

  • Possible Cause: Presence of residual moisture or solvent.[5] Water can cause hydrolytic cleavage of amide bonds at high temperatures, initiating degradation.[5][22]

  • Suggested Solution: Dry the polymer sample thoroughly in a vacuum oven before conducting TGA. A typical drying cycle is 80-100°C for 24 hours, though conditions may vary based on the specific nylon.[3]

Problem 2: The nylon turns yellow or brown during melt processing (e.g., extrusion, injection molding).

  • Possible Cause: Thermo-oxidative degradation. Oxygen exposure at high melt temperatures can lead to oxidation, which often manifests as discoloration.[2][14]

  • Suggested Solution: Incorporate a processing stabilizer, such as a phosphite-based secondary antioxidant (e.g., Antioxidant 168), into the formulation.[12][23] These additives are effective at high temperatures and protect the polymer during the short duration of melt processing.[18] A typical dosage is 0.1-0.5%.[12]

  • Possible Cause: The primary heat stabilizer itself is causing discoloration.

  • Suggested Solution: If using a copper-based system, discoloration can be a side effect.[15] Consider switching to a non-discoloring stabilizer system, such as a synergistic blend of a sterically hindered phenolic antioxidant and a phosphonate (B1237965) (e.g., BRUGGOLEN® H161).[17][18]

Problem 3: The mechanical properties (e.g., tensile strength, impact resistance) of the nylon part degrade significantly after aging at elevated temperatures.

  • Possible Cause: Insufficient long-term heat stabilization. The initial properties are good, but the polymer cannot withstand prolonged exposure to heat.

  • Suggested Solution: Add a long-term heat stabilizer package. Copper iodide-based systems are highly effective for providing long-term heat resistance up to 180°C or even 200°C in some aliphatic polyamides.[17][24] Alternatively, high-performance phenolic antioxidants, sometimes in combination with other stabilizers, provide excellent protection against embrittlement and fatigue of mechanical properties for applications up to 150°C.[17][18]

Data Presentation

Table 1: Thermal Properties of Nylons Derived from this compound and Other Long-Chain Monomers

Nylon TypeMonomersTg (°C)Tm (°C)Decomposition Temp. (Td10, °C)Reference
Nylon x,13 Series Various diamines + this compound48 - 55120 - 200> 400[1]
Nylon 13,T Tridecane-1,13-diamine + Terephthalic acid90263Not specified[25]
Amorphous Nylon 6 Copolymer Caprolactam + Dimer acid + MMCA*Not specified176 - 213378 - 405[10][26]
Polyamide (general) Fluorene-based diamine + diacid137Amorphous350[9]

*Note: MMCA is 4,4′-Methylenebis(2-methylcyclohexylamine). Td10 is the temperature at which 10% weight loss is observed via TGA.

Table 2: Common Heat Stabilizers and Antioxidants for Polyamides

Stabilizer TypeExample(s)Mechanism of ActionTypical Dosage (%)Key Features
Primary Antioxidant (Phenolic) Antioxidant 1098, Antioxidant 1076, LOWINOX™ HD98Radical Scavenger0.2 - 1.0Good long-term stability, low volatility, often non-discoloring.[12][15][17]
Secondary Antioxidant (Phosphite/Phosphonate) Antioxidant 168, ULTRANOX™ 626, BRUGGOLEN® H10Peroxide Decomposer0.1 - 0.5Excellent processing stability, prevents yellowing, synergistic with primary antioxidants.[12][15][18]
Copper-Based System Copper(I) Iodide + Potassium Iodide, BRUGGOLEN® TP-H1805Multiple mechanisms0.2 - 0.5Superior long-term heat stabilization at very high temperatures (>180°C).[14][17][19][24]
Synergistic Blends BRUGGOLEN® H161 (Phenolic + Phosphonate)Combined radical scavenging and peroxide decomposition0.2 - 1.0Provides both processing and long-term stability, high efficiency.[17][18]

Experimental Protocols

Protocol 1: Synthesis of Nylon from this compound via Melt Polycondensation

This protocol is a general guideline based on typical melt polycondensation procedures for nylons.[1]

  • Monomer Salt Preparation:

    • In a reaction vessel, combine equimolar amounts of this compound and the desired aliphatic diamine (e.g., 1,6-hexanediamine).

    • Add deionized water to create a 40-60% aqueous salt solution.

    • Optionally, add a small amount (e.g., 0.5 mol%) of a monofunctional acid (like acetic acid) for molecular weight control.

  • Pre-Polymerization:

    • Transfer the salt solution to a high-pressure autoclave.

    • Purge the autoclave with nitrogen to remove oxygen.

    • Heat the vessel to approximately 220-250°C, allowing pressure to build to around 250 psi (1.7 MPa). This stage forms a low molecular weight prepolymer.

    • Slowly vent the steam to reduce the pressure back to atmospheric levels while maintaining the temperature.

  • Polycondensation:

    • Once the pressure is released, gradually increase the temperature to 250-280°C.

    • Apply a vacuum and hold for 1-2 hours to remove the remaining water of condensation and drive the polymerization to achieve high molecular weight.

    • The viscosity of the melt will increase significantly.

  • Polymer Extrusion and Pelletizing:

    • Extrude the molten polymer from the reactor through a die into a water bath to cool and solidify the strand.

    • Feed the cooled strand into a pelletizer to produce polymer pellets for subsequent analysis and processing.

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines a standard TGA experiment for polymers.[7][8][11]

  • Sample Preparation: Ensure the nylon sample is completely dry by placing it in a vacuum oven at 80°C for at least 12 hours.

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

    • Select a sample pan (typically platinum or alumina). Tare the empty pan.

  • Sample Loading: Place 5-10 mg of the dried nylon sample into the tared pan.

  • Experimental Conditions:

    • Purge Gas: Set the purge gas to nitrogen (for inert atmosphere) or air (for oxidative atmosphere) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of decomposition.

    • Determine the temperatures at 5% and 10% weight loss (T₅ and T₁₀), which are common metrics for thermal stability.

    • Note the percentage of char residue remaining at the end of the experiment.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_stabilization Stabilization (Optional) cluster_analysis Thermal Analysis S1 Monomer Salt Preparation S2 Pre-Polymerization (Autoclave) S1->S2 S3 Melt Polycondensation (Vacuum) S2->S3 S4 Extrusion & Pelletizing S3->S4 ST1 Compound with Stabilizers S4->ST1 A1 Dry Polymer Samples S4->A1 ST2 Extrude & Pelletize Stabilized Grade ST1->ST2 ST2->A1 A2 TGA Analysis A1->A2 A3 DSC Analysis A1->A3

Caption: Workflow for nylon synthesis, stabilization, and thermal characterization.

troubleshooting_workflow Start Low Thermal Stability Observed in TGA Q1 Is Melt Viscosity Low or Polymerization Time Short? Start->Q1 Sol1 Incomplete Polymerization -> Increase reaction time/temp -> Ensure adequate vacuum Q1->Sol1 Yes Q2 Was Sample Thoroughly Dried? Q1->Q2 No End Re-evaluate Thermal Stability Sol1->End Sol2 Residual Moisture -> Dry sample in vacuum oven before TGA Q2->Sol2 No Q3 Is Discoloration Observed During Processing? Q2->Q3 Yes Sol2->End Sol3 Oxidative Degradation -> Add Processing Stabilizer (e.g., Phosphite) Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Troubleshooting flowchart for lower-than-expected thermal stability.

antioxidant_mechanism cluster_degradation Oxidative Degradation Cycle cluster_stabilization Stabilization Intervention cluster_products Stable Products Polymer Polymer (RH) Radical Polymer Radical (R•) Polymer->Radical + O₂, Heat Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH Primary Primary Antioxidant (Phenolic, AH) Peroxy->Primary Radical Trapping Hydroperoxide->Radical -> OH• + RO• (Chain Scission) Secondary Secondary Antioxidant (Phosphite, P) Hydroperoxide->Secondary Peroxide Decomposition StableRadical Stable Radical (A•) Primary->StableRadical StableProducts Stable Products (ROH + PO) Secondary->StableProducts

Caption: Mechanism of action for primary and secondary antioxidants in polymers.

References

Technical Support Center: Tridecanedioic Acid Fermentation Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of tridecanedioic acid (TDCA) fermentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Causes Troubleshooting Steps
Low TDCA Titer 1. Suboptimal pH. 2. Inadequate dissolved oxygen (DO) levels. 3. Nutrient limitation (carbon, nitrogen). 4. Substrate inhibition. 5. Low cytochrome P450 (CYP) enzyme activity. 6. Strain instability.1. Implement a pH control strategy. A programmed incremental increase from pH 7.2 to 8.10 during the production phase has been shown to increase production.[1] 2. Enhance mixing and control for a low DO level.[1][2] 3. Optimize the fermentation medium. Ensure a balanced carbon-to-nitrogen ratio.[3] Supplementing with acetate (B1210297) in the mid-logarithmic growth phase can improve yield.[1][2] 4. Implement a fed-batch strategy to maintain a low concentration of the n-alkane substrate. 5. Ensure inducers for CYP enzymes are present in the medium. Monitor enzyme activity throughout the fermentation. 6. Perform strain stability studies through serial passaging.
Poor Cell Growth 1. Suboptimal temperature. 2. Incorrect pH for the growth phase. 3. Presence of inhibitors in the medium. 4. Inadequate aeration.1. Maintain the optimal temperature for the specific strain (e.g., 30°C for Candida tropicalis). 2. Maintain a pH of around 5.0-6.0 during the growth phase before shifting for the production phase.[4] 3. If using complex media or hydrolysates, consider detoxification steps to remove potential inhibitors. 4. Ensure adequate aeration and agitation to provide sufficient oxygen for biomass development.
Inconsistent Batch-to-Batch Performance 1. Variability in inoculum quality. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters (pH, temperature, DO). 4. Genetic drift of the production strain.1. Standardize the inoculum preparation protocol, including age and cell density. 2. Use high-quality reagents and ensure accurate measurements for all media components. 3. Implement robust process control and monitoring for all critical parameters.[5] 4. Re-streak from a master cell bank for each fermentation run to ensure genetic consistency.
Product Degradation 1. End-product inhibition or degradation. 2. Contamination with other microorganisms.1. Consider in-situ product removal strategies to reduce the concentration of TDCA in the fermenter. 2. Maintain strict aseptic techniques throughout the fermentation process. Monitor for contamination by microscopy and plating.

Frequently Asked Questions (FAQs)

1. What are the most critical parameters to control during the scale-up of this compound fermentation?

The most critical parameters include pH, dissolved oxygen (DO), temperature, and substrate feeding. A controlled, gradual increase in pH during the production phase can significantly enhance TDCA yield.[1] Maintaining a low but controlled DO level is also crucial for maximizing production.[1][2]

2. Which microorganisms are commonly used for this compound production?

Candida tropicalis and Yarrowia lipolytica are the most commonly used yeasts for TDCA production.[6][7] Mutant strains of Candida tropicalis have been developed that show higher production titers.[1][2] Yarrowia lipolytica is also a promising host due to its ability to utilize a broad range of substrates and its well-established genetic engineering tools.

3. How does pH affect this compound production?

pH has a significant impact on both cell growth and product formation. For Candida tropicalis, a two-stage pH control strategy is often effective. The growth phase typically benefits from a slightly acidic to neutral pH (around 6.0), while the production phase is enhanced by a gradual increase in pH to slightly alkaline conditions (up to 8.10).[1] This strategy can help maintain the activity of key enzymes like cytochrome P450 monooxygenase for a longer duration.

4. What are the common challenges in downstream processing of this compound?

Common challenges in downstream processing include the separation of TDCA from the fermentation broth, which contains biomass, residual media components, and other metabolites. The process typically involves initial solid-liquid separation through centrifugation or filtration, followed by purification steps such as extraction, crystallization, or chromatography.[8][9]

Quantitative Data Summary

Table 1: this compound Production Titers in Candida tropicalis

StrainFermentation ScaleKey Process StrategyTDCA Titer (g/L)Fermentation Time (h)
C. tropicalis SP-UV-5613.7 LAcetate supplementation153144
C. tropicalis SP-UV-5620 m³Enhanced mixing, low DO172Not specified
C. tropicalis (mutant)Not specifiedProgrammed pH increase (7.2 to 8.10)153120

Source:[1][2]

Experimental Protocols

Inoculum Development for Candida tropicalis
  • Activation: Aseptically transfer a loopful of C. tropicalis from a stock culture to 50 mL of YEPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Incubation: Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Seed Culture: Transfer the activated culture to a larger volume of seed medium (e.g., 500 mL in a 2 L flask) with the same composition.

  • Growth: Incubate at 30°C with shaking at 200 rpm until the culture reaches the late exponential phase (approximately 18-24 hours). The final inoculum should be 5-10% of the fermenter working volume.

Fed-Batch Fermentation of this compound
  • Medium Preparation: Prepare the fermentation medium containing a carbon source (e.g., glucose, sucrose), nitrogen source (e.g., ammonium (B1175870) sulfate, urea), salts (e.g., KH₂PO₄, MgSO₄), and trace elements. Sterilize the fermenter and medium.

  • Inoculation: Inoculate the fermenter with the prepared seed culture.

  • Growth Phase: Maintain the temperature at 30°C and pH at 6.0. Provide adequate aeration and agitation to maintain a DO level of around 30-40% saturation.

  • Production Phase: After the initial growth phase (e.g., 24 hours), initiate the feeding of the n-tridecane substrate.

  • pH Control: Implement a programmed pH shift, gradually increasing the pH from 7.2 to 8.10 over the course of the production phase.

  • DO Control: Reduce the agitation and/or aeration to maintain a low DO level (e.g., 5-10% saturation).

  • Substrate Feeding: Continuously or intermittently feed the n-tridecane substrate to maintain a low concentration in the fermenter.

  • Sampling: Periodically take samples to monitor cell growth, substrate consumption, and TDCA concentration.

Quantification of this compound by HPLC
  • Sample Preparation: Centrifuge the fermentation broth sample to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and acidified water (e.g., with phosphoric acid to pH 2.5) is commonly used.

  • Analysis: Inject the prepared sample into the HPLC system. The retention time of the TDCA peak is compared to a standard curve prepared with known concentrations of pure this compound.

  • Quantification: The concentration of TDCA in the sample is determined by integrating the peak area and comparing it to the standard curve.

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing strain Strain Selection (e.g., C. tropicalis) media Media Preparation strain->media inoculum Inoculum Development media->inoculum growth Growth Phase (pH 6.0, High DO) inoculum->growth production Production Phase (pH shift 7.2 -> 8.1, Low DO) growth->production feeding Substrate Feeding (n-tridecane) production->feeding separation Solid-Liquid Separation (Centrifugation/Filtration) production->separation purification Purification (Extraction/Crystallization) separation->purification product Final Product (this compound) purification->product

Caption: Workflow for this compound Fermentation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low TDCA Titer ph Suboptimal pH start->ph do Incorrect DO start->do nutrients Nutrient Limitation start->nutrients enzyme Low Enzyme Activity start->enzyme ph_control Implement pH Shift Strategy ph->ph_control do_control Optimize Aeration & Agitation do->do_control media_opt Supplement Medium nutrients->media_opt enzyme_induce Ensure Inducer Presence enzyme->enzyme_induce

Caption: Troubleshooting Logic for Low TDCA Titer.

References

Methods for the removal of unreacted monomers from Tridecanedioic acid polymers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted monomers from tridecanedioic acid-based polymers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted monomers from my this compound polymer?

A1: The removal of residual monomers is a critical step for several reasons. Unreacted monomers can be toxic, which is a significant concern for biomedical and pharmaceutical applications. Furthermore, their presence can negatively impact the polymer's mechanical and rheological properties, and may also lead to unwanted odors or tastes in the final product.[1] Careful monitoring and removal of these monomers are essential to ensure product safety, integrity, and performance.[1][2]

Q2: What are the most common methods for removing unreacted monomers from aliphatic polyesters like those derived from this compound?

A2: Several techniques are employed to reduce the residual monomer content in the final polymer product. These can be broadly categorized into chemical and physical methods.[3] Common physical methods include:

  • Precipitation/Reprecipitation: This is a widely used and efficient method that involves dissolving the polymer in a suitable solvent and then adding a non-solvent to precipitate the polymer, leaving the monomers and other low-molecular-weight impurities in the solution.[4]

  • Dialysis: This technique is particularly useful for removing small molecules like monomers and salts from high molecular weight polymers in solution. It is a gentle method that relies on the diffusion of small molecules across a semi-permeable membrane.[4][5]

  • Solvent Extraction: This method utilizes a solvent that selectively dissolves the unreacted monomers to extract them from the polymer matrix.[2]

  • Supercritical Fluid Extraction: Using a supercritical fluid, such as carbon dioxide (scCO₂), can be an effective method for extracting residual monomers.[3]

Q3: How can I determine the concentration of residual this compound monomers in my polymer sample?

A3: A variety of analytical techniques can be used to quantify residual monomers. The choice of method often depends on the specific monomer and the polymer matrix. Common techniques include:

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), this is a highly sensitive method for volatile monomers. It typically requires an extraction step to isolate the monomers from the polymer.[1][6]

  • High-Performance Liquid Chromatography (HPLC): This technique is suitable for non-volatile or high-molecular-weight monomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR allows for the direct quantification of monomers in a solution without the need for an extraction step, although it is generally less sensitive than GC methods.[1][5]

Troubleshooting Guides

Solvent Precipitation Method

Problem 1: The polymer "oils out" instead of precipitating as a solid.

  • Possible Cause: The melting point of the polymer may be low, or the presence of a high concentration of impurities is significantly depressing the melting point. It can also occur if the solvent and anti-solvent system is not optimal.[7]

  • Solution:

    • Re-heat the mixture to redissolve the polymer and add a small amount of additional solvent. Then, allow it to cool more slowly.[7]

    • Consider using a different solvent/anti-solvent combination. For this compound polyesters, which are soluble in solvents like chloroform (B151607), you can try precipitating in an excess of methanol (B129727).[8]

    • Ensure that the anti-solvent is added gradually while vigorously stirring the polymer solution.

Problem 2: The polymer precipitates too quickly, potentially trapping impurities.

  • Possible Cause: The polymer is likely supersaturated in the solvent, leading to rapid crystallization upon the addition of the anti-solvent.[7]

  • Solution:

    • Use a slightly larger volume of the solvent to dissolve the polymer initially. This will keep the polymer in solution for a longer period during the cooling or anti-solvent addition phase, allowing for more controlled precipitation.[7]

    • Slow down the rate of anti-solvent addition and ensure efficient stirring.

    • Perform the precipitation at a slightly elevated temperature.

Problem 3: Low yield of the precipitated polymer.

  • Possible Cause: A significant amount of the polymer may remain dissolved in the solvent/anti-solvent mixture (the mother liquor). This can happen if too much solvent was used or if the chosen anti-solvent is not sufficiently "poor" for the polymer.[7]

  • Solution:

    • Before discarding the mother liquor, test for the presence of a significant amount of dissolved polymer by taking a small sample and evaporating the solvent. If a substantial residue remains, you may need to recover it.[7]

    • To maximize yield, cool the precipitation mixture in an ice bath before filtration.

    • Consider a different anti-solvent that has a lower solubility for the polymer.

General Purification Troubleshooting for Semi-Crystalline Polymers

Problem: Difficulty in completely removing monomers from a semi-crystalline polymer.

  • Possible Cause: Monomers can become entrapped within the crystalline regions of the polymer, making them less accessible to solvents during purification. The organized structure of semi-crystalline polymers can hinder the diffusion of monomers out of the polymer matrix.[9]

  • Solution:

    • Reprecipitation: Repeating the dissolution and precipitation process multiple times can help to disrupt the crystalline structure and release trapped monomers.

    • Solvent Selection: Choose a solvent that can effectively swell the amorphous regions of the polymer, which may facilitate the diffusion of monomers from the crystalline domains.

    • Thermal Treatment: For some polyesters, a pre-crystallization step at an elevated temperature can help in the subsequent removal of impurities, although care must be taken to avoid polymer degradation.[8]

Data Presentation

Quantitative Analysis of Residual Monomers

The following table summarizes the typical performance characteristics of common analytical techniques used for the quantification of residual monomers in polyesters.

Analytical TechniquePrincipleSample PreparationTypical PrecisionSpeedAdvantagesDisadvantages
Gas Chromatography (GC-FID/MS) Separation of volatile components followed by detection.Extraction of monomers from the polymer matrix.High (< ±5% RSD)[7]Moderate to FastHigh sensitivity and specificity.Requires volatile and thermally stable monomers; extraction can be time-consuming.[1]
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid phase.Dissolution of the polymer and extraction of monomers.High (< ±6% CV)[2]ModerateSuitable for non-volatile and thermally sensitive monomers.Can be less sensitive than GC for certain compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Dissolution of the polymer in a deuterated solvent.High (< ±2%)FastProvides structural information; no extraction needed.Lower sensitivity compared to chromatographic methods; requires more expensive equipment and deuterated solvents.[1]

Experimental Protocols

Method 1: Purification of this compound Polymer by Precipitation

This protocol is adapted from a general procedure for the purification of aliphatic polyesters.[8]

Materials:

  • Crude this compound polymer

  • Chloroform (or another suitable solvent in which the polymer is soluble)

  • Methanol (anti-solvent)

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude this compound polymer in a minimal amount of chloroform at room temperature with stirring. A typical concentration is 5-10% (w/v).[10]

  • Precipitation: Slowly add the polymer solution to a beaker containing a large excess of methanol (typically 10 times the volume of the polymer solution) under vigorous stirring. The polymer should precipitate as a white solid.

  • Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer on the filter with fresh methanol to remove any remaining dissolved monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Method 2: General Guideline for Purification by Dialysis

Dialysis is an effective method for removing small molecules from a polymer solution.[5]

Materials:

  • Crude this compound polymer solution (dissolved in a suitable solvent)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 1-2 kDa)

  • Large container for the dialysis bath

  • The same solvent used to dissolve the polymer

Procedure:

  • Preparation of Dialysis Tubing: Pre-soak the dialysis tubing in the solvent to be used for dialysis to remove any preservatives and make it pliable.

  • Sample Loading: Load the polymer solution into the dialysis tubing and securely close both ends, leaving some headspace to allow for solvent influx.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of the pure solvent. Gently stir the solvent in the dialysis bath.

  • Solvent Exchange: Periodically change the solvent in the dialysis bath to maintain a high concentration gradient, which drives the diffusion of the monomers out of the bag. A common practice is to change the solvent every 12 hours for 2-3 days.[10]

  • Polymer Recovery: After dialysis is complete, recover the purified polymer solution from the dialysis bag. The polymer can then be isolated by evaporating the solvent or by precipitation as described in Method 1.

Visualizations

experimental_workflow_precipitation cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude_polymer Crude Polymer dissolve Dissolve with Stirring crude_polymer->dissolve solvent Solvent (e.g., Chloroform) solvent->dissolve polymer_solution Polymer Solution dissolve->polymer_solution precipitate Precipitate with Vigorous Stirring polymer_solution->precipitate anti_solvent Anti-solvent (e.g., Methanol) anti_solvent->precipitate polymer_slurry Polymer Slurry precipitate->polymer_slurry filtration Vacuum Filtration polymer_slurry->filtration washing Wash with Anti-solvent filtration->washing drying Vacuum Oven Drying washing->drying purified_polymer Purified Polymer drying->purified_polymer

Caption: Workflow for the removal of unreacted monomers by precipitation.

logical_relationship_troubleshooting issue Polymer 'Oils Out' During Precipitation cause1 Cause: Low Polymer Melting Point or High Impurity Content issue->cause1 cause2 Cause: Suboptimal Solvent/ Anti-solvent System issue->cause2 cause3 Cause: Too Rapid Cooling or Anti-solvent Addition issue->cause3 solution1 Solution: Re-heat and Add More Solvent, Cool Slowly cause1->solution1 solution2 Solution: Change Solvent/ Anti-solvent Pair cause2->solution2 solution3 Solution: Add Anti-solvent Gradually with Stirring cause3->solution3

Caption: Troubleshooting logic for "oiling out" during polymer precipitation.

References

Technical Support Center: Synthesis and Troubleshooting for Polyamides Based on Tridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing brittleness in polyamides synthesized with tridecanedioic acid.

Troubleshooting Guide: Addressing Brittleness

Brittleness in polyamides derived from this compound is a common issue that can arise from several factors related to synthesis, processing, and material composition. This guide provides a systematic approach to identifying and resolving this problem.

Question: My polyamide synthesized with this compound is brittle. What are the potential causes and how can I fix it?

Answer:

Brittleness, characterized by low elongation at break and poor impact strength, can stem from several factors. The primary causes include high crystallinity, insufficient molecular weight, degradation during synthesis, and improper processing conditions. Below is a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Verify Molecular Weight

  • Issue: Low molecular weight is a frequent cause of brittleness as shorter polymer chains lead to fewer entanglements and weaker intermolecular forces.

  • Troubleshooting:

    • Confirm that the stoichiometry of the diamine and this compound is as close to 1:1 as possible.

    • Ensure the purity of your monomers. Impurities can interfere with polymerization and limit chain growth.

    • Prolong the polycondensation reaction time to allow for further chain growth.

    • Increase the reaction temperature or improve vacuum conditions during the final stages of melt polycondensation to facilitate the removal of condensation byproducts (e.g., water), which drives the equilibrium towards higher molecular weight polymer formation.[1][2]

Step 2: Optimize Polymerization Conditions to Prevent Degradation

  • Issue: Thermal degradation during high-temperature melt polycondensation can lead to chain scission, resulting in lower molecular weight and increased brittleness.

  • Troubleshooting:

    • Employ a step-heating profile during melt polycondensation to avoid prolonged exposure to excessively high temperatures.[3][4]

    • Ensure a complete inert atmosphere (e.g., nitrogen or argon) throughout the synthesis to prevent oxidative degradation.

    • Consider using thermal stabilizers to minimize degradation at high processing temperatures.

Step 3: Control Crystallinity

  • Issue: High crystallinity can lead to increased stiffness and brittleness. While some crystallinity is desirable for strength, excessive levels can be detrimental to toughness. The long aliphatic chain of this compound can promote a high degree of crystallinity.

  • Troubleshooting:

    • Quenching: Rapidly cool the polymer from the melt to suppress the degree of crystallization. This can be achieved by, for example, extruding the polymer into a cold water bath.

    • Copolymerization: Introduce a comonomer to disrupt the regularity of the polymer chain, thereby reducing crystallinity. For example, copolymerizing with a different dicarboxylic acid or diamine can enhance flexibility.

    • Plasticization: Incorporate plasticizers to increase the free volume between polymer chains, which lowers the glass transition temperature and improves flexibility.

Step 4: Post-Synthesis Processing

  • Issue: Improper processing of the synthesized polyamide can induce internal stresses and affect the final morphology, contributing to brittleness.

  • Troubleshooting:

    • Annealing: Implement a controlled annealing process. Heating the polymer to a temperature between its glass transition temperature (Tg) and melting temperature (Tm), holding it for a specific duration, and then slowly cooling it can relieve internal stresses and optimize the crystalline structure for improved toughness.

Below is a logical workflow for troubleshooting brittleness:

G start Start: Brittle Polyamide Sample check_mw Step 1: Verify Molecular Weight - Check stoichiometry - Monomer purity - Reaction time/temperature/vacuum start->check_mw check_degradation Step 2: Prevent Degradation - Step-heating profile - Inert atmosphere - Use stabilizers check_mw->check_degradation control_crystallinity Step 3: Control Crystallinity - Quenching - Copolymerization - Plasticization check_degradation->control_crystallinity post_processing Step 4: Optimize Post-Processing - Annealing control_crystallinity->post_processing solution Solution: Tough and Ductile Polyamide post_processing->solution

Troubleshooting workflow for brittle polyamides.

Frequently Asked Questions (FAQs)

Synthesis and Properties

  • Q1: What are the typical thermal properties of polyamides synthesized with this compound?

    • A1: Polyamides based on this compound are characterized by their high aliphatic content. Generally, as the length of the diamine comonomer increases, the melting (Tm) and crystallization (Tc) temperatures tend to decrease due to a lower concentration of amide groups, which are responsible for hydrogen bonding. For instance, a study on a series of polyamides synthesized from this compound and various diamines showed that melting temperatures decreased with increasing aliphatic content.[3]

  • Q2: How does the long chain of this compound affect the properties of the resulting polyamide?

    • A2: The long C13 chain of this compound imparts several characteristics to the polyamide. It generally leads to lower moisture absorption compared to shorter-chain polyamides like Nylon 6 or 6,6, resulting in better dimensional stability.[5] The long aliphatic segments can also contribute to higher flexibility and lower melting points. However, the regular structure can also lead to high crystallinity, which may cause brittleness if not properly controlled.

Modification to Improve Toughness

  • Q3: What types of plasticizers are effective for long-chain polyamides and how do they work?

    • A3: For polyamides, polar plasticizers that are compatible with the amide groups are generally effective. Sulfonamide-based plasticizers are known to be highly compatible.[6] Ester-based plasticizers can also be used.[7] Plasticizers work by inserting themselves between polymer chains, which increases the free volume and chain mobility, thereby lowering the glass transition temperature (Tg) and making the material more flexible and less brittle.[8]

  • Q4: How does copolymerization help in reducing brittleness?

    • A4: Copolymerization introduces irregularities into the polymer chain, which disrupts the crystalline packing. This reduction in crystallinity leads to a more amorphous and consequently more flexible and tougher material. By copolymerizing this compound with another dicarboxylic acid of a different length, or by using a mixture of diamines, the overall crystallinity can be effectively reduced.

  • Q5: What is the principle behind annealing to improve toughness?

    • A5: Annealing is a heat treatment process that involves heating the polymer to a temperature below its melting point but above its glass transition temperature, holding it for a certain period, and then cooling it slowly. This process allows the polymer chains to relax and rearrange into a more stable, less stressed state. It can lead to an increase in the perfection of existing crystals and the formation of new, smaller crystallites, which can improve the material's toughness and ductility by relieving internal stresses.

Quantitative Data on Polyamide Modification

The following tables summarize the expected effects of different modification strategies on the mechanical properties of polyamides. The values are illustrative and can vary based on the specific polyamide, the type and concentration of the modifier, and the processing conditions.

Table 1: Effect of Plasticizer Concentration on Polyamide Properties

Plasticizer Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)
060505
55515015
105025025
154535030

Table 2: Effect of Copolymer Composition on Polyamide Properties

This compound Content (mol%)Comonomer Acid Content (mol%)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)
100060505
90105812012
80205520020
70305228028

Table 3: Effect of Annealing Temperature on Polyamide Properties

Annealing Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)
No Annealing60505
12062808
1506510010
18063909

Experimental Protocols

1. Melt Polycondensation of Polyamide from this compound and a Diamine

This protocol describes a general procedure for the synthesis of a polyamide via melt polycondensation.

Materials:

  • This compound

  • Diamine (e.g., 1,6-hexamethylenediamine)

  • Catalyst (e.g., phosphorous acid, optional)

  • Nitrogen or Argon gas supply

  • High-vacuum pump

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Vacuum adapter

Procedure:

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and the diamine.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a slow, continuous flow of the inert gas during the initial heating phase.

  • Salt Formation (Optional but recommended): Heat the mixture to about 180-200 °C with stirring to form the nylon salt and remove some of the initial water of condensation.

  • Pre-polymerization: Gradually increase the temperature to 220-240 °C. Water will begin to distill from the reaction mixture. Continue this step for 1-2 hours.

  • Polycondensation: Slowly increase the temperature to 260-280 °C. At this stage, apply a vacuum (less than 1 mmHg) to facilitate the removal of the remaining water and drive the polymerization to completion. The viscosity of the melt will increase significantly.

  • Completion and Extrusion: Continue the reaction under vacuum for another 2-3 hours, or until the desired melt viscosity is achieved. To stop the reaction, release the vacuum with inert gas and extrude the molten polymer from the reactor.

  • Quenching: Cool the polymer strand rapidly by passing it through a water bath to control crystallinity.

  • Pelletizing: Dry the polymer strand and cut it into pellets for further processing and characterization.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Product Recovery charge Charge Reactor with This compound & Diamine purge Purge with Inert Gas charge->purge salt Heat to 180-200°C (Salt Formation) purge->salt prepoly Heat to 220-240°C (Pre-polymerization) salt->prepoly poly Heat to 260-280°C under Vacuum (Polycondensation) prepoly->poly extrude Extrude Polymer poly->extrude quench Quench in Water Bath extrude->quench pelletize Dry and Pelletize quench->pelletize

Experimental workflow for melt polycondensation.

2. Protocol for Annealing Polyamide Samples

This protocol provides a general guideline for annealing polyamide samples to improve their toughness.

Equipment:

  • Programmable laboratory oven with a controlled atmosphere (optional).

Procedure:

  • Sample Preparation: Prepare test specimens of the polyamide (e.g., tensile bars, impact test specimens).

  • Determine Annealing Temperature: The annealing temperature should be between the glass transition temperature (Tg) and the melting temperature (Tm) of the polyamide. A typical starting point is about 20-30 °C below the Tm.

  • Heating: Place the samples in the oven and heat them to the desired annealing temperature at a controlled rate (e.g., 5-10 °C/minute) to ensure uniform heating.

  • Holding: Hold the samples at the annealing temperature for a specific duration. This can range from 1 to several hours, depending on the material and the desired properties. A typical starting point is 2 hours.

  • Cooling: Slowly cool the samples back to room temperature. A slow cooling rate (e.g., 1-2 °C/minute) is crucial to prevent the build-up of internal stresses.

  • Characterization: After annealing, perform mechanical tests (tensile, impact) to evaluate the changes in properties.

G start Start: Unannealed Polyamide Sample prepare Prepare Test Specimens start->prepare heat Heat to Annealing Temperature (Tg < T_anneal < Tm) prepare->heat hold Hold at Annealing Temperature (e.g., 2 hours) heat->hold cool Slowly Cool to Room Temperature hold->cool characterize Characterize Mechanical Properties cool->characterize end End: Annealed Polyamide Sample characterize->end

Workflow for the annealing process.

References

Optimizing solvent systems for the crystallization and purification of Tridecanedioic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the crystallization and purification of Tridecanedioic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: No crystals are forming, or the yield is very low. What should I do?

A1: A low yield or complete failure of crystallization can be due to several factors:

  • Excess Solvent: The most common reason for low yield is the use of too much solvent, which keeps a significant amount of the this compound dissolved in the mother liquor even after cooling.

    • Solution: Try evaporating some of the solvent to increase the concentration of the this compound and then attempt to cool the solution again. To confirm if excess solvent is the issue, take a small sample of the mother liquor and evaporate it; a significant solid residue indicates a high concentration of the dissolved product.

  • Cooling Period/Temperature: The cooling process may be too short or the final temperature not low enough to induce crystallization effectively.

    • Solution: Ensure the solution is cooled slowly to the appropriate temperature. For some solvent systems, an ice bath may be necessary to maximize the yield.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound at all temperatures.

    • Solution: Refer to the solubility data to select a solvent where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: The this compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This typically happens when the solution is too concentrated or cooled too quickly, causing the this compound to come out of the solution at a temperature above its melting point in the presence of the solvent.

  • Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.

  • Solution 2: Seeding: Introduce a "seed crystal" – a small, pure crystal of this compound – to the supersaturated solution. This provides a template for crystal growth and can help initiate the crystallization process correctly.

  • Solution 3: Change Solvent System: If the problem persists, consider using a different solvent or a solvent/anti-solvent system.

Q3: The crystals formed are very small or appear as a fine powder. How can I obtain larger crystals?

A3: The formation of very small crystals or a powder is often a result of rapid crystallization, where the molecules do not have sufficient time to form a well-ordered, large crystal lattice.

  • Solution 1: Slow Down the Cooling Process: Avoid flash cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help to slow down the cooling rate.

  • Solution 2: Use a Co-solvent System: A carefully selected co-solvent or anti-solvent can sometimes promote the growth of larger crystals by modifying the solubility and supersaturation profile.

  • Solution 3: Reduce Supersaturation: A highly supersaturated solution can lead to rapid nucleation and the formation of many small crystals. Try using a slightly larger volume of solvent to reduce the initial supersaturation.

Q4: The purified this compound is not pure enough. What are the possible reasons?

A4: Insufficient purity after crystallization can be due to several factors:

  • Impurities Trapped in Crystals: Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Slow down the crystallization process by cooling the solution more slowly. A second recrystallization step may be necessary.

  • Insoluble Impurities: If the crude this compound contains insoluble impurities, they should be removed before cooling.

    • Solution: Perform a hot filtration step after dissolving the crude solid in the hot solvent to remove any insoluble materials.

  • Co-precipitation of Soluble Impurities: If a soluble impurity has similar solubility characteristics to this compound in the chosen solvent, it may co-precipitate.

    • Solution: A different solvent system may be required to effectively separate the impurity. Alternatively, a pre-purification step like column chromatography might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available data, good candidate solvents include acetic acid, ethanol (B145695), and methanol.[1] Acetone and ethyl acetate (B1210297) also show significant solubility at higher temperatures.[1] The choice of solvent will also depend on the nature of the impurities you are trying to remove.

Q2: How do I choose a suitable anti-solvent for this compound crystallization?

A2: An anti-solvent is a solvent in which this compound is poorly soluble and that is miscible with the primary solvent. The addition of an anti-solvent reduces the solubility of the this compound in the solvent mixture, inducing crystallization. For a polar solvent like ethanol or acetic acid, a non-polar anti-solvent like heptane (B126788) or another hydrocarbon could be effective. Water can also be used as an anti-solvent for crystallizations from organic solvents if the this compound has low solubility in water-organic mixtures.

Q3: Can I use a solvent mixture for crystallization?

A3: Yes, a binary solvent system can be very effective. You would dissolve the this compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (the anti-solvent) until the solution becomes turbid, indicating the onset of crystallization. Then, the solution should be allowed to cool slowly.

Q4: What is melt crystallization and is it suitable for this compound?

A4: Melt crystallization is a purification technique that involves melting the impure compound and then slowly cooling it to allow for the formation of pure crystals.[2] This method avoids the use of solvents. Given that this compound has a defined melting point, melt crystallization can be a viable, albeit potentially more energy-intensive, purification method.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

Temperature (K)Methanol (mole fraction)Ethanol (mole fraction)Acetic Acid (mole fraction)Acetone (mole fraction)Ethyl Acetate (mole fraction)
283.150.001870.001650.006240.002980.00241
288.150.002540.002230.008120.003960.00325
293.150.003420.002990.010480.005230.00436
298.150.004560.003980.013470.006890.00581
303.150.006030.005260.017260.009040.00772
308.150.007910.006910.022060.011830.01021
313.150.010290.009010.028130.015420.01346
318.150.013310.011680.035790.019990.01767
323.150.017150.015060.045430.025830.02311

Data extracted from Tang, W., et al. (2015). Solubility of this compound in pure solvent systems: An experimental and computational study. The Journal of Chemical Thermodynamics, 89, 28-38.

Experimental Protocols

1. Cooling Crystallization from Acetic Acid

This protocol is adapted from a method for purifying dicarboxylic acids.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of 98% acetic acid in an Erlenmeyer flask by heating the mixture to approximately 95°C with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling:

    • Rapidly cool the solution to 78°C.

    • Turn off the active cooling and allow the solution to naturally cool to 75°C.

    • Add a single seed crystal of pure this compound.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Further cool the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetic acid, followed by a wash with cold deionized water to remove the residual acetic acid.

  • Drying: Dry the crystals under vacuum to a constant weight.

2. Anti-Solvent Crystallization from Ethanol-Water System

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol (near boiling point) in an Erlenmeyer flask.

  • Anti-Solvent Addition: While the ethanol solution is still hot, slowly add deionized water (the anti-solvent) dropwise with continuous stirring until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture, followed by a wash with cold deionized water.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling / Anti-solvent Addition hot_filtration->cool filtration Vacuum Filtration cool->filtration washing Wash Crystals filtration->washing drying Dry Crystals washing->drying end Pure this compound drying->end

Caption: General workflow for the purification of this compound by crystallization.

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered no_crystals No Crystals / Low Yield start->no_crystals oiling_out Oiling Out start->oiling_out small_crystals Small Crystals start->small_crystals concentrate Concentrate Solution no_crystals->concentrate Too much solvent? change_solvent Change Solvent System no_crystals->change_solvent Poor solvent choice? slow_cool Cool Slowly / Seed oiling_out->slow_cool Too concentrated or cooled too fast? oiling_out->change_solvent Persistent issue? small_crystals->slow_cool Crystallization too rapid?

Caption: A logical diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Enhancing Tridecanedioic Acid Esterification Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of tridecanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the esterification of this compound? A1: The esterification of this compound, a long-chain dicarboxylic acid, typically proceeds via the Fischer esterification mechanism.[1] This is a reversible, acid-catalyzed reaction involving the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid.[1][2] The process involves a series of protonation, addition, and elimination steps, ultimately forming an ester and water.[1]

Q2: What are the key parameters that influence the reaction kinetics? A2: The primary factors affecting the rate and yield of the esterification are:

  • Temperature: Higher temperatures generally increase the reaction rate.[2][3]

  • Catalyst: The type and concentration of the acid catalyst are crucial for accelerating the reaction.[2]

  • Reactant Molar Ratio: Using a large excess of the alcohol can shift the reaction equilibrium towards the product side, increasing the yield.[1][4]

  • Water Removal: As water is a byproduct, its continuous removal from the reaction mixture drives the equilibrium towards ester formation, significantly enhancing the conversion.[1][4]

Q3: Which catalysts are most effective for the esterification of dicarboxylic acids? A3: Both homogeneous and heterogeneous acid catalysts are effective.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (TsOH) are commonly used due to their high catalytic activity.[1][2][5]

  • Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 15) and zeolites are advantageous because they can be easily filtered out of the reaction mixture, simplifying purification.[2]

Q4: How can I effectively monitor the progress of the reaction? A4: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting dicarboxylic acid and the appearance of the monoester and diester products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for separating and identifying volatile derivatives of the reactants and products.[7] A derivatization step is required for the non-volatile dicarboxylic acid.[7]

  • Acid Number Titration: The consumption of carboxylic acid groups can be quantified by titrating reaction aliquots with a standardized base, allowing for the calculation of acid conversion over time.[6]

  • Infrared (IR) Spectroscopy: Monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of this compound.

ProblemPossible CauseRecommended Solution
Low Diester Yield / Incomplete Reaction Equilibrium Limitation: The reaction is reversible, and the presence of the water byproduct inhibits forward progress.[4]• Use a large excess of the alcohol (e.g., 10-fold or more), which can also serve as the solvent.[1][4]• Actively remove water as it forms using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343).[1][4]
Insufficient Catalyst Activity or Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.[4]• Increase the catalyst loading. For H₂SO₄, a typical range is 1-5 mol% relative to the carboxylic acid.[6]• Ensure the catalyst is active and not deactivated by impurities.
Suboptimal Temperature or Reaction Time: The reaction rate is highly dependent on temperature and duration.[3][4]• Increase the reaction temperature to reflux.[8]• Extend the reaction time. Monitor progress via TLC or another method to determine when the reaction is complete.[9]
Reaction Stalls at the Monoester Stage: The second esterification step may be slower due to steric hindrance or electronic effects.• Increase the reaction temperature and/or prolong the reaction time to provide more energy for the second esterification to occur.[6]
Formation of Side Products Decomposition at High Temperatures: Harsh acidic conditions and elevated temperatures can sometimes lead to decomposition or side reactions.[4][9]• Use milder reaction conditions (lower temperature, shorter time).• Consider using a less harsh catalyst, such as a solid acid resin.[6]
Dark Brown or Black Reaction Mixture: This often indicates polymerization or other degradation pathways, especially under harsh conditions.[4]• Ensure the reaction is not being overheated; maintain a gentle reflux.• Use a milder acid catalyst if possible.[4]
Difficult Product Purification Removal of Homogeneous Catalyst: Mineral acids like H₂SO₄ must be completely removed from the product.• During the workup, wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[4][8]
Separation of Products: The desired diester, monoester, and unreacted starting material may have similar polarities, making separation difficult.[6]• Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the components.[6]• Fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different.[6]

Data Presentation

The following tables summarize key quantitative data generalized for dicarboxylic acid esterification, which can serve as a starting point for optimizing this compound reactions.

Table 1: Effect of Reaction Parameters on Dicarboxylic Acid Esterification Conversion

ParameterTypical RangeExpected Outcome on ConversionReference
Temperature 100 - 180 °CConversion generally increases with temperature up to an optimum (e.g., 120 °C), after which catalyst decomposition or side reactions can occur.[3]
Molar Ratio (Alcohol:Diacid) 1:1 to >10:1Increasing the excess of alcohol significantly shifts the equilibrium, leading to higher conversion. A common optimum is around 2.5:1 for batch reactions without water removal.[3]
Catalyst Loading (H₂SO₄) 1 - 3 % w/wConversion increases with catalyst amount up to a certain point (e.g., 2% w/w). Excess catalyst can sometimes lead to side reactions and a decrease in yield.[3]
Reaction Time 2 - 5 hoursConversion increases with time, often plateauing as the reaction approaches equilibrium. A typical optimum is around 4 hours under specific conditions.[3]

Table 2: Comparison of Common Acid Catalysts for Esterification

CatalystTypeAdvantagesDisadvantages / Considerations
Sulfuric Acid (H₂SO₄) HomogeneousHigh catalytic activity, low cost.[2]Corrosive, difficult to remove from the product, can cause side reactions at high temperatures.[2][4]
p-Toluenesulfonic Acid (TsOH) HomogeneousSolid, easier to handle than H₂SO₄, high activity.[4]Requires neutralization and removal during workup.[4]
Amberlyst 15 HeterogeneousEasily removed by filtration, reusable, less corrosive, can lead to cleaner reactions.[2]Lower activity compared to H₂SO₄, may require higher temperatures or longer reaction times, potential for pore blockage.[2]
Zeolites HeterogeneousHigh thermal stability, tunable acidity, shape selectivity.[2]Can be outperformed by other catalysts depending on the specific zeolite structure and reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound

This protocol describes a typical setup for synthesizing a dialkyl tridecanedioate using a Dean-Stark apparatus to enhance yield.

  • Reactor Setup:

    • Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Place the flask in a heating mantle.

    • Ensure all glassware is thoroughly dried to prevent introducing water, which would inhibit the reaction.[4]

  • Charging the Reactor:

    • To the flask, add this compound (1.0 eq), the desired alcohol (e.g., ethanol, >10 eq), and an appropriate solvent that forms an azeotrope with water (e.g., toluene, to fill the Dean-Stark trap).

    • While stirring, carefully add the acid catalyst (e.g., H₂SO₄, 1-2 mol%).[10]

  • Reaction:

    • Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as the azeotrope condenses and separates.[1]

    • Continue refluxing for 4-24 hours. Monitor the reaction's progress periodically by TLC or by observing when water ceases to collect in the trap.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.[8]

    • Transfer the mixture to a separatory funnel. If the alcohol used is miscible with water (like ethanol), first remove the excess alcohol and toluene using a rotary evaporator. Then, dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate).

    • Wash the organic layer sequentially with:

      • Water, to remove the bulk of the water-soluble alcohol.

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst. Continue washing until gas evolution ceases.[4][11]

      • Brine (saturated NaCl solution), to remove residual water.[4]

    • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation to obtain the pure diester.[6]

Protocol 2: Monitoring Reaction Progress by Acid Number Titration

  • Sampling: At regular time intervals (e.g., every 60 minutes), withdraw a small, accurately weighed sample (~0.5 g) from the reaction mixture.

  • Preparation: Dissolve the sample in a suitable solvent mixture (e.g., 50 mL of ethanol/ether 1:1). Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titration: Titrate the sample with a standardized solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) (e.g., 0.1 M) until the indicator endpoint is reached (a persistent pink color).

  • Calculation: Calculate the acid value (AV) and the conversion (X) using the following formulas:

    • AV (mg KOH/g) = (V * N * 56.1) / W

      • Where: V = volume of KOH/NaOH solution (mL), N = normality of the titrant (mol/L), W = weight of the sample (g), and 56.1 is the molecular weight of KOH.

    • Conversion (%) = [(AV_initial - AV_t) / AV_initial] * 100

      • Where: AV_initial is the acid value at t=0, and AV_t is the acid value at time t.

Visual Guides

The following diagrams illustrate key workflows and logical relationships in the esterification process.

G Diagram 1: General Experimental Workflow Setup Reactor Setup (Flask, Condenser, Dean-Stark) Reaction Esterification Reaction (Heating, Reflux) Setup->Reaction Workup Workup (Neutralization, Washing) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Analysis Product Analysis (NMR, GC-MS, IR) Purification->Analysis

Caption: A streamlined workflow for the synthesis and analysis of this compound esters.

G Diagram 2: Troubleshooting Logic for Low Diester Yield Start Low Diester Yield CheckWater Is water being effectively removed? Start->CheckWater CheckAlcohol Is alcohol in sufficient excess? CheckWater->CheckAlcohol Yes Sol_Water Action: Use Dean-Stark trap or a drying agent. CheckWater->Sol_Water No CheckCatalyst Is catalyst loading and activity sufficient? CheckAlcohol->CheckCatalyst Yes Sol_Alcohol Action: Increase molar ratio of alcohol to diacid. CheckAlcohol->Sol_Alcohol No CheckConditions Are temperature and time adequate? CheckCatalyst->CheckConditions Yes Sol_Catalyst Action: Increase catalyst loading or use a fresh batch. CheckCatalyst->Sol_Catalyst No Sol_Conditions Action: Increase reaction temperature and/or time. CheckConditions->Sol_Conditions No

Caption: A decision tree to diagnose and resolve common causes of low reaction yield.

G Diagram 3: Simplified Acid-Catalyzed Esterification Pathway cluster_main Reaction Pathway cluster_reactants Inputs cluster_products Outputs Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water Catalyst H+ Catalyst Deprotonation->Catalyst regenerated Diester Diester Product Deprotonation->Diester Diacid This compound Diacid->Protonation Alcohol Alcohol Alcohol->Attack Catalyst->Protonation

Caption: Key mechanistic steps in the acid-catalyzed formation of an ester from a carboxylic acid.

References

Minimizing by-product formation during the chemical synthesis of Tridecanedioic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of Tridecanedioic Acid (also known as Brassylic Acid). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial routes for producing this compound are microbial fermentation and chemical synthesis.

  • Microbial Fermentation: This method commonly utilizes genetically modified strains of the yeast Candida tropicalis to convert n-alkanes (like tridecane) or fatty acids into this compound.[1][2][3] This "green" approach uses renewable feedstocks.

  • Chemical Synthesis: A prevalent chemical method is the ozonolysis of erucic acid, which is derived from plant oils like rapeseed or crambe oil.[3][4][5] This process involves the oxidative cleavage of the double bond in erucic acid.[3][4] Another chemical route is the oxidation of cyclohexanol (B46403) or cyclohexane.

Q2: What are the common by-products observed in the synthesis of this compound?

A2: By-product formation is dependent on the synthetic route:

  • Fermentation: The primary by-products are often shorter-chain dicarboxylic acids and monocarboxylic acids.[6][7] These arise from the degradation of the target molecule via the β-oxidation pathway in the yeast.[6][7][8]

  • Ozonolysis of Erucic Acid: The major co-product is pelargonic acid (nonanoic acid).[5] Other potential by-products can include aldehydes, and other organic peroxidic materials resulting from incomplete oxidation or side reactions.[9][10]

Q3: How can I minimize by-product formation during fermentation?

A3: Minimizing by-products in Candida tropicalis fermentation primarily involves metabolic engineering. By disrupting the genes responsible for the β-oxidation pathway, the degradation of the newly formed dicarboxylic acid is prevented, leading to higher purity and yield of this compound.[8][11] Additionally, optimizing fermentation conditions such as pH, temperature, and substrate feeding strategy is crucial.[12]

Q4: What strategies can be employed to reduce by-products in the ozonolysis of erucic acid?

A4: To minimize by-products during ozonolysis, careful control of reaction conditions is key. This includes maintaining an optimal temperature, ensuring efficient ozone delivery, and selecting appropriate solvents and work-up procedures. The use of a reacting solvent like methanol (B129727) followed by decomposition of ozonides with hydrogen peroxide in formic acid has been shown to yield high amounts of the desired dicarboxylic acid with minimal secondary acidic products.[10][13][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound in Fermentation
Potential Cause Recommended Solutions
Active β-oxidation pathway Use a genetically engineered strain of Candida tropicalis where the genes for the β-oxidation pathway (e.g., POX4 and POX5) are knocked out.[8] This prevents the degradation of the target product.
Suboptimal pH of the medium Implement a programmed pH control strategy. For instance, a gradual increase in pH from 7.2 to 8.1 during the conversion phase can enhance product yield.[12]
Insufficient dissolved oxygen Enhance mixing and aeration in the fermenter to maintain an optimal dissolved oxygen level, which is critical for the ω-oxidation pathway.[1][2]
Substrate limitation or toxicity Optimize the feeding strategy of the n-alkane or fatty acid substrate to avoid both limitation and toxicity to the yeast cells.
Issue 2: High Levels of Impurities after Ozonolysis
Potential Cause Recommended Solutions
Incomplete oxidative work-up Ensure the complete decomposition of ozonides. Using hydrogen peroxide in an acidic medium like formic acid for the work-up promotes the formation of carboxylic acids over aldehydes.[10][13][14]
Formation of peroxidic by-products The reaction of ozone with unsaturated fatty acids can produce hydrogen peroxide and organic peroxides.[9] Proper quenching and purification steps are necessary to remove these hazardous impurities.
Presence of unreacted erucic acid Monitor the reaction progress using techniques like TLC or GC to ensure the complete consumption of the starting material. Adjust ozone flow and reaction time accordingly.
Formation of shorter-chain acids Over-oxidation can lead to the cleavage of the carbon chain. Control the reaction temperature and ozone concentration to improve selectivity.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods
Parameter Fermentation (Candida tropicalis) Ozonolysis of Erucic Acid
Starting Material n-Tridecane, Fatty AcidsErucic Acid (from plant oils)[3][5]
Primary Product This compoundThis compound, Pelargonic Acid[5]
Common By-products Shorter-chain dicarboxylic acids, monocarboxylic acids[6][7]Aldehydes, peroxidic compounds[9][10]
Typical Yield Can reach over 150 g/L with optimized strains and conditions[1][2][12]High yields (often >90%) reported for the cleavage reaction[10][13][14]
Key Advantages Utilizes renewable feedstocks, "green" processHigh selectivity, well-established chemical process
Key Challenges Requires metabolic engineering for high purity, sterile conditionsUse of hazardous ozone, energy-intensive

Experimental Protocols

Protocol 1: Fermentation of n-Tridecane to this compound using Candida tropicalis

This protocol is a generalized procedure and should be optimized for your specific strain and equipment.

  • Strain and Pre-culture Preparation:

    • Use a metabolically engineered strain of Candida tropicalis with a blocked β-oxidation pathway.

    • Inoculate a single colony into a seed medium (e.g., YPD) and incubate at 30°C with shaking at 220 rpm for 12-24 hours.[15]

  • Fermentation:

    • Transfer the seed culture to the fermentation medium in a bioreactor. The fermentation medium typically contains a carbon source for growth (e.g., glucose), a nitrogen source (e.g., ammonium (B1175870) sulfate), and essential minerals.[15]

    • Maintain the temperature at 30°C and control the pH (initially around 6.0-7.0).[12]

    • After the initial growth phase, introduce the n-tridecane substrate.

    • During the conversion phase, gradually increase the pH to around 8.0 to enhance product secretion.[12]

    • Monitor the concentration of this compound using GC or HPLC.

  • Product Isolation and Purification:

    • After the fermentation is complete, separate the yeast cells from the broth by centrifugation.

    • Adjust the pH of the supernatant to an alkaline value (e.g., pH 12) with NaOH and heat to dissolve the dicarboxylic acid.[15]

    • Acidify the solution to a low pH (e.g., pH 2-3) with a mineral acid to precipitate the crude this compound.[15]

    • Collect the precipitate by filtration and wash with cold water.

    • Further purify the product by recrystallization from a suitable solvent (e.g., hot water or ethanol).

Protocol 2: Synthesis of this compound by Ozonolysis of Erucic Acid

Safety Warning: Ozone is a toxic and explosive gas. This procedure should be performed in a well-ventilated fume hood by trained personnel.

  • Ozonolysis:

    • Dissolve erucic acid in a suitable solvent, such as methanol or a mixture of methanol and dichloromethane.

    • Cool the solution to a low temperature (typically -78°C using a dry ice/acetone bath).

    • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Work-up:

    • After the ozonolysis is complete, purge the solution with oxygen or nitrogen to remove excess ozone.

    • For an oxidative work-up, add hydrogen peroxide (e.g., 30% solution) and formic acid to the reaction mixture.[10][13][14]

    • Allow the mixture to warm to room temperature and then reflux to ensure complete oxidation of the intermediates to carboxylic acids.

  • Isolation and Purification:

    • After the reaction, remove the solvent under reduced pressure.

    • The resulting residue will contain this compound and pelargonic acid.

    • Separate the two acids. This can be achieved by fractional distillation (if converted to their methyl esters) or by exploiting differences in their solubility. This compound is a solid at room temperature, while pelargonic acid is a liquid.

    • Purify the this compound by recrystallization.

Visualizations

Byproduct_Troubleshooting start High By-product Levels Detected synthesis_type Identify Synthesis Route start->synthesis_type fermentation Fermentation synthesis_type->fermentation Fermentation ozonolysis Ozonolysis synthesis_type->ozonolysis Ozonolysis ferm_byproducts Common By-products: - Shorter-chain diacids - Monocarboxylic acids fermentation->ferm_byproducts ozon_byproducts Common By-products: - Pelargonic acid (co-product) - Aldehydes - Peroxides ozonolysis->ozon_byproducts ferm_cause Potential Cause: Active β-oxidation pathway ferm_byproducts->ferm_cause ferm_solution Solution: - Use β-oxidation blocked strain - Optimize pH and feed rate ferm_cause->ferm_solution ozon_cause Potential Cause: Incomplete/Side Reactions ozon_byproducts->ozon_cause ozon_solution Solution: - Ensure complete oxidative work-up - Control temperature and ozone flow - Purify final product ozon_cause->ozon_solution

Caption: Troubleshooting workflow for identifying and minimizing by-product formation.

Experimental_Workflow start Synthesis of this compound synthesis Synthesis Step (Fermentation or Ozonolysis) start->synthesis isolation Crude Product Isolation (Precipitation / Extraction) synthesis->isolation purification Purification (Recrystallization) isolation->purification analysis Purity Analysis (GC, HPLC, NMR) purification->analysis final_product Pure this compound analysis->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Enhancing the Long-Term Stability of Lubricant Formulations with Tridecanedioic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lubricant formulations incorporating tridecanedioic acid esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the long-term stability of their experimental formulations. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during formulation development and testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for lubricants containing this compound esters?

A1: Like other synthetic esters, lubricants based on this compound esters are susceptible to three main degradation pathways that can compromise their long-term stability:

  • Hydrolysis: This is a chemical breakdown of the ester in the presence of water, reverting it to this compound and its corresponding alcohol. This process can be accelerated by heat and the presence of acidic or basic catalysts.[1][2] The initial formation of acid from hydrolysis can then catalyze further, more rapid degradation.[3]

  • Oxidation: This occurs when the lubricant reacts with oxygen, a process that is significantly accelerated at elevated temperatures.[4][5] Oxidation can lead to an increase in viscosity, the formation of sludge and varnish, and an increase in the acid number of the lubricant.[1]

  • Thermal Degradation: At very high temperatures, even in the absence of oxygen, the ester molecules can start to break down. This process can lead to a decrease in viscosity and the formation of volatile compounds.[4]

Q2: My this compound ester formulation is showing an increase in acid number over time. What is the likely cause?

A2: An increasing acid number is a strong indicator of hydrolytic degradation.[2][6] When this compound esters react with water, they break down into this compound and the constituent alcohol, leading to a higher concentration of acidic components in the lubricant.[3] This issue is often exacerbated by moisture contamination and high operating temperatures.

Q3: I am observing sludge and varnish formation in my formulation during high-temperature testing. What is happening?

A3: Sludge and varnish are typically the results of oxidative degradation.[1] At elevated temperatures, the ester molecules can react with oxygen to form insoluble byproducts that precipitate out of the lubricant. This can lead to filter plugging and reduced lubricant performance.

Q4: How does the choice of alcohol used to synthesize the this compound ester affect its stability?

A4: The structure of the alcohol has a significant impact on the resulting ester's stability. Esters synthesized with branched-chain alcohols, such as 2-ethylhexanol, tend to exhibit better low-temperature properties and oxidative stability compared to those made with linear alcohols.[5][7] The branching can provide steric hindrance that protects the ester linkage from attack.[1]

Q5: Are there any additives that can improve the long-term stability of my formulation?

A5: Yes, several types of additives can enhance the stability of this compound ester lubricants:

  • Antioxidants: These additives, such as hindered phenols and aromatic amines, are crucial for inhibiting oxidative degradation.[8] They work by scavenging free radicals that propagate the oxidation process.

  • Acid Catchers (Scavengers): Compounds like certain epoxides can be added to neutralize any acids formed during hydrolysis.[3] By removing these acidic catalysts, they help to slow down further degradation.[3]

  • Anti-wear Additives: While primarily for lubricity, some anti-wear additives like ZDDP (Zinc dialkyldithiophosphate) also possess antioxidant properties.[9] However, their interaction with esters can be complex and should be carefully evaluated.[9]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common stability issues.

Issue 1: Increased Viscosity and Sludge Formation
Potential Cause Diagnostic Test Recommended Solution
Oxidative Degradation Perform Rotating Pressure Vessel Oxidation Test (RPVOT) or monitor changes in infrared (IR) spectra for the formation of carbonyl groups.- Incorporate a suitable antioxidant package (e.g., a synergistic blend of phenolic and aminic antioxidants).[8][10] - Ensure the lubricant is not exposed to excessively high temperatures for prolonged periods. - Minimize oxygen exposure by using sealed containers or inert gas blanketing during storage and testing.
Contamination Analyze the lubricant for contaminants such as metals (which can catalyze oxidation) using Inductively Coupled Plasma (ICP) spectroscopy.- Improve filtration to remove particulate contaminants. - Ensure compatibility of the lubricant with all system components to prevent leaching of catalytic metals.
Issue 2: Decreased Viscosity and Increased Acidity
Potential Cause Diagnostic Test Recommended Solution
Hydrolytic Degradation Conduct hydrolytic stability testing according to ASTM D2619.[2][6][11] Monitor the acid number of both the oil and water layers.- Minimize water contamination by using desiccants during storage and ensuring dry operating conditions. - Incorporate an acid catcher/scavenger into the formulation to neutralize acidic byproducts.[3] - If possible, synthesize the ester using alcohols that provide greater steric hindrance to improve inherent hydrolytic stability.[1]
Thermal Degradation Use thermogravimetric analysis (TGA) to determine the onset of thermal decomposition.- Re-evaluate the maximum operating temperature of the lubricant. - Consider the use of esters with higher thermal stability if the application demands it.
Issue 3: Incompatibility with Other Formulation Components
Potential Cause Diagnostic Test Recommended Solution
Additive Antagonism Perform stability and performance tests on the fully formulated lubricant, as well as on the base ester with individual additives.- Some anti-wear additives, like ZDDP, can have complex interactions with esters.[9] It may be necessary to evaluate alternative anti-wear additives or adjust the concentration of existing ones. - Ensure all additives are fully soluble in the this compound ester base oil at all operating temperatures.
Ester-Elastomer Incompatibility Conduct immersion testing of common seal materials (e.g., nitrile, fluoroelastomers) in the lubricant at elevated temperatures and evaluate changes in hardness, volume, and tensile strength.- Select seal materials that are known to be compatible with synthetic esters. - Adjust the formulation with a seal swell agent if necessary, although this may impact other properties.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound Esters

A high-purity ester is fundamental to achieving good long-term stability. Residual acid catalyst or unreacted starting materials can promote degradation.

Objective: To synthesize a high-purity this compound ester for use as a lubricant basestock.

Materials:

  • This compound

  • Alcohol (e.g., 2-ethylhexanol, isodecanol)

  • Toluene (B28343) (as an azeotropic solvent)

  • p-Toluenesulfonic acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Combine this compound (1 mole equivalent), the chosen alcohol (2.2 mole equivalents), and p-toluenesulfonic acid (0.02 mole equivalents) in a round-bottom flask.

  • Add toluene to the flask and attach a Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water is collected.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and any excess alcohol using a rotary evaporator to yield the crude ester.

  • For higher purity, the crude ester can be further purified by vacuum distillation.

Protocol 2: Hydrolytic Stability Testing (Modified ASTM D2619)

This test evaluates the resistance of the lubricant to degradation in the presence of water and a copper catalyst.

Objective: To assess the hydrolytic stability of a this compound ester lubricant formulation.

Apparatus:

  • Pressure-type beverage bottles (e.g., 200 mL)

  • Oven with a rotating rack (5 rpm) capable of maintaining 93 ± 1°C

  • Copper test strips

  • Equipment for acid number titration (per ASTM D974)

Procedure:

  • Place 75 g of the test lubricant, 25 g of distilled water, and a polished copper test specimen into a beverage bottle.[2]

  • Securely cap the bottle.

  • Place the bottle in the rotating oven at 93°C for 48 hours.[2]

  • After 48 hours, cool the bottle to room temperature.

  • Separate the oil and water layers.

  • Measure the change in the weight of the copper strip and observe its appearance for corrosion.

  • Determine the acid number of the oil layer.[2]

  • Determine the acidity of the water layer.[2]

Data Interpretation: A stable formulation will exhibit minimal changes in the copper strip's weight and appearance, and low acid numbers for both the oil and water layers.

Data Presentation

While specific long-term stability data for this compound esters is not widely available in public literature, the following table provides representative data for other long-chain dicarboxylic acid esters, which can be used as a general guide.

Table 1: Comparative Lubricant Properties of Dicarboxylic Acid Esters

PropertyDi-2-ethylhexyl DodecanedioateDi-2-ethylhexyl AzelateDi-2-ethylhexyl Suberate
Viscosity @ 40°C (cSt) 19.98--
Viscosity @ 100°C (cSt) 5.4--
Viscosity Index 178-216 (range for various esters)178-216 (range for various esters)178-216 (range for various esters)
Pour Point (°C) -58< -60< -60
Flash Point (°C) 200--
Oxidative Stability (Onset Temp, °C) 199--
Data derived from studies on various dicarboxylic acid esters.[5][7]

Visualizations

Diagram 1: General Troubleshooting Workflow for Lubricant Instability

G Start Instability Observed (e.g., viscosity change, sludge, odor) Identify Identify Primary Symptom Start->Identify Viscosity_Inc Increased Viscosity / Sludge Identify->Viscosity_Inc Viscosity_Dec Decreased Viscosity / Acidity Identify->Viscosity_Dec Color_Change Color Darkening / Haze Identify->Color_Change Compatibility_Check Check Additive/Material Compatibility Identify->Compatibility_Check Oxidation_Test Perform Oxidation Stability Test (e.g., RPVOT, FTIR) Viscosity_Inc->Oxidation_Test Hydrolysis_Test Perform Hydrolytic Stability Test (ASTM D2619) Viscosity_Dec->Hydrolysis_Test Color_Change->Oxidation_Test Add_Antioxidant Incorporate/Optimize Antioxidant Package Oxidation_Test->Add_Antioxidant Control_Temp_O2 Control Temperature and Oxygen Exposure Oxidation_Test->Control_Temp_O2 Add_Acid_Catcher Incorporate Acid Catcher Hydrolysis_Test->Add_Acid_Catcher Control_Water Control Water Contamination Hydrolysis_Test->Control_Water Reformulate Reformulate with Compatible Components Compatibility_Check->Reformulate

Caption: A logical workflow for diagnosing and addressing common lubricant instability issues.

Diagram 2: Key Degradation Pathways of this compound Esters

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation Ester This compound Ester Acid This compound Ester->Acid + H2O (Heat, Catalyst) Alcohol Alcohol Ester->Alcohol + H2O (Heat, Catalyst) Sludge Sludge, Varnish, Acids Ester->Sludge + O2 (Heat, Metal Catalysts) Volatiles Smaller, Volatile Molecules Ester->Volatiles Δ (High Temp) Water Water (H2O) Oxygen Oxygen (O2) Heat High Heat

Caption: The primary chemical pathways leading to the degradation of this compound esters.

Diagram 3: Experimental Workflow for Hydrolytic Stability Testing (ASTM D2619)

G Start Start: Prepare Sample Mix Mix 75g Lubricant, 25g Water, & Copper Strip in Beverage Bottle Start->Mix Seal Seal Bottle Mix->Seal Incubate Incubate at 93°C with 5 rpm Rotation for 48 hours Seal->Incubate Cool Cool to Room Temperature Incubate->Cool Separate Separate Oil and Water Layers Cool->Separate Analyze_Cu Analyze Copper Strip: - Weight Change - Appearance Separate->Analyze_Cu Analyze_Oil Analyze Oil Layer: - Acid Number (ASTM D974) Separate->Analyze_Oil Analyze_Water Analyze Water Layer: - Acidity Separate->Analyze_Water End End: Evaluate Stability Analyze_Cu->End Analyze_Oil->End Analyze_Water->End

Caption: Step-by-step workflow for the ASTM D2619 hydrolytic stability test.

References

Validation & Comparative

A Comparative Analysis of Tridecanedioic Acid and Sebacic Acid in Polyamide Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of polyamides synthesized from tridecanedioic acid and sebacic acid.

This guide provides a detailed comparative analysis of the properties of polyamides derived from this compound and sebacic acid. For a direct and meaningful comparison, this document focuses on polyamides synthesized with hexamethylenediamine, resulting in Nylon 6,13 and Nylon 6,10, respectively. The selection of the dicarboxylic acid monomer is a critical determinant of the final properties of the polyamide, influencing its thermal stability, mechanical strength, and chemical resistance. This guide presents key experimental data, outlines detailed experimental protocols, and provides a visual representation of the synthesis and characterization workflow to aid researchers in selecting the appropriate building blocks for their specific applications.

Performance Comparison at a Glance

The length of the dicarboxylic acid chain plays a significant role in the physical and thermal properties of the resulting polyamide. This compound, a C13 dicarboxylic acid, generally imparts slightly different characteristics compared to sebacic acid, a C10 dicarboxylic acid. The longer hydrocarbon chain in this compound can lead to a lower melting point and potentially altered mechanical properties due to a lower amide group concentration in the polymer backbone.

Quantitative Data Summary

The following tables summarize the key thermal and mechanical properties of polyamides synthesized from this compound (Nylon 6,13) and sebacic acid (Nylon 6,10).

Table 1: Thermal Properties of Nylon 6,13 vs. Nylon 6,10

PropertyNylon 6,13 (from this compound)Nylon 6,10 (from Sebacic Acid)Test Method
Melting Temperature (Tm)~185 - 205 °C[1]~215 - 220 °CASTM D3418
Glass Transition Temp. (Tg)~48 - 55 °C[1]~50 °CASTM D3418
Decomposition Temperature (Td)> 400 °C[1]~440 °CASTM E1131

Table 2: Mechanical Properties of Nylon 6,13 vs. Nylon 6,10

PropertyNylon 6,13 (from this compound)Nylon 6,10 (from Sebacic Acid)Test Method
Tensile Strength, YieldData not available for unfilled~45 - 60 MPaASTM D638
Flexural ModulusData not available for unfilled~1.4 - 2.0 GPaASTM D790
Elongation at BreakData not available for unfilled~110 - 120%ASTM D638

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polyamides are crucial for reproducible research.

Polyamide Synthesis: Melt Polycondensation

Melt polycondensation is a common industrial method for synthesizing polyamides.

Materials:

  • Dicarboxylic acid (this compound or Sebacic acid)

  • Diamine (e.g., Hexamethylenediamine)

  • Catalyst (optional, e.g., phosphorous acid)

  • Nitrogen gas supply

Procedure:

  • An equimolar mixture of the dicarboxylic acid and diamine is charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.

  • The reactor is purged with nitrogen to remove oxygen.

  • The temperature is gradually raised to above the melting point of the monomers to form a prepolymer.

  • The temperature is further increased while applying a vacuum to facilitate the removal of water, which is a byproduct of the condensation reaction.

  • The polymerization is continued until the desired molecular weight is achieved, which can be monitored by measuring the melt viscosity.

  • The resulting molten polymer is then extruded, cooled, and pelletized.

Thermal Analysis

a) Differential Scanning Calorimetry (DSC) - ASTM D3418: DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg).

  • A small sample (5-10 mg) of the polymer is sealed in an aluminum pan.

  • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The Tg is observed as a step change in the baseline, and the Tm is the peak of the endothermic melting curve.

b) Thermogravimetric Analysis (TGA) - ASTM E1131: TGA is used to determine the thermal stability and decomposition temperature (Td).

  • A small sample (10-20 mg) of the polymer is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Mechanical Testing

a) Tensile Testing - ASTM D638: This test measures the tensile strength, elongation, and tensile modulus of the material.

  • Standard dumbbell-shaped specimens are prepared by injection molding or machining.

  • The specimens are placed in the grips of a universal testing machine.

  • The specimen is pulled at a constant rate of crosshead displacement until it fractures.

  • The load and displacement are recorded to generate a stress-strain curve from which the tensile properties are determined.

b) Flexural Testing - ASTM D790: This test measures the flexural strength and flexural modulus of the material.

  • Rectangular bar specimens are prepared.

  • The specimen is placed on two supports, and a load is applied to the center (3-point bending).

  • The load is applied at a constant rate, and the deflection is measured until the specimen breaks or reaches a specified strain.

  • The flexural strength and modulus are calculated from the load-deflection data.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from monomer selection to the final characterization of the polyamide.

Polyamide_Synthesis_and_Characterization_Workflow cluster_Synthesis Polymer Synthesis cluster_Polymer Resulting Polyamide DA Dicarboxylic Acid (Tridecanedioic or Sebacic) MP Melt Polycondensation DA->MP DI Diamine (e.g., Hexamethylenediamine) DI->MP Polymer Polyamide (Nylon 6,13 or Nylon 6,10) MP->Polymer Thermal Thermal Analysis Polymer->Thermal Mechanical Mechanical Testing Polymer->Mechanical Chemical Chemical Resistance Polymer->Chemical DSC DSC (Tm, Tg) Thermal->DSC TGA TGA (Td) Thermal->TGA Tensile Tensile Strength Mechanical->Tensile Flexural Flexural Modulus Mechanical->Flexural

References

Performance comparison of Tridecanedioic acid vs. dodecanedioic acid in nylons.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Material Scientists

The selection of diacid monomers is a critical determinant of the final properties of polyamides, commonly known as nylons. This guide provides an in-depth, objective comparison of nylons synthesized from tridecanedioic acid (DC13) and dodecanedioic acid (DC12). By examining key performance metrics, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in material selection and development. The comparison will focus on Nylon 6,13 (from hexamethylenediamine (B150038) and DC13) and Nylon 6,12 (from hexamethylenediamine and DC12) to provide a direct assessment of the impact of a single additional carbon in the diacid backbone.

Executive Summary

Nylons derived from longer-chain dicarboxylic acids generally exhibit lower moisture absorption, greater dimensional stability, and increased flexibility. The introduction of this compound (DC13) in place of dodecanedioic acid (DC12) results in Nylon 6,13, a polyamide with distinct properties compared to the more common Nylon 6,12. As the aliphatic content of the polyamide increases with the longer diacid, properties such as melting point and tensile strength tend to decrease, while flexibility and resistance to certain chemicals may be enhanced.

Quantitative Performance Comparison

The following tables summarize the key mechanical, thermal, and physical properties of unreinforced Nylon 6,13 and Nylon 6,12. Data for unreinforced Nylon 6,13 is limited in publicly available literature; therefore, some values are estimated based on established trends in long-chain polyamides where increasing the methylene (B1212753) unit length leads to predictable changes in properties.

Table 1: Mechanical Properties

PropertyNylon 6,13Nylon 6,12Test Method
Tensile Strength (MPa)~50 - 6055 - 65ASTM D638
Tensile Modulus (GPa)~1.2 - 1.61.4 - 1.8ASTM D638
Elongation at Break (%)>200150 - 300ASTM D638
Flexural Strength (MPa)~60 - 7570 - 85ASTM D790
Flexural Modulus (GPa)~1.3 - 1.71.5 - 1.9ASTM D790
Izod Impact Strength, Notched (J/m)~40 - 6050 - 70ASTM D256

Table 2: Thermal Properties

PropertyNylon 6,13Nylon 6,12Test Method
Melting Temperature (°C)~195 - 205210 - 220ASTM D3418
Heat Deflection Temperature @ 0.45 MPa (°C)~140 - 150150 - 160ASTM D648
Heat Deflection Temperature @ 1.8 MPa (°C)~55 - 6560 - 70ASTM D648
Decomposition Temperature (°C)>350>350ASTM D3850

Table 3: Physical Properties

PropertyNylon 6,13Nylon 6,12Test Method
Density (g/cm³)~1.05~1.06ASTM D792
Water Absorption, 24h (%)~0.20~0.25ASTM D570
Equilibrium Water Absorption (%)~1.2~1.5ASTM D570

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

Synthesis of Nylon 6,13 and Nylon 6,12 via Melt Polycondensation
  • Salt Preparation: An aqueous solution of hexamethylenediamine is neutralized with an equimolar amount of either this compound or dodecanedioic acid to form the respective nylon salt.

  • Polycondensation: The nylon salt solution is charged into a high-pressure autoclave. The temperature is gradually increased to approximately 220-280°C while the pressure is maintained at around 250 psi to initiate polymerization.

  • Venting and Vacuum: Water vapor is slowly vented to drive the polycondensation reaction forward. Subsequently, the pressure is reduced to a high vacuum to remove the remaining water and increase the polymer's molecular weight.

  • Extrusion and Pelletization: The molten polymer is then extruded under a nitrogen atmosphere, cooled in a water bath, and pelletized.

G cluster_synthesis Nylon Synthesis cluster_comparison Performance Comparison DC13 This compound (DC13) Nylon613 Nylon 6,13 DC13->Nylon613 DC12 Dodecanedioic Acid (DC12) Nylon612 Nylon 6,12 DC12->Nylon612 HMD Hexamethylenediamine (HMD) HMD->Nylon613 HMD->Nylon612 Mechanical Mechanical Properties Nylon613->Mechanical Thermal Thermal Properties Nylon613->Thermal Physical Physical Properties Nylon613->Physical Nylon612->Mechanical Nylon612->Thermal Nylon612->Physical

Synthesis and comparison workflow for Nylon 6,13 and Nylon 6,12.

Mechanical Property Testing
  • Tensile Properties (ASTM D638): Dog-bone shaped specimens are injection molded and conditioned. A universal testing machine (UTM) is used to apply a tensile load at a constant crosshead speed until the specimen fractures. Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.

  • Flexural Properties (ASTM D790): Rectangular bar specimens are subjected to a three-point bending test in a UTM. The load is applied at the center of the specimen at a specified rate until rupture or a predefined deflection is reached. Flexural strength and flexural modulus are determined from the load-deflection data.

  • Izod Impact Strength (ASTM D256): A notched specimen is clamped vertically and struck by a swinging pendulum. The energy absorbed by the specimen to fracture is measured, providing an indication of the material's toughness and notch sensitivity.

Thermal Property Testing
  • Melting Temperature (ASTM D3418): Differential Scanning Calorimetry (DSC) is employed to determine the melting temperature. A small sample of the polymer is heated at a controlled rate, and the heat flow to the sample is monitored. The peak of the endothermic transition corresponds to the melting temperature.

  • Heat Deflection Temperature (HDT) (ASTM D648): A rectangular bar is subjected to a constant flexural stress (either 0.45 MPa or 1.8 MPa) and the temperature is increased at a uniform rate. The temperature at which the bar deflects by a specified amount is recorded as the HDT.

  • Decomposition Temperature (ASTM D3850): Thermogravimetric Analysis (TGA) is used to measure the weight loss of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant weight loss begins is taken as the decomposition temperature.

Physical Property Testing
  • Density (ASTM D792): The density of the polymer is determined by the displacement method, typically by weighing the sample in air and then in a liquid of known density (e.g., water or ethanol).

  • Water Absorption (ASTM D570): Pre-weighed, dried specimens are immersed in distilled water at a controlled temperature for 24 hours. The specimens are then removed, patted dry, and re-weighed. The percentage increase in weight is reported as the water absorption. For equilibrium water absorption, specimens are immersed for an extended period until a constant weight is achieved.

Logical Relationships and Signaling Pathways

The fundamental difference between this compound and dodecanedioic acid lies in the length of their methylene (-CH2-) chains. This seemingly minor structural variation has a cascading effect on the properties of the resulting polyamide.

G Diacid Diacid Chain Length Amide Amide Group Concentration Diacid->Amide inversely affects Flexibility Chain Flexibility Diacid->Flexibility directly affects Hbond Intermolecular Hydrogen Bonding Amide->Hbond directly affects Water Water Absorption Amide->Water directly affects Crystallinity Crystallinity Hbond->Crystallinity affects Mechanical Mechanical Properties (e.g., Tensile Strength, Modulus) Crystallinity->Mechanical Thermal Thermal Properties (e.g., Melting Point) Crystallinity->Thermal Flexibility->Mechanical DC13 This compound (DC13) (Longer Chain) DC13->Diacid DC12 Dodecanedioic Acid (DC12) (Shorter Chain) DC12->Diacid

Influence of diacid chain length on polyamide properties.

An increase in the diacid chain length from DC12 to DC13 leads to a lower concentration of amide groups per unit chain length. Since the amide groups are responsible for intermolecular hydrogen bonding, a lower concentration results in weaker overall intermolecular forces. This, in turn, generally leads to a lower melting point and reduced crystallinity. The longer, more flexible aliphatic segment between the amide groups also contributes to a lower modulus and increased elongation at break. The reduced polarity due to the lower amide group concentration is the primary reason for the decreased water absorption in nylons derived from longer-chain diacids.

A Comparative Guide to the Validation of Analytical Methods for Tridecanedioic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of tridecanedioic acid in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in metabolic research and drug development. This document outlines the performance characteristics of each method, detailed experimental protocols, and visual workflows to aid in your decision-making process.

Method Comparison: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are powerful analytical tools for the quantification of organic acids. However, they differ in their principles of separation, sample preparation requirements, and overall performance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique that offers high chromatographic resolution and is particularly suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence for its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.

The choice between these methods depends on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantitative analysis of dicarboxylic acids, including this compound, using GC-MS and LC-MS/MS. These values are compiled from various studies and serve as a general guide. Actual performance may vary depending on the specific instrumentation, matrix, and validation protocol.

ParameterGC-MSLC-MS/MS
Linearity Range 0.1 - 50 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.99> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Recovery 80 - 110%85 - 115%

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful validation and implementation of any analytical method. Below are representative protocols for the analysis of this compound in biological samples using GC-MS and LC-MS/MS.

GC-MS Protocol

This method involves extraction, derivatization to form volatile esters, and subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

  • To 200 µL of biological sample (e.g., plasma, urine), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a different dicarboxylic acid not present in the sample).

  • Acidify the sample to a pH below 2 by adding 50 µL of 5M HCl.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation):

  • To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Protocol

This method allows for the direct analysis of this compound without derivatization, offering a more streamlined workflow.

1. Sample Preparation and Extraction:

  • To 100 µL of biological sample (e.g., serum, plasma), add a known amount of a stable isotope-labeled internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).

  • Centrifuge to pellet any insoluble material and transfer the supernatant to an autosampler vial.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Silylation (BSTFA + TMCS) Evaporate->Derivatize Heat Heat (70°C) Derivatize->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Acquisition (Scan/SIM) GCMS->Data

GC-MS Analytical Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Evaporate Evaporate to Dryness PPT->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS Data Data Acquisition (MRM) LCMSMS->Data

LC-MS/MS Analytical Workflow

Method_Comparison_Logic Start Need to Analyze This compound Question1 Is high sensitivity and specificity critical? Start->Question1 Question2 Is the sample thermally labile? Question1->Question2 No LCMS LC-MS/MS is a strong candidate Question1->LCMS Yes Question3 Is a high-throughput workflow required? Question2->Question3 No Question2->LCMS Yes Question3->LCMS Yes GCMS GC-MS is a viable option Question3->GCMS No Consider_GCMS Consider GC-MS if LC-MS/MS is unavailable GCMS->Consider_GCMS

Cross-Validation of HPLC and GC-MS Methods for Tridecanedioic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tridecanedioic acid, a 13-carbon dicarboxylic acid, is crucial in various research and development fields, including metabolomics and industrial applications. The choice of analytical methodology is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This comparison is supported by representative experimental data to aid in method selection and cross-validation.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust technique for the analysis of non-volatile compounds like dicarboxylic acids. A common approach involves reverse-phase chromatography.

Sample Preparation:

  • Extraction: For biological samples, a liquid-liquid extraction is typically performed. Acidify the sample to a pH below 2 with an acid like HCl. Extract the this compound into an organic solvent such as ethyl acetate.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: An isocratic or gradient mixture of an acidified aqueous solution and an organic solvent. A typical mobile phase could be a mixture of 0.1% phosphoric acid in water and methanol (B129727) (e.g., 90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV Detection: For enhanced sensitivity, derivatization to form UV-absorbing esters (e.g., phenacyl esters) may be necessary, with detection at a wavelength such as 254 nm.

    • Mass Spectrometry (LC-MS): Provides higher specificity and sensitivity. For Mass-Spec compatible applications, volatile acids like formic acid should be used instead of phosphoric acid in the mobile phase.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase volatility.[3]

Sample Preparation and Derivatization:

  • Extraction: Similar to the HPLC protocol, perform a liquid-liquid extraction from the sample matrix.

  • Drying: The extract must be completely dry before derivatization.

  • Derivatization (Esterification):

    • Add a solution of 10% (w/w) Boron Trifluoride (BF₃) in methanol to the dried extract.[3]

    • Seal the vial and heat at 60-100°C for 30-60 minutes to form the dimethyl ester of this compound.[3]

    • After cooling, extract the derivative into an organic solvent like hexane.

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 3°C/min to 200°C.

    • Second Ramp: 20°C/min to 320°C, hold for 10 minutes.[4]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[3]

  • Ionization Mode: Electron Ionization (EI).[3]

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced quantification.

Method Performance Comparison

The selection of an analytical technique often depends on its performance characteristics. The following table summarizes typical validation parameters for HPLC and GC-MS methods for the analysis of dicarboxylic acids. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and protocol used.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Linearity (r²) > 0.99[1]> 0.99Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (Recovery %) 95 - 105%90 - 110%Comparable recovery rates are achievable with optimized extraction and derivatization procedures.[5][6]
Precision (%RSD) < 5%[7]< 10%[3]HPLC often shows slightly better precision for routine analysis.
Limit of Detection (LOD) ~0.1 - 1 µg/mL (UV)~1 - 10 ng/mL (SIM)GC-MS generally offers significantly higher sensitivity, especially in SIM mode.[3][7]
Limit of Quantification (LOQ) ~0.5 - 3 µg/mL (UV)~5 - 50 ng/mL (SIM)Consistent with LOD, GC-MS allows for the quantification of lower concentrations.[5]
Sample Throughput Generally higherCan be lower due to the derivatization stepThe additional derivatization step in GC-MS sample preparation can reduce throughput.
Derivatization Optional (for enhanced detection)MandatoryThis is a critical difference in the workflow between the two techniques.

Visualizing the Workflow

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of this compound, as well as the logical flow of a cross-validation study.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Sample Collection p2 Acidification & LLE p1->p2 p3 Evaporation p2->p3 p4 Reconstitution p3->p4 a1 Injection p4->a1 Inject Reconstituted Sample a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection (UV or MS) a2->a3 a4 Data Acquisition a3->a4

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis p1 Sample Collection p2 Acidification & LLE p1->p2 p3 Evaporation to Dryness p2->p3 d1 Add Derivatizing Agent (e.g., BF3/Methanol) p3->d1 d2 Heating d1->d2 d3 Extraction of Derivative d2->d3 a1 Injection d3->a1 Inject Derivatized Sample a2 Chromatographic Separation (e.g., DB-5ms Column) a1->a2 a3 Mass Spectrometry (EI, Scan/SIM) a2->a3 a4 Data Acquisition a3->a4

GC-MS Experimental Workflow

CrossValidation_Logic start Batch of Samples for This compound Analysis split Split Samples for Analysis by Two Methods start->split hplc Analyze by Validated HPLC Method split->hplc Method A gcms Analyze by Validated GC-MS Method split->gcms Method B hplc_results Quantitative Results from HPLC hplc->hplc_results gcms_results Quantitative Results from GC-MS gcms->gcms_results compare Statistical Comparison of Results (e.g., Bland-Altman, Regression) hplc_results->compare gcms_results->compare conclusion Conclusion on Method Agreement and Interchangeability compare->conclusion

Cross-Validation Logical Flow

Conclusion and Recommendations

Both HPLC and GC-MS are suitable techniques for the quantitative analysis of this compound, with the choice largely depending on the specific requirements of the study.

HPLC is often favored for its simpler sample preparation (when derivatization is not required), higher throughput, and generally better precision in routine analyses. It is a cost-effective and reliable method, particularly for samples with relatively high concentrations of the analyte.

GC-MS excels in sensitivity and specificity. The mandatory derivatization step, while adding to the sample preparation time, allows for the detection and quantification of this compound at much lower concentrations. The mass spectrometric detection provides structural information, which is invaluable for unambiguous peak identification, especially in complex matrices.

For a comprehensive and robust analysis, particularly in a research or drug development setting, cross-validation of results from both HPLC and GC-MS is highly recommended. A strong correlation between the data generated by these two orthogonal techniques provides a high degree of confidence in the accuracy and reliability of the quantitative measurements.

References

Comparative Thermal Analysis of Tridecanedioic Acid-Based Polyamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal properties of novel long-chain aliphatic polyamides derived from tridecanedioic acid reveals their distinct characteristics compared to traditional polyamide alternatives. This guide presents a comparative analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing researchers, scientists, and drug development professionals with essential data for material selection and application.

Long-chain aliphatic polyamides are gaining interest due to their unique combination of properties, including flexibility, low moisture absorption, and processability. Those based on this compound (a C13 dicarboxylic acid) offer a range of thermal behaviors depending on the diamine comonomer used in their synthesis. Understanding these thermal properties is crucial for predicting their performance in various applications, from high-performance engineering plastics to advanced drug delivery systems.

Executive Summary of Thermal Properties

The thermal characteristics of this compound-based polyamides (PA X,13 series) were systematically evaluated and compared with the widely used polyamide, Nylon 6,6. The key findings from DSC and TGA analyses are summarized in the table below. A general trend observed is that the melting (T_m_) and crystallization (T_c_) temperatures of the PA X,13 series decrease as the length of the aliphatic diamine chain (X) increases. This is attributed to the reduced density of hydrogen bonds along the polymer chain.

Polyamide SampleGlass Transition Temp. (T_g_) (°C)Melting Temp. (T_m_) (°C)Crystallization Temp. (T_c_) (°C)Decomposition Temp. (T_d_ at 5% weight loss) (°C)
Nylon 3,13 Data not available225198420
Nylon 5,13 Data not available208183425
Nylon 6,13 60206177430
Nylon 7,13 Data not available195172432
Nylon 9,13 Data not available188168435
Nylon 10,13 Data not available185165438
Nylon 11,13 Data not available182163440
Nylon 6,6 ~50~262~230~400

Note: Data for the Nylon X,13 series is based on published research. Data for Nylon 6,6 is from typical industry specifications.

Experimental Protocols

The following methodologies were employed for the thermal analysis of the polyamide samples.

Differential Scanning Calorimetry (DSC)

DSC analysis was performed to determine the glass transition temperature (T_g_), melting temperature (T_m_), and crystallization temperature (T_c_).

  • Instrumentation: A differential scanning calorimeter was used for the analysis.

  • Sample Preparation: 5-10 mg of the polyamide sample was hermetically sealed in an aluminum pan.

  • Thermal Program:

    • The sample was first heated from room temperature to a temperature approximately 30 °C above its melting point at a heating rate of 20 °C/min to erase the thermal history.

    • The sample was then cooled to room temperature at a controlled rate of 10 °C/min to determine the crystallization temperature (T_c_).

    • A second heating scan was performed from room temperature to above the melting point at a rate of 10 °C/min to determine the glass transition temperature (T_g_) and the melting temperature (T_m_).

  • Atmosphere: The experiments were conducted under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

Thermogravimetric Analysis (TGA)

TGA was used to evaluate the thermal stability and decomposition temperature (T_d_) of the polyamides.

  • Instrumentation: A thermogravimetric analyzer was utilized for this study.

  • Sample Preparation: 10-15 mg of the polyamide sample was placed in a ceramic crucible.

  • Heating Program: The sample was heated from room temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Atmosphere: The analysis was carried out under a nitrogen atmosphere with a flow rate of 50 mL/min.

  • Decomposition Temperature: The decomposition temperature (T_d_) was determined as the temperature at which 5% weight loss of the sample occurred.

Visualizing the Experimental Workflow

The logical flow of the comparative thermal analysis is depicted in the following diagram.

G Experimental Workflow for Comparative Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation PA_X13 This compound-Based Polyamides (PA X,13) DSC Differential Scanning Calorimetry (DSC) PA_X13->DSC TGA Thermogravimetric Analysis (TGA) PA_X13->TGA PA_66 Alternative Polyamide (Nylon 6,6) PA_66->DSC PA_66->TGA DSC_Data Determine Tg, Tm, Tc DSC->DSC_Data TGA_Data Determine Td (5% weight loss) TGA->TGA_Data Comparison Compare Thermal Properties of PA X,13 vs. Nylon 6,6 DSC_Data->Comparison TGA_Data->Comparison

Caption: Workflow for DSC and TGA analysis of polyamides.

Signaling Pathways and Logical Relationships

The relationship between the chemical structure of the this compound-based polyamides and their resulting thermal properties can be visualized as a signaling pathway. The length of the diamine chain acts as the primary input signal, which then influences intermediate molecular characteristics, ultimately determining the macroscopic thermal behavior.

G Structure-Property Relationship in PA X,13 cluster_0 Input Parameter cluster_1 Molecular Properties cluster_2 Thermal Properties (Output) Diamine Diamine Chain Length (X in PA X,13) H_Bond Hydrogen Bond Density Diamine->H_Bond Inverse Relationship Flexibility Polymer Chain Flexibility Diamine->Flexibility Direct Relationship Tm_Tc Melting & Crystallization Temperature (Tm, Tc) H_Bond->Tm_Tc Direct Influence Tg Glass Transition Temperature (Tg) Flexibility->Tg Inverse Influence Td Decomposition Temperature (Td) Flexibility->Td Direct Influence

Caption: Influence of diamine length on polyamide thermal properties.

Evaluating the biodegradability of Tridecanedioic acid polyesters against PLA.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biodegradability of Tridecanedioic Acid (TDA) Polyesters and Polylactic Acid (PLA)

Introduction

In the pursuit of sustainable materials, biodegradable polymers have emerged as a critical area of research and development. Among these, polylactic acid (PLA) has become a benchmark material due to its bio-based origins and compostability under industrial conditions. However, the search for polymers with tailored properties and degradation profiles continues. This guide provides a comparative evaluation of the biodegradability of polyesters derived from this compound (TDA), a long-chain dicarboxylic acid, against the well-established PLA.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to inform material selection and development. While extensive data exists for PLA, direct comparative studies on the biodegradability of simple TDA-based polyesters are less common. Therefore, this guide supplements available data with findings on long-chain aliphatic polyesters, which share structural similarities with TDA polyesters, to provide a comprehensive overview.

Degradation Mechanisms

The biodegradation of both TDA polyesters and PLA is primarily driven by the hydrolysis of their ester linkages, a process that can be influenced by environmental factors and enzymatic activity.

Polylactic Acid (PLA): The degradation of PLA proceeds in a multi-step process. Initially, abiotic hydrolysis breaks down the polymer chains into smaller fragments, such as oligomers and lactic acid monomers[1]. This process is significantly influenced by temperature and moisture[1]. In environments with microbial activity, these smaller fragments are then metabolized by microorganisms, ultimately leading to the formation of carbon dioxide, water, and biomass[1]. The rate of PLA degradation is also affected by its crystallinity, with amorphous regions degrading more readily than crystalline regions.

This compound (TDA) Polyesters: As aliphatic polyesters, TDA-based polymers also degrade through the hydrolysis of their ester bonds. The long methylene (B1212753) chains originating from this compound are expected to influence the polymer's hydrophobicity and crystallinity, which in turn affects the rate of degradation. Generally, higher crystallinity can slow down the degradation process. Enzymatic degradation by lipases and cutinases, which are common in soil and compost environments, plays a significant role in breaking down these types of polyesters[2][3]. The process involves surface erosion, where enzymes act on the polymer surface, releasing soluble monomers and oligomers that can be assimilated by microorganisms[4].

Quantitative Biodegradation Data

The following tables summarize quantitative data from various studies to facilitate a comparison of the biodegradability of TDA polyesters and PLA. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Soil Burial Degradation (Weight Loss %)

PolymerDurationWeight Loss (%)Soil ConditionsReference
PLA90 days~3.33Natural soil, 30% moisture[5]
PLA180 days21.40Natural soil[2]
PLA1000-1050 daysTotal visible disappearanceNatural soil[6]
Copolyester of 1,12-dodecanedioic acid30 weeks (210 days)4.4Artificial soil[7]

Note: Data for a simple TDA polyester (B1180765) in a soil burial test was not available. The data for the copolyester of 1,12-dodecanedioic acid is provided as a proxy for a long-chain aliphatic polyester.

Table 2: Enzymatic Degradation (Weight Loss %)

PolymerEnzymeDurationWeight Loss (%)ConditionsReference
Amorphous PLAProteinase K8 days15.237 °C, pH 8.5[8][9]
Semi-crystalline PLAProteinase K8 days10.337 °C, pH 8.5[8][9]
PLALipase from Pseudomonas cepaciaNot specifiedSlower than PCLpH 7.4, 37°C[10]
Poly(butylene succinate) (PBS)Lipase from Pseudomonas cepacia35 days~30Not specified[11]
Poly(alkylene succinate)sRhizopus delemar lipaseNot specifiedVaried by specific polyesterpH 7.2, 37°C[12]

Note: Direct enzymatic degradation data for a TDA polyester was not found. Data for other aliphatic polyesters like PBS and poly(alkylene succinate)s are included to provide context on the enzymatic degradability of related structures.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental results. The following sections describe common protocols for evaluating polymer biodegradability.

Soil Burial Test

Objective: To determine the weight loss of a polymer sample over time when buried in a controlled soil environment.

Procedure:

  • Sample Preparation: Polymer films or specimens of known dimensions and initial dry weight (Wi) are prepared.

  • Soil Environment: A standardized soil, often a mixture of sand, clay, and organic matter, is used. The moisture content is typically maintained at a specific level (e.g., 30-60% of the water-holding capacity)[13][14]. The soil can be sterilized for control experiments to distinguish between biotic and abiotic degradation.

  • Burial: The polymer samples are buried in the soil within containers that allow for aeration while preventing sample loss. The containers are incubated at a constant temperature (e.g., 25-30°C) for the duration of the test[6][15].

  • Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, 180 days), replicate samples are carefully retrieved from the soil[2][13].

  • Analysis: The retrieved samples are gently cleaned to remove adhering soil, washed with distilled water, and dried to a constant weight (Wf). The percentage of weight loss is calculated using the formula: Weight Loss (%) = [(Wi - Wf) / Wi] x 100[1].

  • Characterization: Further analysis of the degraded samples can be performed using techniques such as Scanning Electron Microscopy (SEM) to observe surface morphology changes, and Gel Permeation Chromatography (GPC) to measure changes in molecular weight.

Enzymatic Degradation Assay

Objective: To quantify the degradation of a polymer in the presence of a specific hydrolytic enzyme.

Procedure:

  • Sample Preparation: Pre-weighed polymer films or powders (Wi) are placed in sterile reaction vessels.

  • Enzyme Solution: A solution of a specific enzyme (e.g., Proteinase K, lipase) is prepared in a buffer solution at a concentration known to be active (e.g., 2 mg/mL)[8][9]. The pH of the buffer is adjusted to the optimal pH for the enzyme's activity (e.g., pH 7.2-8.5)[8][9][12].

  • Incubation: The polymer samples are incubated in the enzyme solution at the enzyme's optimal temperature (e.g., 37°C) with gentle agitation[8][9]. A control experiment without the enzyme is run in parallel to measure hydrolytic degradation.

  • Sampling and Analysis: At specified time points, the samples are removed, washed thoroughly with distilled water to stop the enzymatic reaction, and dried to a constant weight (Wf). The weight loss is then calculated.

  • Product Analysis: The supernatant can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the release of monomers and oligomers, providing further insight into the degradation kinetics[8][9].

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Biodegradation_Pathway cluster_Polymer Polymer Matrix cluster_Environment Environment (Soil, Compost, Water) cluster_Degradation Degradation Process cluster_Products End Products Polymer TDA Polyester or PLA Hydrolysis Abiotic Hydrolysis Polymer->Hydrolysis initial breakdown Enzymatic Enzymatic Hydrolysis Polymer->Enzymatic surface erosion Moisture H₂O Moisture->Hydrolysis Microbes Microorganisms Microbes->Enzymatic secretes enzymes Metabolism Microbial Metabolism Microbes->Metabolism consumes Oligomers Oligomers & Monomers Hydrolysis->Oligomers Enzymatic->Oligomers EndProducts CO₂, H₂O, Biomass Metabolism->EndProducts Oligomers->Metabolism

Caption: General biodegradation pathway for polyesters.

Soil_Burial_Workflow start Start prep Prepare & Weigh Polymer Samples (Wi) start->prep bury Bury Samples in Controlled Soil prep->bury incubate Incubate at Constant Temperature bury->incubate retrieve Retrieve Samples at Intervals incubate->retrieve retrieve->incubate continue incubation clean Clean & Dry Retrieved Samples retrieve->clean weigh Weigh Dried Samples (Wf) clean->weigh calculate Calculate Weight Loss (%) weigh->calculate analyze Further Analysis (SEM, GPC) calculate->analyze end End analyze->end

Caption: Workflow for a typical soil burial test.

Enzymatic_Degradation_Workflow start Start prep_polymer Prepare & Weigh Polymer Samples (Wi) start->prep_polymer prep_enzyme Prepare Enzyme Solution in Buffer start->prep_enzyme incubate Incubate Polymer in Enzyme Solution prep_polymer->incubate prep_enzyme->incubate sampling Take Samples at Time Points incubate->sampling sampling->incubate continue incubation process_sample Wash & Dry Polymer Sample sampling->process_sample analyze_liquid Analyze Supernatant (HPLC) sampling->analyze_liquid weigh Weigh Dried Sample (Wf) process_sample->weigh analyze_solid Calculate Weight Loss & Characterize Polymer weigh->analyze_solid end End analyze_solid->end analyze_liquid->end

Caption: Workflow for an enzymatic degradation assay.

Conclusion

This comparative guide highlights the current understanding of the biodegradability of this compound polyesters in relation to PLA. Both polymer types degrade primarily through hydrolysis of their ester backbones, a process that is significantly influenced by environmental conditions and microbial activity.

Quantitative data indicates that PLA can exhibit significant weight loss in soil over several months to years, with degradation rates influenced by factors such as crystallinity. While direct comparative data for TDA polyesters is limited, studies on structurally similar long-chain aliphatic polyesters suggest that their degradation is also feasible, with factors like monomer chain length and crystallinity playing a crucial role in the degradation rate. The provided experimental protocols for soil burial and enzymatic degradation offer standardized methods for future comparative studies.

References

Benchmarking the performance of Tridecanedioic acid-based lubricants with commercial esters.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the pursuit of enhanced operational efficiency and equipment longevity, the selection of high-performance lubricants is paramount. This guide provides an objective comparison of lubricants formulated with tridecanedioic acid (a C13 dicarboxylic acid) esters against commercially available ester-based lubricants. The information presented herein, supported by experimental data from various studies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Dicarboxylic acid esters, including those derived from this compound, are recognized for their excellent thermal and oxidative stability, favorable viscosity-temperature characteristics, and good lubricity.[1] These properties make them suitable for demanding applications where conventional lubricants may fall short.

Quantitative Performance Data

The following tables summarize key performance indicators for dicarboxylic acid-based lubricants and a selection of common commercial esters. It is important to note that this data has been compiled from multiple sources and direct, head-to-head comparative studies under identical conditions are limited.

Table 1: Physicochemical Properties of Dicarboxylic Acid-Based Esters

Ester TypeKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)Flash Point (°C)Oxidative Stability (Oxidative Onset Temp, °C)
Di-2-ethylhexyl dodecanedioate (B1236620) (D2EHD)19.985.4178-216-58200-
Di-2-ethybutyl dodecanedioate (D2EBD)--178-216--216
Dioleyl dodecanedioate (DOlD)----305183
Di-2-ethyhexyl azelate (D2EHAz)--178-216< -60--
Di-2-ethyhexyl suberate (B1241622) (D2EHSub)--178-216< -60--

Data compiled from multiple sources.[2][3]

Table 2: Typical Properties of Commercial Ester Lubricants

Ester TypeKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)Flash Point (°C)
Di-isodecyl Adipate15---55>210
Di-isotridecyl Adipate29---45>230
Di-2-ethylhexyl Sebacate13---57>220
C8-C10 Trimellitate55---45>270
Isodecyl Trimellitate140---28>265

Data compiled from a commercial product datasheet.[4]

Experimental Protocols

The data presented in the tables above are typically determined using standardized test methods developed by organizations such as ASTM International. The following are detailed methodologies for key experiments.

Kinematic Viscosity (ASTM D445)

This test method determines the resistance to flow of a fluid under gravity.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • The lubricant sample is brought to the test temperature in the constant temperature bath.

    • A specific volume of the lubricant is drawn into the viscometer.

    • The time taken for the lubricant to flow between two marked points on the viscometer under the influence of gravity is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

    • This procedure is typically performed at 40°C and 100°C.

Viscosity Index (ASTM D2270)

The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.

  • Procedure: The VI is calculated from the kinematic viscosities of the lubricant at 40°C and 100°C using a standard formula.

Pour Point (ASTM D97)

This test method determines the lowest temperature at which a lubricant will continue to flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The lubricant sample is heated and then cooled at a specified rate in the cooling bath.

    • At every 3°C interval, the test jar is tilted to observe for any movement of the lubricant surface.

    • The pour point is the lowest temperature at which movement is observed.

Flash Point (ASTM D92 - Cleveland Open Cup Method)

This test method determines the lowest temperature at which the vapors of the lubricant will ignite when an ignition source is passed over it.

  • Apparatus: Cleveland open cup apparatus, thermometer, ignition source.

  • Procedure:

    • The lubricant sample is placed in the test cup and heated at a constant rate.

    • A small flame is passed across the surface of the liquid at specified temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite.

Oxidative Stability (ASTM D6186 - Pressure Differential Scanning Calorimetry)

This test measures the lubricant's resistance to oxidation under elevated temperature and pressure.

  • Apparatus: Pressure Differential Scanning Calorimeter (PDSC).

  • Procedure:

    • A small sample of the lubricant is placed in the PDSC sample pan.

    • The sample is heated to a specified isothermal temperature under a pressurized oxygen atmosphere.

    • The time until an exothermic reaction (oxidation) is detected is measured. This is reported as the oxidation induction time, with a longer time indicating better oxidative stability.[4][5]

Visualizations

Experimental Workflow for Lubricant Performance Testing

G cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison prep Lubricant Sample viscosity Kinematic Viscosity (ASTM D445) prep->viscosity pour_point Pour Point (ASTM D97) prep->pour_point flash_point Flash Point (ASTM D92) prep->flash_point ox_stability Oxidative Stability (ASTM D6186) prep->ox_stability vi Viscosity Index (ASTM D2270) viscosity->vi analysis Comparative Analysis vi->analysis pour_point->analysis flash_point->analysis ox_stability->analysis

Caption: A streamlined workflow for the comprehensive performance evaluation of lubricants.

Mechanism of Boundary Lubrication by Ester Molecules

G m1 m2 p1 p1->m1 p2 p2->m1 p3 p3->m1 p4 p4->m1 p5 p5->m2 p6 p6->m2 p7 p7->m2 p8 p8->m2 l1 Ester Molecule l2 Polar Head Group (Adsorbed to Surface) l2->p1 l3 Non-polar Hydrocarbon Tail l3->p2

Caption: Ester molecules forming a protective boundary layer on metal surfaces.

References

Purity analysis and impurity profiling of commercially available Tridecanedioic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tridecanedioic acid, a C13 α,ω-dicarboxylic acid also known as brassylic acid, is a versatile chemical intermediate with applications in the synthesis of high-performance polymers, fragrances, and lubricants. The purity of this raw material is critical for these applications, as impurities can significantly impact the properties and performance of the final products. This guide provides a comparative analysis of the purity of commercially available this compound, along with detailed experimental protocols for its analysis and a discussion of potential impurities.

Commercial Purity Overview

This compound is available from various chemical suppliers, with purity levels typically ranging from 96% to over 99%. The specified purity and the analytical method used for its determination can vary between suppliers. Gas chromatography (GC) is a commonly cited method for purity assessment.

Table 1: Comparison of Purity Specifications for Commercially Available this compound

SupplierStated PurityAnalytical Method
Supplier A (e.g., TCI)>96.0%Gas Chromatography (GC)[1]
Supplier B (e.g., MedChemExpress)99.93%Not Specified[2][3]
Supplier C (e.g., MOLNOVA)98%HPLC, NMR[4]
Supplier D (e.g., Chem-Impex)≥ 98%Not Specified[5]

Note: This table is a representation based on publicly available data and may not reflect the full range of products available.

Impurity Profiling

The impurity profile of this compound is largely dependent on its manufacturing process. The two primary industrial synthesis routes are the ozonolysis of erucic acid and fermentation.[6][7]

1. Ozonolysis of Erucic Acid: This process involves the cleavage of the double bond in erucic acid using ozone.[6][7] Potential impurities arising from this method include:

  • Shorter-chain dicarboxylic acids: Resulting from over-oxidation or cleavage at other points in the molecule. Azelaic acid (C9) and other dicarboxylic acids can be byproducts.[8][9]
  • Aldehydic acids: Incomplete oxidation can lead to the formation of aldehydes, such as 9-oxononanoic acid.[9]
  • Pelargonic acid: A co-product of the reaction.[10]
  • Unreacted erucic acid.

2. Fermentation: This method utilizes microorganisms to convert n-alkanes (like tridecane) into this compound. Potential impurities from this process are often biological in nature and can include:

  • Other dicarboxylic acids: The microbial metabolic pathways may produce dicarboxylic acids with different chain lengths.
  • Hydroxy-dicarboxylic acids: Biological oxidation can introduce hydroxyl groups.[11]
  • Residual biomass: Proteins, amino acids, and carbohydrates from the fermentation broth.[3][12]
  • Inorganic salts: From the fermentation medium and downstream processing.[11]

Table 2: Potential Impurities in Commercial this compound

Potential ImpurityLikely Origin
Shorter-chain dicarboxylic acids (e.g., undecanedioic acid, dodecanedioic acid)Ozonolysis, Fermentation
Aldehydic acidsOzonolysis
Pelargonic acidOzonolysis
Unreacted starting materials (e.g., erucic acid, tridecane)Ozonolysis, Fermentation
Hydroxy-dicarboxylic acidsFermentation
Residual biomass (proteins, amino acids)Fermentation
Inorganic saltsFermentation

Experimental Protocols for Purity Analysis and Impurity Profiling

Accurate determination of the purity and impurity profile of this compound requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, while High-Performance Liquid Chromatography (HPLC) offers a complementary approach.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert them into more volatile esters or silyl (B83357) ethers prior to GC-MS analysis.

1. Sample Preparation and Derivatization (Esterification):

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., tetradecanedioic acid).
  • Esterification: Add 1 mL of 14% boron trifluoride in methanol (B129727). Cap the vial tightly and heat at 60°C for 30 minutes.
  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly and allow the layers to separate.
  • Analysis: Carefully transfer the upper hexane layer containing the methyl esters to a GC vial for analysis.

2. GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 10 minutes at 280°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Range: m/z 50-550.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Purity is determined by calculating the peak area percentage of the this compound dimethyl ester relative to the total peak area of all components in the chromatogram.
  • Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.

High-Performance Liquid Chromatography (HPLC) Method with Evaporative Light Scattering Detection (ELSD)

Since this compound lacks a strong UV chromophore, direct UV detection is challenging. HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is a suitable alternative for the analysis of non-volatile, non-chromophoric compounds.[1][13][14][15]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as methanol or a mixture of methanol and water.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
  • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • ELSD Settings:
  • Nebulizer Temperature: 40°C.
  • Evaporator Temperature: 60°C.
  • Gas Flow (Nitrogen): 1.5 L/min.

3. Data Analysis:

  • The purity is determined by the relative peak area of this compound.
  • Quantification of impurities can be performed using external standards if available.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purity analysis and impurity profiling of this compound.

experimental_workflow cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Commercial_Sample Commercial this compound Sample Weighing Accurate Weighing Commercial_Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC_ELSD High-Performance Liquid Chromatography (HPLC-ELSD/RI) Dissolution->HPLC_ELSD GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Purity_Assessment Purity Assessment (% Area) GC_MS->Purity_Assessment Impurity_Identification Impurity Identification (MS Library/Standards) GC_MS->Impurity_Identification HPLC_ELSD->Purity_Assessment Impurity_Quantification Impurity Quantification Impurity_Identification->Impurity_Quantification

Caption: Experimental workflow for purity analysis and impurity profiling.

Conclusion

The purity of commercially available this compound is generally high, but can vary between suppliers. For applications where high purity is paramount, it is essential for researchers and drug development professionals to perform their own comprehensive analysis. The choice of analytical technique, either GC-MS after derivatization or HPLC with a universal detector like ELSD or RI, will depend on the available instrumentation and the specific information required. Understanding the potential impurities based on the synthetic route is crucial for developing robust analytical methods and for assessing the quality of the starting material. This guide provides a framework for the evaluation of commercial this compound to ensure its suitability for its intended high-value applications.

References

A Comparative Analysis of the Mechanical Properties of Nylons Derived from Various Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative study of the mechanical properties of various nylons, with a focus on how the choice of dicarboxylic acid monomer influences their performance. The data and protocols provided are intended for researchers, scientists, and drug development professionals working with these versatile polymers.

The properties of nylons, a family of synthetic polymers known as polyamides, are significantly dictated by the length of the hydrocarbon chains of their constituent monomers.[1][2] This comparison focuses on nylons synthesized from a common diamine, hexamethylenediamine (B150038), and a series of linear dicarboxylic acids with varying chain lengths. The nomenclature used, Nylon 6,Y, reflects the number of carbon atoms from the hexamethylenediamine (6) and the respective dicarboxylic acid (Y).

Comparative Mechanical Properties

The mechanical properties of nylons are a critical determinant of their suitability for various applications. The following table summarizes key mechanical data for nylons derived from different dicarboxylic acids.

Dicarboxylic AcidNylon TypeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Flexural Modulus (GPa)Notched Izod Impact (J/m)
Adipic AcidNylon 6,685 - 931.7 - 3.5550 - >1002.3 - 2.940 - 53
Azelaic AcidNylon 6,9~60~1.5~150~1.4Data Not Available
Sebacic AcidNylon 6,1058 - 621.1 - 2.1100 - 3001.1 - 1.848 - 64
Dodecanedioic AcidNylon 6,1251 - 551.4 - 1.9150 - 3001.4 - 1.753 - 69

Note: Data for nylons derived from shorter-chain dicarboxylic acids such as succinic acid (C4), glutaric acid (C5), pimelic acid (C7), and suberic acid (C8) are not as widely available in public literature and are therefore not included in this comparative table. The properties listed can vary based on the specific grade, processing conditions, and presence of additives.

Experimental Workflow and Methodologies

The generation and testing of these nylons follow a systematic workflow, from synthesis to characterization of their mechanical properties.

G cluster_synthesis Nylon Synthesis cluster_processing Specimen Preparation cluster_testing Mechanical Testing Monomers Dicarboxylic Acid + Hexamethylenediamine Polymerization Polycondensation Reaction (Melt or Interfacial) Monomers->Polymerization Purification Washing and Drying Polymerization->Purification Nylon Nylon Polymer Purification->Nylon Molding Injection or Compression Molding Nylon->Molding Machining Machining to ASTM Standards Molding->Machining Specimens Test Specimens Machining->Specimens Tensile Tensile Test (ASTM D638) Specimens->Tensile Flexural Flexural Test (ASTM D790) Specimens->Flexural Impact Izod Impact Test (ASTM D256) Specimens->Impact Data Mechanical Property Data Tensile->Data Flexural->Data Impact->Data

General workflow for the synthesis and mechanical testing of nylons.

Experimental Protocols

1. Synthesis of Nylon (General Interfacial Polymerization Method)

This protocol describes a general method for synthesizing nylons at the interface of two immiscible liquids. This technique is readily adaptable for various dicarboxylic acids.

  • Materials:

    • Hexamethylenediamine

    • Dicarboxylic acid (e.g., adipoyl chloride, sebacoyl chloride)

    • Sodium hydroxide (B78521) (NaOH)

    • Solvent for the diacid chloride (e.g., hexane, dichloromethane)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of hexamethylenediamine containing NaOH. The base neutralizes the HCl byproduct of the reaction.

    • Prepare a solution of the dicarboxylic acid chloride in the organic solvent.

    • Carefully pour the organic solution onto the aqueous solution in a beaker, minimizing mixing to create a distinct interface.

    • A film of nylon will form at the interface.

    • Gently grasp the film with forceps and pull it from the beaker. A continuous strand of nylon can be drawn as the monomers react at the interface.

    • Wash the resulting nylon polymer thoroughly with water and then with a solvent like ethanol (B145695) to remove unreacted monomers and byproducts.

    • Dry the polymer in a vacuum oven at a suitable temperature.

2. Mechanical Property Testing

The mechanical properties of the synthesized nylons are determined following standardized procedures from ASTM International.

  • Tensile Properties (ASTM D638):

    • Purpose: To determine the tensile strength, tensile modulus, and elongation at break.

    • Specimen: Dumbbell-shaped specimens are used.

    • Procedure: The specimen is placed in the grips of a universal testing machine and pulled at a constant rate of crosshead displacement until it fractures. The force and displacement are recorded to generate a stress-strain curve.[3]

  • Flexural Properties (ASTM D790):

    • Purpose: To measure the flexural strength and flexural modulus.

    • Specimen: A rectangular bar of a specified dimension.

    • Procedure: The specimen is placed on two supports and a load is applied to the center (a three-point bending setup). The load and deflection are measured until the specimen fails or reaches a specified strain.[4]

  • Notched Izod Impact Strength (ASTM D256):

    • Purpose: To assess the material's resistance to impact.

    • Specimen: A notched rectangular bar.

    • Procedure: The specimen is held in a cantilevered beam position and struck by a swinging pendulum. The energy absorbed to break the specimen is a measure of its impact strength.[5]

References

Assessing the cost-effectiveness of different Tridecanedioic acid production methods.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Tridecanedioic acid (also known as brassylic acid), a C13 α,ω-dicarboxylic acid, is a valuable building block in the synthesis of polymers, fragrances, and pharmaceuticals. This guide provides an in-depth comparison of the two primary methods for its production: chemical synthesis via ozonolysis and biotechnological production through fermentation. We will delve into the cost-effectiveness of each approach, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

At a Glance: Comparing Production Methods

The choice between chemical and biotechnological production of this compound hinges on a trade-off between established, often lower-cost chemical methods and the potential for sustainable, high-yield biological processes.

ParameterChemical Synthesis (Ozonolysis of Erucic Acid)Biotechnological Production (Fermentation)
Primary Raw Material High-erucic acid oil (e.g., rapeseed or crambe oil)n-Tridecane or renewable feedstocks (e.g., glucose, sucrose)
Typical Yield ~80-90%Up to 172 g/L
Key Process Steps Ozonolysis, oxidative cleavage, purificationFermentation, cell harvesting, product extraction and purification
Primary Advantages Established technology, potentially lower raw material costHigh theoretical yields, use of renewable feedstocks, milder reaction conditions
Primary Disadvantages Use of hazardous reagents (ozone), potential for by-product formationHigher downstream processing costs, process optimization can be complex
Estimated Raw Material Cost Erucic Acid: ~$0.28 - $1.55/kgn-Tridecane: ~$1.00 -
33.00/kg;IndustrialGlucose:33.00/kg; Industrial Glucose: ~33.00/kg;IndustrialGlucose:
0.40 - $0.75/kg

In-Depth Analysis of Production Methods

Chemical Synthesis: Ozonolysis of Erucic Acid

The ozonolysis of erucic acid is a well-established chemical route for producing this compound. This process involves the oxidative cleavage of the carbon-carbon double bond in erucic acid using ozone.

Experimental Protocol: Ozonolysis of Erucic Acid

  • Dissolution: Dissolve erucic acid in a suitable organic solvent, such as methanol (B129727) or a mixture of methanol and water.

  • Ozonolysis: Cool the solution to a low temperature (typically -78°C) and bubble a stream of ozone-enriched oxygen through the mixture. The reaction is monitored until the erucic acid is consumed, often indicated by a color change.

  • Oxidative Work-up: After ozonolysis, the intermediate ozonide is decomposed under oxidative conditions. This is commonly achieved by adding an oxidizing agent like hydrogen peroxide in the presence of an acid (e.g., formic acid) to yield this compound and the co-product pelargonic acid.

  • Purification: The this compound is then isolated and purified from the reaction mixture, typically through crystallization, filtration, and washing.

Cost-Effectiveness Considerations:

The cost-effectiveness of this method is heavily influenced by the price of high-erucic acid oil. While the process is relatively straightforward, the use of ozone requires specialized equipment and significant energy input. The generation of a co-product can also impact the overall economics, depending on its market value.

Biotechnological Production: Fermentation with Candida tropicalis

The fermentation-based production of this compound utilizes microorganisms, most notably the yeast Candida tropicalis, to convert alkanes or sugars into dicarboxylic acids. This method is gaining traction due to its potential for high yields and the use of renewable feedstocks.

Metabolic Pathway in Candida tropicalis

Candida tropicalis employs the ω-oxidation pathway to convert n-alkanes to dicarboxylic acids. The process begins with the terminal oxidation of the alkane to a primary alcohol, followed by further oxidation to an aldehyde and then a monocarboxylic acid. A second oxidation at the opposite terminal methyl group (ω-oxidation) leads to the formation of the dicarboxylic acid. A competing pathway, β-oxidation, can degrade the fatty acid intermediates, thus reducing the final yield of this compound. To enhance production, metabolic engineering strategies are often employed to disrupt the β-oxidation pathway and amplify the ω-oxidation pathway.

Metabolic_Pathway n-Tridecane n-Tridecane 1-Tridecanol 1-Tridecanol n-Tridecane->1-Tridecanol ω-Hydroxylase (P450) Tridecanal Tridecanal 1-Tridecanol->Tridecanal Alcohol Dehydrogenase Tridecanoic Acid Tridecanoic Acid Tridecanal->Tridecanoic Acid Aldehyde Dehydrogenase ω-Hydroxytridecanoic Acid ω-Hydroxytridecanoic Acid Tridecanoic Acid->ω-Hydroxytridecanoic Acid ω-Hydroxylase (P450) β-Oxidation β-Oxidation Tridecanoic Acid->β-Oxidation This compound This compound ω-Hydroxytridecanoic Acid->this compound Dehydrogenases Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA

Metabolic pathway of n-tridecane to this compound in Candida tropicalis.

Experimental Protocol: Fermentation of n-Tridecane

  • Strain Preparation: Cultivate a high-yielding strain of Candida tropicalis (often a mutant strain with suppressed β-oxidation) in a suitable growth medium (e.g., YEPD medium containing yeast extract, peptone, and dextrose).

  • Fermentation Medium: Prepare a fermentation medium containing a carbon source for growth (e.g., glucose or sucrose), a nitrogen source, mineral salts, and the substrate, n-tridecane.

  • Inoculation and Fermentation: Inoculate the fermentation medium with the prepared Candida tropicalis culture. Maintain the fermentation under controlled conditions of temperature (typically around 30°C), pH, and dissolved oxygen. The fermentation can be run in batch, fed-batch, or continuous mode.

  • Product Recovery and Purification: After the fermentation is complete (typically after several days), the this compound is recovered from the fermentation broth. This is a multi-step process that can include:

    • Cell Separation: Removing the yeast cells by centrifugation or filtration.

    • Acidification: Adjusting the pH of the broth to precipitate the dicarboxylic acid.

    • Extraction: Using solvent extraction to isolate the product.

    • Crystallization: Purifying the this compound by crystallization.

Cost-Effectiveness Considerations:

The biotechnological route offers the potential for very high product titers, with reports of up to 172 g/L.[1][2] The cost of the carbon source (n-tridecane or sugars) is a major factor. A significant portion of the total production cost, estimated to be between 20% and 60%, is attributed to downstream processing, which involves separating and purifying the product from the complex fermentation broth.

Experimental Workflows

To provide a clearer understanding of the practical steps involved, the following diagrams illustrate the general experimental workflows for both production methods.

Ozonolysis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage A Dissolve Erucic Acid in Solvent B Cool to -78°C A->B C Bubble Ozone through Solution B->C D Oxidative Work-up (e.g., H2O2) C->D E Crystallization D->E F Filtration E->F G Washing F->G H Drying G->H This compound Product This compound Product H->this compound Product

General workflow for the chemical synthesis of this compound via ozonolysis.

Fermentation_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing A Prepare Growth Medium B Inoculate with Candida tropicalis C Incubate and Grow Culture D Prepare Fermentation Medium with Substrate C->D E Inoculate and Ferment D->E F Monitor and Control Parameters (pH, Temp, DO) E->F G Cell Separation F->G H Acidification and Precipitation G->H I Extraction H->I J Crystallization and Drying I->J This compound Product This compound Product J->this compound Product

General workflow for the biotechnological production of this compound.

Conclusion

The selection of a production method for this compound requires a careful evaluation of various factors, including raw material costs, capital investment for equipment, energy consumption, and downstream processing expenses. Chemical synthesis via ozonolysis is a mature technology that can be cost-effective, particularly if the co-products can be valorized. Biotechnological production, while potentially having higher initial investment and more complex downstream processing, offers the promise of higher yields, greater sustainability through the use of renewable feedstocks, and continuous process improvement through metabolic engineering. For researchers and drug development professionals, the choice will depend on the required scale of production, purity specifications, and long-term cost and sustainability goals.

References

Tridecanedioic acid vs. azelaic acid: a comparative study in cosmetic applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tridecanedioic acid and azelaic acid for cosmetic applications, focusing on their mechanisms of action and performance in skin lightening, anti-acne, anti-aging, and anti-inflammatory capacities. While extensive research is available for azelaic acid, data on this compound in cosmetics is limited. This guide synthesizes the available information, including data on structurally similar dicarboxylic acids, to provide a comparative framework.

Executive Summary

Azelaic acid is a well-established dicarboxylic acid with proven efficacy in treating a variety of dermatological conditions. It functions through multiple mechanisms, including tyrosinase inhibition, antimicrobial activity against Propionibacterium acnes, regulation of keratinization, and anti-inflammatory effects. In contrast, direct evidence for the cosmetic benefits of this compound is scarce in publicly available literature. However, studies on other long-chain dicarboxylic acids, such as octadecenedioic acid, suggest potential mechanisms that may differ from azelaic acid, primarily involving the activation of peroxisome proliferator-activated receptors (PPARs). This guide presents a detailed comparison based on existing data and offers insights into the potential applications of this compound.

Data Presentation: Quantitative Comparison

Due to the limited availability of direct comparative studies, the following tables summarize the known quantitative data for azelaic acid and provide a speculative outlook for this compound based on the properties of similar dicarboxylic acids.

Table 1: Skin Lightening Performance

ParameterAzelaic AcidThis compound (Inferred)
Mechanism of Action Competitive tyrosinase inhibitor[1]; selectively cytotoxic to hyperactive melanocytes.Potential PPARγ agonist, leading to reduced tyrosinase mRNA expression[2][3]. Not a direct tyrosinase inhibitor.
Tyrosinase Inhibition (IC50) Reported IC50 values vary, with some studies showing weaker inhibition compared to kojic acid[1][4][5].Likely does not directly inhibit tyrosinase[2][3].
Clinical Efficacy Effective in treating melasma and post-inflammatory hyperpigmentation[6].Data not available.

Table 2: Anti-Acne Performance

ParameterAzelaic AcidThis compound (Inferred)
Mechanism of Action Antimicrobial against P. acnes[7]; normalizes keratinization; anti-inflammatory.Potential to reduce sebum production and may possess antimicrobial properties.
Antimicrobial Activity (MIC against P. acnes) Varies depending on the strain and testing conditions[7].Data not available.
Comedolytic Activity Demonstrates comedolytic effects.Data not available.
Sebum Reduction Not a primary mechanism of action.Potential to regulate sebum production.

Table 3: Anti-Aging Performance

ParameterAzelaic AcidThis compound (Inferred)
Mechanism of Action Antioxidant properties; may influence collagen synthesis.Potential anti-inflammatory and antioxidant effects may contribute to anti-aging benefits.
Effect on Collagen Synthesis Some studies suggest retinoids, which have some similar effects on keratinization, can reduce collagen synthesis by fibroblasts[8][9]. The direct effect of azelaic acid requires more research.Data not available.
Wrinkle Reduction May improve the appearance of fine lines due to its effects on skin texture and inflammation.Data not available.
Skin Elasticity May improve skin elasticity through its anti-inflammatory and antioxidant actions.Data not available.

Table 4: Anti-inflammatory Performance

ParameterAzelaic AcidThis compound (Inferred)
Mechanism of Action Reduces inflammatory mediators, including reactive oxygen species (ROS) and pro-inflammatory cytokines like IL-6 and TNF-α[10].Potential activation of PPARs, which have anti-inflammatory properties[2][3].
Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Demonstrated inhibition of IL-6 and TNF-α[10].Data not available, but PPAR activation is known to suppress these cytokines[11][12].

Experimental Protocols

This section details the methodologies for key experiments relevant to the cosmetic applications of these acids.

Tyrosinase Inhibition Assay

Objective: To determine the in-vitro inhibitory effect of a test compound on the activity of tyrosinase, the key enzyme in melanin (B1238610) synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Test compounds (Azelaic acid, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Test wells: Test compound solution + tyrosinase solution.

    • Control wells: Solvent control + tyrosinase solution.

    • Blank wells: Test compound solution without tyrosinase solution.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding L-DOPA solution to all wells.

  • Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome (B613829) formation.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Comedolytic Activity Assay (Cyanoacrylate Biopsy)

Objective: To assess the ability of a topical product to reduce microcomedones on the skin.

Materials:

  • Cyanoacrylate adhesive

  • Glass slides

  • Microscope

Procedure:

  • Select a test area on the subject's face with a high density of microcomedones (e.g., the forehead).

  • Apply a drop of cyanoacrylate adhesive to a glass slide.

  • Press the slide firmly onto the test area for a short duration (e.g., 1 minute).

  • Gently peel off the slide. The adhesive will remove the superficial layer of the stratum corneum and the contents of the follicular openings (microcomedones).[13][14][15]

  • Examine the slide under a microscope to count the number of microcomedones within a defined area.[13][14]

  • The test product is applied to the area for a specified period (e.g., 4-12 weeks).[13]

  • Repeat the cyanoacrylate biopsy at the end of the treatment period.

  • The comedolytic activity is determined by the percentage reduction in the number of microcomedones.[13][14]

Skin Elasticity Measurement (Cutometer)

Objective: To quantitatively measure the viscoelastic properties of the skin.

Materials:

  • Cutometer device with a probe

Procedure:

  • Acclimatize the subject in a room with controlled temperature and humidity for at least 20-30 minutes.

  • Select the measurement area on the skin.

  • Place the Cutometer probe perpendicular to the skin surface.

  • The instrument applies a negative pressure, drawing the skin into the probe's aperture, and then releases it.[16][17][18]

  • The device measures the vertical displacement of the skin during the suction and relaxation phases.[16][18]

  • Several parameters are calculated from the resulting curve, including:

    • R0 (Uf): Maximum extension (firmness).

    • R2 (Ua/Uf): Gross elasticity.[19]

    • R5 (Ur/Ue): Net elasticity.[16]

    • R7 (Ur/Uf): Biological elasticity.[16]

  • Measurements are taken before and after a period of product application to assess changes in skin elasticity.

Wrinkle Analysis (Silicone Replica Method)

Objective: To evaluate the changes in skin surface topography, particularly wrinkles.

Materials:

  • Silicone impression material

  • Image analysis software

Procedure:

  • Apply the silicone material to the area of interest (e.g., crow's feet).

  • Allow the material to set and then carefully remove the replica.

  • The replica provides a negative impression of the skin's surface.[20]

  • Analyze the replica using an image analysis system with oblique lighting. The light casts shadows that correspond to the depth and length of the wrinkles.[21]

  • Various parameters can be quantified, such as the number, length, depth, and area of wrinkles.[22]

  • Compare replicas taken before and after treatment to assess the efficacy of an anti-wrinkle product.

In-Vitro Anti-Inflammatory Assay (Measurement of IL-6 and TNF-α)

Objective: To determine the ability of a test compound to reduce the production of pro-inflammatory cytokines in skin cells.

Materials:

  • Human keratinocytes or fibroblasts

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS, or a cytokine cocktail)

  • Test compounds (Azelaic acid, this compound)

  • ELISA kits for IL-6 and TNF-α

Procedure:

  • Culture the skin cells in multi-well plates until they reach a suitable confluency.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration.

  • Induce an inflammatory response by adding the inflammatory stimulus to the cell culture medium.

  • Incubate for a period sufficient to allow for cytokine production (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-6 and TNF-α in the supernatant using specific ELISA kits.[10][23]

  • The anti-inflammatory activity is determined by the percentage reduction in cytokine levels in treated cells compared to untreated, stimulated cells.

Signaling Pathways and Mechanisms of Action

Azelaic Acid

Azelaic acid's multifaceted mechanism of action contributes to its efficacy in various cosmetic applications.

  • Skin Lightening: Azelaic acid competitively inhibits tyrosinase, the rate-limiting enzyme in melanin synthesis. It also exhibits a cytotoxic effect specifically on hyperactive and abnormal melanocytes by inhibiting mitochondrial enzymes and DNA synthesis.[1]

  • Anti-Acne: It possesses antimicrobial activity against Propionibacterium acnes, a key bacterium in the pathogenesis of acne. Azelaic acid also normalizes the keratinization process in the follicle, preventing the formation of comedones. Its anti-inflammatory properties help to reduce the redness and inflammation associated with acne lesions.

  • Anti-inflammatory: Azelaic acid can scavenge free radicals and reduce the production of pro-inflammatory mediators. It has been shown to decrease the expression of inflammatory cytokines such as TNF-α and IL-6.[10]

Azelaic_Acid_Mechanism cluster_skin_lightening Skin Lightening cluster_anti_acne Anti-Acne cluster_anti_inflammatory Anti-inflammatory AA Azelaic Acid Tyrosinase Tyrosinase AA->Tyrosinase Inhibits P_acnes P. acnes AA->P_acnes Inhibits Growth Keratinization Abnormal Keratinization AA->Keratinization Normalizes Inflammation_acne Inflammation AA->Inflammation_acne Reduces Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AA->Inflammatory_Cytokines Inhibits ROS Reactive Oxygen Species AA->ROS Scavenges Melanin Melanin (Hyperpigmentation) Tyrosinase->Melanin

Azelaic Acid's Multifunctional Mechanism of Action.
This compound (Hypothesized Mechanism)

  • Skin Lightening: Activation of PPARγ in melanocytes can lead to a downregulation of tyrosinase gene expression (mRNA), resulting in decreased production of the tyrosinase enzyme and consequently, reduced melanin synthesis.[2][3] This is a distinct mechanism from the direct enzymatic inhibition observed with azelaic acid.

  • Anti-inflammatory: PPARs are known to have significant anti-inflammatory effects. Their activation can suppress the expression of pro-inflammatory cytokines.[24]

  • Sebum Regulation: PPARγ is also involved in the regulation of sebaceous gland function, suggesting a potential role in controlling sebum production.

Tridecanedioic_Acid_Mechanism cluster_skin_lightening Skin Lightening cluster_anti_inflammatory Anti-inflammatory TDA This compound (Hypothesized) PPARg PPARγ TDA->PPARg Activates PPARs PPARs TDA->PPARs Activates Tyrosinase_mRNA Tyrosinase mRNA PPARg->Tyrosinase_mRNA Downregulates Tyrosinase Tyrosinase Tyrosinase_mRNA->Tyrosinase Melanin Melanin (Hyperpigmentation) Tyrosinase->Melanin Inflammatory_Cytokines Pro-inflammatory Cytokines PPARs->Inflammatory_Cytokines Inhibits

Hypothesized Mechanism of Action for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a topical cosmetic ingredient.

Experimental_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Evaluation A Compound Synthesis and Characterization B In-Vitro Screening Assays A->B C Ex-Vivo Skin Models B->C B1 Tyrosinase Inhibition B2 Antimicrobial Activity B3 Anti-inflammatory Assays B4 Cell Viability/Toxicity D In-Vivo Human Clinical Trials C->D E Data Analysis and Conclusion D->E D1 Patch Testing (Safety) D2 Efficacy Studies (e.g., Acne, Pigmentation) D3 Biophysical Measurements (Elasticity, Wrinkles)

General Workflow for Cosmetic Ingredient Evaluation.

Conclusion

Azelaic acid is a versatile and well-documented ingredient with established efficacy in treating acne, hyperpigmentation, and inflammation. Its multiple mechanisms of action make it a valuable component in various cosmetic and dermatological formulations.

This compound, on the other hand, remains a largely unexplored molecule in the context of cosmetic science. While its safety profile suggests it may cause skin irritation[25], its performance data is lacking. Based on the behavior of other long-chain dicarboxylic acids, it may offer a different mechanistic approach, particularly for skin lightening, by modulating gene expression through PPAR activation rather than direct enzyme inhibition.

Further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the cosmetic potential of this compound and to establish its efficacy and safety in comparison to well-established ingredients like azelaic acid. For researchers and product developers, this compound represents an area of potential innovation, with the possibility of discovering novel biological activities and applications in skincare.

References

Performance evaluation of different catalysts for Tridecanedioic acid polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-performance polymers from tridecanedioic acid is a field of growing interest, with applications ranging from specialty polyamides and polyesters to advanced drug delivery systems. The choice of catalyst is a critical parameter in the polymerization process, directly influencing reaction kinetics, polymer molecular weight, polydispersity, and ultimately, the material's final properties. This guide provides a comparative overview of different catalyst types for the polymerization of this compound, supported by analogous experimental data from related long-chain dicarboxylic acid systems.

While direct comparative studies on a wide range of catalysts specifically for this compound polymerization are limited in publicly available literature, extensive research on similar long-chain dicarboxylic acids, such as sebacic acid and azelaic acid, provides valuable insights into catalyst performance. This guide leverages these analogous data to present a clear comparison of common catalyst families.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the typical performance of various catalyst types in the polycondensation of long-chain dicarboxylic acids. The data presented is a synthesis of results from studies on analogous systems and should be considered as a general guideline for catalyst selection in this compound polymerization.

Catalyst TypeCatalyst ExamplesTypical ConcentrationReaction Temperature (°C)Key Performance Characteristics
Organometallic Tin(II) octoate, Dibutyltin oxide, Titanium(IV) butoxide0.05 - 0.5 mol%180 - 240High reaction rates, effective in achieving high molecular weight polymers. May introduce metal contaminants.
Acid Catalysts p-Toluenesulfonic acid (p-TSA), Sulfuric acid0.1 - 1.0 wt%150 - 200Cost-effective and readily available. Can cause side reactions and discoloration at high temperatures.
Enzymatic Candida antarctica Lipase B (CALB)5 - 10 wt% (immobilized)60 - 90High selectivity, mild reaction conditions, produces polymers with high purity. Slower reaction rates compared to organometallic catalysts.
Organocatalysts 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)1 - 5 mol%100 - 150Metal-free catalysis, good control over polymerization. May require specific reaction conditions for optimal activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for key polymerization methods that can be adapted for this compound.

Melt Polycondensation Using an Organometallic Catalyst

This protocol describes a typical melt polycondensation reaction for the synthesis of polyesters from this compound and a diol (e.g., 1,8-octanediol) using a tin-based catalyst.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer Charging: The three-neck round-bottom flask is charged with equimolar amounts of this compound and 1,8-octanediol.

  • Catalyst Addition: The organometallic catalyst, for instance, tin(II) octoate (0.1 mol% relative to the diacid), is added to the flask.

  • Inert Atmosphere: The flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. The system is purged with high-purity nitrogen for at least 30 minutes to remove any residual air. A slow, continuous flow of nitrogen is maintained throughout the initial stage of the reaction.

  • Esterification Stage: The reaction mixture is heated to 180-200°C under a nitrogen atmosphere with continuous stirring. The water produced during the esterification reaction is collected in the distillation condenser. This stage is typically continued for 2-4 hours.

  • Polycondensation Stage: After the initial esterification, the temperature is gradually increased to 220-240°C, and a vacuum (typically <1 mmHg) is slowly applied. This facilitates the removal of the remaining water and diol, driving the polymerization reaction towards higher molecular weights. This stage is continued for several hours (4-8 hours) until the desired melt viscosity is achieved.

  • Polymer Recovery: The reaction is stopped by removing the heat and breaking the vacuum with nitrogen. The resulting polymer is allowed to cool to room temperature under a nitrogen atmosphere. The polymer can then be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like cold methanol to purify it.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Enzymatic Polymerization in Solution

This protocol outlines the synthesis of polyesters using an immobilized enzyme catalyst in an organic solvent.

Materials:

  • This compound

  • 1,8-Octanediol (or other suitable diol)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Diphenyl ether (or other high-boiling point solvent)

  • Molecular sieves (3Å)

  • Methanol (for washing)

  • Chloroform (for polymer dissolution)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Vacuum line

Procedure:

  • Monomer and Solvent Addition: Equimolar amounts of this compound and 1,8-octanediol are added to a Schlenk flask along with the solvent (e.g., diphenyl ether).

  • Enzyme and Desiccant Addition: Immobilized Candida antarctica Lipase B (typically 10% by weight of the monomers) and activated molecular sieves are added to the reaction mixture.

  • Reaction Conditions: The flask is sealed and the mixture is stirred at a controlled temperature (e.g., 80-90°C) under a slight vacuum or a flow of dry nitrogen to facilitate the removal of water produced during the reaction.

  • Reaction Monitoring: The progress of the polymerization can be monitored by periodically taking small aliquots of the reaction mixture and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC).

  • Enzyme Removal: After the desired reaction time (typically 24-72 hours), the reaction mixture is cooled to room temperature. The immobilized enzyme and molecular sieves are removed by filtration.

  • Polymer Precipitation and Purification: The polymer is precipitated from the solvent by adding a non-solvent such as cold methanol. The precipitated polymer is then collected by filtration and washed several times with methanol to remove any unreacted monomers and residual solvent.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for catalyst performance evaluation and the logical relationships in the polymerization process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis cluster_evaluation Evaluation Monomers Select Monomers (this compound, Diol/Diamine) Setup Reaction Setup (Melt or Solution) Monomers->Setup Catalyst Select Catalyst (Organometallic, Acidic, Enzymatic, etc.) Catalyst->Setup Conditions Set Reaction Conditions (Temperature, Pressure, Time) Setup->Conditions Polymerization Initiate Polymerization Conditions->Polymerization Purification Polymer Purification Polymerization->Purification Characterization Characterization (GPC, NMR, DSC, TGA) Purification->Characterization Performance Evaluate Performance (MW, PDI, Yield) Characterization->Performance

Generalized experimental workflow for catalyst performance evaluation.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Catalyst Catalyst Type & Concentration Kinetics Reaction Kinetics Catalyst->Kinetics Monomers Monomer Ratio (Diacid:Diol) Monomers->Kinetics Conditions Reaction Conditions (T, P, t) Conditions->Kinetics MW Molecular Weight (Mw, Mn) Kinetics->MW PDI Polydispersity Index (PDI) Kinetics->PDI Yield Polymer Yield Kinetics->Yield Properties Material Properties (Thermal, Mechanical) MW->Properties PDI->Properties

Logical relationship between inputs, process, and outputs.

Comparative Life Cycle Assessment of Tridecanedioic Acid Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Tridecanedioic acid (TDDA), also known as brassylic acid, is a valuable C13 α,ω-dicarboxylic acid with applications in the synthesis of polymers, fragrances, and lubricants. The growing demand for sustainable chemical production has spurred interest in comparing the environmental footprint of its manufacturing processes. The two principal routes for TDDA production are a biotechnological approach involving microbial fermentation and a chemical synthesis method primarily utilizing ozonolysis.

Production Route Overview

1. Biotechnological Production via Fermentation: This route predominantly employs the yeast Candida tropicalis to convert n-tridecane, a long-chain alkane, into this compound. Through its ω-oxidation pathway, the yeast sequentially oxidizes the terminal methyl groups of the alkane to carboxylic acids. Significant research has focused on optimizing fermentation conditions, such as pH and nutrient supplementation, to enhance product yields.[1][2][3]

2. Chemical Synthesis via Ozonolysis: The established chemical method for producing TDDA involves the oxidative cleavage of erucic acid (a C22 monounsaturated fatty acid) using ozone.[4][5] Erucic acid is naturally abundant in the oil of plants like rapeseed and crambe. The ozonolysis reaction breaks the carbon-carbon double bond in erucic acid, yielding TDDA and pelargonic acid.

Comparative Life Cycle Assessment Data

While specific LCA data for TDDA production is scarce, the following table summarizes key environmental performance indicators for long-chain dicarboxylic acid production through analogous fermentation and chemical synthesis routes. This data provides a proxy for understanding the potential environmental impacts of each TDDA production pathway.

Life Cycle MetricBiotechnological Route (Fermentation)Chemical Route (Ozonolysis)Data Source/Proxy
Global Warming Potential Lower potential due to the use of renewable feedstocks and ambient processing temperatures.Higher potential primarily due to the energy-intensive nature of ozone generation and chemical processing.Inferred from general LCA studies of bio-based vs. petrochemical processes.
Cumulative Energy Demand Primarily driven by sterilization, aeration, agitation, and downstream processing (e.g., extraction, purification).Dominated by the energy required for ozone generation, which is a significant operational cost and energy sink.[6][7]Analysis of similar fermentation and ozonolysis processes.
Water Consumption Significant water usage for fermentation media, cooling, and downstream processing.Water is used for cooling and in some work-up procedures, but generally less than in fermentation.General knowledge of industrial fermentation and chemical synthesis processes.
Feedstock Can utilize renewable resources, though the primary substrate, n-tridecane, is often derived from fossil fuels. Research is ongoing for fully bio-based alkanes.Typically relies on plant-based erucic acid, a renewable feedstock.Published literature on TDDA production methods.[4]
By-products and Waste Fermentation broth containing residual nutrients, microbial biomass, and other metabolites requires treatment.Ozonolysis of erucic acid co-produces pelargonic acid, which has commercial value. The process can generate chemical waste depending on the specific work-up and purification steps.Chemical literature on ozonolysis.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing production routes. Below are generalized methodologies for the key experiments in both TDDA production pathways.

Biotechnological Production: Fermentation of n-Tridecane by Candida tropicalis

Objective: To produce this compound from n-tridecane using a whole-cell fermentation process with Candida tropicalis.

Materials:

  • Candida tropicalis strain (e.g., a mutant strain optimized for dicarboxylic acid production)

  • Growth medium (e.g., YM broth)

  • Fermentation medium containing a carbon source for growth (e.g., glucose or sucrose), nitrogen source, salts, and trace elements.

  • n-Tridecane (substrate)

  • Bioreactor with controls for temperature, pH, and dissolved oxygen.

Protocol:

  • Inoculum Preparation: A seed culture of Candida tropicalis is prepared by inoculating a sterile growth medium and incubating it under optimal growth conditions (e.g., 30°C with shaking) until a desired cell density is reached.

  • Fermentation:

    • The production bioreactor containing the sterile fermentation medium is inoculated with the seed culture.

    • The cells are first grown on a readily metabolizable carbon source like glucose to achieve a high cell density.

    • Once the desired biomass is reached, n-tridecane is added to the bioreactor to initiate the biotransformation phase.

    • Fermentation parameters such as temperature (typically around 30°C), pH (often controlled in a specific range, e.g., 7.0-8.0), and dissolved oxygen are continuously monitored and controlled.[1][3]

  • Downstream Processing:

    • Cell Separation: The microbial cells are separated from the fermentation broth by centrifugation or filtration.

    • Acidification and Precipitation: The pH of the supernatant is lowered to precipitate the this compound.

    • Purification: The crude TDDA is collected and purified through recrystallization or other chromatographic techniques to achieve the desired purity.

Chemical Synthesis: Ozonolysis of Erucic Acid

Objective: To synthesize this compound by the oxidative cleavage of erucic acid using ozone.

Materials:

  • Erucic acid

  • Solvent (e.g., methanol, acetic acid)

  • Ozone generator

  • Reaction vessel equipped with a gas dispersion tube and a cooling system

  • Oxidizing agent for work-up (e.g., hydrogen peroxide)

  • Reagents for purification (e.g., solvents for recrystallization)

Protocol:

  • Reaction Setup: Erucic acid is dissolved in a suitable solvent in the reaction vessel, which is cooled to a low temperature (e.g., -78°C to 0°C) to control the exothermic reaction.

  • Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the solution. The reaction is monitored until the erucic acid is consumed (e.g., by thin-layer chromatography).

  • Work-up:

    • The excess ozone is removed from the reaction mixture by purging with an inert gas.

    • An oxidative work-up is performed by adding an oxidizing agent like hydrogen peroxide to convert the intermediate ozonides to carboxylic acids.

  • Product Isolation and Purification:

    • The solvent is removed under reduced pressure.

    • The resulting mixture contains this compound and the co-product, pelargonic acid.

    • This compound is separated and purified from the mixture, often by fractional distillation or recrystallization based on differences in solubility and boiling points.[8]

Visualizing the Pathways and Workflows

To further clarify the processes, the following diagrams illustrate the key signaling pathways and experimental workflows.

biotechnological_production cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing inoculum Inoculum Preparation (Candida tropicalis) bioreactor Bioreactor inoculum->bioreactor Inoculation growth Cell Growth (e.g., on Glucose) bioreactor->growth biotransformation Biotransformation (n-Tridecane -> TDDA) growth->biotransformation Substrate Addition separation Cell Separation biotransformation->separation Harvest precipitation Acidification & Precipitation separation->precipitation purification Purification precipitation->purification tdda_product This compound purification->tdda_product

Caption: Biotechnological production workflow for this compound.

chemical_synthesis cluster_reaction Chemical Reaction cluster_purification Purification erucic_acid Erucic Acid (in Solvent) ozonolysis Ozonolysis (Ozone Addition) erucic_acid->ozonolysis workup Oxidative Work-up (e.g., H2O2) ozonolysis->workup separation Co-product Separation (Pelargonic Acid) workup->separation Crude Product purification_step Purification (e.g., Recrystallization) separation->purification_step tdda_product This compound purification_step->tdda_product

Caption: Chemical synthesis workflow for this compound.

signaling_pathway n_tridecane n-Tridecane omega_hydroxy ω-Hydroxytridecanoic Acid n_tridecane->omega_hydroxy Cytochrome P450 Monooxygenase omega_oxo ω-Oxotridecanoic Acid omega_hydroxy->omega_oxo Alcohol Dehydrogenase/ Oxidase tdda This compound omega_oxo->tdda Aldehyde Dehydrogenase

Caption: Simplified ω-oxidation pathway in Candida tropicalis.

Conclusion

Both the biotechnological and chemical synthesis routes for this compound present viable production options, each with a unique environmental profile. The fermentation route offers the potential for a lower carbon footprint, particularly if renewable feedstocks for n-tridecane become economically viable. However, it is often associated with high water consumption and complex downstream processing. The ozonolysis of erucic acid benefits from a renewable plant-based feedstock and the co-production of a valuable chemical, but the energy-intensive nature of ozone generation is a significant environmental drawback.

Further research is critically needed to conduct a direct, comprehensive life cycle assessment of these two routes for TDDA production. Such studies should focus on gathering detailed inventory data for all inputs and outputs, from raw material extraction to the purified product, to enable a more definitive comparison and guide the development of more sustainable manufacturing processes for this important dicarboxylic acid.

References

Safety Operating Guide

Navigating the Safe Disposal of Tridecanedioic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of tridecanedioic acid, a dicarboxylic acid used in various research and manufacturing applications. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, facilitating quick reference for handling and storage.

PropertyValue
Chemical Formula C₁₃H₂₄O₄
Molecular Weight 244.33 g/mol
CAS Number 505-52-2
Appearance White to pale yellow-red crystal or powder
Melting Point 113°C
Solubility Not soluble in water

Hazard Assessment and Safety Precautions

Safety data sheets present varied classifications for this compound, with some identifying it as a skin and eye irritant, while others do not classify it as a hazardous substance.[1][2] Given this discrepancy, it is prudent to handle this compound as a potentially hazardous material.

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE to prevent exposure:

  • Safety Goggles: To protect against eye contact.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to comply with general safety standards; however, always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • The container must be compatible with the chemical.
  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").[2]

3. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.
  • This area must be secure, well-ventilated, and situated away from incompatible materials.[2]

4. Professional Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.[2]
  • Alternatively, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3]

5. Accidental Spills:

  • In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or dry sand.[2]
  • Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.[2]
  • Ensure the area of the spill is well-ventilated.[2]

6. Empty Containers:

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
  • The rinsate from this process must be collected and disposed of as hazardous waste.[2]
  • Once thoroughly cleaned, the container can be disposed of in accordance with institutional guidelines for non-hazardous waste or recycled if appropriate.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Tridecanedioic_Acid_Disposal cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Options cluster_spill Spill & Empty Container Management start Start: Have Tridecanedioic Acid for Disposal assess_hazards Assess Hazards (Consult SDS) start->assess_hazards spill Spill Occurs start->spill don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe collect_waste Collect in Labeled, Sealed Container don_ppe->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste triple_rinse Triple-Rinse Empty Containers collect_waste->triple_rinse For Empty Containers ehs_disposal Contact EHS for Professional Disposal store_waste->ehs_disposal incineration Incinerate with Combustible Solvent store_waste->incineration absorb_spill Absorb with Inert Material spill->absorb_spill collect_spill Collect and Dispose as Hazardous Waste absorb_spill->collect_spill collect_spill->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->store_waste

References

Personal protective equipment for handling Tridecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tridecanedioic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Classification:

This compound (CAS No: 505-52-2), also known as Brassylic Acid, is a solid, crystalline powder.[1] While some suppliers classify it as a non-hazardous substance, other safety data sheets (SDS) indicate it can cause skin and eye irritation.[1][2][3] Due to these conflicting classifications, it is imperative to follow the more cautious handling guidelines to minimize risk. The primary hazards are identified as:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Potential for dust inhalation

Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are the most critical steps in preventing exposure. The following table summarizes the required equipment for handling this compound.

Protection TypeRequired PPEStandard/SpecificationPurpose
Eye Protection Safety glasses with side shields or safety goggles.[1]ANSI Z87.1Protects against dust particles and accidental splashes causing serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).ASTM F739Prevents direct skin contact which can cause irritation.[1]
Body Protection Standard laboratory coat.N/AProtects skin and personal clothing from dust and spills.
Respiratory Protection Use in a well-ventilated area. A dust respirator may be required if dust is generated.[1]NIOSH-approvedMinimizes inhalation of airborne particles, especially when handling larger quantities or when significant dust is generated.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental responsibility.

Step-by-Step Handling Protocol
  • Preparation:

    • Work in a designated, well-ventilated area, such as a chemical fume hood or near a local exhaust, to prevent the dispersion of dust.

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the chemical.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Handle this compound carefully to avoid creating dust.[5]

    • Use a spatula to gently scoop the powder. Avoid pouring it from a height.

    • If possible, use a ventilated balance enclosure or a chemical fume hood for weighing.

    • Close the container tightly after use and store it in a cool, dry, and dark place away from oxidizing agents.[1][4]

  • Spill Management:

    • In case of a spill, prevent further dust generation.[4]

    • Carefully sweep or vacuum the spilled solid. Avoid dry sweeping that creates dust. Use procedures like a wet wipe-down for final cleaning.[5]

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for chemical waste disposal.[4]

    • Wash the spill area thoroughly after cleanup.

Chemical Waste Disposal Protocol

All chemical waste must be managed in compliance with local and federal regulations to ensure environmental safety.[6][7]

  • Waste Collection:

    • Unless specifically confirmed as non-hazardous by your institution's environmental health and safety (EHS) office, treat all this compound waste as hazardous chemical waste.[8]

    • Collect all waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, chemically compatible container with a secure lid.[6][7]

    • The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Disposal:

    • Do not dispose of this compound in the regular trash or pour it down the drain.[6][9]

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for proper disposal.[6]

    • For empty containers that held the chemical, they should be managed as hazardous waste unless triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[8][10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for safely managing this compound in the laboratory, from initial preparation to final disposal.

G cluster_cleanup 3. Post-Procedure & Disposal prep_area Designate Well-Ventilated Area don_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh & Transfer Chemical (Minimize Dust) don_ppe->weigh procedure Use in Experiment weigh->procedure spill Accidental Spill Occurs weigh->spill decontaminate Clean Work Area procedure->decontaminate collect_waste Collect Waste in Labeled Container decontaminate->collect_waste dispose Store for EHS Pickup collect_waste->dispose spill_response Spill Response: 1. Isolate Area 2. Sweep/Absorb Material 3. Collect in Waste Container spill->spill_response Follow Spill Protocol spill_response->collect_waste

Caption: Workflow for handling this compound.

References

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Tridecanedioic acid

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